molecular formula C5H4BrNO3 B1387843 Methyl 2-bromooxazole-5-carboxylate CAS No. 1092351-96-6

Methyl 2-bromooxazole-5-carboxylate

Numéro de catalogue: B1387843
Numéro CAS: 1092351-96-6
Poids moléculaire: 205.99 g/mol
Clé InChI: VZASWAMBNWCQJL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 2-bromooxazole-5-carboxylate (CAS 1092351-96-6) is a high-value halogenated heterocyclic building block specifically designed for advanced organic synthesis and drug discovery research. This compound features a bromine atom at the 2-position and a methyl ester at the 5-position of the oxazole ring, providing two distinct and orthogonal sites for chemical modification. The molecular formula is C 5 H 4 BrNO 3 and it has a molecular weight of 205.99 g/mol . The oxazole nucleus is a privileged structure in medicinal chemistry, found in numerous natural products and bioactive molecules . Its versatility stems from the ability to engage in various non-covalent interactions with biological targets, leading to a broad spectrum of therapeutic activities. Research into oxazole-based compounds has shown promise in areas including anticancer, antimicrobial, anti-inflammatory, and antiviral applications . The primary research value of this compound lies in its role as a key synthetic intermediate for constructing more complex molecules. The reactive carbon-bromine bond is ideally suited for palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura couplings, enabling the introduction of diverse aromatic and heteroaromatic substituents . Concurrently, the ester functional group can be hydrolyzed to the corresponding carboxylic acid or transformed into amides, facilitating further structural diversification and exploration of structure-activity relationships (SAR) . This bifunctionality makes it an essential reagent for chemists and pharmacologists aiming to create libraries of novel compounds for high-throughput screening and the development of new therapeutic agents . It is important to note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 2-bromo-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO3/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZASWAMBNWCQJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(O1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653321
Record name Methyl 2-bromo-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092351-96-6
Record name Methyl 2-bromo-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-bromooxazole-5-carboxylate is a halogenated heterocyclic compound that serves as a valuable building block in advanced organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its structure, featuring an oxazole ring substituted with a bromine atom at the 2-position and a methyl ester at the 5-position, offers two orthogonal sites for chemical modification. This bifunctionality makes it a versatile intermediate for the construction of more complex molecular architectures.

The oxazole nucleus is a privileged scaffold in numerous bioactive natural products and synthetic pharmaceuticals, exhibiting a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the reactive carbon-bromine bond in this compound makes it particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the facile introduction of diverse aryl and heteroaryl substituents. Concurrently, the methyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to amides, providing further avenues for structural diversification and the exploration of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthetic utility, and safety considerations. While a detailed, experimentally validated synthesis protocol and complete spectral characterization are not widely available in the public domain, this guide offers a speculative synthetic pathway based on established principles of oxazole chemistry to aid researchers in its potential preparation.

Chemical and Physical Properties

PropertyValueSource
CAS Number 1092351-96-6[1][2]
Molecular Formula C₅H₄BrNO₃[3]
Molecular Weight 205.99 g/mol [3]
Appearance Not ReportedN/A
Melting Point Not ReportedN/A
Boiling Point Not ReportedN/A
Density Not ReportedN/A
Solubility Not ReportedN/A
Purity Typically ≥95% - 97%[1][2][4]

Spectral Data

Detailed and verified ¹H NMR, ¹³C NMR, and IR spectral data for this compound are not publicly available at the time of this writing. Researchers who synthesize or purchase this compound are advised to perform full spectral characterization to confirm its identity and purity.

Synthetic Importance and Methodologies

The utility of this compound as a synthetic intermediate is highlighted by its use in the preparation of more complex amido heteroaromatic compounds with potential applications in the treatment of liver diseases.[5][6] In a documented procedure, it serves as a key coupling partner in a Suzuki reaction.[5][6]

Illustrative Synthetic Application: Suzuki Coupling

A notable application of this compound is its participation in palladium-catalyzed cross-coupling reactions. For instance, it can be reacted with a boronic acid, such as (4-fluoro-3-hydroxyphenyl)boronic acid, in the presence of a suitable palladium catalyst (e.g., XPhos Pd G3) and a base (e.g., K₃PO₄) in a solvent mixture like THF and water to yield the corresponding 2-arylated oxazole derivative.[5][6] This transformation underscores the importance of the C-Br bond as a handle for introducing molecular diversity.

Speculative Synthetic Protocol

While a specific, validated protocol for the synthesis of this compound is not readily found in the literature, a plausible route can be conceptualized based on established methods for oxazole synthesis. The following is a speculative, non-validated protocol that researchers may consider as a starting point for development.

Part 1: Synthesis of Methyl 2-aminooxazole-5-carboxylate (Intermediate)

This step involves the cyclization of a suitable precursor to form the 2-aminooxazole core. One common method is the reaction of an α-haloketone with urea or a related reagent.

  • Step 1.1: Halogenation of a β-ketoester. Methyl acetoacetate can be brominated at the α-position using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as carbon tetrachloride, typically with a radical initiator like AIBN or under UV irradiation. The rationale here is to introduce a leaving group at the position adjacent to the ketone, which will be susceptible to nucleophilic attack.

  • Step 1.2: Cyclization with Urea. The resulting α-bromo-β-ketoester is then reacted with urea in the presence of a base (e.g., sodium ethoxide) in a solvent like ethanol. The urea acts as a dinucleophile, first attacking the electrophilic carbonyl carbon of the ketone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom on the carbon bearing the bromine, displacing the bromide and forming the 2-aminooxazole ring.

Part 2: Sandmeyer-type Reaction to Yield this compound (Target Molecule)

This part of the synthesis aims to replace the amino group at the 2-position with a bromine atom.

  • Step 2.1: Diazotization of the 2-amino group. The intermediate, Methyl 2-aminooxazole-5-carboxylate, is treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (typically 0-5 °C). This converts the amino group into a diazonium salt, which is a good leaving group (N₂).

  • Step 2.2: Bromination. The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution. The CuBr facilitates the displacement of the diazonium group by a bromide ion, yielding the final product, this compound. This is a classic Sandmeyer reaction.

Purification: The final product would likely require purification, for which column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent would be a standard approach.

The following diagram illustrates this speculative synthetic workflow:

Start Methyl Acetoacetate Intermediate1 Methyl 2-bromo-3-oxobutanoate Start->Intermediate1 Bromination (e.g., NBS) Intermediate2 Methyl 2-aminooxazole-5-carboxylate Intermediate1->Intermediate2 Cyclization with Urea FinalProduct This compound Intermediate2->FinalProduct Sandmeyer Reaction (NaNO₂, HBr, CuBr)

Caption: Speculative synthesis workflow for this compound.

Safety and Handling

This compound is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Use only in a well-ventilated area.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Store in a well-ventilated place and keep the container tightly closed.

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex, biologically active molecules. While detailed physical and spectral data are not widely available, its utility has been demonstrated in the patent literature. The speculative synthetic pathway provided herein offers a potential starting point for researchers interested in its preparation. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • European Patent Office. (2025, October 22). AMIDO HETEROAROMATIC COMPOUNDS (EP 4635494 A2).
  • Google Patents. (n.d.). WO2023222850A1 - Amido heteroaromatic compounds useful in the treatment of liver diseases.
  • ResearchGate. (n.d.). Synthesis of 5‐bromooxazole (10·HCl). [Image attached to a publication].
  • University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3).... [Image attached to a publication].
  • Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean.
  • CNDIAN. (n.d.). This compound.

Sources

Methyl 2-bromooxazole-5-carboxylate chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-bromooxazole-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic building block of significant interest to researchers in organic synthesis and medicinal chemistry. The document details the compound's chemical structure, physicochemical properties, and anticipated spectroscopic profile. It offers expert insight into its synthesis and chemical reactivity, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols are provided for key synthetic transformations. Furthermore, this guide explores the applications of this versatile intermediate in drug discovery, leveraging its status as a component of privileged structural motifs. Safety, handling, and storage protocols are also delineated to ensure safe and effective laboratory use.

This compound is a bifunctional organic compound featuring an oxazole ring, a synthetically versatile five-membered heterocycle. The oxazole nucleus is a privileged structure in medicinal chemistry, appearing in numerous natural products and bioactive molecules known for a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This compound is specifically designed for advanced organic synthesis, offering two distinct and orthogonal sites for chemical modification: a reactive bromine atom at the 2-position and a methyl ester at the 5-position.[2]

The primary value of this compound lies in its role as a key intermediate for constructing more complex molecular architectures.[2] The carbon-bromine bond is primed for palladium-catalyzed cross-coupling reactions, while the ester functional group allows for a variety of classical transformations.[2] This dual reactivity makes it an essential reagent for chemists aiming to generate libraries of novel compounds for high-throughput screening and to advance structure-activity relationship (SAR) studies in drug development.[2]

Molecular Structure and Physicochemical Properties

Structural Elucidation

The structure of this compound consists of a central 1,3-oxazole ring. A bromine atom is substituted at the C2 position, which is known to be electron-deficient and thus susceptible to nucleophilic attack or participation in metal-catalyzed coupling reactions. A methyl carboxylate group is attached at the C5 position, providing a site for modification via hydrolysis, amidation, or reduction.

Caption: Chemical structure of this compound.

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. This data is essential for planning reactions, purification, and storage.

PropertyValueReference(s)
CAS Number 1092351-96-6[2][3]
Molecular Formula C₅H₄BrNO₃[2]
Molecular Weight 205.99 g/mol [2]
Appearance Solid (form may vary)
Purity Typically ≥97%[4]
Storage Temperature Inert atmosphere, store in freezer, under -20°C[4]
SMILES COC(=O)c1cncc(Br)o1

Anticipated Spectroscopic Profile

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing two key signals in the aromatic and aliphatic regions.

  • Oxazole Proton (H4): A singlet is expected for the proton at the C4 position of the oxazole ring. Based on analogous structures, its chemical shift would likely appear in the range of δ 7.0 - 7.5 ppm .[6]

  • Methyl Ester Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is anticipated. This signal would typically be found in the upfield region, around δ 3.8 - 4.0 ppm .[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon skeleton.

  • Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 158 - 162 ppm .[6]

  • Oxazole Ring Carbons (C2, C4, C5): These carbons will have distinct chemical shifts. The C2 carbon, bonded to both bromine and nitrogen, is expected around δ 158 - 162 ppm . The C5 carbon, attached to the ester, is predicted in the δ 150 - 155 ppm range. The C4 carbon, bonded to a proton, will be the most upfield of the ring carbons, likely around δ 100 - 105 ppm .[6]

  • Methyl Ester Carbon (-OCH₃): The carbon of the methyl group will appear in the aliphatic region, typically at δ 55 - 60 ppm .[6]

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

  • C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group is expected between 1720 - 1740 cm⁻¹ .[6]

  • C-O Stretch: A strong band for the C-O single bond of the ester is anticipated in the 1200 - 1300 cm⁻¹ region.[6]

  • C=N and C=C Stretches: Absorptions corresponding to the stretching vibrations of the oxazole ring are expected in the fingerprint region, typically between 1500 - 1650 cm⁻¹ .

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and reveal isotopic patterns characteristic of bromine.

  • Molecular Ion Peak [M]⁺: The spectrum should display a pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, with nearly equal intensity (approximately 1:1 ratio). This is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). The expected m/z values would be around 205 and 207 .

Synthesis and Purification

Synthetic Strategy

The synthesis of substituted oxazoles can be achieved through various established methodologies. A highly efficient and practical approach involves the [3+2]-cycloaddition reaction between an appropriate precursor and an isocyanide derivative.[7] A common and robust strategy for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids has been developed, which proceeds via an in situ generated acylpyridinium salt that is subsequently trapped by an isocyanoacetate.[8]

synthesis_workflow start Starting Materials (e.g., Bromo-acid precursor, Methyl Isocyanoacetate) step1 Step 1: Acyl Intermediate Formation (e.g., with Triflylpyridinium reagent) start->step1 step2 Step 2: Cycloaddition Reaction (Trapping with Isocyanoacetate) step1->step2 step3 Step 3: Work-up & Extraction (Quench, Separate Layers) step2->step3 purification Purification (Flash Column Chromatography) step3->purification product Final Product (this compound) purification->product

Caption: General workflow for the synthesis of substituted oxazoles.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on modern oxazole synthesis methods.[8]

  • Reagent Preparation: To a solution of the corresponding 2-bromo-carboxylic acid precursor (1.0 equiv) in dichloromethane (DCM, 0.1 M), add a stable triflylpyridinium reagent (1.3 equiv) and a suitable base such as triethylamine (1.5 equiv).

  • Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the acylpyridinium intermediate.

  • Cycloaddition: Add methyl isocyanoacetate (1.2 equiv) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Causality of Choices:

  • Solvent (DCM): Dichloromethane is an excellent choice due to its inertness and ability to dissolve a wide range of organic reagents without participating in the reaction.

  • Triflylpyridinium Reagent: This reagent serves as a highly efficient activating agent for the carboxylic acid, enabling the subsequent nucleophilic attack by the isocyanide.[8]

  • Base (Triethylamine): The base is crucial for scavenging the triflic acid generated during the activation step, driving the reaction forward.

Chemical Reactivity and Synthetic Utility

The bifunctional nature of this compound is the cornerstone of its synthetic value.

Palladium-Catalyzed Cross-Coupling Reactions

The C2-bromine bond is an excellent handle for introducing molecular diversity. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), and Sonogashira (with terminal alkynes).[2][9] These reactions are fundamental in modern organic synthesis for forming C-C bonds.[10] The general reactivity order for aryl halides in these couplings is I > Br > Cl, making the bromo-substituent highly effective.[11]

coupling_reactions cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Products start This compound suzuki Suzuki Coupling + R-B(OH)₂ start->suzuki stille Stille Coupling + R-Sn(Bu)₃ start->stille sonogashira Sonogashira Coupling + R-C≡CH start->sonogashira prod_suzuki 2-Aryl/Heteroaryl Oxazole suzuki->prod_suzuki prod_stille 2-Aryl/Vinyl Oxazole stille->prod_stille prod_sonogashira 2-Alkynyl Oxazole sonogashira->prod_sonogashira

Caption: Key cross-coupling reactions at the C2-position.

Detailed Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling an arylboronic acid to the oxazole core.

  • Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

  • Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via column chromatography to obtain the 2-arylated oxazole product.

Transformations of the Ester Moiety

The methyl ester at the C5 position offers a secondary site for functionalization.

  • Hydrolysis: Saponification using a base like LiOH or NaOH in a water/methanol mixture yields the corresponding carboxylic acid. This acid can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HATU, EDC).

  • Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in Drug Discovery

The oxazole scaffold is frequently utilized by medicinal chemists to develop new therapeutic agents.[1] Derivatives of oxazole-4-carboxylic acid have demonstrated promising activity against various bacterial and fungal strains.[1] The ability to easily diversify this compound at two positions makes it an ideal precursor for generating compound libraries for screening against various biological targets, such as protein kinases.[1]

Safety, Handling, and Storage

Proper handling of this compound is critical for laboratory safety. The following information is based on data for structurally similar bromo-heterocyclic compounds.[12][13][14][15]

Hazard CategoryGHS InformationPrecautionary Statements
Acute Toxicity H302: Harmful if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12] Avoid contact with skin, eyes, and clothing.[13]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] For long-term stability, store under an inert atmosphere at freezer temperatures (-20°C).[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a high-value, versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its dual reactive sites—the C2-bromine for cross-coupling and the C5-ester for functional group interconversion—provide a robust platform for the rapid generation of molecular complexity. The predictable spectroscopic signature and well-established reactivity patterns make it a reliable tool for researchers. Adherence to proper safety and handling protocols is essential for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge required for scientists to fully exploit the synthetic potential of this powerful building block.

References

  • The Royal Society of Chemistry. (2019). Supporting Information.
  • Krasavin, M., et al. (2020). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Molecules, 25(15), 3458.
  • UB. (n.d.). Methyl 2-bromothiazole-5-carboxylate.
  • O'Brien, P., et al. (2010). Synthesis of 5-Amino-oxazole-4-carboxylates from α-Chloroglycinates. Organic Letters, 12(17), 3902-3905.
  • Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
  • CP Lab Safety. (n.d.). Methyl 2-bromothiazole-5-carboxylate, min 98%, 100 grams.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • ResearchGate. (n.d.). (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3)...
  • ResearchGate. (n.d.). Cross-Coupling Reactions on Azoles with Two and More Heteroatoms.
  • ResearchGate. (n.d.). Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions.
  • Georganics. (n.d.). 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid.
  • PubChem. (n.d.). Methyl 5-bromopyrazine-2-carboxylate.
  • Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118.
  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
  • MacNevin, C. J., & Watson, D. A. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 51(12), 3047-3058.
  • MDPI. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers.

Sources

A Comprehensive Technical Guide to the Synthesis of Methyl 2-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of Halogenated Oxazoles in Modern Drug Discovery

The oxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic bioactive molecules.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone for the design of novel therapeutics. The targeted introduction of a bromine atom at the 2-position, coupled with a methyl ester at the 5-position, yields Methyl 2-bromooxazole-5-carboxylate, a highly versatile and bifunctional building block.[1] This guide provides an in-depth, field-proven methodology for its synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions that ensure a robust and reproducible outcome.

The synthetic approach detailed herein is a two-stage process, selected for its efficiency and high degree of regiochemical control:

  • Formation of a key intermediate: Synthesis of Methyl 2-aminooxazole-5-carboxylate.

  • Diazotization and Sandmeyer Reaction: Conversion of the 2-amino group to the target 2-bromo functionality.

This strategy deliberately circumvents direct bromination of an oxazole-5-carboxylate precursor, a path often plagued by poor regioselectivity that can yield a mixture of C4 and C5-brominated isomers, complicating purification and reducing overall yield.[2][3][4][5]

Part 1: Mechanistic Foundations and Strategic Blueprint

The Synthetic Challenge: Achieving Regiocontrolled Bromination

The primary challenge in synthesizing this compound lies in the precise placement of the bromine atom at the C2 position. While direct electrophilic bromination of oxazoles using reagents like N-bromosuccinimide (NBS) is known, the outcome is highly dependent on the existing substitution pattern and reaction conditions.[6] The C2 position of the oxazole ring is the most electron-deficient, making it less susceptible to standard electrophilic attack compared to the C4 and C5 positions.[7] Therefore, a more robust strategy involves installing a functional group at the C2 position that can be reliably converted to a bromine atom. The 2-amino group is an ideal precursor for this purpose, as it can be transformed into a diazonium salt and subsequently displaced in a highly controlled manner.

The Power of the Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary aromatic amines into aryl halides via a diazonium salt intermediate.[8][9][10] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, which is initiated by a single-electron transfer from a copper(I) salt to the diazonium ion.[8][9][11]

The key steps are:

  • Diazotization: The primary amino group reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a relatively stable diazonium salt.[12][][14]

  • Electron Transfer: The copper(I) catalyst (e.g., CuBr) donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of dinitrogen gas (N₂), a thermodynamically highly favorable process.[9][11]

  • Halogen Transfer: The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final aryl bromide product and regenerating the copper(I) catalyst.[9]

This mechanism's reliability and tolerance for various functional groups make it the superior choice for the synthesis of the target compound.

Part 2: Synthesis of the Key Intermediate: Methyl 2-aminooxazole-5-carboxylate

The synthesis of the 2-aminooxazole core is the foundational stage of this process. The protocol described is an adaptation of established methods for similar heterocyclic systems, such as the synthesis of aminothiazole esters.[15][16]

Reaction Scheme

cluster_0 Step 1: Synthesis of Methyl 2-aminooxazole-5-carboxylate reagent1 Methyl 3-ethoxyacrylate reaction + reagent1->reaction reagent2 Urea intermediate Intermediate Complex reagent2->intermediate reagent3 N-Bromosuccinimide (NBS) reagent3->reaction product Methyl 2-aminooxazole-5-carboxylate reaction->intermediate Bromination & Cyclization intermediate->product

Caption: Synthetic pathway for Methyl 2-aminooxazole-5-carboxylate.

Detailed Experimental Protocol

Materials and Reagents:

  • Methyl 3-ethoxyacrylate

  • N-Bromosuccinimide (NBS)

  • Urea

  • Dioxane

  • Water (deionized)

  • Ammonia solution (concentrated)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a 1:1 solution of dioxane and water. Cool the flask to -10 °C using an ice-salt bath.

  • Bromination: To the cooled solvent mixture, add Methyl 3-ethoxyacrylate (1.0 equivalent). Slowly add a solution of N-Bromosuccinimide (NBS, 1.1 equivalents) in the dioxane/water mixture via the dropping funnel, ensuring the internal temperature is maintained below -5 °C. Stir the mixture at this temperature for 1 hour after the addition is complete.

    • Causality: The low temperature is critical to control the rate of the electrophilic bromination and prevent side reactions. NBS is a convenient and solid source of electrophilic bromine.

  • Cyclization: Add urea (1.0 equivalent) to the reaction mixture in one portion. Slowly warm the mixture to 80 °C and maintain this temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the cyclization reaction between the brominated intermediate and urea to form the oxazole ring.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully add concentrated ammonia solution to neutralize the acidic medium and precipitate the product. Stir the resulting slurry for 15-20 minutes.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts. Dry the product under vacuum to yield Methyl 2-aminooxazole-5-carboxylate as a solid.

Visualization of the Experimental Workflow

Caption: Workflow for the synthesis of the 2-aminooxazole intermediate.

Part 3: The Sandmeyer Reaction: Synthesis of this compound

This final stage employs the Sandmeyer reaction to precisely substitute the 2-amino group with a bromine atom. Success hinges on careful temperature control during the formation of the diazonium salt.

Reaction Scheme

cluster_1 Step 2: Sandmeyer Reaction start_mat Methyl 2-aminooxazole- 5-carboxylate diazotization Diazonium Salt (in situ) start_mat->diazotization reagent_nano2 NaNO₂ / HBr (aq) reagent_nano2->diazotization 0-5 °C reagent_cubr CuBr sandmeyer + reagent_cubr->sandmeyer product_final Methyl 2-bromooxazole- 5-carboxylate diazotization->sandmeyer sandmeyer->product_final

Caption: Conversion of the amino intermediate to the final bromo product.

Detailed Experimental Protocol

Materials and Reagents:

  • Methyl 2-aminooxazole-5-carboxylate

  • Hydrobromic acid (HBr, 48% aq.)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Diazotization:

    • Suspend Methyl 2-aminooxazole-5-carboxylate (1.0 equivalent) in a mixture of 48% HBr and water in a reaction vessel.

    • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the cold suspension, ensuring the internal temperature does not exceed 5 °C.

    • Expertise-Driven Insight: Maintaining a low temperature is paramount as diazonium salts can be unstable and decompose at higher temperatures, leading to side products and reduced yield.[14] The formation of the diazonium salt is often indicated by a slight color change and the dissolution of the starting material.

    • Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve Copper(I) bromide (1.2 equivalents) in 48% HBr. Cool this solution in an ice bath.

    • Slowly add the freshly prepared cold diazonium salt solution to the cold CuBr solution.

    • Expertise-Driven Insight: Vigorous bubbling (N₂ evolution) is expected upon addition. The rate of addition should be controlled to manage the effervescence.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the N₂ evolution ceases.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3x).

    • Combine the organic layers and wash successively with water and brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Part 4: Data Summary and Characterization

The following table summarizes key quantitative data for the described synthetic sequence. Expected yields are based on literature reports for analogous transformations.[15][17]

ParameterMethyl 2-aminooxazole-5-carboxylate (Intermediate)This compound (Final Product)
Molecular Formula C₅H₆N₂O₃C₅H₄BrNO₃
Molecular Weight 142.11 g/mol 205.99 g/mol
Appearance White to off-white solidSolid (color may vary)
Expected Yield 65-75%60-70% (from intermediate)
Key Reagents Methyl 3-ethoxyacrylate, Urea, NBSNaNO₂, HBr, CuBr
Critical Temp. -10 °C to 80 °C0-5 °C

Characterization: The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., ester carbonyl, C-Br bond).

Conclusion

This guide details a robust and regioselective two-step synthesis for this compound, a building block of significant value to the drug discovery community. By leveraging the controlled formation of a 2-aminooxazole intermediate followed by a classic Sandmeyer reaction, this methodology provides a reliable pathway that overcomes the regiochemical challenges associated with direct bromination. The provided protocols, mechanistic insights, and workflow visualizations are designed to empower researchers to confidently and successfully synthesize this versatile chemical tool.

References

  • ChemRxiv.Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry.[Link]
  • Slideshare.Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.[Link]
  • Wikipedia.Sandmeyer reaction.[Link]
  • ResearchGate.Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole.[Link]
  • ResearchGate.Synthesis of 2‐bromooxazole (9).[Link]
  • MDPI.Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles.[Link]
  • BYJU'S.Sandmeyer Reaction Mechanism.[Link]
  • National Institutes of Health.Recent trends in the chemistry of Sandmeyer reaction: a review.[Link]
  • Master Organic Chemistry.
  • ACS Publications.2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.[Link]
  • Organic Chemistry Portal.Name Reactions.[Link]
  • ResearchGate.RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole.[Link]
  • Organic Chemistry Portal.
  • Semantic Scholar.
  • Chemistry LibreTexts.14.
  • Organic Syntheses.5-(Thiophen-2-yl)oxazole.[Link]
  • Pharmaguideline.Synthesis, Reactions and Medicinal Uses of Oxazole.[Link]

Sources

Methyl 2-bromooxazole-5-carboxylate starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Starting Materials and Synthesis of Methyl 2-bromooxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The oxazole nucleus is a privileged scaffold found in numerous natural products and bioactive molecules, known for its ability to engage in a variety of non-covalent interactions with biological targets. The presence of a bromine atom at the 2-position and a methyl ester at the 5-position provides two orthogonal sites for chemical modification. The reactive carbon-bromine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, enabling the introduction of diverse substituents. Concurrently, the ester functional group can be hydrolyzed to the corresponding carboxylic acid or converted to amides, facilitating further structural diversification and the exploration of structure-activity relationships (SAR). This guide provides a detailed exploration of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the proposed experimental protocols.

Synthetic Strategy Overview

Two principal retrosynthetic pathways are proposed for the synthesis of this compound.

Pathway 1 involves the construction of the oxazole ring with a 2-amino substituent, followed by a Sandmeyer reaction to replace the amino group with bromine. This is a classic and reliable method for the introduction of halogens onto aromatic and heteroaromatic rings.

Pathway 2 focuses on the initial formation of the oxazole-5-carboxylate core from an acyclic precursor, L-serine methyl ester, followed by direct bromination at the 2-position. This approach leverages a readily available and chiral starting material.

G Target This compound Intermediate1 Methyl 2-aminooxazole-5-carboxylate Target->Intermediate1 Sandmeyer Reaction Intermediate2 Methyl oxazole-5-carboxylate Target->Intermediate2 Direct Bromination Starting1 Acyclic Precursors Intermediate1->Starting1 Cyclization Starting2 L-Serine Methyl Ester Intermediate2->Starting2 Cyclization & Oxidation

Caption: High-level overview of the two primary synthetic pathways.

Pathway 1: Synthesis via Sandmeyer Reaction of a 2-Aminooxazole Precursor

This pathway is centered around the well-established Sandmeyer reaction, which provides a reliable method for the conversion of a primary aromatic amine to a halide.[1][2] The key to this approach is the efficient synthesis of the requisite precursor, Methyl 2-aminooxazole-5-carboxylate.

Part A: Proposed Synthesis of Methyl 2-aminooxazole-5-carboxylate

While Methyl 2-aminooxazole-5-carboxylate is commercially available[3], its de novo synthesis is crucial for cost-effectiveness in large-scale applications. A plausible synthesis can be adapted from established methods for forming 2-aminooxazoles. One such approach involves the cyclization of a β-keto ester derivative with a source of the 2-amino group, such as cyanamide or a protected guanidine.

A proposed reaction scheme starts with a suitable three-carbon building block that can be functionalized to form the oxazole ring.

G cluster_0 Proposed Synthesis of Methyl 2-aminooxazole-5-carboxylate Start β-keto ester precursor Reagent + Cyanamide Start->Reagent Intermediate Cyclization Reagent->Intermediate Product Methyl 2-aminooxazole-5-carboxylate Intermediate->Product

Caption: Conceptual workflow for the synthesis of the 2-aminooxazole precursor.

Part B: Bromination via Sandmeyer Reaction

The Sandmeyer reaction is a two-step process involving:

  • Diazotization: The conversion of the primary amino group of Methyl 2-aminooxazole-5-carboxylate into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[4]

  • Substitution: The displacement of the diazonium group with a bromide ion, catalyzed by a copper(I) salt, typically copper(I) bromide.[2][5]

The strongly acidic and oxidative conditions of the Sandmeyer reaction can be a limitation for sensitive substrates.[6] However, for many heteroaromatic amines, it remains a highly effective transformation.

The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The copper(I) catalyst initiates a one-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. The aryl radical then reacts with a copper(II) halide species to yield the final product and regenerate the copper(I) catalyst.[2]

G cluster_0 Sandmeyer Reaction Mechanism Amine Ar-NH2 Diazonium Ar-N2+ Amine->Diazonium NaNO2, HBr Radical Ar• + N2 Diazonium->Radical + Cu(I)Br - Cu(II)Br2 Product Ar-Br Radical->Product + Cu(II)Br2 - Cu(I)Br CuI Cu(I)Br CuII Cu(II)Br2

Caption: Simplified mechanism of the copper-catalyzed Sandmeyer bromination.

Step 1: Diazotization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend Methyl 2-aminooxazole-5-carboxylate (1.0 eq) in a 48% aqueous solution of hydrobromic acid (HBr) (3.0-4.0 eq).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (NaNO2) (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the internal temperature is maintained below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Sandmeyer Reaction

  • In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr.

  • Cool the CuBr solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Pathway 2: Synthesis from L-Serine Methyl Ester

This pathway utilizes a readily available chiral starting material, L-serine methyl ester, to construct the oxazole ring. The synthesis involves the formation of an oxazoline intermediate, which is subsequently oxidized to the aromatic oxazole. The final step is the bromination of the oxazole ring.

Part A: Formation of the Oxazole Ring

The conversion of serine derivatives to oxazoles is a common strategy in the synthesis of natural products.[7] The process typically involves two key steps:

  • Cyclodehydration: The formation of a 4,5-dihydrooxazole (oxazoline) ring from a serine derivative. This can be achieved using various dehydrating agents. Molybdenum-catalyzed cyclodehydration offers a method that produces water as the only byproduct.[8]

  • Oxidation: The dehydrogenation of the oxazoline ring to the corresponding oxazole.

G cluster_1 Oxazole Formation from L-Serine Methyl Ester Serine L-Serine Methyl Ester Derivative Oxazoline Methyl 4,5-dihydrooxazole-5-carboxylate Serine->Oxazoline Cyclodehydration Oxazole Methyl oxazole-5-carboxylate Oxazoline->Oxazole Oxidation

Caption: General scheme for the formation of the oxazole ring from a serine derivative.

Step 1: Preparation of an N-Acyl Serine Methyl Ester

  • Suspend L-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add a base, for example, triethylamine (2.2 eq), and cool the mixture to 0 °C.

  • Add an acylating agent (e.g., an acid chloride or anhydride) (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by washing with dilute acid, saturated sodium bicarbonate, and brine. Dry and concentrate to obtain the N-acyl serine methyl ester.

Step 2: Cyclodehydration to the Oxazoline

  • Dissolve the N-acyl serine methyl ester in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a molybdenum catalyst, such as MoO2(acac)2, and a ligand like 6-methyl-2-pyridinecarboxylic acid.[8]

  • Heat the mixture to reflux with a Dean-Stark trap to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction, wash with sodium bicarbonate solution, and purify the resulting oxazoline.

Step 3: Oxidation to the Oxazole

  • Dissolve the oxazoline in a suitable solvent.

  • Treat with an oxidizing agent, such as manganese dioxide (MnO2) or a copper(II) salt with an oxygen source, to effect the dehydrogenation to the oxazole.

  • Purify the resulting Methyl oxazole-5-carboxylate by column chromatography.

Part B: Direct Bromination of the Oxazole Ring

The final step in this pathway is the bromination of the oxazole ring at the 2-position. Direct bromination of electron-rich heterocyclic systems can often be achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) or bromine. The regioselectivity of the bromination will depend on the substitution pattern of the oxazole ring. For an oxazole-5-carboxylate, the 2-position is often susceptible to electrophilic attack.

  • Dissolve Methyl oxazole-5-carboxylate (1.0 eq) in a suitable solvent, such as tetrahydrofuran (THF) or acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture for several hours, monitoring the progress by TLC.[9]

  • Upon completion, quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Data Summary Tables

Table 1: Summary of Reagents and Conditions for Pathway 1

StepReactionKey ReagentsSolventTemperature (°C)
1DiazotizationMethyl 2-aminooxazole-5-carboxylate, NaNO₂, 48% HBrWater0-5
2SandmeyerDiazonium salt, CuBr48% HBr60-70

Table 2: Summary of Reagents and Conditions for Pathway 2

StepReactionKey ReagentsSolventTemperature (°C)
1AcylationL-Serine methyl ester HCl, Acylating agent, Et₃NDichloromethane0 to RT
2CyclodehydrationN-Acyl serine methyl ester, MoO₂(acac)₂TolueneReflux
3OxidationOxazoline intermediate, MnO₂DichloromethaneRT
4BrominationMethyl oxazole-5-carboxylate, NBSTHFRT

Conclusion

The synthesis of this compound can be approached through at least two viable synthetic pathways, each with its own set of advantages and considerations. Pathway 1, utilizing a Sandmeyer reaction on a pre-formed 2-aminooxazole, is a robust and well-documented method for introducing the bromo substituent. Its success hinges on the efficient synthesis of the amino precursor. Pathway 2, starting from the readily available L-serine methyl ester, offers an elegant approach to constructing the heterocyclic core, with the final bromination step being a potentially high-yielding transformation. The choice of pathway will ultimately depend on the specific requirements of the research or development program, including scale, cost of starting materials, and tolerance of downstream steps to potential impurities from each route. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and proceed with the synthesis of this valuable chemical intermediate.

References

Sources

Van Leusen Oxazole Synthesis: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole motif is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active natural products and synthetic drugs.[1] Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a privileged scaffold in drug discovery.[1][2] Among the numerous methods developed for oxazole synthesis, the Van Leusen oxazole synthesis stands out for its operational simplicity, broad substrate scope, and use of readily available starting materials.[3] This technical guide provides an in-depth exploration of the Van Leusen oxazole synthesis, offering field-proven insights into its mechanism, a detailed experimental protocol, and practical troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Van Leusen Oxazole Synthesis

First reported by van Leusen and coworkers in 1972, this one-pot reaction facilitates the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3] TosMIC, a stable, odorless, and colorless solid at room temperature, is a key reagent in this transformation and is often referred to as van Leusen's reagent.[2][3] The reaction's versatility and tolerance for a wide range of functional groups have cemented its importance in the synthesis of complex molecules, including those with significant pharmacological activity.[2][3]

The Van Leusen synthesis is a powerful tool for constructing the oxazole ring, a five-membered heterocycle containing one nitrogen and one oxygen atom.[1][2][3] This structural motif is found in numerous natural products and synthetic molecules with diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2]

The Core Mechanism: A Step-by-Step Analysis

The Van Leusen oxazole synthesis proceeds through a well-defined, base-catalyzed mechanism involving a [3+2] cycloaddition.[3] Understanding the causality behind each step is crucial for optimizing reaction conditions and troubleshooting potential issues.

The key reactant, TosMIC, possesses a unique combination of reactive sites: an acidic α-proton, an isocyanide carbon, and a good leaving group (p-toluenesulfinate).[4][5]

The mechanistic pathway can be broken down into the following key steps:

  • Deprotonation of TosMIC: A base abstracts the acidic proton from the methylene group of TosMIC, generating a reactive carbanion.[4][6] The electron-withdrawing nature of both the sulfonyl and isocyanide groups facilitates this deprotonation.[6]

  • Nucleophilic Addition: The TosMIC carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This addition forms an alkoxide intermediate.[4]

  • Intramolecular Cyclization (5-endo-dig): The newly formed alkoxide attacks the electrophilic isocyanide carbon in a 5-endo-dig cyclization, forming a five-membered oxazoline intermediate.[3][6]

  • Elimination of p-Toluenesulfinic Acid: The presence of a proton on the carbon adjacent to the sulfonyl group allows for a base-promoted elimination of the tosyl group as p-toluenesulfinic acid.[4] This elimination step is the driving force for the aromatization of the ring.

  • Aromatization: The elimination of the tosyl group leads to the formation of the stable, aromatic 5-substituted oxazole ring.[3][4]

Visualizing the Mechanism:

Van_Leusen_Mechanism cluster_step1 cluster_step2 cluster_step3 cluster_step4 TosMIC Tos-CH₂-N≡C Carbanion Tos-C⁻H-N≡C TosMIC->Carbanion + Base - BH⁺ Base Base Alkoxide R-CH(O⁻)-CH(Tos)-N≡C Carbanion->Alkoxide + R-CHO Aldehyde R-CHO Oxazoline 5-membered Oxazoline Intermediate Alkoxide->Oxazoline 5-endo-dig Oxazole 5-Substituted Oxazole Oxazoline->Oxazole - TosH - Base

Caption: The reaction mechanism of the Van Leusen oxazole synthesis.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of 5-substituted oxazoles via the Van Leusen reaction. The protocol is designed to be a self-validating system, with clear instructions and checkpoints.

General Procedure for the Synthesis of 5-Substituted Oxazoles[7]

Materials:

Reagent/SolventMolar Equiv.Notes
Aldehyde1.0Aromatic or aliphatic aldehydes can be used.
Tosylmethyl isocyanide (TosMIC)1.1A slight excess ensures complete reaction of the aldehyde.
Potassium Carbonate (K₂CO₃)2.0Anhydrous base is preferred. Other bases like KOH or NaH can be used.
Methanol (MeOH)10 mL per mmol of aldehydeAnhydrous solvent is recommended.
Ethyl Acetate (EtOAc)As needed for extraction
Water (H₂O)As needed for workup
BrineAs needed for workup

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), tosylmethyl isocyanide (1.1 mmol), and potassium carbonate (2.0 mmol).[7]

  • Add methanol (10 mL) to the flask.[7]

  • Heat the reaction mixture to reflux and stir for 4-5 hours.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[7]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford the pure 5-substituted oxazole.

Experimental Workflow Diagram:

Experimental_Workflow start Start: Assemble Reagents reaction_setup Combine Aldehyde, TosMIC, and K₂CO₃ in Methanol start->reaction_setup reflux Reflux for 4-5 hours reaction_setup->reflux tlc_monitoring Monitor reaction by TLC reflux->tlc_monitoring workup Cool, remove solvent, add water tlc_monitoring->workup Reaction Complete extraction Extract with Ethyl Acetate (3x) workup->extraction wash_dry Wash with brine, dry over Na₂SO₄ extraction->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purification Purify by column chromatography concentrate->purification end End: Pure 5-Substituted Oxazole purification->end

Sources

Spectroscopic data for Methyl 2-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 2-bromooxazole-5-carboxylate

Prepared by a Senior Application Scientist, this guide provides a detailed analysis of the expected spectroscopic data for this compound (CAS 1092351-96-6). The structural elucidation of this key synthetic intermediate is paramount for its application in medicinal chemistry and materials science.[1][2] This document synthesizes data from analogous structures and foundational spectroscopic principles to offer a predictive but robust characterization.

The oxazole nucleus is a privileged scaffold in drug discovery, and the specific arrangement of a bromine atom at the 2-position and a methyl ester at the 5-position offers orthogonal handles for synthetic diversification.[3] Accurate spectroscopic interpretation is the cornerstone of ensuring material quality and reaction success.

Molecular Structure and Spectroscopic Workflow

A logical workflow is essential for the comprehensive analysis of a novel or synthesized compound. The process begins with sample preparation, followed by a suite of non-destructive and destructive analytical techniques to confirm the molecule's identity and purity.

Caption: Molecular structure and a typical workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR
  • Sample Preparation : Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally preferred for its simplicity, but DMSO-d₆ can be used if solubility is an issue.

  • Instrument Setup : Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is required due to the low natural abundance of ¹³C.

¹H NMR Spectroscopy: Predicted Data & Interpretation

The structure presents two distinct proton environments: the methyl ester protons and the lone proton on the oxazole ring.

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a~7.8 - 8.2Singlet (s)1HCH (oxazole ring, C4)
H-b~3.9 - 4.1Singlet (s)3HOCH₃ (methyl ester)

Interpretation:

  • Oxazole Proton (H-a) : The single proton attached to the oxazole ring at the C4 position is expected to be significantly deshielded. Protons on electron-deficient heterocyclic rings, such as oxazoles, typically resonate at high chemical shifts.[4][5][6] The presence of the adjacent electron-withdrawing carboxylate group further shifts this proton downfield, likely into the 7.8-8.2 ppm range. It appears as a singlet as there are no vicinal protons to couple with.

  • Methyl Ester Protons (H-b) : The three protons of the methyl ester group are chemically equivalent and are deshielded by the adjacent oxygen atom. This results in a characteristic singlet in the 3.9-4.1 ppm region.[7]

¹³C NMR Spectroscopy: Predicted Data & Interpretation

The molecule has five distinct carbon environments.

Predicted SignalChemical Shift (δ, ppm)Assignment
C-1~158 - 162C =O (Ester Carbonyl)
C-2~140 - 145C -Br (C2 of oxazole)
C-3~148 - 152C -COOCH₃ (C5 of oxazole)
C-4~125 - 130C -H (C4 of oxazole)
C-5~52 - 55O-C H₃ (Methyl ester)

Interpretation:

  • Carbonyl Carbon (C-1) : The ester carbonyl carbon is the most deshielded carbon in the molecule, typically appearing in the 158-162 ppm range.[8][9]

  • Oxazole Ring Carbons (C-2, C-3, C-4) : The chemical shifts of oxazole ring carbons are well-documented. C2, bonded to both the electronegative oxygen and nitrogen and the bromine atom, is expected to be significantly downfield. C5, attached to the ester group, will also be downfield.[10] The protonated C4 carbon will appear at a more upfield position compared to the substituted carbons.[10][11]

  • Methyl Carbon (C-5) : The methyl carbon of the ester group is shielded relative to the ring carbons and will appear in the typical region for such groups, around 52-55 ppm.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR
  • Technique : Attenuated Total Reflectance (ATR) is a modern, convenient method requiring minimal sample preparation.

  • Acquisition : Place a small amount of the solid sample directly on the ATR crystal.

  • Spectrum Collection : Collect the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum should be collected first.

Predicted IR Data & Interpretation
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3100 - 3150C-H StretchOxazole C-HWeak-Medium
~2950 - 3000C-H StretchMethyl C-HWeak-Medium
~1725 - 1745 C=O Stretch Ester Carbonyl Strong
~1550 - 1650C=N & C=C StretchOxazole RingMedium-Strong
~1200 - 1300C-O StretchEster (Asymmetric)Strong
~1000 - 1150C-O StretchEster (Symmetric)Strong
~700 - 800C-Br StretchBromoalkaneMedium

Interpretation: The IR spectrum is dominated by features from the ester and the oxazole ring.

  • Carbonyl Stretch : The most prominent peak will be the strong, sharp absorption from the ester C=O stretch, expected between 1725-1745 cm⁻¹.[12][13] Its exact position can indicate the influence of the heterocyclic ring.

  • Ring Vibrations : The C=N and C=C stretching vibrations within the oxazole ring will produce a series of medium to strong bands in the 1650-1550 cm⁻¹ region.[14][15]

  • C-O Stretches : Two strong absorptions corresponding to the asymmetric and symmetric C-O stretching of the ester group will be visible in the 1300-1000 cm⁻¹ "fingerprint region".[15][16]

  • C-H Stretches : Weaker C-H stretching bands for the sp² hybridised oxazole proton will appear just above 3000 cm⁻¹, while the sp³ C-H stretches of the methyl group will appear just below 3000 cm⁻¹.[12]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Experimental Protocol: MS
  • Ionization Method : Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer technique that is more likely to show the molecular ion peak.

  • Analysis : The ionized sample is passed through a mass analyzer which separates ions based on their m/z ratio.

Predicted MS Data & Interpretation

The molecular formula is C₅H₄BrNO₃, with a monoisotopic mass of 204.94 g/mol (for ⁷⁹Br) and 206.94 g/mol (for ⁸¹Br).

m/z (Predicted)IonInterpretation
205 / 207 [M]⁺Molecular Ion Peak . The characteristic 1:1 ratio for bromine isotopes is the key diagnostic feature.
174 / 176[M - OCH₃]⁺Loss of the methoxy radical from the ester.
146 / 148[M - COOCH₃]⁺Loss of the entire carbomethoxy group.
126[M - Br]⁺Loss of a bromine radical.
59[COOCH₃]⁺Carbomethoxy cation fragment.

Interpretation: The most critical feature of the mass spectrum will be the molecular ion peak , which will appear as a pair of peaks of nearly equal intensity separated by two mass units (m/z 205 and 207).[17][18] This M/M+2 pattern is an unambiguous indicator of the presence of a single bromine atom.[19]

The fragmentation pattern will likely proceed through the loss of stable neutral fragments from the ester group. The loss of the methoxy radical (•OCH₃, 31 Da) or the entire carbomethoxy radical (•COOCH₃, 59 Da) are common fragmentation pathways for methyl esters.[20][21] The C-Br bond can also cleave to yield a fragment at m/z 126.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of this compound. The predicted data, based on established chemical principles and analysis of related structures, highlights key diagnostic features:

  • ¹H NMR : A downfield singlet for the oxazole proton and a singlet around 4.0 ppm for the methyl ester.

  • ¹³C NMR : Five distinct carbon signals, including a characteristic ester carbonyl peak above 158 ppm.

  • IR : A very strong carbonyl (C=O) absorption around 1735 cm⁻¹.

  • MS : A distinctive M/M+2 molecular ion peak cluster at m/z 205/207, confirming the presence of one bromine atom.

This guide serves as a robust framework for researchers and drug development professionals in verifying the synthesis and purity of this valuable heterocyclic building block.

References

  • The Royal Society of Chemistry. (2019). Supporting Information.
  • Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170.
  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5.
  • SciSpace. (1989). ¹³C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
  • Abraham, R. J., & Thomas, W. A. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹H NMR Chemical Shifts. University of Wisconsin.
  • Capot Chemical Co., Ltd. (n.d.). 1092351-96-6 | this compound.
  • ResearchGate. (n.d.). Known methods for the preparation of substituted 5‐bromooxazoles.
  • Chem Help ASAP. (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube.
  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
  • Wikipedia. (n.d.). Infrared spectroscopy correlation table.
  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
  • ResearchGate. (2016). Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles.
  • Asian Journal of Chemistry. (n.d.). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones.
  • OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Organic Chemistry.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. University of Wisconsin.
  • UCLA Chemistry. (n.d.). IR Chart.
  • PubChem. (n.d.). 2-Mercapto-1,3-benzoxazole-5-carboxylic acid methyl ester.
  • Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021). Physical Chemistry Chemical Physics.
  • CORE. (n.d.). Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate.
  • PubChem. (n.d.). Methyl 5-methyl-1,2-oxazole-4-carboxylate.
  • ResearchGate. (2024). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles.
  • MDPI. (n.d.). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion.
  • ResearchGate. (n.d.). IR spectrum of imidazole derivatives.
  • MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials.
  • National Institutes of Health. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate.
  • PubChem. (n.d.). Methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
  • SpectraBase. (n.d.). 2-Methyl-1,3-benzoxazole-7-carboxylic acid - Optional[MS (GC)] - Spectrum.

Sources

Introduction: The Oxazole Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of Substituted Oxazole Esters

Oxazoles are five-membered heterocyclic compounds featuring an oxygen and a nitrogen atom in a 1,3-relationship. This structural motif is not merely a chemical curiosity; it is a privileged scaffold in medicinal chemistry and materials science, found in a multitude of natural products and synthetic pharmaceuticals with diverse biological activities, including anti-inflammatory, antibacterial, and antiproliferative properties.[1][2][3] The precise arrangement of substituents around the oxazole core is paramount to its function, making unambiguous structural elucidation a critical step in research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful and definitive tool for this purpose.[2] It provides a detailed electronic and structural map of the molecule by reporting on the chemical environment of each proton. This guide offers a deep dive into the ¹H NMR spectral characteristics of substituted oxazole esters, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to interpret these spectra with confidence. We will move beyond simple data reporting to explore the underlying principles that govern the spectral appearance, empowering the reader to predict and understand the spectra of novel oxazole derivatives.

Foundational ¹H NMR Spectrum of the Oxazole Ring

To interpret the spectra of complex substituted oxazoles, one must first understand the pristine electronic landscape of the parent ring. The oxazole ring contains three distinct protons, designated H-2, H-4, and H-5.

  • H-2: Positioned between the electronegative oxygen and nitrogen atoms.

  • H-4: Adjacent to the oxygen atom.

  • H-5: Adjacent to the nitrogen atom.

The relative chemical shifts of these protons are a direct consequence of the heteroatoms' influence on the ring's electron density. The nitrogen atom's imine character and the oxygen atom's electronegativity both withdraw electron density, "deshielding" the attached protons. This causes them to resonate at a higher chemical shift (further downfield) compared to protons on a simple aromatic ring like benzene.

In a typical deuterated chloroform (CDCl₃) solution, the approximate chemical shifts for the unsubstituted oxazole ring are:

  • H-2: ~7.95 ppm

  • H-5: ~7.69 ppm

  • H-4: ~7.09 ppm

The H-2 proton is the most deshielded due to its proximity to both heteroatoms.[4][5] The H-5 proton is more deshielded than H-4, reflecting the stronger electron-withdrawing effect of the adjacent imine nitrogen compared to the oxygen.[4][5]

Spin-Spin Coupling

Coupling between the protons on the oxazole ring is typically very weak, with coupling constants (J-values) often in the range of 0-2 Hz.[6] This is a characteristic feature of many five-membered heterocycles.[7][8] Consequently, the signals for H-4 and H-5 in a monosubstituted oxazole often appear as sharp singlets or very narrowly split doublets, which can simplify spectral interpretation.

dot

Caption: Unsubstituted oxazole core with proton designations and typical chemical shifts (ppm).

The Influence of Substituents on ¹H NMR Spectra

The true diagnostic power of ¹H NMR emerges when analyzing substituted oxazoles. Substituents dramatically alter the electronic environment of the ring, leading to predictable and interpretable changes in the chemical shifts of the remaining protons. These effects can be broadly categorized into two types:

  • Electronic Effects:

    • Electron-Withdrawing Groups (EWGs): Groups like esters (-COOR), nitro (-NO₂), or cyano (-CN) pull electron density away from the ring. This deshields the remaining ring protons, causing their signals to shift downfield (to higher ppm values).

    • Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) or alkoxy (-OCH₃) push electron density into the ring. This shields the ring protons, causing their signals to shift upfield (to lower ppm values). These effects are transmitted via induction (through sigma bonds) and resonance (through the pi system).

  • Anisotropic Effects: Substituents with π-systems (e.g., phenyl rings, carbonyl groups) generate their own local magnetic fields when placed in the NMR spectrometer's main field.[9][10] Protons that lie in the shielding or deshielding cone of this anisotropic field will experience upfield or downfield shifts, respectively, regardless of the substituent's electronic nature.[11][12]

The ester functionality (-COOR) is a quintessential EWG. Its carbonyl group withdraws electron density through resonance and induction. Therefore, placing an ester on the oxazole ring will generally cause a downfield shift of the other ring protons, particularly those closest to it.

dot

G cluster_cause Substituent Type cluster_effect Effect on Ring Protons cluster_result Observed ¹H NMR Shift EWG Electron-Withdrawing Group (EWG) e.g., -COOR, -NO2 Deshielding Deshielding (Removes Electron Density) EWG->Deshielding EDG Electron-Donating Group (EDG) e.g., -CH3, -OCH3 Shielding Shielding (Adds Electron Density) EDG->Shielding Downfield Downfield Shift (Higher ppm) Deshielding->Downfield Upfield Upfield Shift (Lower ppm) Shielding->Upfield

Caption: Relationship between substituent electronic effects and observed proton chemical shifts.

Data Analysis: A Positional Guide to Oxazole Ester Spectra

Let's examine specific examples of substituted oxazole esters. The position of the ester group and any other substituents dictates the final spectrum.

Case Study 1: Ester at C-4

When an ester is placed at the C-4 position, it strongly deshields the adjacent H-5 proton. The effect on the distant H-2 proton is less pronounced but still present.

  • Example: Ethyl 5-methyl-2-phenyloxazole-4-carboxylate [13]

    • The ester at C-4 is a primary EWG.

    • The phenyl group at C-2 is also an EWG and introduces significant anisotropic effects.

    • The methyl group at C-5 is an EDG.

    • In this crowded environment, there are no ring protons left to observe directly. However, we can analyze the shifts of the substituents' protons. The methyl group at C-5 appears at 2.71 ppm . The protons of the ethyl ester appear at 4.43 ppm (quartet) and 1.42 ppm (triplet) . The phenyl protons resonate between 7.44-8.08 ppm .[13]

Case Study 2: Ester at C-5

An ester at C-5 will most significantly deshield the adjacent H-4 proton.

  • Example: Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate (An isoxazole, but illustrates the principle)[14]

    • In this related isoxazole system, the methine proton on the ring (equivalent to H-4 in an oxazole with a C-3 substituent) appears far downfield as a singlet at δ 8.46 ppm .[14] This demonstrates the powerful deshielding effect of an adjacent ester group.

Summary of Chemical Shifts

The following table summarizes representative ¹H NMR chemical shift data for protons on substituted oxazole rings, illustrating the principles discussed.

Substituent at C-2Substituent at C-4Substituent at C-5H-2 (ppm)H-4 (ppm)H-5 (ppm)SolventReference
-H-H-H7.957.097.69CDCl₃[4][5]
-CH₃-H-H-~6.8~7.4CDCl₃[15]
-H-COOEt-CH₃~7.8-8.0--CDCl₃[13] (Implied)
-Ph-COOEt-CH₃---CDCl₃[13]
-Ph-H-CN-~8.3-CDCl₃[1] (Derived)

Note: Data is compiled and interpreted from various sources. Direct comparison requires consistent solvent and reference standards.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

Adherence to a rigorous experimental protocol is essential for obtaining high-quality, reproducible data. This protocol is designed to be a self-validating system, ensuring data integrity.

Objective: To obtain a clean, well-resolved ¹H NMR spectrum of a novel substituted oxazole ester for structural confirmation.

Methodology:

  • Sample Preparation:

    • Purity: Ensure the sample is of high purity (>95%), as impurities will complicate the spectrum. Purify via column chromatography or recrystallization if necessary.

    • Mass: Accurately weigh 5-10 mg of the oxazole ester.

    • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. CDCl₃ is a common first choice due to its low cost and ability to dissolve a wide range of organic compounds. If solubility is an issue, consider DMSO-d₆, Acetone-d₆, or CD₃OD. Be aware that chemical shifts are solvent-dependent.[16]

    • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.

    • Internal Standard: The residual proton signal of the solvent (e.g., CHCl₃ at 7.26 ppm) is often used for calibration. For high accuracy, a small amount of an internal standard like tetramethylsilane (TMS, δ = 0.00 ppm) can be added, but this is often omitted to avoid sample contamination.

    • Mixing: Cap the tube and gently vortex or invert several times to ensure complete dissolution. A brief sonication can aid dissolution if needed.

  • Instrument Setup & Calibration (Assuming a 400 MHz Spectrometer):

    • Insertion & Locking: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field.

    • Shimming: Perform an automated or manual shimming procedure. This process adjusts the magnetic field homogeneity across the sample volume. Good shimming is critical for achieving sharp peaks and high resolution.

  • Data Acquisition:

    • Experiment Type: Select a standard 1D proton acquisition experiment (e.g., 'zg30' on a Bruker system).

    • Pulse Angle: Use a 30° or 45° pulse angle (instead of 90°) to allow for a shorter relaxation delay, increasing the number of scans possible in a given time.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).

    • Number of Scans (NS): For a moderately concentrated sample (5-10 mg), 16 or 32 scans are typically sufficient to achieve a good signal-to-noise ratio.

    • Relaxation Delay (D1): Set a relaxation delay of 1-2 seconds. This is the time allowed for the nuclear spins to return to equilibrium between pulses.

  • Data Processing:

    • Fourier Transform (FT): The raw data (Free Induction Decay, FID) is converted into the frequency-domain spectrum via a Fourier Transform.

    • Phasing: Manually or automatically adjust the phase of the spectrum so that all peaks are purely in absorption mode (positive and symmetrical).

    • Baseline Correction: Apply a polynomial function to correct any rolling or distortion in the baseline of the spectrum.

    • Referencing: Calibrate the x-axis by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm).

    • Integration: Integrate the area under each peak. The relative integral values correspond to the relative number of protons giving rise to each signal.

dot

G A 1. Sample Preparation (5-10mg in 0.6mL CDCl₃) B 2. Insert & Lock (Lock on Deuterium Signal) A->B C 3. Shimming (Optimize Field Homogeneity) B->C D 4. Acquisition Setup (Pulse Program, NS=16, D1=2s) C->D E 5. Acquire Data (Collect FID) D->E F 6. Data Processing (FT, Phasing, Baseline) E->F G 7. Analysis (Referencing, Integration, Peak Picking) F->G H Final Spectrum G->H

Caption: Standardized workflow for acquiring a high-quality ¹H NMR spectrum.

Conclusion and Outlook

The ¹H NMR spectrum of a substituted oxazole ester is a rich source of structural information. By understanding the fundamental chemical shifts of the parent ring and the predictable electronic and anisotropic effects of substituents, researchers can confidently assign structures to novel compounds. The ester group, as a potent electron-withdrawing feature, consistently deshields neighboring protons, providing a key landmark in spectral analysis. When combined with other substituents, the resulting shifts create a unique fingerprint for each molecule. A systematic approach to data acquisition and processing, as outlined in the experimental protocol, ensures the integrity and reliability of these fingerprints. As synthetic chemists continue to explore the chemical space around the oxazole core, a mastery of ¹H NMR interpretation will remain an indispensable skill for accelerating discovery in drug development and materials science.

References

  • Supporting Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Reddy, C. S., et al. (2013). A new class of multi-substituted oxazole derivatives: Synthesis and antimicrobial activity. Journal of Chemical Sciences, 125(3), 495–509.
  • The NMR interpretations of some heterocyclic compounds which are.... (n.d.). ResearchGate.
  • Oxazole - SpectraBase. (n.d.). Wiley-VCH GmbH.
  • Oxazole | C3H3NO | CID 9255 - PubChem. (n.d.). National Institutes of Health.
  • Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. (n.d.). ChemRxiv.
  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry.
  • Interpreting | OpenOChem Learn. (n.d.). OpenOChem.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). Journal of Pharmaceutical Negative Results.
  • Observed and calculated quadrupole coupling constants of the normal.... (n.d.). ResearchGate.
  • Angyal, A., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Molecules, 23(7), 1779.
  • Synthesis and Characterization of Novel Oxazole derivatives of Disubstituted N-arylmaleimides. (n.d.). International Journal of Chemical and Physical Sciences.
  • Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • Oxazole - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Wiley-VCH GmbH.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Anet, F. A. L. (1961). coupling constants in rigid five-membered rings: n.m.r. spectra of the camphane-2,3-diols. Canadian Journal of Chemistry, 39(4), 789-801.
  • Electrochemically promoted synthesis of polysubstituted oxazoles from β- diketone derivatives and benzylamines under mild - Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Ghorab, M. M., et al. (2012). Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners. Molecules, 17(7), 8092-8100.
  • Caddy, B., Martin-Smith, M., & Siddiqui, M. (1975). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Organic Magnetic Resonance, 7(5), 209-211.
  • C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (n.d.). ResearchGate.
  • Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. (n.d.). ResearchGate.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin/ACS Division of Organic Chemistry.
  • 14.12: Coupling Constants Identify Coupled Protons. (2014). Chemistry LibreTexts.
  • Anisotropic effect in 1H NMR. (2020). YouTube.
  • On the Configuration of Five-Membered Rings: A Spin-Spin Coupling Constant Approach. (n.d.). ResearchGate.
  • 1H Chemical Shift Anisotropy: A High Sensitivity Solid-State NMR Dynamics Probe for Surface Studies?. (2022). Physical Chemistry Chemical Physics.
  • Coupling constants for 1H and 13C NMR. (n.d.).
  • 5.3 Spin-Spin Splitting: J-Coupling. (n.d.). University of Wisconsin.
  • Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170.
  • Effect of Magnetic Anisotropy on the 1H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. (n.d.). National Institutes of Health.
  • Oxazole. (n.d.). Wikipedia.
  • Diamagnetic Anisotropy - H NMR Spectroscopy - Organic Chemistry. (2019). YouTube.
  • Ethyl 2-Methyloxazole-4-carboxylate. (n.d.). Pharmaffiliates.
  • The Use of Benzoin as a Privileged Structure: Synthesis, Characterization, Crystalline Form and an In Vitro Biological Evaluation of 1,2-Diphenyl-2-[1][17][18]triazol-1-yl-ethanol Derivatives. (n.d.). MDPI.
  • Anisotropic effect of the nitrate anion—manifestation of diamagnetic proton chemical shifts in the 1H NMR spectra of NO 3 − coordinated complexes. (n.d.). ResearchGate.

Sources

An In-depth Technical Guide to Methyl 2-bromooxazole-5-carboxylate: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromooxazole-5-carboxylate is a key heterocyclic building block in modern medicinal chemistry and organic synthesis. Its unique bifunctional nature, featuring a reactive bromine atom at the 2-position and a versatile methyl ester at the 5-position, offers two orthogonal sites for chemical elaboration. This guide provides a comprehensive overview of its core properties, strategic importance, and practical applications, with a focus on its role in the construction of complex molecular architectures for drug discovery.

Introduction: The Strategic Value of the Oxazole Core

The oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen, recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its prevalence in numerous natural products and biologically active molecules, where it often serves as a crucial scaffold for engaging with biological targets through various non-covalent interactions.[1] Oxazole-containing compounds have demonstrated a wide spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1]

This compound capitalizes on this privileged core, presenting chemists with a stable, yet highly versatile, starting material for developing novel chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in synthesis. These data are crucial for reaction monitoring, quality control, and structural verification of downstream products.

Core Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₅H₄BrNO₃[1]
Molecular Weight 205.99 g/mol [1]
CAS Number 1092351-96-6[2]
Appearance Typically a solidN/A
Purity ≥95% (typical commercial grade)[3]
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be simple. A singlet would correspond to the proton on the oxazole ring (C4-H). A second singlet, integrating to three protons, would represent the methyl group of the ester. The chemical shift of the ring proton would be in the aromatic region, influenced by the electron-withdrawing nature of the adjacent ester and the electronegativity of the ring heteroatoms.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display five distinct signals: one for the methyl carbon, one for the carbonyl carbon of the ester, and three for the carbons of the oxazole ring (C2, C4, and C5). The C2 carbon, bonded to bromine, would be significantly shifted.

  • IR (Infrared) Spectroscopy: Key vibrational bands would be expected. A strong absorption peak around 1720-1740 cm⁻¹ would be characteristic of the C=O (carbonyl) stretch of the ester. Other significant peaks would include C-O stretching for the ester and ether linkages within the ring, and C-H stretching for the aromatic and methyl groups.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.

Synthetic Utility and Reaction Protocols

The primary value of this compound lies in its capacity for selective, stepwise functionalization. The two key reactive sites—the C-Br bond and the ester—allow for a divergent synthetic strategy, enabling the creation of large compound libraries from a single starting material.

The Power of the 2-Bromo Position: Cross-Coupling Reactions

The carbon-bromine bond at the 2-position is a prime handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, fundamentally altering the molecule's steric and electronic properties.

Expert Insight: The Suzuki-Miyaura coupling is particularly well-suited for this transformation due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide variety of boronic acids and esters.[1]

Workflow: Suzuki-Miyaura Cross-Coupling

The following diagram illustrates the catalytic cycle of a typical Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.

Suzuki_Coupling_Workflow pd0 Pd(0) Catalyst ox_add Oxidative Addition pd0->ox_add reagent Methyl 2-bromooxazole- 5-carboxylate reagent->ox_add pd_complex Pd(II) Complex ox_add->pd_complex Forms Pd(II) intermediate transmetal Transmetalation pd_complex->transmetal boronic_acid Ar-B(OH)₂ boronic_acid->transmetal base Base (e.g., K₂CO₃) base->transmetal Activates Boronic Acid pd_aryl_complex Pd(II) Di-aryl Complex transmetal->pd_aryl_complex Ligand Exchange red_elim Reductive Elimination pd_aryl_complex->red_elim red_elim->pd0 Regenerates Catalyst product 2-Aryl-oxazole Product red_elim->product Forms C-C bond

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized representation. Optimization of catalyst, ligand, base, and solvent is often required for specific substrates.

  • Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Add a degassed solvent system, such as a mixture of dioxane and water.

  • Reaction: Heat the mixture with stirring (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Rationale: The choice of a phosphine ligand (like PPh₃) is critical for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is required for efficient transmetalation.[6]

The Versatility of the 5-Ester Group: Derivatization

The methyl ester at the 5-position provides a second site for diversification, typically after the cross-coupling step.

Expert Insight: This two-step, orthogonal strategy (coupling then ester modification) is highly efficient for building structure-activity relationships (SAR). It allows for the rapid synthesis of a matrix of compounds where one axis varies the substituent at the 2-position and the other axis varies the functional group at the 5-position.

Common Transformations:

  • Saponification (Hydrolysis): Treatment with a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol solvent system readily converts the ester to the corresponding carboxylic acid. This introduces a new functional handle and a potential hydrogen bond donor/acceptor.

  • Amide Formation: The resulting carboxylic acid can be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides. This is a powerful method for exploring interactions with biological targets and modifying physicochemical properties like solubility and cell permeability.

Workflow: Ester Derivatization

Ester_Derivatization start Methyl 2-Aryl-oxazole- 5-carboxylate (from Suzuki Coupling) hydrolysis Saponification (e.g., LiOH, H₂O/MeOH) start->hydrolysis acid 2-Aryl-oxazole- 5-carboxylic Acid hydrolysis->acid amide_coupling Amide Coupling (Amine, Coupling Reagent) acid->amide_coupling product 2-Aryl-oxazole- 5-carboxamide Library amide_coupling->product

Sources

Navigating the Stability Landscape of Bromooxazole Compounds: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Storage of Bromooxazole Compounds

Foreword

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive molecules.[1][2][3] The introduction of a bromine atom to this core structure gives rise to bromooxazole derivatives, a class of compounds with significant potential in drug discovery and development.[4][5][6] As with any high-value chemical entity, understanding and controlling the stability of bromooxazole compounds is paramount to ensuring the integrity of research data and the quality of pharmaceutical products. This guide provides a comprehensive overview of the factors influencing the stability of bromooxazole compounds and offers evidence-based recommendations for their proper storage and handling.

The Bromooxazole Core: A Chemically Reactive Moiety

The stability of a bromooxazole compound is intrinsically linked to the chemical reactivity of its core structure. The oxazole ring itself, while aromatic, possesses sites of both nucleophilic and electrophilic character. The presence of the electronegative bromine atom further modulates the electron distribution within the ring, influencing its susceptibility to various degradation pathways.[4][7]

Key Structural Features Influencing Reactivity:

  • The Oxazole Ring: The lone pair of electrons on the oxygen atom contributes to the aromaticity of the ring, while the nitrogen atom acts as a weak base. This duality makes the ring susceptible to both electrophilic and nucleophilic attack under certain conditions.

  • The Carbon-Bromine Bond: The C-Br bond is a key functional group that participates in a wide range of chemical transformations, including nucleophilic substitution and cross-coupling reactions.[4][8] While this reactivity is advantageous for synthetic chemists, it also represents a potential route for degradation.

Principal Degradation Pathways of Bromooxazole Compounds

Several key environmental and chemical factors can compromise the stability of bromooxazole compounds. Understanding these degradation pathways is the first step toward developing effective mitigation strategies.

Hydrolysis

The oxazole ring can be susceptible to hydrolytic cleavage, particularly under strong acidic or basic conditions.[9] This process involves the addition of water across the ring, leading to the formation of acyclic degradation products. The rate of hydrolysis is influenced by pH, temperature, and the presence of substituents on the oxazole ring.

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) spectrum, can induce photochemical reactions in heterocyclic compounds, leading to decomposition.[9] The energy from the absorbed photons can promote electrons to higher energy states, making the molecule more susceptible to bond cleavage and rearrangement. For photosensitive compounds, storage in amber vials or in the dark is crucial.

Oxidation

The oxazole ring can be susceptible to oxidation, which may lead to ring cleavage or other structural modifications.[9] Oxidizing agents, such as peroxides, or even atmospheric oxygen over prolonged periods, can initiate these degradation processes.[10][11] The presence of a bromine atom can, in some cases, influence the susceptibility of the ring to oxidative degradation.

Thermal Degradation

Elevated temperatures can provide the necessary activation energy for various degradation reactions. For some bromooxazole derivatives, particularly those with additional functional groups like carboxylic acids, decarboxylation (the loss of carbon dioxide) can occur upon heating.[9]

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of bromooxazole compounds, a multi-faceted approach to storage and handling is required. The following recommendations are based on the known chemical properties of these compounds and general best practices for handling sensitive chemical reagents.

General Storage Recommendations

A summary of recommended storage conditions is provided in the table below:

ParameterRecommendationRationale
Temperature Freezer (-20°C) for long-term storage; Refrigeration (2-8°C) for short-term storage.[9]Minimizes thermal degradation and slows down the rates of other chemical degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).[9]Prevents oxidation by atmospheric oxygen.
Light Store in a dark place, using amber vials or light-blocking containers.[9]Prevents photodegradation.
Moisture Store in a dry environment, in a tightly sealed container. The use of a desiccator is recommended.[9]Prevents hydrolysis.
Handling Procedures

Proper handling techniques are as critical as storage conditions in preserving the stability of bromooxazole compounds.

  • Minimize Exposure: When handling, minimize the compound's exposure to ambient light, moisture, and air.

  • Inert Atmosphere: For highly sensitive compounds, manipulations should be carried out in a glove box or under a stream of inert gas.

  • Solvent Selection: When preparing solutions, use dry, deoxygenated solvents to prevent hydrolysis and oxidation.

Experimental Workflow for Stability Assessment

A systematic approach to evaluating the stability of a novel bromooxazole compound is essential. This typically involves subjecting the compound to forced degradation studies under various stress conditions.[12][13]

Forced Degradation Study Protocol

A typical forced degradation study involves exposing the compound to the following conditions:

  • Initial Analysis: A thorough analysis of the initial, unstressed sample should be performed using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to establish a baseline purity profile.[9]

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate a solution of the compound in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.[9]

    • Basic Hydrolysis: Incubate a solution of the compound in a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.[9]

    • Oxidative Stress: Expose a solution of the compound to a mild oxidizing agent, such as hydrogen peroxide.[9][10]

    • Thermal Stress: Store the solid compound at elevated temperatures (e.g., 40°C, 60°C).[9]

    • Photostability: Expose the solid compound and a solution to a controlled light source, following ICH guidelines.[9]

  • Time-Point Analysis: Samples from each stress condition should be analyzed at various time points to monitor the formation of degradants and the decrease in the parent compound's concentration.[9][12]

  • Degradant Identification: Any significant degradation products should be characterized using techniques like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the degradation pathway.[10]

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for assessing the stability of a bromooxazole compound.

Stability_Workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis & Characterization Start Bromooxazole Compound Initial_Analysis Initial Analysis (HPLC, LC-MS) Start->Initial_Analysis Acid Acidic Hydrolysis Initial_Analysis->Acid Expose to Stressors Base Basic Hydrolysis Initial_Analysis->Base Expose to Stressors Oxidation Oxidative Stress Initial_Analysis->Oxidation Expose to Stressors Thermal Thermal Stress Initial_Analysis->Thermal Expose to Stressors Photo Photostability Initial_Analysis->Photo Expose to Stressors Time_Point Time-Point Analysis (HPLC) Acid->Time_Point Collect Samples Over Time Base->Time_Point Collect Samples Over Time Oxidation->Time_Point Collect Samples Over Time Thermal->Time_Point Collect Samples Over Time Photo->Time_Point Collect Samples Over Time Degradant_ID Degradant Identification (LC-MS, NMR) Time_Point->Degradant_ID Identify Degradants End Stability Profile Established Degradant_ID->End

Caption: Experimental workflow for forced degradation studies.

Logical Relationships in Bromooxazole Degradation

The interplay between the inherent chemical properties of bromooxazole compounds and external environmental factors dictates their stability. The following diagram illustrates these logical relationships.

Degradation_Logic cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors cluster_degradation Degradation Pathways Structure Bromooxazole Core Structure - Oxazole Ring - C-Br Bond Hydrolysis Hydrolysis Structure->Hydrolysis Susceptible to Photodegradation Photodegradation Structure->Photodegradation Susceptible to Oxidation Oxidation Structure->Oxidation Susceptible to Thermal_Deg Thermal Degradation Structure->Thermal_Deg Susceptible to Moisture Moisture/Humidity Moisture->Hydrolysis Light Light (UV) Light->Photodegradation Oxygen Oxygen/Oxidants Oxygen->Oxidation Temperature High Temperature Temperature->Thermal_Deg pH Extreme pH pH->Hydrolysis

Sources

A Technical Guide to the Safe Handling of Halo-Oxazoles for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halo-oxazoles are a pivotal class of heterocyclic compounds, serving as versatile intermediates and core structural motifs in medicinal chemistry and materials science.[1][2] Their utility stems from the inherent reactivity conferred by the halogen substituent, which allows for a wide array of synthetic transformations such as cross-coupling and nucleophilic substitution reactions.[3][4] However, this same chemical reactivity, coupled with the biological potency of many oxazole-containing molecules, necessitates a robust and well-informed approach to laboratory safety.[5] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to safely handle halo-oxazoles. It moves beyond a simple checklist of precautions to explain the underlying chemical principles and toxicological considerations, grounding each recommendation in the principles of the hierarchy of controls.

The Chemist's Imperative: Understanding the Hazard Profile

Before any container is opened, a thorough understanding of the potential hazards is paramount. Halo-oxazoles present a dual-faceted risk profile derived from both the oxazole core and the halogen substituent.

Inherent Reactivity and Chemical Hazards

The oxazole ring is an electron-rich heterocycle, but the presence of a halogen atom, particularly at the C2 position, creates a highly reactive electrophilic site.[4][6] This makes the molecule susceptible to nucleophilic attack, a property exploited in synthesis but also a primary mechanism of potential biological toxicity. The molecule can potentially react with biological nucleophiles like DNA and proteins. Furthermore, the parent oxazole is classified as a highly flammable liquid and can cause serious eye damage.[7][8][9] While substitution will alter these properties, this baseline serves as a critical starting point for risk assessment.

Toxicological and Health Hazards

Halogenated organic compounds are a class known for potential persistence and chronic toxicity.[10] Many biologically active pharmaceuticals are potent, meaning they can elicit health effects at very low exposure levels.[11] Given that halo-oxazoles are often precursors to such molecules, it is prudent to handle them as potentially potent and toxic substances. The specific toxicology of any given halo-oxazole may be unknown, but the potential for skin irritation, respiratory irritation, and long-term health effects from repeated low-level exposure must be assumed.[12][13] This approach aligns with the OSHA Hazard Communication Standard, which requires employers to inform workers of all potential chemical hazards in the workplace.[14][15]

Table 1: Generalized Hazard Profile of Halo-Oxazoles
Hazard CategoryPotential RiskRationale & CausalityGHS Pictograms (Anticipated)NFPA 704 Diamond (Example)
Physical FlammabilityThe parent oxazole is a flammable liquid (Flash Point ~19°C / 66°F).[8][16] Halogenation may reduce this, but it should be considered a potential fire risk.FlameRed (Flammability): 2-3
Health Serious Eye Damage/IrritationParent oxazole is known to cause serious eye damage.[8][9] This property may be retained in derivatives.Corrosion, Exclamation MarkBlue (Health): 2-3
Skin/Respiratory IrritationAs reactive electrophiles, they can irritate mucous membranes and skin upon contact or inhalation.[13][17]Exclamation Mark
Acute/Chronic ToxicityHalogenated aromatics can have complex toxicological profiles.[10][18] Potency should be assumed for novel drug intermediates.Health Hazard, Skull & Crossbones
Reactivity InstabilityMay react vigorously with strong bases, nucleophiles, and oxidizing agents.Not applicableYellow (Reactivity): 1-2
Special Environmental HazardHalogenated organic compounds can be persistent in the environment.[10]EnvironmentWhite (Special): None standard

Note: The NFPA 704 ratings are generalized estimations. The specific Safety Data Sheet (SDS) for each compound must be consulted for accurate ratings.[19][20]

The Hierarchy of Controls: A Self-Validating System for Safety

The most effective safety protocols prioritize engineering and administrative controls to minimize hazard exposure, with personal protective equipment (PPE) serving as the final, essential barrier.

cluster_0 Hierarchy of Controls PPE Personal Protective Equipment (PPE) (Last line of defense) Admin Administrative Controls (How people work) Admin->PPE Eng Engineering Controls (Isolate people from hazard) Eng->Admin

Caption: The Hierarchy of Controls prioritizes the most effective safety measures.

Engineering Controls: The First Line of Defense

Engineering controls are designed to physically isolate the researcher from the chemical hazard. The choice of control is dictated by the scale of the reaction and the perceived risk of the halo-oxazole.

  • Chemical Fume Hood: For all manipulations of halo-oxazoles, a properly functioning chemical fume hood is the minimum requirement.[21] This protects the user from inhaling volatile compounds or fine powders. The airflow must be verified before work begins.

  • Glovebox or Ventilated Balance Enclosure: When handling solid halo-oxazoles, especially potent compounds or fine powders that are easily aerosolized, a glovebox or a ventilated enclosure is necessary.[11][22] This provides a higher level of containment than a standard fume hood, preventing the release of hazardous dust into the lab environment.

  • Process Isolation: For larger-scale synthesis, the use of closed systems (e.g., sealed reactors with addition funnels) is crucial to minimize exposure.[22]

Administrative Controls: Defining Safe Work Practices

Administrative controls are the procedures and policies that govern how work is performed safely.

  • Designated Areas: All work with halo-oxazoles should be restricted to a designated area of the laboratory, clearly marked with hazard signage. This prevents cross-contamination of other workspaces.

  • Standard Operating Procedures (SOPs): Detailed, written SOPs must be developed for each experimental protocol involving halo-oxazoles. These SOPs should cover every step from preparation and reaction setup to workup, purification, and waste disposal.

  • Hazard Communication: All researchers must have access to and be trained on the Safety Data Sheet (SDS) for the specific halo-oxazole and all other reagents used.[12][15] All containers must be clearly and accurately labeled.[23]

  • Inventory Management: Maintain a real-time, accurate inventory of all halo-oxazoles to track their location, quantity, and age.[23]

  • Prohibition of Food and Drink: Eating and drinking are strictly prohibited in the laboratory to prevent accidental ingestion of hazardous chemicals.[14]

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering and administrative controls but is essential for protecting against residual risks and in the event of a spill or accident.[14][24]

  • Eye and Face Protection: Chemical splash goggles are mandatory at all times.[25] For procedures with a higher risk of splashing (e.g., transfers, reactions under pressure), a face shield should be worn over the goggles.[25][26]

  • Protective Clothing: A flame-resistant lab coat that closes in the front is required.[25] Ensure clothing covers all exposed skin on the arms and legs.

  • Hand Protection: The selection of appropriate gloves is critical. No single glove material protects against all chemicals.[14] Nitrile gloves are a common choice for general protection, but the SDS and glove compatibility charts must be consulted for the specific solvents and reagents being used. Double-gloving is recommended when handling highly potent compounds. Gloves must be removed and disposed of properly after use or if contamination is suspected.[8]

Table 2: General Glove Selection Guide for Associated Solvents
SolventNitrileNeopreneButylRecommendation
AcetonePoorGoodGoodAvoid Nitrile. Use Neoprene or Butyl for extended contact.
AcetonitrileGoodFairGoodNitrile is suitable for incidental contact.
DichloromethanePoorPoorExcellentButyl rubber is the preferred choice. Avoid Nitrile and Neoprene.
Ethyl AcetateGoodGoodFairNitrile or Neoprene are suitable choices.
HexanesExcellentFairPoorNitrile provides excellent protection.
TolueneFairGoodExcellentUse Neoprene or Butyl. Nitrile is not recommended for prolonged use.
Diethyl EtherFairGoodFairUse Neoprene for better resistance than Nitrile.

This table is a general guide. Always consult the glove manufacturer's specific chemical resistance data.

Operational Protocols: From Storage to Disposal

Prudent Storage of Halo-Oxazoles

Proper storage is essential to maintain chemical integrity and prevent hazardous situations.

  • Store halo-oxazoles in a cool, dry, and well-ventilated area.[14][27]

  • Keep containers tightly sealed to prevent the release of vapors.[13][14]

  • Segregate them from incompatible materials, such as strong oxidizing agents, strong bases, and other nucleophiles.[27]

  • Store in appropriate, labeled secondary containment to control any potential leaks.

Emergency Response: Spill and Exposure Protocols

Preparedness is key to mitigating the consequences of an accident. All laboratory personnel must be trained on these procedures.

cluster_spill Spill Response cluster_exposure Personal Exposure spill Spill Occurs alert Alert others in the area. Isolate the spill. spill->alert assess Assess spill size (Small vs. Large) alert->assess small_spill Small Spill: Use spill kit to absorb. Clean area, dispose of waste. assess->small_spill Small large_spill Large Spill: Evacuate the area. Call Emergency Response. assess->large_spill Large exposure Exposure Occurs remove Remove contaminated clothing. Move to safety shower/eyewash. exposure->remove flush Flush affected area. Eyes: 15 min minimum. Skin: 15 min minimum. remove->flush seek_medical Seek immediate medical attention. Bring the SDS. flush->seek_medical

Caption: A workflow for responding to spills and personal exposures.

Personal Exposure Protocol:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[13][28] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[17][29] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[29]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[29]

Waste Disposal: A Critical Final Step

Halogenated organic compounds require specific disposal procedures to prevent environmental contamination.

  • Segregation: All waste containing halo-oxazoles (e.g., reaction residues, contaminated solvents, silica gel, disposable labware) must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[30][31] Do not mix with non-halogenated waste.

  • Containerization: Waste containers must be robust, compatible with the chemical waste, and kept tightly sealed when not in use.[30][32]

  • Disposal: The disposal of halogenated waste is strictly regulated. It must be handled by a licensed professional waste disposal service, typically via high-temperature incineration.[8][32][33]

Conclusion

Halo-oxazoles are powerful tools in the arsenal of the modern chemist. Their safe and effective use hinges on a culture of safety that is built upon a deep understanding of their chemical nature. By implementing the hierarchy of controls—prioritizing robust engineering solutions, codifying safe administrative practices, and diligently using personal protective equipment—researchers can mitigate the inherent risks. This proactive, knowledge-based approach ensures that the pursuit of scientific innovation does not come at the cost of personal safety or environmental health. Always remember: the most important experiment is the one that everyone goes home from safely.

References

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. [Link]
  • U.S. Compliance. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]
  • TKS Publisher.
  • Centers for Disease Control and Prevention (CDC). OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
  • KPA. (2023, November 28). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
  • Padwa, A., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron Letters. [Link]
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]
  • Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. [Link]
  • Outsourced Pharma.
  • Esco Pharma. (2017, September 25).
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]
  • SlideShare. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]
  • Singh, K. H., et al. (2025, July 17). Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
  • Braun Research Group, Northwestern University.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
  • ChemicalSafetyFacts.org. Personal Protective Equipment and Chemistry. [Link]
  • Palmer, D. C. (Ed.). (2004). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
  • MDPI. (2016).
  • University of Wisconsin-Milwaukee. Chemical Waste Disposal Chart. [Link]
  • Wikipedia. Oxazole. [Link]
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
  • Capot Chemical. (2008, October 23). MSDS of Oxazole. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9255, Oxazole. [Link]
  • U.S. Environmental Protection Agency.
  • University of Waterloo. EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. [Link]
  • ResearchGate. (2017, June).
  • Wikipedia. NFPA 704. [Link]
  • New Environment, Inc. NFPA Chemicals. [Link]
  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
  • National Institute of Environmental Health Sciences. (1985). Mechanism of action of toxic halogenated aromatics. Environmental Health Perspectives. [Link]
  • CUTM Courseware. Oxazole.pdf. [Link]
  • MDPI. (2020). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs. [Link]
  • Loganathan, B. G., & Masunaga, S. (2023). Perspective on halogenated organic compounds. Global Health & Medicine. [Link]
  • PubMed. (2018). Formation of environmentally relevant polyhalogenated carbazoles from chloroperoxidase-catalyzed halogenation of carbazole. Environmental Science & Technology. [Link]
  • State of New Jersey.

Sources

Methyl 2-bromooxazole-5-carboxylate: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Core in Modern Chemistry

The oxazole motif is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of natural products and biologically active molecules.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a highly sought-after scaffold in the design of novel therapeutic agents. Compounds incorporating the oxazole ring have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Methyl 2-bromooxazole-5-carboxylate (CAS No. 1092351-96-6) emerges as a particularly valuable building block for researchers. This bifunctional molecule, featuring a reactive bromine atom at the 2-position and a versatile methyl ester at the 5-position, offers two orthogonal handles for chemical modification. The carbon-bromine bond is an ideal substrate for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl and heteroaryl substituents.[1] Simultaneously, the ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted into amides, providing further avenues for structural diversification and the exploration of structure-activity relationships (SAR).[1] This guide provides an in-depth overview of the commercial availability, key properties, and synthetic applications of this compound, with a focus on enabling its effective use in research and development.

Physicochemical Properties and Safety

While a comprehensive, experimentally verified dataset for this compound is not extensively published, its properties can be predicted based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1092351-96-6[2]
Molecular Formula C₅H₄BrNO₃[1]
Molecular Weight 205.99 g/mol [1]
Appearance Solid (predicted)General knowledge
Purity Typically ≥95%
Safety and Handling
  • Hazard Statements (Predicted): Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).

  • Precautionary Statements (Recommended):

    • Prevention: Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[2][4]

    • Response:

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

      • IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]

      • IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[4]

    • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2][4]

    • Disposal: Dispose of contents/container to an approved waste disposal plant.[2]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Commercial Availability

This compound is available from several commercial suppliers specializing in research chemicals and building blocks. Availability and product specifications are subject to change, and it is recommended to consult the suppliers directly for the most current information.

Table 2: Commercial Suppliers of this compound

SupplierCAS NumberPurity (Typical)Available Quantities (Example)
Parchem 1092351-96-6Not specifiedInquire with supplier
Fluorochem 1092351-96-695%250mg, 1g, 5g, 10g
BenchChem 1092351-96-6Not specifiedInquire with supplier
Sigma-Aldrich (Ambeed) 1060816-22-9 (Ethyl ester)97%Inquire with supplier

Note: The ethyl ester (CAS 1060816-22-9) is also commercially available and may serve as a suitable alternative for some synthetic applications.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for this compound is scarce in the literature. The following tables provide predicted chemical shifts and characteristic infrared absorption bands based on data from structurally similar oxazole derivatives. These values should be used as a guide for characterization.[1][5][6][7]

Table 3: Predicted ¹H and ¹³C NMR Data

NucleusPredicted Chemical Shift (ppm)AssignmentNotes
¹H NMR ~7.8-8.2C4-HThe exact shift will be influenced by the electronic environment.
~3.9-OCH₃Singlet, 3H.
¹³C NMR ~160C=O (ester)
~145-150C2 (C-Br)The carbon bearing the bromine atom is expected to be significantly downfield.
~140-145C5
~120-125C4
~52-OCH₃

Table 4: Predicted FTIR Data

Wavenumber (cm⁻¹)Assignment
~1720-1740C=O stretching (ester)
~1550-1650C=N and C=C stretching (oxazole ring)
~1200-1300C-O stretching (ester)

Mass Spectrometry: In a mass spectrum, the molecular ion peak would be expected to show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity at M+ and M+2.[8][9]

Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The C2-bromo position of this compound is primed for participation in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Stille couplings are particularly noteworthy for their broad substrate scope and functional group tolerance.[10][11]

Representative Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of a 2-bromoheterocycle with an arylboronic acid. This procedure should be optimized for specific substrates.[12][13][14]

Reaction Scheme:

G cluster_reactants cluster_reagents compound1 This compound plus1 + compound1->plus1 compound2 Arylboronic Acid plus1->compound2 arrow1 plus1->arrow1 reagents Pd Catalyst Base Solvent product Methyl 2-aryl-oxazole-5-carboxylate arrow1->product

Caption: General scheme for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)

Experimental Workflow Diagram:

G Suzuki-Miyaura Coupling Workflow start Start reagents Combine this compound, Arylboronic acid, Base, and Pd Catalyst in a dry, inert-atmosphere flask. start->reagents solvent Add degassed solvent. reagents->solvent reaction Heat the mixture (e.g., 80-100 °C) and stir for 2-24 h. solvent->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Cool to RT, add water, and extract with an organic solvent (e.g., Ethyl Acetate). monitoring->workup purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purification product Obtain pure Methyl 2-aryl-oxazole-5-carboxylate. purification->product

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-oxazole-5-carboxylate.

Catalytic Cycle Diagram:

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_intermediate R¹-Pd(II)L₂-X pd0->pd_intermediate  Oxidative  Addition ox_add Oxidative Addition pd_boronate R¹-Pd(II)L₂-R² pd_intermediate->pd_boronate  Transmetalation transmetal Transmetalation pd_boronate->pd0  Reductive  Elimination product R¹-R² pd_boronate->product red_elim Reductive Elimination r1x R¹-X (Bromo-oxazole) r1x->pd0 r2b R²-B(OR)₂ (Boronic Acid) + Base r2b->pd_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Alternative Protocol: Stille Cross-Coupling

The Stille reaction offers an alternative C-C bond formation strategy, utilizing organostannane reagents. While organotin compounds are toxic and require careful handling and purification to remove tin byproducts, the reaction is known for its mild conditions and tolerance of a wide range of functional groups.[11][15][16]

General Considerations:

  • Catalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ are commonly used.

  • Solvent: Anhydrous, polar aprotic solvents like DMF or dioxane are typical.

  • Additives: The addition of a copper(I) salt (e.g., CuI) can accelerate the reaction. Lithium chloride (LiCl) is also often added to facilitate the transmetalation step.

  • Workup: A key challenge in Stille couplings is the removal of tin byproducts. This is often achieved by washing the reaction mixture with an aqueous solution of potassium fluoride (KF) or by specific chromatographic techniques.[15]

Due to the toxicity of organostannanes, the Suzuki-Miyaura coupling is often the preferred method. However, for specific substrates where boronic acids are unstable or difficult to prepare, the Stille reaction remains a powerful and reliable alternative.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules, particularly in the fields of drug discovery and materials science. Its bifunctional nature allows for sequential or orthogonal modifications at the C2 and C5 positions of the oxazole core. While detailed, compound-specific experimental data is limited in the public literature, established protocols for palladium-catalyzed cross-coupling reactions of analogous bromoheterocycles provide a solid foundation for its synthetic application. By leveraging the information and representative protocols outlined in this guide, researchers can effectively incorporate this promising building block into their synthetic strategies, paving the way for the discovery of novel compounds with significant potential.

References

  • NROChemistry. Stille Coupling. Accessed January 7, 2026. [Link]
  • Fisher Scientific. Methyl 2-bromothiazole-5-carboxylate - Safety Data Sheet.
  • ResearchGate. ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins. Accessed January 7, 2026. [Link]
  • CP Lab Safety. Methyl 2-bromothiazole-5-carboxylate, min 98%, 100 grams. Accessed January 7, 2026. [Link]
  • Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angew. Chem. Int. Ed. 2007, 46, 5344-5348.
  • Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Published January 12, 2022. [Link]
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • ElectronicsAndBooks.
  • Asian Journal of Science and Technology. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Accessed January 7, 2026. [Link]
  • The Royal Society of Chemistry.
  • ResearchGate. Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Accessed January 7, 2026. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Accessed January 7, 2026. [Link]
  • National Center for Biotechnology Information.
  • The Royal Society of Chemistry. Supporting Information for Synthesis of 2,5-Disubstituted Oxazoles via Cobalt(III)-Catalyzed Cross-Coupling of N-Pivaloyloxyamides with Alkynes. Accessed January 7, 2026.
  • Heliyon.
  • ResearchGate.
  • Fisher Scientific. SAFETY DATA SHEET.
  • ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in the HPLC/ICPMS trace in Figure 1. Accessed January 7, 2026. [Link]
  • SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Synthesis 2001, No. 15, 2353–2366.
  • Cayman Chemical. SAFETY DATA SHEET.
  • Myers Group, Harvard University. The Stille Reaction - Chem 115. Accessed January 7, 2026.
  • YouTube. Suzuki Coupling. Published July 11, 2020. [Link]
  • National Institutes of Health. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles. J. Org. Chem. 1999, 64, 19, 6997–7000.
  • YouTube. Bromo pattern in Mass Spectrometry. Published December 2, 2023. [Link]
  • ResearchGate. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Published August 2016.
  • Wikipedia. Stille reaction. Accessed January 7, 2026. [Link]
  • ResearchGate. Synthesis of 5‐bromooxazole (10·HCl). Accessed January 7, 2026. [Link]
  • SciSpace. 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. J. Braz. Chem. Soc., Vol. 1, No. 1, 32-35, 1990.
  • Beilstein Journals.
  • National Center for Biotechnology Information. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Published online 2023 Nov 20.
  • ResearchGate. (PDF) Synthesis Of 2,5-Disubstituted-1,3,4-Oxadiazoles Using Ethyl Oleate As Precursor. Accessed January 7, 2026.
  • MDPI.
  • ResearchGate.
  • Defense Technical Information Center. Mass Spectrometry of Heterocyclic Compounds. Accessed January 7, 2026.
  • ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)

Sources

The Oxazole Ring System: A Comprehensive Guide to its Core Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole ring, a five-membered heteroaromatic system containing both oxygen and nitrogen, is a privileged scaffold in medicinal chemistry and a versatile intermediate in organic synthesis.[1][2] Its unique electronic architecture imparts a nuanced reactivity profile that diverges significantly from that of its carbocyclic aromatic counterparts. This guide provides an in-depth exploration of the fundamental reactivity of the oxazole core, offering researchers, scientists, and drug development professionals a detailed understanding of its chemical behavior. We will dissect the electronic underpinnings of its reactivity, explore its engagement in electrophilic and nucleophilic substitutions, detail its utility in cycloaddition reactions, and examine various ring-opening and rearrangement pathways. This analysis is supported by mechanistic insights, detailed experimental protocols for key transformations, and visual aids to clarify complex reaction pathways, ensuring a thorough and actionable understanding of oxazole chemistry.

Electronic Structure and Aromaticity: The Foundation of Reactivity

The oxazole ring is a planar, aromatic system resulting from the delocalization of six π-electrons: one from each of the three carbon atoms, one from the nitrogen, and a lone pair from the oxygen atom.[1][2] This aromaticity confers thermal stability. However, the presence of two heteroatoms with differing electronegativities—a pyridine-type nitrogen at position 3 and a furan-type oxygen at position 1—creates a significant polarization of electron density across the ring.[1][3]

The pyridine-like nitrogen at N3 acts as an electron sink, rendering the ring electron-deficient and generally deactivated towards electrophilic attack.[1] Conversely, the furan-like oxygen at O1 can participate as a diene component in cycloaddition reactions.[1][3] The acidity of the ring protons follows the order C2 > C5 > C4, with the C2 proton having a pKa of approximately 20, making this position susceptible to deprotonation by strong bases.[1][2]

PositionRelative Electron DensitySusceptibility to Attack
C2 Most electron-deficientNucleophilic attack, Deprotonation
C4 Electron-richElectrophilic attack (with activation)
C5 Moderately electron-richElectrophilic attack
N3 Electron-withdrawingProtonation, Alkylation
O1 Electron-donating (lone pair)Diene component in cycloadditions

Electrophilic Aromatic Substitution

Electrophilic substitution on the unsubstituted oxazole ring is generally difficult and requires forcing conditions due to the electron-withdrawing nature of the pyridine-type nitrogen.[3] Such reactions often result in low yields unless the ring is activated by electron-donating substituents.[2][3] When substitution does occur, it preferentially takes place at the C4 or C5 position.[3]

  • Causality of Reactivity: The presence of an electron-donating group (e.g., -NH2, -OR) at the C2 or C5 position increases the electron density of the ring, making it more susceptible to electrophilic attack. The attack is directed to the C4 or C5 position, which are the most electron-rich carbons in the activated ring. Common electrophilic substitution reactions like nitration and halogenation are challenging on the bare ring.[1][3]

Visualizing Electrophilic Substitution

Electrophilic_Substitution Oxazole Activated Oxazole (with EDG) Intermediate Sigma Complex (Wheland Intermediate) Oxazole->Intermediate Attack at C4/C5 Electrophile Electrophile (E+) Product Substituted Oxazole Intermediate->Product Deprotonation

Caption: Pathway for electrophilic substitution on an activated oxazole ring.

Nucleophilic Substitution and Deprotonation

The electron-deficient nature of the oxazole ring makes it more amenable to nucleophilic attack, particularly at the C2 position.[4]

  • Substitution at C2: Nucleophilic substitution is most favorable at the C2 position, especially when a good leaving group (e.g., a halogen) is present.[2][4] The order of reactivity for halogen substitution is C2 >> C4 > C5.[2]

  • Deprotonation at C2: The C2 proton is the most acidic proton on the oxazole ring.[1][2] Treatment with a strong base, such as an organolithium reagent, leads to deprotonation at C2. The resulting 2-lithio-oxazoles are often unstable and can undergo ring-opening to form isocyanides.[3][5] However, they can be trapped with electrophiles at low temperatures.

Visualizing Nucleophilic Attack at C2

Nucleophilic_Substitution cluster_0 Substitution Pathway cluster_1 Deprotonation & Ring Opening 2-Halo-oxazole 2-Halo-oxazole Meisenheimer_Complex Meisenheimer Complex 2-Halo-oxazole->Meisenheimer_Complex + Nu- Substituted_Product 2-Substituted Oxazole Meisenheimer_Complex->Substituted_Product - X- Unsubstituted_Oxazole Oxazole 2-Lithio-oxazole 2-Lithio-oxazole Unsubstituted_Oxazole->2-Lithio-oxazole + BuLi Isocyanide Open-chain Isocyanide 2-Lithio-oxazole->Isocyanide Ring Opening

Caption: Competing pathways of nucleophilic attack and deprotonation at C2.

Cycloaddition Reactions: The Diels-Alder Reaction

Oxazoles can function as dienes in [4+2] cycloaddition reactions, a powerful transformation for the synthesis of pyridine and furan derivatives.[1][5] The oxazole ring acts as an electron-deficient azadiene, making it suitable for inverse-electron-demand Diels-Alder reactions.[6]

  • Reactivity Factors: The reactivity of the oxazole as a diene is enhanced by the presence of electron-donating substituents on the ring.[3] Alternatively, protonation or alkylation of the ring nitrogen makes the oxazole more electron-deficient, facilitating reactions with electron-rich dienophiles (inverse-electron-demand Diels-Alder).[1][7][8] The initial cycloaddition yields a bicyclic intermediate with an oxygen bridge, which can then be converted to a pyridine or furan upon elimination of water or another small molecule.[5]

Experimental Protocol: Synthesis of a Pyridine Derivative via Diels-Alder Reaction

This protocol is a generalized procedure based on the principles of the Diels-Alder reaction of oxazoles.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted oxazole (1.0 eq.) in a suitable high-boiling solvent (e.g., toluene, xylene).

  • Addition of Dienophile: Add the dienophile (e.g., an electron-rich alkene, 1.1-1.5 eq.) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product, the bicyclic intermediate, can be purified by column chromatography on silica gel.

  • Aromatization: The purified intermediate is then treated with an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent and heated to induce elimination and formation of the pyridine ring.

  • Final Purification: The final pyridine product is purified by column chromatography or recrystallization.

Visualizing the Diels-Alder Reaction of Oxazole

Diels_Alder Reactants Oxazole + Dienophile TransitionState [4+2] Transition State Reactants->TransitionState Heat Cycloadduct Bicyclic Intermediate (Oxo-bridged) TransitionState->Cycloadduct Product Pyridine Derivative Cycloadduct->Product Elimination of H2O (Acid Catalyzed)

Caption: Generalized workflow for the Diels-Alder reaction of oxazoles.

Ring Rearrangements and Conversions

The oxazole ring can undergo several synthetically useful rearrangement and conversion reactions.

The Cornforth Rearrangement

The Cornforth rearrangement is a thermal rearrangement of 4-acyloxazoles where the acyl group at C4 and the substituent at C5 exchange positions.[9] The reaction proceeds through a pericyclic ring-opening to a nitrile ylide intermediate, which then undergoes rearrangement and ring-closure to the isomeric oxazole.[9][10] This reaction is particularly useful in the synthesis of amino acids.[9]

Visualizing the Cornforth Rearrangement

Cornforth_Rearrangement StartingMaterial 4-Acyl-5-subst. Oxazole Intermediate Nitrile Ylide Intermediate StartingMaterial->Intermediate Thermal Ring Opening Product Isomeric Oxazole Intermediate->Product Rearrangement & Ring Closure

Sources

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Coupling of Methyl 2-bromooxazole-5-carboxylate for the Synthesis of 2-Aryl-5-carbomethoxyoxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,5-Disubstituted Oxazoles

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its robustness, functional group tolerance, and broad applicability in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly indispensable in drug discovery and materials science for the synthesis of biaryl and heteroaryl scaffolds.[3][4]

The oxazole ring is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. The 2,5-disubstituted oxazole core, in particular, offers a rigid scaffold for orienting functional groups in three-dimensional space, making it a valuable target in medicinal chemistry. Methyl 2-bromooxazole-5-carboxylate is an ideal starting material for accessing this scaffold. The electron-withdrawing nature of the oxazole ring and the 5-carboxylate group activates the C2-bromine bond towards oxidative addition, while the ester provides a synthetic handle for further derivatization, such as conversion to amides or other functional groups.[5][6]

This document provides a comprehensive guide for researchers, detailing the mechanistic principles, a field-proven experimental protocol, and optimization strategies for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Mechanistic Rationale and Key Parameters

The success of the Suzuki-Miyaura coupling hinges on the careful orchestration of a catalytic cycle involving a palladium complex.[7] Understanding the role of each component is critical for optimizing the reaction for this specific, electron-deficient heterocyclic substrate.

The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[8]

Suzuki_Miyaura_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar¹-X pd2_halide Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) ox_add->pd2_halide transmetal Transmetalation pd2_halide->transmetal Ar²-B(OR)₂ Base pd2_biaryl Ar¹-Pd(II)L₂-Ar² (Di-organopalladium Complex) transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Regeneration product Ar¹-Ar² (Coupled Product) red_elim->product start start->pd0 Precatalyst Activation mid1 mid2

Figure 1: The Suzuki-Miyaura Catalytic Cycle
The Electrophile: this compound

The substrate is a heteroaryl bromide. Electron-poor electrophiles generally undergo oxidative addition more readily than electron-rich ones.[5] The presence of the nitrogen and oxygen heteroatoms and the electron-withdrawing methyl ester at the 5-position makes the C2-Br bond electron deficient, facilitating the rate-determining oxidative addition step.[9]

The Catalyst System: Palladium Source and Ligand
  • Palladium Source: While Pd(PPh₃)₄ can be used, modern catalyst systems often employ a separate Pd(0) or Pd(II) source and a specialized ligand. Common Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are bench-stable but must be reduced in-situ to the active Pd(0) species.[5] Pd(0) sources like Pd₂(dba)₃ are also widely used.[10]

  • Ligand Selection: The coupling of heteroaryl halides, especially electron-deficient ones, benefits greatly from the use of electron-rich, bulky monophosphine ligands.[11][12] Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective as they promote both the oxidative addition and the final reductive elimination step.[13][14]

The Base: A Critical Choice for Ester Compatibility

The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate "ate" complex, which is the active species in the transmetalation step.[15][16]

Crucial Consideration: this compound contains a methyl ester, which is susceptible to hydrolysis (saponification) under strongly basic conditions (e.g., NaOH, KOH). Therefore, the choice of base is critical to preserve this functional group.

  • Recommended Bases: Milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are strongly recommended.[14][17] These bases are effective in promoting the reaction while minimizing the risk of ester hydrolysis.

  • Fluoride Sources: Potassium fluoride (KF) can also be used; the fluoride ion is believed to play a unique role in activating the boronic acid without being strongly basic.[10][16]

The Solvent System

Aprotic polar solvents are typically employed to facilitate the dissolution of the reactants and catalyst complex.

  • Common Solvents: 1,4-Dioxane, tetrahydrofuran (THF), or toluene are excellent choices.[2]

  • Aqueous Co-solvent: The reaction is often run in a biphasic system with water as a co-solvent. This aids in dissolving the inorganic base and can accelerate the transmetalation step. A typical ratio is 4:1 or 5:1 organic solvent to water.[3][17]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a representative arylboronic acid.

Experimental_Workflow Figure 2: Experimental Workflow Diagram cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Weigh Reagents (Oxazole, Boronic Acid, Base) setup 2. Assemble Glassware (Schlenk flask, stir bar, condenser) reagents->setup inert 3. Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂) setup->inert add_reagents 4. Add Solids & Solvents (Under positive pressure of Ar/N₂) inert->add_reagents degas 5. Degas Solvent Mixture (Sparge with Ar/N₂ for 15-20 min) add_reagents->degas add_catalyst 6. Add Pd Catalyst/Ligand degas->add_catalyst heat 7. Heat and Stir (e.g., 80-100 °C) add_catalyst->heat monitor 8. Monitor Progress (TLC / LC-MS) heat->monitor cool 9. Cool to Room Temperature monitor->cool Reaction Complete extract 10. Aqueous Workup (Dilute, wash with H₂O & brine) cool->extract dry 11. Dry & Concentrate (Dry with Na₂SO₄, filter, evaporate) extract->dry purify 12. Purify Product (Flash Column Chromatography) dry->purify characterize 13. Characterize (NMR, MS) purify->characterize

Figure 2: Experimental Workflow Diagram
Materials and Equipment
  • Reactants: this compound (1.0 equiv), Arylboronic acid (1.2–1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (1-2 mol%) and SPhos (4-8 mol%), or a pre-formed precatalyst like SPhos Pd G3 (2-4 mol%)

  • Base: K₃PO₄ (2.0–3.0 equiv)

  • Solvents: Anhydrous 1,4-Dioxane and Degassed Deionized Water (e.g., 5:1 v/v)

  • Equipment: Schlenk flask or oven-dried round-bottom flask with a reflux condenser, magnetic stir bar, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), syringes, and needles.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.0 mmol, 221 mg), the arylboronic acid (e.g., 1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[14]

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (1 mL) via syringe.

  • Degassing: Sparge the resulting slurry with the inert gas by bubbling it through the mixture for 15-20 minutes to thoroughly remove any dissolved oxygen.[3]

  • Catalyst Addition: While maintaining a positive inert gas pressure, quickly add the palladium precatalyst (e.g., SPhos Pd G3, 0.02 mmol). If using a separate source and ligand, add them together at this stage.

  • Reaction: Place the sealed flask in a preheated oil bath at 80–100 °C. Stir the mixture vigorously for the duration of the reaction (typically 4–16 hours).

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS to check for the consumption of the starting bromide.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (25 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield the pure 2-aryl-5-carbomethoxyoxazole product.

Optimization and Troubleshooting

The optimal conditions can vary depending on the electronic and steric properties of the boronic acid coupling partner.

Parameter Condition for Electron-Rich/Neutral Boronic Acids Condition for Electron-Poor Boronic Acids Condition for Sterically Hindered Boronic Acids Rationale
Boronic Acid 1.2 equivalents1.5 equivalents1.5 - 2.0 equivalentsElectron-poor and hindered boronic acids may react slower or undergo side reactions like protodeboronation; using a slight excess can drive the reaction to completion.[5]
Catalyst Loading 1-2 mol% Pd2-3 mol% Pd3-5 mol% PdMore challenging substrates may require a higher catalyst loading to achieve a reasonable reaction rate.[12]
Ligand SPhos, RuPhosXPhos, BrettPhosXPhos, RuPhosBulky, electron-rich ligands are generally robust. XPhos is often effective for hindered substrates.[14]
Base K₃PO₄ (2 equiv)Cs₂CO₃ (2 equiv)K₃PO₄ or Cs₂CO₃ (3 equiv)Cesium carbonate is more soluble and can sometimes accelerate sluggish couplings. A stronger base may be needed for difficult transmetalations.[14]
Temperature 80-90 °C90-110 °C100-110 °CHigher temperatures can overcome the activation barrier for difficult oxidative addition or reductive elimination steps.[14]

Common Troubleshooting Scenarios:

  • Low or No Conversion:

    • Check Inert Atmosphere: Oxygen can deactivate the catalyst, leading to the formation of palladium black and promoting boronic acid homocoupling.[14] Ensure rigorous degassing and a secure inert atmosphere.

    • Catalyst/Ligand Inactivity: Use a fresh, reliable source of catalyst and ligand. Some phosphine ligands can be air-sensitive.

    • Insufficient Temperature/Time: Some couplings are simply slow and require more forcing conditions.

  • Protodeboronation (Boronic acid replaced by -H):

    • This side reaction is often competitive, especially with excess water or at high temperatures. Minimize water content if this is a major issue, or consider using the corresponding boronic ester (e.g., pinacol ester), which is more stable.[5]

  • Homocoupling of Boronic Acid (Ar-Ar):

    • This is typically caused by oxygen contamination, which can facilitate the homocoupling pathway.[5] Improve degassing procedures.

  • Ester Hydrolysis:

    • If LC-MS analysis shows the corresponding carboxylic acid product, the base is too strong or the reaction temperature is too high for extended periods. Switch to a milder base like K₂CO₃ or KF and consider a lower reaction temperature.

Safety Precautions

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: 1,4-Dioxane and THF are flammable and can form explosive peroxides. Use only anhydrous, inhibitor-free solvents from fresh sources.

  • Bases: Solid potassium phosphate and cesium carbonate can be irritating. Avoid inhalation of dust and skin contact.

  • Inert Gas: Handle compressed gas cylinders with care according to institutional safety protocols.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective and modular method for synthesizing valuable 2,5-disubstituted oxazole derivatives. Success relies on the rational selection of an appropriate catalyst system, a base that is compatible with the ester functionality, and the rigorous exclusion of oxygen. By following the detailed protocol and considering the optimization strategies outlined in this guide, researchers can reliably access a diverse range of biaryl and heteroaryl oxazoles for application in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
  • Carganico, G. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, (2025). [Link]
  • Pérez-Temprano, M. H., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, (2005). [Link]
  • Pérez-Temprano, M. H., et al. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed, (2005). [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv, (2020). [Link]
  • Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
  • Billingsley, K. L., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, (2007). [Link]
  • Guram, A. S., et al. New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, (2006). [Link]
  • Khera, H. K., et al. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, (2004). [Link]
  • Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, (1999). [Link]
  • ResearchGate. Screening of different ligands for Suzuki coupling. [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros, (2021). [Link]
  • ChemRxiv. Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. [Link]
  • Comptes Rendus Chimie. Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. (2022). [Link]
  • Carrow, B. P., & Hartwig, J. F. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, (2011). [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Chemical Science. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). [Link]
  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. (2019). [Link]
  • Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • University of Manchester Research Explorer. Suzuki coupling of oxazoles. (2006). [Link]
  • ResearchGate. Synthesis of 2-Aryl-oxazolo[4,5- c ]quinoline-4(5 H ). (2025). [Link]
  • Organic Syntheses. 5-(Thiophen-2-yl)oxazole. [Link]
  • MDPI. Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. (2022). [Link]
  • The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). [Link]
  • PubMed. Development of a Method for the Synthesis of 2,4,5-trisubstituted Oxazoles Composed of Carboxylic Acid, Amino Acid, and Boronic Acid. (2017). [Link]
  • R Discovery. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). [Link]
  • PMC - NIH. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (2022). [Link]
  • ScienceDirect. Coupling reactions of 5-bromosalicylaldehyde with various arylboronic acids. (2024). [Link]
  • PubMed. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)
  • RSC Publishing. Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. [Link]

Sources

Protocol for Suzuki Coupling using a Bromooxazole Substrate: A Guide to Synthesis and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

The oxazole ring is a privileged scaffold in medicinal chemistry and natural product synthesis, appearing in numerous biologically active compounds.[1][2] The ability to perform late-stage functionalization of a pre-formed oxazole core is a powerful strategy in drug discovery, allowing for the rapid generation of diverse molecular libraries. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming carbon-carbon bonds, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[3][4]

This guide provides an in-depth protocol for the Suzuki coupling of bromooxazole substrates. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, offering insights grounded in reaction kinetics and catalyst behavior to empower researchers to not only execute the reaction but also to troubleshoot and adapt it for their specific needs.

Pillar 1: The Catalytic Heart of the Reaction

The Suzuki-Miyaura coupling is a complex catalytic process centered on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is paramount to rational optimization. The three key steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the oxazole substrate. This is often the rate-determining step, particularly for less reactive halides. The electron density of the C-Br bond is a key factor; electron-withdrawing groups on the oxazole can facilitate this step.[5][6]

  • Transmetalation : The organic group from the boron reagent is transferred to the palladium(II) center, displacing the halide. This step requires activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center.[8][9]

  • Reductive Elimination : The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][8]

Suzuki_Coupling_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Intermediate (Oxazolyl-Pd(II)-Br)L₂ pd0->oa_complex Oxidative Addition tm_complex Transmetalation Intermediate (Oxazolyl-Pd(II)-R')L₂ oa_complex->tm_complex Transmetalation tm_complex->pd0 product Product (Oxazolyl-R') tm_complex->product Reductive Elimination sub1 Bromooxazole (R-Br) sub1->oa_complex sub2 Boronic Acid/Ester (R'-B(OR)₂) sub2->tm_complex base Base base->tm_complex

Sources

Application Notes & Protocols: The Strategic Deployment of Methyl 2-bromooxazole-5-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-bromooxazole-5-carboxylate has emerged as a highly versatile and powerful building block in medicinal chemistry. Its unique electronic and structural features, characterized by two distinct and orthogonally reactive sites—a bromine atom at the C2 position and a methyl ester at the C5 position—make it an invaluable scaffold for the synthesis of complex, biologically active molecules.[1] The oxazole nucleus itself is a "privileged structure," frequently found in natural products and synthetic compounds with a wide array of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this reagent. We will explore its synthetic utility, provide detailed experimental protocols for key transformations, and discuss the biological significance of the resulting molecular entities, grounded in authoritative scientific literature.

Introduction: The Strategic Advantage of a Bifunctional Scaffold

The utility of this compound lies in its inherent bifunctionality. The two key reactive handles allow for a stepwise and controlled elaboration of the molecular structure, which is a cornerstone of modern drug discovery and lead optimization.

  • The C2-Bromine Handle: The carbon-bromine bond at the 2-position is primed for a variety of palladium-catalyzed cross-coupling reactions.[1] This site allows for the strategic introduction of diverse aryl and heteroaryl substituents, which are crucial for modulating target binding affinity, selectivity, and pharmacokinetic properties.

  • The C5-Ester Handle: The methyl ester at the 5-position offers a secondary site for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides or other functional groups.[1] This versatility is essential for exploring structure-activity relationships (SAR) and fine-tuning the physicochemical properties of a lead compound.[1]

This dual reactivity enables chemists to build molecular libraries with significant structural diversity from a single, readily available starting material, accelerating the drug discovery process.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

One of the most powerful applications of this compound is its use in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is a robust and highly reliable method for forming carbon-carbon bonds.

Mechanistic Rationale and Causality

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the oxazole ring, forming a Pd(II) intermediate.

  • Transmetalation: The arylboronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), transfers its organic group to the palladium center. The base is crucial as it forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer.[4]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired biaryl product.[3]

The diagram below illustrates the general catalytic cycle for this key transformation.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd0->OxidativeAddition Intermediate1 Ar-Pd(II)-Br(L₂) OxidativeAddition->Intermediate1 Transmetalation Transmetalation Intermediate1->Transmetalation Intermediate2 Ar-Pd(II)-Ar'(L₂) Transmetalation->Intermediate2 ReductiveElimination Reductive Elimination Intermediate2->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-Ar' ReductiveElimination->Product ArylBromide Ar-Br (this compound) ArylBromide->OxidativeAddition BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Biaryl Oxazole Derivative

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction using this compound. This protocol is adapted from established procedures for similar aryl bromides.[3][5]

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound205.991.01.0
4-Methoxyphenylboronic acid151.961.21.2
Tetrakis(triphenylphosphine)palladium(0)1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
1,4-Dioxane-8 mL-
Water-2 mL-
Step-by-Step Procedure
  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (206 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is a critical step to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the 1,4-dioxane (8 mL) and water (2 mL) solvent mixture via syringe.

  • Degassing: Degas the resulting solution by bubbling the inert gas through it for 15-20 minutes. This removes dissolved oxygen, which can interfere with the catalytic cycle.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the reaction mixture. The yellow color of the catalyst should be apparent.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 6-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 20-40% ethyl acetate in hexanes) to afford the pure Methyl 2-(4-methoxyphenyl)oxazole-5-carboxylate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Experimental Workflow Diagram

Experimental_Workflow start Start setup 1. Reaction Setup (Add Reagents & Solvent) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert degas 3. Degassing (Bubble Argon through solution) inert->degas catalyst 4. Catalyst Addition degas->catalyst reaction 5. Heat & Stir (90°C, 6-12h) catalyst->reaction monitoring 6. Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup 7. Aqueous Workup (Extraction) monitoring->workup Reaction Complete purify 8. Purification (Column Chromatography) workup->purify characterize 9. Characterization (NMR, MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for Suzuki coupling.

Application in Kinase Inhibitor Synthesis

The oxazole scaffold is a common feature in many kinase inhibitors.[6] Kinases are critical enzymes in cell signaling, and their dysregulation is a hallmark of diseases like cancer.[7] The 2-aminothiazole scaffold, structurally related to the oxazole core, is a well-known kinase inhibitor template, famously leading to the development of Dasatinib, a potent Src kinase inhibitor.[8] Similarly, molecules derived from this compound can be designed to target the ATP-binding site of various kinases.

Case Study: Targeting Janus Kinase (JAK)

Janus kinases (JAKs) are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways. Inhibitors of JAKs are used to treat inflammatory diseases and some cancers. The general structure of many JAK inhibitors involves a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, and substituted aryl groups that occupy hydrophobic pockets.

Derivatives of this compound are ideal for synthesizing potential JAK inhibitors. For example, a Suzuki coupling at the C2 position can introduce an anilino-type substituent, while conversion of the C5-ester to an amide can provide another key interaction point or a vector for property modulation.

Illustrative Signaling Pathway

The JAK-STAT signaling pathway is a primary target for inhibitors derived from this scaffold. The diagram below shows a simplified representation of this pathway and the point of intervention for a hypothetical inhibitor.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Inhibitor Inhibitor (Derived from Oxazole Scaffold) Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and inhibitor action.

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is a strategic tool for accelerating the discovery of novel therapeutics. Its predictable reactivity and bifunctional nature provide a robust platform for the synthesis of diverse and complex molecular architectures. The protocols and insights provided in this document are intended to empower researchers to fully leverage the potential of this valuable building block. As the demand for targeted and selective small molecule therapies continues to grow, the importance of scaffolds like this compound in the medicinal chemist's arsenal will only increase.

References

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (n.d.). Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
  • Xu, Z., He, Y., & Zhang, J. (2018). Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry, 144, 820-848.

Sources

Application Notes & Protocols: Synthesis of Bioactive Molecules via Oxazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The oxazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of established synthetic strategies and detailed, field-proven protocols for constructing oxazole-containing bioactive molecules. We delve into the causality behind experimental choices, offer robust, self-validating protocols, and present troubleshooting strategies to overcome common synthetic hurdles. The protocols are supported by illustrative diagrams and data tables to ensure clarity and reproducibility in the laboratory setting.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

The oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to act as a bioisostere for amide bonds make it a valuable component in designing molecules that can effectively interact with biological targets like enzymes and receptors.[4][5] The stability conferred by the aromatic oxazole ring, combined with its capacity for diverse substitutions at the C2, C4, and C5 positions, allows for fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties.[5][6]

Bioactive molecules incorporating the oxazole framework exhibit a vast range of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer activities.[1][3][4][7] This versatility has cemented the oxazole intermediate as a critical building block in the synthesis of complex therapeutic agents.

Key Synthetic Strategies for the Oxazole Core

Several classical methods have been established for the synthesis of the oxazole ring, each with distinct advantages depending on the desired substitution pattern and available starting materials.

2.1 Robinson-Gabriel Synthesis This method involves the acid-catalyzed cyclodehydration of 2-acylamino ketones.[8][9][10] It is a robust and widely used method for preparing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. The reaction is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid.[11]

2.2 Fischer Oxazole Synthesis Discovered by Emil Fischer in 1896, this synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride.[12][13][14] It is particularly useful for generating 2,5-disubstituted oxazoles, often with aromatic substituents.[12]

2.3 Van Leusen Oxazole Synthesis A highly versatile and popular one-pot method, the Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base (commonly potassium carbonate) to form 5-substituted oxazoles.[1][15][16] This reaction is known for its mild conditions and broad substrate scope.[1][16]

Below is a generalized workflow illustrating the convergent nature of these synthetic strategies.

G cluster_0 Starting Materials cluster_1 Core Synthetic Method cluster_2 Product A 2-Acylamino Ketone RG Robinson-Gabriel (Acid-catalyzed cyclodehydration) A->RG B Cyanohydrin + Aldehyde FS Fischer Synthesis (HCl-mediated condensation) B->FS C Aldehyde + TosMIC VL Van Leusen Reaction (Base-mediated cycloaddition) C->VL Oxazole Substituted Oxazole Core RG->Oxazole FS->Oxazole VL->Oxazole

Caption: Key pathways to the oxazole core.

Application Protocol: Synthesis of a Bioactive 5-(Aryl)oxazole via Van Leusen Reaction

This protocol details the synthesis of a 5-substituted aryloxazole, a common scaffold in bioactive molecules. We will use the Van Leusen reaction due to its reliability, mild conditions, and operational simplicity.[16]

3.1 Principle and Rationale The Van Leusen reaction proceeds via a multi-step mechanism.[1][15] First, a base deprotonates the active methylene group of TosMIC. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization and elimination of toluenesulfinic acid yields the final 5-substituted oxazole.[1][16]

  • Choice of Base: Potassium carbonate (K₂CO₃) is a sufficiently strong base to deprotonate TosMIC without causing unwanted side reactions, making it ideal for this synthesis.[15]

  • Choice of Solvent: Methanol is an excellent solvent for this reaction as it readily dissolves the reactants and the base, facilitating the reaction.[15]

  • Self-Validation: The progress of the reaction is monitored by Thin-Layer Chromatography (TLC), providing a clear checkpoint for reaction completion. The final product is validated through standard spectroscopic methods (NMR, MS), ensuring the correct structure has been obtained.[17][18]

3.2 Experimental Workflow Diagram

G start Setup reactants Charge Flask: - Aromatic Aldehyde - TosMIC - K₂CO₃ - Methanol start->reactants reflux Heat to Reflux (4-5 hours) reactants->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Workup: 1. Cool to RT 2. Remove Solvent 3. Add H₂O & Extract monitor->workup Complete extract Extract with Ethyl Acetate (3x) workup->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end Pure Product characterize->end

Caption: Workflow for Van Leusen oxazole synthesis.

3.3 Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Aromatic Aldehyde (e.g., Benzaldehyde)ReagentSigma-Aldrich1.0 mmol, 1.0 eq
Tosylmethyl isocyanide (TosMIC)≥98%Sigma-Aldrich1.1 mmol, 1.1 eq
Potassium Carbonate (K₂CO₃)AnhydrousFisher Scientific2.0 mmol, 2.0 eq
Methanol (MeOH)AnhydrousVWR10 mL
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction
Deionized Water (H₂O)------For workup
Saturated Brine Solution------For workup
Sodium Sulfate (Na₂SO₄) or MgSO₄Anhydrous---For drying
Silica Gel230-400 mesh---For chromatography

3.4 Step-by-Step Protocol

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).[15]

    • Scientist's Note: Using anhydrous K₂CO₃ and methanol is crucial. Water can lead to the formation of nitrile byproducts and reduce the yield of the desired oxazole.[15]

  • Solvent Addition: Add 10 mL of anhydrous methanol to the flask.

  • Reflux: Place the flask in a pre-heated heating mantle or oil bath and heat the reaction mixture to reflux (approx. 65°C for methanol). Stir vigorously for 4-5 hours.[15]

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting aldehyde and the reaction mixture. The reaction is complete upon the disappearance of the aldehyde spot and the appearance of a new, typically lower Rf, product spot.

    • Scientist's Note: A UV lamp is necessary to visualize the aromatic compounds on the TLC plate.

  • Workup - Solvent Removal: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Workup - Extraction: To the resulting residue, add 20 mL of deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[15]

    • Scientist's Note: If an emulsion forms during extraction, adding a small amount of saturated brine solution can help break it.[15]

  • Drying and Concentration: Combine the organic layers and wash them once with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system will depend on the specific product but often starts with a non-polar solvent system (e.g., 9:1 Hexanes:EtOAc) with a gradually increasing polarity.

  • Characterization: Collect the fractions containing the pure product (as determined by TLC), combine them, and remove the solvent. Obtain the final yield and characterize the pure 5-aryloxazole by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[17][18]

3.5 Expected Characterization Data (Example: 5-phenyloxazole)

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)δ ~8.00 (s, 1H, H2), ~7.70 (d, 2H, Ar-H), ~7.45 (t, 2H, Ar-H), ~7.35 (t, 1H, Ar-H), ~7.30 (s, 1H, H4)
¹³C NMR (100 MHz, CDCl₃)δ ~151.0 (C2), ~150.0 (C5), ~129.0 (Ar-CH), ~128.5 (Ar-C), ~128.0 (Ar-CH), ~125.0 (Ar-CH), ~122.0 (C4)
HRMS (ESI) Calculated for C₉H₈NO [M+H]⁺, found value should be within ± 5 ppm.
Troubleshooting Guide
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive TosMIC or wet reagents/solvents.[19] 2. Insufficient base or reaction time.1. Use fresh, high-purity TosMIC. Ensure all glassware, solvents, and reagents are scrupulously dried.[19] 2. Confirm stoichiometry. Extend reflux time and monitor by TLC.
Formation of Nitrile Byproduct Presence of ketone impurities in the aldehyde starting material.[15]Purify the starting aldehyde by distillation or column chromatography before use.[15]
Product Degradation during Purification The oxazole ring can be sensitive to the acidic nature of standard silica gel.[19]1. Neutralize the silica gel by preparing a slurry with a solvent containing ~1% triethylamine, then pack the column. 2. Consider alternative purification methods like crystallization or chromatography on neutral alumina.[19]
Difficult Workup (Emulsions) Formation of sulfinic acid byproducts.Wash the crude organic extract with a sodium hydrosulfide (NaHS) solution to remove the byproduct. Add brine to help break the emulsion.[15]
Conclusion

The oxazole scaffold remains a highly valuable intermediate in the synthesis of bioactive molecules. Classic methods like the Robinson-Gabriel and Fischer syntheses, and modern staples like the Van Leusen reaction, provide a versatile toolkit for synthetic chemists. By understanding the mechanisms behind these reactions and the rationale for specific experimental conditions, researchers can efficiently construct complex molecular architectures. The detailed protocol provided herein for the Van Leusen synthesis serves as a reliable and robust starting point for accessing 5-substituted oxazoles, enabling further exploration in drug discovery and development.

References
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
  • Robinson-Gabriel Synthesis. (n.d.). SynArchive.
  • The Role of Oxazole Derivatives in Pharmaceutical Synthesis. (n.d.). Sinfoo.
  • Wang, S. L., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649.
  • Kumar, A., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics, 13(5), 135-153.
  • Wang, S. L., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649.
  • Oxazole.pdf. (n.d.). CUTM Courseware.
  • Fischer oxazole synthesis. (n.d.). In Wikipedia.
  • Van Leusen Reaction. (n.d.). NROChemistry.
  • Priyanka, Dr., et al. (2024). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research, 5(6), 33-49.
  • Robinson–Gabriel synthesis. (n.d.). In Wikipedia.
  • El-Faham, A., et al. (2020). Naturally Occurring Oxazole-Containing Peptides. Molecules, 25(24), 5946.
  • Liu, M., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 19(2), 94.
  • Zhang, Y., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
  • Cortes-Arroyo, C. J., et al. (2020). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. Chemistry Proceedings.
  • Sem 4. (n.d.). Scribd.
  • A report on synthesis and applications of small heterocyclic compounds: Oxazole. (2023). AIP Conference Proceedings.
  • Antimycobacterial natural products: Synthesis and preliminary biological evaluation of the oxazole-containing alkaloid texaline. (2005). Tetrahedron Letters, 46(43), 7355-7357.
  • Sharma, H., et al. (2024). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. ResearchGate.
  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry, 21.
  • Fischer Oxazole Synthesis. (n.d.). Comprehensive Organic Name Reactions and Reagents.
  • Fischer oxazole synthesis. (n.d.). Encyclo.co.uk.
  • Fischer oxazole synthesis. (n.d.). Semantic Scholar.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2024). Asian Journal of Biochemical and Pharmaceutical Research, 27(4S).
  • Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles. (2014). ResearchGate.
  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. (2011). Marine Drugs, 9(10), 1935-2053.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Oxazole. (n.d.). In Wikipedia.
  • Oxindole–benzothiazole hybrids as CDK2 inhibitors and anticancer agents: design, synthesis and biological evaluation. (2024). Journal of the Egyptian National Cancer Institute, 36(1), 35.
  • Characterization of Synthesized Heterocyclic Oxadiazole Derivatives Using Mass, UV, IR, and NMR Spectroscopy, Among other Spectroscopic Techniques: Review. (2023). STM Journals.
  • Antimycobacterial natural products: synthesis and preliminary biological evaluation of the oxazole-containing alkaloid texaline. (2005). Tetrahedron Letters.
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(24), 3625-3653.
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences, 85(2), 274-287.
  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal.
  • Methodology for the Synthesis of Substituted 1,3-Oxazoles. (2006). Organic Letters, 8(20), 4469-4472.
  • Oxazolines: Their Synthesis and Biological Activity. (2015). Semantic Scholar.
  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][11][15][20]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. (2022). Scientific Reports, 12, 11696.
  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (2015). DRS@nio.

Sources

Methyl 2-bromooxazole-5-carboxylate: A Versatile Heterocyclic Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Oxazole Core

The oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic bioactive molecules.[1] Its prevalence stems from its ability to act as a bioisostere for ester and amide functionalities, engage in hydrogen bonding, and provide a rigid framework for the precise spatial arrangement of pharmacophoric elements. This leads to a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] Methyl 2-bromooxazole-5-carboxylate emerges as a particularly valuable building block for drug discovery and synthetic chemistry. This bifunctional molecule offers two orthogonal points for chemical modification: a reactive carbon-bromine bond at the 2-position, ideal for palladium-catalyzed cross-coupling reactions, and a methyl ester at the 5-position, which can be readily transformed into a variety of functional groups such as amides and carboxylic acids.[1] This dual reactivity allows for the systematic and efficient construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).

This comprehensive guide provides detailed protocols and application notes for the utilization of this compound in key organic transformations, highlighting its role in the synthesis of medicinally relevant compounds.

Physicochemical Properties and Handling

PropertyValue
CAS Number 1092351-96-6
Molecular Formula C₅H₄BrNO₃
Molecular Weight 205.99 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in most organic solvents (e.g., DMF, DMSO, THF, Dioxane)

Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is recommended to store the compound in a tightly sealed container in a cool, dry place, protected from light and moisture.

Preparation of the Building Block: A Reliable Synthetic Route

A common and effective method for the synthesis of 2-bromo-heterocyclic carboxylates is the diazotization of the corresponding 2-amino precursor, followed by a Sandmeyer-type reaction. This approach is adaptable for the preparation of this compound from its readily accessible 2-amino analogue.

Protocol: Synthesis of this compound

This protocol is based on established procedures for the diazotization and bromination of related 2-amino-heterocyclic esters.[2]

Reaction Scheme:

G A Methyl 2-aminooxazole-5-carboxylate B This compound A->B 1. NaNO₂, HBr 2. CuBr G start Reaction Setup reactants This compound Arylboronic Acid Base (e.g., K₂CO₃, Cs₂CO₃) start->reactants catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Ligand (if needed) reactants->catalyst solvent Solvent (e.g., Dioxane/H₂O, Toluene) catalyst->solvent heating Inert Atmosphere Heating (80-110 °C) solvent->heating workup Aqueous Workup Extraction heating->workup purification Column Chromatography workup->purification product Methyl 2-aryl/heteroaryloxazole-5-carboxylate purification->product G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII R¹-Pd(II)L₂-X Transmetal Transmetalation PdII_R2 R¹-Pd(II)L₂-R² PdII_R2->Pd0 RedElim Reductive Elimination Product R¹-R² Reactant1 R¹-X (this compound) Reactant1->PdII Reactant2 R²-SnBu₃ (Organostannane) Reactant2->PdII_R2 G A This compound B Methyl 2-(4-fluorophenyl)oxazole-5-carboxylate A->B Suzuki-Miyaura Coupling (4-Fluorophenylboronic acid, Pd catalyst, Base) C 2-(4-Fluorophenyl)oxazole-5-carboxylic acid B->C Ester Hydrolysis (LiOH, THF/H₂O) D 2-(4-Fluorophenyl)-N-(substituted-aryl)oxazole-5-carboxamide (p38 MAPK Inhibitor Scaffold) C->D Amide Coupling (Substituted Aniline, Coupling Reagent)

Sources

Application Notes & Protocols: Heck Coupling Reactions Involving Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Oxazole Moieties and Their Synthesis via Heck Coupling

The oxazole scaffold is a cornerstone in medicinal chemistry and materials science.[1] This five-membered aromatic heterocycle, containing both nitrogen and oxygen, is a key structural motif in a vast array of biologically active natural products and synthetic compounds.[1][2] Its prevalence stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking, with biological targets like enzymes and receptors.[1] Consequently, oxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[3][4][5][6]

The controlled and efficient synthesis of substituted oxazoles is therefore a critical endeavor in the discovery of novel therapeutics and functional materials. Among the powerful synthetic tools available for C-C bond formation, the Palladium-catalyzed Heck reaction stands out for its versatility and functional group tolerance.[7][8] This reaction, which couples an unsaturated halide or triflate with an alkene, provides a direct and atom-economical method for the vinylation or arylation of heterocycles, including oxazoles.[7][8]

This guide provides an in-depth exploration of the Heck coupling reaction as applied to oxazole derivatives. It details the underlying mechanism, explains the critical factors governing regioselectivity, and offers field-proven, step-by-step protocols for the selective functionalization of the oxazole ring.

Understanding the Mechanism: The Palladium Catalytic Cycle

The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. While variations exist, the generally accepted mechanism involves several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl or vinyl halide (or triflate), forming a Pd(II) complex.[9]

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the Pd(II) complex. This is followed by migratory insertion of the alkene into the Pd-C bond.[9]

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, forming a new C=C double bond in the product and a palladium-hydride species.[9]

  • Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the palladium-hydride complex, regenerating the active Pd(0) catalyst to continue the cycle.[9]

The following diagram illustrates the catalytic cycle for a typical Heck reaction.

Heck_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L)₂ OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord Alkene PdII_Alkene [Ar-Pd(II)(Alkene)(L)₂]⁺X⁻ Coord->PdII_Alkene Insertion Migratory Insertion PdII_Alkene->Insertion PdII_Alkyl R-Pd(II)-X(L)₂ Insertion->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydride H-Pd(II)-X(L)₂ BetaElim->PdII_Hydride Product (Substituted Alkene) RedElim Reductive Elimination (Base) PdII_Hydride->RedElim RedElim->Pd0 HX + Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Regioselectivity in Oxazole Arylation: A Tale of Two Positions (C-2 vs. C-5)

A critical challenge in the functionalization of the oxazole ring is controlling the regioselectivity of the reaction. The C-2 and C-5 positions are both susceptible to electrophilic attack and deprotonation, leading to mixtures of products. However, by carefully selecting the reaction conditions, highly regioselective direct arylation can be achieved.[3][4]

The choice of solvent and phosphine ligand are the primary determinants of whether the arylation occurs at the C-2 or C-5 position.[3][4]

  • C-5 Arylation: This is favored in polar aprotic solvents like N,N-dimethylacetamide (DMA). The proposed mechanism involves a concerted metalation-deprotonation (CMD) pathway. In this pathway, the base and the oxazole C-H bond interact with the palladium catalyst in a single, organized transition state. Polar solvents are believed to stabilize this transition state, promoting C-5 functionalization.[4]

  • C-2 Arylation: This is preferentially achieved in nonpolar solvents such as toluene. A direct deprotonation mechanism is thought to be operative under these conditions. The acidity of the C-2 proton is greater than that of the C-5 proton, and in a nonpolar environment, this acidity-driven deprotonation by a strong base becomes the dominant pathway, leading to selective C-2 arylation.[4]

The interplay between the solvent's polarity and the specific phosphine ligand's steric and electronic properties allows for a high degree of control over the reaction's outcome.

Regioselectivity cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcome Polar Polar Solvent (DMA) + Ligand 5 or 6 + Weaker Base (K₂CO₃) C5_Arylation Predominant C-5 Arylation Concerted Metalation-Deprotonation (CMD) Pathway Polar->C5_Arylation Favors Nonpolar Nonpolar Solvent (Toluene) + Ligand 3 + Stronger Base (K₂CO₃/Cs₂CO₃) C2_Arylation Predominant C-2 Arylation Direct Deprotonation Pathway Nonpolar->C2_Arylation Favors

Caption: Factors influencing regioselectivity in oxazole arylation.

Experimental Protocols

The following protocols are adapted from the work of Strotman et al. in Organic Letters and provide a robust starting point for the regioselective direct arylation of oxazoles.[4]

Materials and Equipment:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Phosphine ligands (as specified in each protocol)

  • Aryl halides (bromides, chlorides, or triflates)

  • Oxazole

  • Bases: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)

  • Pivalic acid (PivOH)

  • Solvents: N,N-Dimethylacetamide (DMA), Toluene (anhydrous)

  • Schlenk tubes or similar reaction vessels for inert atmosphere reactions

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware for workup and purification

  • Inert gas supply (Argon or Nitrogen)

Protocol 1: General Procedure for C-5 Arylation of Oxazole

This protocol is optimized for the selective arylation at the C-5 position of the oxazole ring. Method A is generally superior for electron-rich or sterically hindered aryl bromides, while Method B is effective for electron-deficient aryl bromides.[4]

Step-by-Step Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (5 mol%), the appropriate phosphine ligand (10 mol%), K₂CO₃ (3 equivalents), and pivalic acid (0.4 equivalents).

  • Add the aryl halide (1 equivalent).

  • Add anhydrous DMA to achieve a 0.2 M concentration with respect to the aryl halide.

  • Add oxazole (2 equivalents) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-arylated oxazole.

Protocol 2: General Procedure for C-2 Arylation of Oxazole

This protocol is designed for the selective arylation at the C-2 position. The use of a nonpolar solvent is key to achieving this selectivity.[4]

Step-by-Step Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (5 mol%), phosphine ligand 3 (10 mol%), and K₂CO₃ (3 equivalents). Note: For less reactive aryl halides, Cs₂CO₃ may be a more effective base.[4]

  • Add the aryl halide (1 equivalent).

  • Add anhydrous toluene to achieve a 0.2 M concentration with respect to the aryl halide.

  • Add oxazole (2 equivalents) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 16 hours.

  • Follow steps 6-9 from Protocol 1 for workup and purification to obtain the desired 2-arylated oxazole.

Summary of Reaction Conditions for Regioselective Arylation

The choice of ligand is critical for achieving high regioselectivity. The ligands referenced in the original literature are specialized phosphines. For practical laboratory synthesis, commercially available ligands with similar properties can be substituted, though optimization may be required.

MethodTarget PositionSolventCatalyst Loading (Pd(OAc)₂)LigandBaseAdditiveTemperatureTime
A C-5DMA5 mol%Ligand 6 (10 mol%)K₂CO₃ (3 eq)PivOH (0.4 eq)110 °C16 h
B C-5DMA5 mol%Ligand 5 (10 mol%)K₂CO₃ (3 eq)PivOH (0.4 eq)110 °C16 h
C C-2Toluene5 mol%Ligand 3 (10 mol%)K₂CO₃ (3 eq)None110 °C16 h

Table adapted from Strotman et al., Org. Lett. 2010, 12, 16, 3578–3581.[4]

Troubleshooting and Key Considerations

  • Anhydrous Conditions: The Heck reaction is sensitive to water and oxygen. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere.

  • Ligand Selection: The phosphine ligand is crucial for catalyst stability and reactivity. Air-stable phosphines are recommended for ease of handling.

  • Base Strength: The choice of base can influence the reaction rate and selectivity. Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used.

  • Substrate Scope: While these protocols are robust, the electronic and steric properties of the aryl halide and any substituents on the oxazole ring can affect reaction efficiency. Optimization of temperature, reaction time, and catalyst loading may be necessary for challenging substrates.

Conclusion

The Heck coupling reaction is a powerful and versatile tool for the synthesis of functionalized oxazole derivatives. By understanding the reaction mechanism and the key factors that control regioselectivity, researchers can effectively synthesize a wide range of substituted oxazoles for applications in drug discovery and materials science. The protocols provided herein offer a validated starting point for the selective arylation of the oxazole core at both the C-2 and C-5 positions, enabling the targeted design and synthesis of novel molecular entities.

References

  • Medicinal Applications of 1,3-Oxazole Derivatives. (n.d.). SlideShare.
  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3578–3581.
  • Chiacchio, M. A., Lanza, G., Chiacchio, U., Giofrè, S. V., Romeo, R., Iannazzo, D., & Legnani, L. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(41), 7337–7371.
  • Yadav, P., & Shah, K. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Medicinal Chemistry.
  • Mazuela, J., Tolstoy, P., Pàmies, O., Andersson, P. G., & Diéguez, M. (2011). Phosphite-oxazole/imidazole ligands in asymmetric intermolecular Heck reaction. Organic & Biomolecular Chemistry, 9(3), 941–946.
  • Patel, H., & Singh, K. (2017). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Ignited Minds Journals.
  • Singh, H., & Singh, K. (2017). Heck Reaction—State of the Art. Catalysts, 7(9), 267.
  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly regioselective palladium-catalyzed direct arylation of oxazole at C-2 or C-5 with aryl bromides, chlorides, and triflates. PubMed.
  • Heck reaction. (n.d.). Wikipedia.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Heck Reaction. (n.d.). Organic Chemistry Portal.
  • Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons.
  • Doucet, H., & Hoarau, C. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Future Medicinal Chemistry, 3(16), 2043–2062.
  • S. H. (n.d.). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry.
  • Sowińska, A., & Krawczyk, M. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2266.
  • Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Chemistry Portal.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online.

Sources

Application Notes and Protocols for C-N Coupling Reactions with Methyl 2-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Aminooxazole-5-carboxylate Scaffold

The 2-aminooxazole-5-carboxylate moiety is a privileged scaffold in medicinal chemistry and drug discovery. Its presence in a multitude of biologically active compounds highlights its importance as a versatile building block for the synthesis of novel therapeutic agents.[1] Methyl 2-bromooxazole-5-carboxylate serves as a key intermediate, offering two orthogonal points for chemical modification: the reactive carbon-bromine bond at the 2-position, ideal for cross-coupling reactions, and the methyl ester at the 5-position, which can be readily transformed into amides or other functional groups.[1] This guide provides a detailed exploration of C-N bond formation at the 2-position of the oxazole ring, focusing on palladium- and copper-catalyzed methodologies.

Mechanistic Considerations: Palladium vs. Copper Catalysis

The formation of a C-N bond on an aromatic or heteroaromatic ring, such as the oxazole core, is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).

Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance.[2] The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[3][4] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.[4]

Ullmann Condensation: A classical method for C-N bond formation, the Ullmann reaction traditionally required harsh reaction conditions.[5][6] Modern advancements, however, have led to the development of milder, more efficient protocols using copper catalysts, often in the presence of a ligand.[7][8] The mechanism is thought to involve the formation of a copper-amide intermediate, which then undergoes reaction with the aryl halide.[5] While palladium catalysis is often favored for its broader applicability, copper-catalyzed methods can be advantageous due to the lower cost and toxicity of copper.[8]

Visualizing the Catalytic Pathways

Catalytic Cycles cluster_0 Buchwald-Hartwig Amination (Pd-Catalyzed) cluster_1 Ullmann Condensation (Cu-Catalyzed) Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L2) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord R'R''NH PdII_Amine [Ar-Pd(II)-NHR'R''](L2)+ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'R''(L2) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Product_Pd Ar-NR'R'' + Pd(0)L2 RedElim->Product_Pd CuI Cu(I)X Amine_React Amine Reaction CuI->Amine_React R'R''NH, Base Cu_Amide Cu(I)-NR'R'' Amine_React->Cu_Amide OxAdd_Cu Oxidative Addition Cu_Amide->OxAdd_Cu Ar-X CuIII_Complex Ar-Cu(III)-NR'R''(X) OxAdd_Cu->CuIII_Complex RedElim_Cu Reductive Elimination CuIII_Complex->RedElim_Cu Product_Cu Ar-NR'R'' + Cu(I)X RedElim_Cu->Product_Cu

Figure 1. Simplified catalytic cycles for the Buchwald-Hartwig amination and Ullmann condensation.

Experimental Protocols

Protocol 1: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

This protocol is a general procedure for the coupling of primary and secondary amines with this compound. The use of a bulky biarylphosphine ligand is often crucial for achieving high yields, especially with challenging substrates.[9]

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Bulky phosphine ligand (e.g., XPhos, SPhos, tBuBrettPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv), the amine (1.2-1.5 equiv), and the base (1.4-2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (1.2-6 mol%) in a small amount of the reaction solvent. Allow this mixture to stir for 10-15 minutes to form the active catalyst.

  • Reaction Initiation: Add the catalyst slurry to the reaction flask containing the substrate, amine, and base.

  • Solvent Addition: Add the anhydrous solvent to the reaction mixture to achieve a suitable concentration (typically 0.1-0.5 M).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[3] An inert atmosphere is crucial to prevent catalyst deactivation.

  • Anhydrous Solvent: Water can interfere with the reaction by hydrolyzing the base and potentially deactivating the catalyst.

  • Bulky Ligands: Sterically hindered phosphine ligands promote the reductive elimination step and prevent the formation of undesired side products.[9]

  • Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[4]

Protocol 2: Copper-Catalyzed C-N Coupling (Ullmann Condensation)

This protocol provides a potentially more economical alternative to palladium-catalyzed methods. It is particularly useful for the coupling of aryl amines.

Materials:

  • This compound

  • Amine (typically an aryl amine)

  • Copper(I) iodide (CuI) or Copper(I) chloride (CuCl)[7]

  • Ligand (e.g., L-proline, 1,10-phenanthroline, N,N'-dimethylethylenediamine)

  • Base (e.g., Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., DMF, DMSO, Toluene)

  • Reaction vessel (e.g., round-bottom flask with condenser)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), the amine (1.5-2.0 equiv), the copper catalyst (5-20 mol%), the ligand (10-40 mol%), and the base (2.0-3.0 equiv).

  • Solvent Addition: Add the anhydrous solvent to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 100-150 °C) and stir until the reaction is complete.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Causality Behind Experimental Choices:

  • Ligand: The ligand accelerates the reaction by increasing the solubility and reactivity of the copper catalyst.

  • High Temperature: Ullmann-type reactions often require higher temperatures to overcome the activation energy for the C-N bond formation.[5]

  • Polar Aprotic Solvent: Solvents like DMF and DMSO are often used due to their ability to dissolve the reactants and facilitate the reaction.

Data Presentation: Comparison of Catalytic Systems

ParameterBuchwald-Hartwig (Palladium)Ullmann Condensation (Copper)
Catalyst Pd(OAc)₂, Pd₂(dba)₃CuI, CuCl
Typical Ligands Bulky phosphines (XPhos, SPhos)L-proline, phenanthroline derivatives
Typical Bases NaOtBu, Cs₂CO₃K₂CO₃, K₃PO₄
Reaction Temperature 80-110 °C100-150 °C
Substrate Scope Broad (primary/secondary alkyl & aryl amines)Generally better for aryl amines
Functional Group Tolerance Generally highCan be lower due to harsher conditions
Cost Higher catalyst costLower catalyst cost

Workflow Visualization

Experimental_Workflow start Start setup Reaction Setup (Substrate, Amine, Base) start->setup combine Combine Reactants and Catalyst setup->combine catalyst Catalyst Preparation (Pd/Ligand or Cu/Ligand) catalyst->combine reaction Heating and Stirring (Monitor Progress) combine->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end Final Product characterization->end

Sources

Introduction: The Central Role of Kinases and the Imperative for Precision Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<_Step_2> Rationale: The initial broad searches provided a good overview of kinase inhibitor synthesis strategies, including fragment-based design, structure-based design, and covalent inhibitors. Multiple sources also pointed to Gefitinib ('Iressa') as a classic, well-documented example of a kinase inhibitor with several published synthetic routes. This makes it an excellent candidate for the detailed protocol section. The search results contain several different synthetic pathways for Gefitinib, offering a choice of which one to detail. To create a comprehensive guide, the next steps should focus on consolidating this information and planning the structure and content of the application note, including the creation of diagrams and detailed protocols based on the gathered literature. There is sufficient information to proceed with structuring the document and identifying the specific data needed for the protocols and diagrams without requiring more general searches at this stage.

New Plan:

  • Structure the Application Note: Define the sections of the document, including an introduction to kinase biology and inhibition, a section on general synthetic strategies (SBDD, FBDD, covalent inhibition), a detailed case study on the synthesis of Gefitinib, and a concluding section on analytical validation.

  • Synthesize Information for General Strategy Section: Consolidate the information from the search results on fragment-based drug discovery, structure-based design, and covalent inhibitor synthesis. For each strategy, I will explain the core principle and the types of chemical reactions and design considerations involved, making sure to incorporate in-text citations.

  • Design Workflow and Pathway Diagrams: Create Graphviz diagrams to illustrate a generic kinase signaling pathway and a general workflow for kinase inhibitor drug discovery and synthesis. This will provide a high-level visual context for the reader.

  • Select and Detail a Gefitinib Synthesis Protocol: Choose one of the synthetic routes for Gefitinib from the search results that is well-described and utilizes common organic chemistry reactions. I will then write a detailed, step-by-step experimental protocol for this synthesis, including reagents, conditions, and purification methods. I will also explain the rationale behind the choice of specific reactions (e.g., SNAr).

  • Create a Graphviz Diagram for the Synthetic Route: Translate the selected multi-step synthesis of Gefitinib into a clear and easy-to-follow Graphviz reaction scheme diagram.

  • Compile Analytical Data Table: Create a table summarizing the expected analytical data for the synthesized Gefitinib, such as molecular weight, and reference typical purity assessment by HPLC, based on the information in the gathered articles.

  • Write the Full Application Note: Draft the complete text of the application note, integrating all the planned sections, diagrams, protocols, and the analytical data table. I will ensure all claims are supported by the previously gathered search results and are properly cited.

  • Generate Final Reference List: Compile all the cited sources into a complete, numbered reference list at the end of the document, including titles, sources, and verifiable URLs.## Application Notes and Protocols for the Synthesis of Kinase Inhibitors

Protein kinases are fundamental regulators of cellular signaling, governing processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets in the 21st century.[1][2] Small molecule kinase inhibitors have revolutionized treatment paradigms by targeting the ATP-binding site or allosteric sites, thereby modulating kinase activity.[] The success of these therapies, however, is contingent upon the precise and efficient synthesis of highly specific and potent inhibitor molecules.

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of key synthetic strategies and detailed, actionable protocols for the synthesis of kinase inhibitors. We will explore the chemical logic behind modern synthetic approaches and provide a practical, step-by-step example for the synthesis of a well-established EGFR inhibitor, Gefitinib.

The Strategic Landscape of Kinase Inhibitor Synthesis

The journey from a target kinase to a clinical candidate is a complex interplay of biology, structural information, and synthetic chemistry. Several high-level strategies guide the synthetic endeavor.

Structure-Based Drug Design (SBDD)

SBDD relies on the three-dimensional structure of the target kinase, typically obtained through X-ray crystallography or cryo-electron microscopy. This structural blueprint allows chemists to design and synthesize molecules that fit precisely into the kinase's binding pocket, maximizing potency and selectivity. This rational design approach minimizes trial-and-error, accelerating the discovery process.[4][5]

Fragment-Based Drug Discovery (FBDD)

FBDD is a powerful strategy that begins by screening libraries of low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the target kinase.[6] These initial hits serve as starting points for synthetic elaboration. Medicinal chemists then use techniques like "fragment growing" or "fragment linking" to synthetically evolve these simple binders into potent and selective lead compounds.[7][8] This approach allows for a more thorough exploration of the chemical space within the binding site.[9]

FBDD_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase FragLib Fragment Library (Low MW Compounds) Screening Biophysical Screening (NMR, SPR, X-ray) FragLib->Screening Screen Hits Validated Fragment Hits (Weak Binders) Screening->Hits Identify Elaboration Synthetic Elaboration (Growing / Linking) Hits->Elaboration Optimize SAR Structure-Activity Relationship (SAR) Elaboration->SAR Test SAR->Elaboration Iterate Lead Potent Lead Compound SAR->Lead Identify

Covalent Inhibition Strategy

Covalent inhibitors form a stable, covalent bond with a specific amino acid residue within the kinase, most commonly a non-catalytic cysteine.[10][11] This strategy can lead to high potency and prolonged duration of action. The synthesis of covalent inhibitors involves incorporating a reactive electrophilic group, or "warhead" (e.g., an acrylamide or cyanoacrylamide), onto a molecular scaffold that directs it to the target residue.[12][13] The design must balance reactivity for on-target engagement with stability to minimize off-target effects.[10]

Kinase_Signaling_Inhibition Inhibitor Kinase Inhibitor (e.g., Gefitinib) Receptor Receptor Inhibitor->Receptor Blocks ATP Site

Case Study: Synthesis of Gefitinib (Iressa)

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer (NSCLC).[14][15] Its synthesis provides an excellent practical example of the construction of a 4-anilinoquinazoline core, a common scaffold in kinase inhibitors.[16] Several synthetic routes have been published; here we detail a robust and scalable approach.[15][17]

The overall strategy involves the construction of the substituted quinazoline core followed by a key nucleophilic aromatic substitution (SNAr) reaction to install the aniline moiety.

Gefitinib_Synthesis_Scheme

Materials and Reagents
ReagentSupplierPurityNotes
2,4-dichloro-6,7-dimethoxyquinazolineCommercial>98%Starting material
3-chloro-4-fluoroanilineCommercial>99%Nucleophile
Acetic Acid, GlacialCommercialACSSolvent/Catalyst
Trimethylammonium heptachlorodialuminateSpecial Order-Ionic liquid for demethylation
MethanolCommercialACSFor crystallization
4-(3-chloropropyl)morpholine hydrochlorideCommercial>97%Alkylating agent
Potassium Carbonate (K₂CO₃)Commercial>99%Base
N,N-Dimethylformamide (DMF)CommercialAnhydrousSolvent
Chloroform / Ethyl AcetateCommercialHPLCFor extraction and chromatography
Anhydrous Sodium Sulfate (Na₂SO₄)CommercialACSDrying agent
Detailed Synthesis Protocol

Step 1: Nucleophilic Aromatic Substitution (SNAr) [14]

  • Rationale: This step selectively substitutes the more reactive chlorine atom at the C4 position of the quinazoline ring. The C4 position is more activated towards nucleophilic attack than the C2 position. Acetic acid serves as both a solvent and a proton source to facilitate the reaction.

  • Procedure:

    • To a round-bottom flask, add 2,4-dichloro-6,7-dimethoxyquinazoline (1.0 eq).

    • Add glacial acetic acid (approx. 20 mL per gram of starting material).

    • Add 3-chloro-4-fluoroaniline (1.1 eq).

    • Heat the mixture to 55°C with stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Slowly pour the mixture into ice-cold water, which will cause the product to precipitate.

    • Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield the 4-aminated intermediate. A typical yield is around 65%.[14]

Step 2: Selective Demethylation [14]

  • Rationale: This step is crucial for creating a hydroxyl group that will serve as the attachment point for the morpholine side chain. An ionic liquid is used for this selective demethylation, which can offer advantages in terms of reaction conditions and selectivity over traditional reagents like L-methionine and methanesulfonic acid.[14][15]

  • Procedure:

    • In a flask under a nitrogen atmosphere, combine the 4-aminated intermediate (1.0 eq) and the ionic liquid trimethylammonium heptachlorodialuminate ([TMAH][Al₂Cl₇]) (approx. 1.5 eq).

    • Heat the mixture to 50°C for 2 hours.

    • Cool the reaction mixture and carefully quench by adding it to a mixture of ice and chloroform.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure. The desired regioisomer can be purified by crystallization from hot methanol, yielding the phenol intermediate.[14]

Step 3: O-Alkylation [15]

  • Rationale: This final key step attaches the morpholine-containing side chain, which is critical for the drug's solubility and pharmacokinetic properties. This is a standard Williamson ether synthesis.

  • Procedure:

    • Dissolve the phenol intermediate (1.0 eq) in anhydrous DMF.

    • Add potassium carbonate (K₂CO₃) (2.5 eq) to the solution.

    • Add 4-(3-chloropropyl)morpholine hydrochloride (1.2 eq).

    • Heat the mixture to 80°C and stir for 3-4 hours, monitoring by TLC or LC-MS.

    • After the reaction is complete, cool the mixture and pour it into cold water.

    • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or chloroform (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield Gefitinib as a white solid.[15]

Analytical Validation and Quality Control

The identity, purity, and integrity of the synthesized kinase inhibitor must be rigorously confirmed. This is a self-validating system where each step confirms the success of the previous one.

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final compound and all intermediates. The observed chemical shifts, integrations, and coupling constants must match the expected structure.[17]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the synthesized compound, providing validation of its elemental composition.[17][18]

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the final compound. A purity level of >99% is often required for material intended for biological testing.[15][17]

Summary of Expected Analytical Data for Gefitinib
AnalysisSpecificationPurpose
Appearance White to off-white solidInitial quality check
¹H NMR Spectrum consistent with Gefitinib structureStructural identity confirmation
¹³C NMR Spectrum consistent with Gefitinib structureStructural backbone confirmation
HRMS (ESI+) [M+H]⁺ calculated: 447.1531; found: ± 5 ppmConfirmation of elemental composition
HPLC Purity ≥99.5%Quantifies purity, detects impurities
Melting Point 195-197 °CPhysical property confirmation and purity check

Conclusion

The synthesis of kinase inhibitors is a cornerstone of modern medicinal chemistry and drug discovery. A profound understanding of the strategic principles, from fragment-based design to covalent targeting, combined with expertise in practical synthetic execution, is essential for success. The detailed protocol for the synthesis of Gefitinib illustrates a tangible workflow, highlighting key reactions like SNAr and O-alkylation that are broadly applicable in the field. Rigorous analytical validation at each stage ensures the production of high-quality, well-characterized molecules ready for biological evaluation, ultimately paving the way for the next generation of targeted therapeutics.

References

  • Murray, C. W., & Rees, D. C. (2012). Fragment-based approaches to the discovery of kinase inhibitors. Trends in Pharmacological Sciences, 33(7), 334-342.
  • Ming, L., You, S., & Ji, H. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(7), 1504-1511.
  • Zhang, T., et al. (2022). Exploring Extended Warheads toward Developing Cysteine-Targeted Covalent Kinase Inhibitors. Journal of Chemical Information and Modeling, 62(15), 3569-3580.
  • Wathoni, N., et al. (2022). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Sains Malaysiana, 51(4), 1051-1059.
  • Quick Company. (Date N/A). Process For The Preparation Of Gefitinib. Quick Company.
  • Zhao, Z., et al. (2021). Profiling MAP kinase cysteines for targeted covalent inhibitor design. RSC Medicinal Chemistry, 12(11), 1889-1899.
  • Li, X., et al. (2022). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. Molecules, 27(22), 7793.
  • Self-Assembly of Erlotinib-Platinum(II) Complexes for Epidermal Growth Factor Receptor-Targeted Photodynamic Therapy. (2024). Journal of Medicinal Chemistry.
  • Gajić, Z., et al. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 6, 42.
  • Advances in reversible covalent kinase inhibitors. (2021). Medicinal Research Reviews.
  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. (2022). Molecules.
  • Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors. (2022). Journal of Medicinal Chemistry.
  • Fragment based discovery of a novel and selective PI3 kinase inhibitor. (2016). Bioorganic & Medicinal Chemistry Letters.
  • Fragment-Based Approaches in Drug Discovery and Chemical Biology. (2014). Biochemistry.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14137-14187.
  • Modified Synthesis of Erlotinib Hydrochloride. (2012). Iranian Journal of Pharmaceutical Research.
  • PREPARATION OF ERLOTINIB HYDROCHLORIDE. (2014). Vietnam Journal of Chemistry.
  • Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. (N.A.). MDPI.
  • Parang, K., & Sun, G. (2004). Design strategies for protein kinase inhibitors. Current Opinion in Drug Discovery & Development, 7(5), 617-629.
  • Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors. (2015). ACS Medicinal Chemistry Letters.
  • An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. (2023). International Journal of Molecular Sciences.
  • A Novel Solid Form of Erlotinib: Synthesis by Heterogeneous Complexation and Characterization by NMR Crystallography. (2025). Crystal Growth & Design.
  • Development of a Synthesis of Kinase Inhibitor AKN028. (2018). Organic Process Research & Development.
  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences.
  • Review: Methods of synthesis of erlotinib and its derivatives as tyrosine kinase inhibitor in 2020-2025. (2026). Journal Port Science Research.
  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
  • Kinase Inhibitor Chemistry. (N.A.). Cambridge Healthtech Institute.
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.

Sources

Application Notes and Protocols for the Development of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in Crop Protection

The global imperative to ensure food security for a growing population, coupled with the mounting challenges of climate change and evolving pest resistance, necessitates a paradigm shift in the discovery and development of agrochemicals.[1][2] The era of serendipitous discovery is evolving into a more rational, targeted, and sustainable approach, driven by cutting-edge technologies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern methodologies for creating novel, effective, and environmentally responsible agrochemicals. We will delve into the core scientific principles and provide detailed protocols for key stages of the development pipeline, from initial target identification to lead optimization and formulation. Understanding the mode of action (MoA) of new pesticides is crucial not only for efficacy but also for managing resistance and ensuring the longevity of these vital agricultural tools.[3][4]

Section 1: The Foundation of Discovery - Target Identification and Validation

The journey to a novel agrochemical begins with the identification and validation of a suitable molecular target within a pest, weed, or pathogen. An ideal target is essential for the organism's survival, yet absent or significantly different in non-target species, including beneficial insects, crops, and humans, to ensure selectivity and safety.[1][3]

'Omics' Approaches for Target Discovery

Genomics, transcriptomics, proteomics, and metabolomics provide a holistic view of the biological systems of pests and pathogens, revealing potential targets. For instance, comparative genomics can identify genes present in a specific pest but absent in beneficial organisms.

Metabolomics in Herbicide Discovery: Metabolomic profiling is a powerful tool for identifying the mode of action of new herbicides. By analyzing the metabolic changes in a plant after treatment with a compound, researchers can pinpoint the affected biochemical pathway.[5][6] This "physionomics" approach allows for the rapid classification of compounds and the identification of novel MoAs.[5][6] The integration of transcriptomic and metabolomic data offers a synergistic approach to understanding herbicide resistance mechanisms and discovering new targets.[7][8]

CRISPR-Cas9 for Target Validation

The revolutionary CRISPR-Cas9 gene-editing technology has transformed target validation in agrochemical research.[9][10] By precisely knocking out a candidate target gene in a pest or pathogen, researchers can directly observe the effect on viability, confirming its essentiality. This powerful tool accelerates the validation process and provides a higher degree of confidence in the chosen target.[9][11] CRISPR-Cas9 can also be used to engineer herbicide-resistant crops by editing the target site of a herbicide, a key strategy in modern agriculture.[12]

Protocol 1: CRISPR-Cas9 Mediated Gene Knockout for Target Validation in a Model Insect

This protocol outlines a generalized workflow for validating a target gene in a model insect, such as Drosophila melanogaster or Tribolium castaneum.

Materials:

  • Cas9 nuclease

  • Single guide RNA (sgRNA) targeting the gene of interest

  • Microinjection system

  • Insect rearing facility

  • Genomic DNA extraction kit

  • PCR reagents and primers flanking the target site

  • Sanger sequencing reagents

Procedure:

  • sgRNA Design and Synthesis: Design two to three sgRNAs targeting a conserved exon of the gene of interest using a validated online tool. Synthesize the sgRNAs in vitro.

  • Cas9-sgRNA Ribonucleoprotein (RNP) Complex Formation: Incubate the purified Cas9 protein with the synthesized sgRNAs to form the RNP complex.

  • Embryo Microinjection: Collect freshly laid embryos and microinject the RNP complexes into the posterior pole.

  • Insect Rearing and Crossing: Rear the injected G0 generation and cross them with wild-type insects.

  • Screening for Mutations: In the G1 generation, screen for individuals carrying mutations by extracting genomic DNA, amplifying the target region via PCR, and analyzing the products by Sanger sequencing to identify insertions or deletions (indels).

  • Phenotypic Analysis: Establish homozygous mutant lines and perform phenotypic analysis to assess the impact of the gene knockout on the insect's viability, development, and reproduction.

Section 2: Identifying Hits - High-Throughput Screening (HTS)

Once a target is validated, the next step is to identify "hits" – small molecules that interact with the target and elicit a desired biological response. High-throughput screening (HTS) enables the rapid testing of thousands to millions of compounds.[13][14]

In Vitro vs. In Vivo HTS
  • In Vitro HTS: These are target-based assays that measure the direct interaction of a compound with a purified protein or enzyme in a multi-well plate format.[15] They are highly amenable to automation and miniaturization, allowing for the screening of large compound libraries.[15][16]

  • In Vivo HTS: These assays use whole organisms, such as seedlings, insects, or fungal cultures, to screen for compounds that produce a desired phenotype (e.g., herbicidal effect, insect mortality).[16] While lower in throughput than in vitro screens, they provide more biologically relevant information.

HTS Assay Development and Data Analysis

The success of an HTS campaign relies on a robust and reliable assay. Key parameters to consider are the Z'-factor, which measures the statistical effect size of the assay, and signal-to-background ratio. A Z'-factor above 0.5 is generally considered excellent for HTS.[13]

Table 1: Comparison of HTS Assay Formats

Assay FormatPrincipleAdvantagesDisadvantages
Fluorescence Intensity Measures changes in the fluorescence of a probe upon interaction with the target or a product of the enzymatic reaction.High sensitivity, wide availability of reagents.Potential for interference from fluorescent compounds.
Fluorescence Polarization Measures the change in the polarization of fluorescent light when a small fluorescent ligand binds to a larger protein.Homogeneous assay format, highly sensitive.Limited to binding assays.
Luminescence Measures the light produced by a chemical or enzymatic reaction.High sensitivity, low background.Often requires specific enzyme-substrate systems.
Absorbance Measures the change in light absorption at a specific wavelength.Simple, cost-effective.Lower sensitivity compared to fluorescence or luminescence.

Section 3: From Hits to Leads - The Role of Computational Chemistry

Computational approaches are integral to modern agrochemical discovery, accelerating the hit-to-lead process and reducing costs.[17][18] These in silico methods allow for the virtual screening of vast chemical libraries and the rational design of more potent and selective compounds.[19][20]

Structure-Based and Ligand-Based Design
  • Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD can be employed to design molecules that fit precisely into the active site.[21][22] Molecular docking is a key technique used to predict the binding affinity and orientation of a compound within the target's binding pocket.[18][23]

  • Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods use the information from a set of known active compounds to build a model that can predict the activity of new molecules.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity.[24][25] These models are used to predict the activity of untested compounds and to guide the optimization of lead structures.[26][27] The development of robust QSAR models is crucial for regulatory purposes and for predicting the environmental fate and toxicity of new agrochemicals.[27][28]

Workflow for a QSAR-driven Lead Optimization Cycle

Caption: Iterative cycle of QSAR-guided lead optimization.

Section 4: Mode of Action (MoA) Elucidation

Understanding how a novel agrochemical works at a molecular level is critical for its effective use, resistance management, and regulatory approval.[1][4] The MoA defines the specific biochemical process disrupted by the pesticide.[4]

Protocol 2: Metabolomic Analysis for Herbicide MoA Elucidation

This protocol provides a general workflow for identifying the MoA of a novel herbicide using metabolomics.

Materials:

  • Test herbicide and a set of reference herbicides with known MoAs

  • Plant species for testing (e.g., Lemna paucicostata or Arabidopsis thaliana)[5][6]

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Metabolite extraction buffers

  • Data analysis software

Procedure:

  • Plant Treatment: Treat plants with the test herbicide at a concentration that causes a clear physiological effect. Include treatments with reference herbicides and an untreated control.

  • Metabolite Extraction: At a specific time point after treatment, harvest the plant tissue and quench metabolic activity. Extract the metabolites using a suitable buffer.

  • LC-MS Analysis: Analyze the metabolite extracts using an LC-MS system to separate and detect a wide range of metabolites.

  • Data Processing and Statistical Analysis: Process the raw LC-MS data to identify and quantify the detected metabolites. Perform multivariate statistical analysis (e.g., Principal Component Analysis) to compare the metabolic profiles of plants treated with the test herbicide to those treated with reference compounds.

  • Pathway Analysis: Map the significantly altered metabolites onto biochemical pathways to identify the process targeted by the novel herbicide.

Section 5: Formulation and Delivery Systems

The efficacy of an agrochemical is highly dependent on its formulation and delivery system.[29] A well-designed formulation ensures that the active ingredient reaches its target in a stable and bioavailable form, while minimizing off-target effects.[30][31]

Key Formulation Types:

  • Emulsifiable Concentrates (EC): The active ingredient is dissolved in a solvent with an emulsifier, which allows it to be mixed with water.[32]

  • Suspension Concentrates (SC): A solid active ingredient is dispersed in a liquid.

  • Water-Dispersible Granules (WG): The active ingredient is formulated into granules that disperse in water.

The choice of formulation depends on the physicochemical properties of the active ingredient, the target pest, the crop, and the application method. Adjuvants are often added to formulations to enhance performance, for example, by improving spray deposition, adhesion, and penetration of the active ingredient.[29]

Diagram of Agrochemical Development Pipeline

Agrochemical_Pipeline cluster_Discovery Discovery cluster_Development Development cluster_Regulatory Regulatory Target_ID Target Identification & Validation HTS High-Throughput Screening Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Field_Trials Field Trials Lead_Opt->Field_Trials Formulation Formulation Development Field_Trials->Formulation Toxicology Toxicology & Ecotoxicology Formulation->Toxicology Registration Registration Toxicology->Registration Market Market Launch Registration->Market

Caption: A simplified workflow of the modern agrochemical development pipeline.

Conclusion: The Future of Agrochemical Innovation

The development of novel agrochemicals is a complex, multidisciplinary endeavor that is increasingly reliant on innovative technologies. By integrating genomics, high-throughput screening, computational chemistry, and advanced analytical techniques, researchers can accelerate the discovery of safer and more effective crop protection solutions. The principles and protocols outlined in this guide provide a framework for navigating this dynamic field and contributing to a sustainable agricultural future. The increasing use of artificial intelligence and machine learning is also set to further revolutionize the discovery of new herbicides and pesticides.[33][34][35] As regulatory landscapes evolve, a deep understanding of the entire development process, from target to formulation, is essential for bringing new products to market.[36][37][38]

References

  • QSAR model toward the rational design of new agrochemical fungicides with a defined resistance risk using substructural descriptors.PubMed.
  • Structure-based design of agrochemicals.
  • Physionomics and metabolomics-two key approaches in herbicidal mode of action discovery.Pest Management Science.
  • Pesticide Formulations and Delivery Systems: The Continued Evolution of Agrochemicals, 24th Volume.
  • Agro Chemical Discovery - AI powered Drug Discovery CRO.PozeSCAF.
  • Pesticide Formulations and Delivery Systems: The Continued Evolution of Agrochemicals, 24th Volume.
  • Mode of action of pesticides and the novel trends – A critical review.Agriallis.
  • New Approaches to Herbicide and Bioherbicide Discovery.Weed Science.
  • Pesticide Formulations and Delivery Systems: Meeting the Challenges of the Current Crop Protection Industry.Google Books.
  • Mode of action of pesticides and the novel trends – A critical review.Semantic Scholar.
  • Application of bioinformatics methods in pesticide research and development.OUCI.
  • Modern Approaches for the Development of New Herbicides Based on N
  • High-Throughput Screening (HTS)
  • QSAR model toward the rational design of new agrochemical fungicides with a defined resistance risk using substructural descriptors.
  • Novel in silico screening system for plant defense activators using deep learning-based prediction of reactive oxygen species accumul
  • Current Status and Future Prospects in Herbicide Discovery.PMC - PubMed Central.
  • High throughput synthesis and screening: the partner of genomics for discovery of new chemicals for agriculture.Weed Science.
  • Structure-to-process design framework for developing safer pesticides.PubMed Central.
  • Physionomics and metabolomics – two key approaches in herbicide mode of action discovery.
  • Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic analyses.NIH.
  • Pesticide Formulation and Delivery Systems: 39th Volume, Innovative Formulation, Application and Adjuvant Technologies for Agriculture.
  • Structure-based design of agrochemicals.
  • Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic analyses.Frontiers.
  • Discovering new mode-of-action pesticide leads inhibiting protein-protein interactions: example targeting plant O-acetylserine sulfhydrylase.PubMed.
  • cropCSM: designing safe and potent herbicides with graph-based signatures.
  • Application of bioinformatics methods in pesticide research and development.Consensus.
  • Understanding Pesticide Mode of Action.Cropaia.
  • Molecular Modeling Reveals Selective AChE Inhibitor Against Bemisia tabaci Pest.MDPI.
  • In-silico Molecular Docking: Shifting Paradigms in Pesticide Discovery.Agriculture Journal IJOEAR.
  • Mode of Action of Novel Insecticides.
  • AGROCHEMICALS FORMUL
  • High throughput screening in agricultural research.
  • New Agrochemical Safety Regulations Mimic Pharmaceutical Testing.Charles River.
  • (PDF) In-silico Molecular Docking: Shifting Paradigms in Pesticide Discovery.
  • Structure Simplification of Natural Products as a Lead Generation Approach in Agrochemical Discovery.Journal of Agricultural and Food Chemistry.
  • Quantitative Structure-Activity Relationships (QSAR)
  • High-Throughput Screening in Agrochemical Research.
  • The Latest Developments in Agrochemical Regul
  • Molecular Design of Novel Herbicide and Insecticide Seed Compounds with Machine Learning.ACS Omega.
  • NAFTA Technical Working Group on Pesticides Quantitative Structure Activity Rel
  • First In Silico Screening of Insect Molecules for Identification of Novel Anti-Parasitic Compounds.MDPI.
  • Guideline for the regulation of biological agricultural products.Australian Pesticides and Veterinary Medicines Authority.
  • Agrochemical Regulatory Str
  • Introduction to Biotechnology Regul
  • A high-throughput screening method to identify potential pesticides for mosquito control.Journal of Medical Entomology.
  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation.Journal of Biomedicine and Biochemistry.
  • Editing plant genome(s) with CRISPR/Cas9 to improve traits of agricultural value.
  • Revolutionizing Agriculture: Harnessing CRISPR/Cas9 for Crop Enhancement.PMC - NIH.
  • Analytical perspectives on CRISPR-Cas9 for sustainable agriculture and plant-based therapeutics: Targeted gene editing with opportunities in physiotherapy.
  • Pocket K No.

Sources

Application Notes & Protocols: Strategic Functionalization of the Oxazole C2 Position

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged C2 Position of the Oxazole Ring

The oxazole nucleus is a cornerstone scaffold in medicinal chemistry and materials science, present in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Its unique electronic and structural properties allow it to engage in various biological interactions, making it a "privileged" structure in drug design.[4][5] Among the three carbon atoms of the oxazole ring, the C2 position holds particular significance for synthetic elaboration. The adjacent nitrogen and oxygen atoms render the C2-proton the most acidic on the ring (pKa ≈ 20-22), making it a prime target for deprotonation and subsequent functionalization.[1][6]

This guide provides a detailed exploration of the primary strategies for selectively functionalizing the C2 position of the oxazole ring. We move beyond simple procedural lists to explain the underlying principles and causal factors that govern reaction outcomes, empowering researchers to make informed decisions in their synthetic designs. The protocols described herein are designed to be self-validating, with clear steps, expected outcomes, and troubleshooting insights.

We will focus on three principal and highly effective strategies:

  • Deprotonation and Electrophilic Quench: The classic approach leveraging the inherent acidity of the C2-proton.

  • Transition Metal-Catalyzed Direct C-H Functionalization: An atom-economical strategy that avoids pre-functionalization.

  • Targeted Synthesis of 2-Aminooxazoles: A vital class of compounds often requiring bespoke cyclization strategies.

Part 1: C2-Functionalization via Deprotonation and Electrophilic Quench

This method is the most direct consequence of the oxazole ring's electronic structure. The strategy involves the regioselective removal of the acidic C2-proton with a strong base to generate a nucleophilic 2-metallo-oxazole species, which is then trapped by a suitable electrophile.

Core Principle & Mechanistic Insight

The choice of base is critical. While strong organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are effective for deprotonation, the resulting 2-lithio-oxazole intermediate is often unstable. It exists in equilibrium with a ring-opened isocyanide tautomer, which can lead to undesired side products.[6][7] This instability is a key experimental hurdle.

To mitigate this, modern protocols employ two main tactics:

  • Low Temperatures: Performing the reaction at very low temperatures (-78 °C) kinetically disfavors the ring-opening pathway.

  • Stabilizing Metalating Agents: Using bases like 2,2,6,6-tetramethylpiperidide (TMP) complexes of magnesium or zinc (e.g., TMPMgCl·LiCl) generates a more covalent and stable C-metal bond, significantly suppressing ring fragmentation and improving functional group tolerance.[8] Transmetalation of the initial lithiated species with reagents like ZnCl₂ achieves a similar stabilizing effect.[6]

cluster_0 Deprotonation & Electrophilic Quench Workflow Oxazole Oxazole Metallo-Oxazole C2-Metallo-Oxazole (Nucleophilic Intermediate) Oxazole->Metallo-Oxazole Deprotonation @ -78 °C Base Strong Base (e.g., n-BuLi, TMPMgCl·LiCl) Base->Metallo-Oxazole Product C2-Functionalized Oxazole Metallo-Oxazole->Product Electrophilic Quench Electrophile Electrophile (E+) (e.g., Aldehyde, Alkyl Halide) Electrophile->Product cluster_1 Direct C-H Arylation Catalytic Cycle (Simplified) Pd(0) Pd(0) Oxidative_Add Ar-Pd(II)-X Pd(0)->Oxidative_Add Oxidative Addition ArX Ar-X ArX->Oxidative_Add CMD Oxazolyl-Pd(II)-Ar Oxidative_Add->CMD C-H Activation (Base-assisted) Oxazole Oxazole-H Oxazole->CMD CMD->Pd(0) Reductive Elimination Product C2-Aryl-Oxazole CMD->Product cluster_2 Synthesis of 2-Aminooxazoles Haloketone α-Haloketone Intermediate Acyclic Intermediate Haloketone->Intermediate Nucleophilic Attack Cyanamide Cyanamide (H₂NCN) Cyanamide->Intermediate Product 2-Aminooxazole Intermediate->Product Intramolecular Cyclization & Dehydration

Sources

Application Note: A Validated Protocol for the Saponification of Methyl 2-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed protocol for the hydrolysis of methyl 2-bromooxazole-5-carboxylate to its corresponding carboxylic acid, 2-bromooxazole-5-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and complex molecules, leveraging the oxazole core as a key pharmacophore. The protocol emphasizes reaction integrity, provides insights into the mechanistic underpinnings, and includes a comprehensive troubleshooting guide to ensure reproducible, high-yield synthesis.

Introduction and Scientific Context

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The functionalized derivative, 2-bromooxazole-5-carboxylic acid, serves as a versatile building block, offering two orthogonal reactive sites for molecular elaboration. The bromine atom at the C2 position is amenable to a variety of palladium-catalyzed cross-coupling reactions, while the carboxylic acid at C5 allows for amide bond formation, esterification, or other modifications.[3][4]

The conversion of the stable and readily available methyl ester to the more reactive carboxylic acid is a fundamental and often necessary step in a synthetic sequence. This application note details a robust and validated protocol for this transformation via base-catalyzed hydrolysis (saponification), a cornerstone reaction in organic chemistry.[5] The primary challenge in this synthesis is to achieve complete hydrolysis of the ester without compromising the integrity of the oxazole ring, which can be susceptible to cleavage under harsh basic conditions.[6][7] This protocol is optimized for high yield and purity while preserving the heterocyclic core.

Reaction Principle and Mechanism

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The key mechanistic steps are:

  • Nucleophilic Attack: The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the methyl ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.[8]

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the methoxide ion (CH₃O⁻) as the leaving group.

  • Deprotonation: The methoxide ion is a strong base and rapidly deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This forms a stable carboxylate salt and methanol. This step is the thermodynamic driving force that pushes the equilibrium towards the products.[9]

  • Protonation (Workup): In a separate workup step, the reaction mixture is acidified. The carboxylate salt is protonated by the added acid to yield the final, neutral 2-bromooxazole-5-carboxylic acid, which typically precipitates from the aqueous solution.

Caption: Mechanism of base-catalyzed ester hydrolysis (Saponification).

Detailed Experimental Protocol

This protocol describes the hydrolysis on a 10 mmol scale. Reagent quantities can be adjusted proportionally for different scales.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Quantity (mmol)Mass/Volume
This compound1799955-44-5222.0110.02.22 g
Lithium hydroxide monohydrate (LiOH·H₂O)1310-66-341.9620.00.84 g
Tetrahydrofuran (THF)109-99-972.11-40 mL
Deionized Water7732-18-518.02-20 mL + as needed
Hydrochloric Acid (1 M HCl)7647-01-036.46-~25 mL (or as needed)
Ethyl Acetate141-78-688.11-2 x 20 mL
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for heated reactions)

  • Glass funnel and filter paper

  • Büchner funnel and flask for vacuum filtration

  • pH paper or calibrated pH meter

  • Rotary evaporator

Step-by-Step Procedure

Experimental_Workflow A 1. Dissolve Ester Dissolve this compound in THF. B 2. Add Base Add aqueous LiOH solution to the flask. A->B C 3. Reaction Stir at room temperature for 4-16 hours. Monitor progress via TLC/LC-MS. B->C D 4. Solvent Removal Concentrate the mixture in vacuo to remove THF. C->D E 5. Aqueous Workup Dilute with water and wash with ethyl acetate to remove impurities. D->E F 6. Acidification Cool aqueous layer in an ice bath. Adjust pH to 2-3 with 1M HCl to precipitate the product. E->F G 7. Isolation Collect the solid product by vacuum filtration. F->G H 8. Drying Wash the solid with cold water and dry under vacuum. G->H I 9. Analysis Characterize the final product (NMR, MS, m.p.). H->I

Caption: Workflow for the hydrolysis of this compound.

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (2.22 g, 10.0 mmol). Add 40 mL of tetrahydrofuran (THF) and stir until the solid is completely dissolved.

  • Addition of Base: In a separate beaker, dissolve lithium hydroxide monohydrate (0.84 g, 20.0 mmol) in 20 mL of deionized water. Add this aqueous solution to the flask containing the ester.

  • Reaction Monitoring: Stir the resulting biphasic mixture vigorously at room temperature (20-25 °C). The reaction progress should be monitored periodically (e.g., every 2 hours) by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Solvent Removal: Once the reaction is complete, remove the THF using a rotary evaporator.

  • Aqueous Workup: Transfer the remaining aqueous solution to a separatory funnel. Dilute with an additional 20 mL of water. Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove any unreacted starting material and non-polar impurities. Discard the organic layers.

  • Acidification and Precipitation: Cool the aqueous layer in an ice-water bath. While stirring, slowly add 1 M HCl dropwise to acidify the solution to a pH of 2-3. A white precipitate of 2-bromooxazole-5-carboxylic acid will form.

  • Product Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold deionized water (2 x 10 mL) to remove any residual inorganic salts. Dry the product under vacuum to a constant weight. The expected yield is typically high ( >90%).

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Incomplete Reaction 1. Insufficient reaction time. 2. Insufficient base. 3. Low temperature.1. Allow the reaction to stir for a longer period, monitoring by TLC/LC-MS. 2. Use 2-3 equivalents of base. 3. Gently warm the reaction mixture to 40-50 °C.
Low Yield 1. Product is partially soluble in the acidic aqueous phase. 2. Incomplete precipitation.1. After filtration, extract the acidic filtrate with ethyl acetate or dichloromethane to recover dissolved product. 2. Ensure pH is sufficiently low (pH 2).
Oily Product Forms 1. Presence of impurities. 2. Incomplete removal of organic solvents.1. Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification. 2. If solidification fails, purify by column chromatography.
Evidence of Ring Opening 1. Reaction conditions are too harsh (e.g., high temperature or base concentration).1. Use LiOH, which is milder than NaOH or KOH. Avoid excessive heating. Ensure the base is not used in large excess.[6]

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 2-bromooxazole-5-carboxylic acid from its methyl ester. By carefully controlling the reaction conditions, particularly the choice of base and temperature, the hydrolysis can be achieved in high yield while preserving the structural integrity of the oxazole ring. This procedure furnishes a key synthetic intermediate that is crucial for the development of novel molecular entities in drug discovery and materials science.

References

  • BenchChem. Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
  • Taylor & Francis Online. Oxazole – Knowledge and References.
  • BenchChem. The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity.
  • Kaur, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218–239. [Link]
  • Kaur, R., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105. [Link]
  • BenchChem. Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid as a Versatile Precursor for Heterocyclic Compound Synthesis.
  • BenchChem. Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis.
  • University of Calgary. Ch20: Hydrolysis of Esters. [Link]
  • MaChemGuy. (2014, October 16). Hydrolysis of Esters [Video]. YouTube. [Link]
  • College of St. Benedict & St. John's University. Substitution at Carboxyloids CX4b. Bringing All The Steps Together: Ester and Amide Hydrolysis. [Link]
  • LookChem.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for Bromooxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromooxazole substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize reaction conditions, troubleshoot common issues, and deepen their understanding of this powerful C-C bond-forming transformation. The inherent electronic properties and potential for catalyst inhibition by oxazoles present unique challenges that require careful consideration of reaction parameters.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Instead of a rigid protocol, we will explore the "why" behind experimental choices, empowering you to make informed decisions for your specific system.

I. Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium source and its coordinating ligand is paramount for a successful Suzuki coupling. This combination dictates the efficiency of the oxidative addition and reductive elimination steps, the two pillars of the catalytic cycle.

Q1: My reaction with a standard Pd(PPh₃)₄ catalyst is sluggish or fails completely. What's going on?

A1: This is a common issue. While Pd(PPh₃)₄ is a workhorse for many Suzuki couplings, it can be inefficient for electron-deficient heterocycles like oxazoles. The nitrogen atom in the oxazole ring can coordinate to the palladium center, leading to catalyst deactivation.[1] Furthermore, the electron-withdrawing nature of the oxazole ring can make the C-Br bond less reactive towards oxidative addition.

Troubleshooting Steps:

  • Switch to Electron-Rich, Bulky Ligands: Ligands such as SPhos, XPhos, or RuPhos, developed by the Buchwald group, are designed to accelerate both oxidative addition and reductive elimination.[2][3] Their bulkiness helps to create a coordinatively unsaturated palladium center that is more reactive, while their electron-donating properties facilitate the oxidative addition step.

  • Consider Pre-catalysts: Using pre-formed palladium pre-catalysts, where the ligand is already coordinated to the palladium source, can improve reproducibility and activity. Examples include Pd(dppf)Cl₂, which is often effective.[4]

  • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes overcome sluggish reactivity. However, this should be a later resort after optimizing other parameters.

Q2: How do I choose between different "Buchwald" ligands?

A2: The selection is often empirical, but some general guidelines apply. For a 5-bromooxazole, which is relatively electron-deficient, a highly electron-donating ligand is a good starting point.

LigandKey FeatureRecommended For
SPhos Highly active, good for many heteroaryl chlorides and bromides.A good first choice for general screening.
XPhos Very bulky, often effective for sterically hindered substrates.Useful if your oxazole or boronic acid has bulky substituents near the coupling site.
RuPhos Electron-rich and less sterically demanding than XPhos.Can be effective for a broad range of substrates.

Recommendation: If resources allow, perform a small ligand screen using a standardized set of conditions to identify the optimal choice for your specific substrate combination.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Bromooxazole) PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetal Transmetalation PdII_A->Transmetal R²-B(OR)₂ (Boronic Ester) + Base PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim Product R¹-R² (Product) RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

II. The Crucial Role of the Base and Solvent System

The base in a Suzuki coupling is not merely a spectator; it is essential for activating the boronic acid/ester for the transmetalation step.[5][6] The choice of base and solvent are often intertwined and can dramatically affect reaction outcomes.

Q3: My reaction is giving low yields, and I see significant amounts of dehalogenated starting material. What should I change?

A3: Dehalogenation (replacement of bromine with hydrogen) can arise from several pathways, but an inappropriate base or solvent system is a common culprit.

Troubleshooting Steps:

  • Base Selection: Strong bases like NaOH or KOH in aqueous media can sometimes promote dehalogenation.[7] Weaker inorganic bases are often a better choice.

    • Potassium Phosphate (K₃PO₄): An excellent, moderately strong base that is often effective in anhydrous or biphasic conditions.[7][8]

    • Cesium Carbonate (Cs₂CO₃): A stronger base that can be beneficial for less reactive substrates.

    • Potassium Fluoride (KF): A milder base that can be useful if your substrate is sensitive to stronger bases.[6][9]

  • Solvent System: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).

    • Dioxane/Water or Toluene/Water: Classic biphasic systems that work well for a wide range of substrates. The water is crucial for dissolving the inorganic base.[1]

    • Anhydrous DMF or THF: These can be effective, particularly with bases like K₃PO₄. Ensure your solvents are rigorously dried and degassed.[9]

Experimental Protocol: Base and Solvent Screening

  • Set up parallel reactions in vials.

  • To each vial, add the bromooxazole (1.0 equiv), boronic acid/ester (1.2-1.5 equiv), and palladium pre-catalyst/ligand (e.g., Pd(OAc)₂/SPhos, 2 mol%).

  • Add the designated base (2.0-3.0 equiv) to each vial as per the table below.

  • Add the degassed solvent system.

  • Seal the vials, purge with an inert gas (e.g., Argon), and heat to the desired temperature (e.g., 80-100 °C).

  • Monitor by TLC or LC-MS at regular intervals.

EntryBaseSolventExpected Outcome
1K₃PO₄Dioxane/H₂O (4:1)Good starting point, generally high yields.[8]
2Cs₂CO₃Toluene/H₂O (4:1)May improve yields for challenging substrates.
3K₂CO₃Ethanol/H₂O (3:1)A common, cost-effective option.[10]
4KFAnhydrous THFGood for base-sensitive functional groups.[6][9]

III. Side Reactions and Purification Challenges

Beyond low yields, side reactions can complicate your reaction mixture, making purification difficult. Understanding these potential pitfalls is key to developing a clean and efficient process.

Q4: I am observing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid. How can I prevent this?

A4: Homocoupling of the boronic acid (forming R²-R²) is often caused by the presence of oxygen in the reaction mixture.[1]

Troubleshooting Steps:

  • Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed before use. This can be achieved by:

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.

    • Freeze-Pump-Thaw: A more rigorous method involving freezing the solvent with liquid nitrogen, evacuating the headspace under vacuum, and then thawing. Repeat this cycle three times.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[4][11] Use Schlenk techniques for air-sensitive reactions.

  • Use Fresh Reagents: Old or improperly stored palladium catalysts can be less active, leading to a longer reaction time where side reactions can become more prevalent.

Q5: My major side product is the protodeboronated starting material (my boronic acid is replaced by a hydrogen). What causes this and how can I fix it?

A5: Protodeboronation is the protonolysis of the C-B bond, replacing it with a C-H bond.[12] This is a common side reaction, especially with electron-deficient or heteroaromatic boronic acids, and can be promoted by water and certain bases.[1][8]

Troubleshooting Steps:

  • Switch to a Boronic Ester: Pinacol boronic esters are generally more stable towards protodeboronation than their corresponding boronic acids.[1][13] MIDA boronates offer even greater stability and can be used for sequential couplings.[14]

  • Minimize Water: While some water is often necessary to dissolve the base, using an excessive amount can accelerate protodeboronation. Try reducing the water content in your solvent system or switching to an anhydrous system if possible.

  • Base Choice: The choice of base can influence the rate of protodeboronation.[13] Sometimes, a weaker base like KF can mitigate this side reaction.[9]

Diagram: Troubleshooting Common Side Reactions

Troubleshooting_Flowchart Start Low Yield or Complex Mixture Check_Side_Products Identify Major Side Product(s) (LC-MS, NMR) Start->Check_Side_Products Homocoupling Boronic Acid Homocoupling? Check_Side_Products->Homocoupling Protodeboronation Protodeboronation? Check_Side_Products->Protodeboronation Dehalogenation Dehalogenation? Check_Side_Products->Dehalogenation Homocoupling->Protodeboronation No Sol_Degas Improve Degassing (Sparging, F-P-T) Homocoupling->Sol_Degas Yes Protodeboronation->Dehalogenation No Sol_Boronic_Ester Switch to Boronic Ester (Pinacol, MIDA) Protodeboronation->Sol_Boronic_Ester Yes Sol_Base_Solvent Screen Weaker Bases (K₃PO₄, KF) Adjust Solvent System Dehalogenation->Sol_Base_Solvent Yes Success Improved Reaction Sol_Degas->Success Sol_Boronic_Ester->Success Sol_Base_Solvent->Success

Caption: A decision tree for troubleshooting common Suzuki coupling side reactions.

IV. Purification

Q6: How can I effectively remove residual palladium and boron-containing impurities from my final product?

A6: Purification can be challenging due to the similar polarities of the product and byproducts.

Purification Strategy:

  • Aqueous Workup: After the reaction, a standard aqueous workup with a solvent like ethyl acetate can remove the inorganic base and some water-soluble impurities.[15]

  • Silica Gel Chromatography: This is the most common method.

    • Solvent System: A gradient of ethyl acetate in hexanes is a good starting point.

    • Boronic Acid Removal: If unreacted boronic acid is an issue, a wash with a dilute aqueous base (e.g., 1M NaOH) during the workup can help by converting it to a water-soluble boronate salt. Alternatively, an acid/base extraction can be effective.[10]

  • Specialized Scavengers: For removing trace palladium to meet regulatory requirements in drug development, various commercial palladium scavengers (e.g., silica- or polymer-bound thiols) can be employed.

  • Recrystallization: If your product is a solid, recrystallization is an excellent final purification step to obtain highly pure material.[16][17]

By systematically addressing these key parameters—catalyst, ligand, base, solvent, and reaction conditions—you can successfully troubleshoot and optimize the Suzuki-Miyaura coupling for even the most challenging bromooxazole substrates.

References
  • Molinaro, C., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(24), 9229-9250. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16484–16489. [Link]
  • ResearchGate. (2017). Optimization of the Suzuki cross-coupling reaction to obtain 8a.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
  • Wikipedia. (n.d.).
  • DeVasher, R. (2015). Optimization of the Suzuki-Miyaura Cross-coupling.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?
  • Sandiego State University. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Sandiego State University Chemistry Department. [Link]
  • ResearchGate. (2018). Optimization in reaction conditions for Suzuki coupling reactions...
  • ResearchGate. (2007). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
  • National Institutes of Health. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
  • RECERCAT. (2019). Highly Functionalized Biaryls via Suzuki–Miyaura Cross-Coupling Catalyzed by Pd@MOF under Batch and Continuous Flow Regimes.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit r/chemistry. [Link]
  • ResearchGate. (2019). Optimization table for the Suzuki-Miyaura cross-coupling reactions.
  • ResearchGate. (2011). Suzuki reactions promoted by different ligands.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. Reddit r/Chempros. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Professor Dave Explains. (2020). Suzuki coupling reaction. YouTube. [Link]
  • Reddit. (2024). Failed suzuki coupling, any suggenstions? Reddit r/Chempros. [Link]
  • ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
  • Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Harvard University. [Link]
  • National Institutes of Health. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • ResearchGate. (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.

Sources

Oxazole Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of oxazole-containing molecules. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to help you troubleshoot and optimize your reactions.

Troubleshooting Guide: Common Side Reactions & Low Yields

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Robinson-Gabriel Synthesis & Related Cyclodehydrations

Question 1: My Robinson-Gabriel synthesis of a 2,5-disubstituted oxazole is resulting in a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the Robinson-Gabriel synthesis, which involves the cyclodehydration of α-acylamino ketones, are a frequent issue.[1][2] The primary causes often revolve around incomplete cyclization, degradation of starting material, or the formation of stable, unwanted side products.

Causality and Troubleshooting Steps:

  • Incomplete Dehydration: The final step is a dehydration reaction, which can be inefficient.

    • Explanation: Traditional dehydrating agents like sulfuric acid (H₂SO₄), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃) can be harsh, leading to charring and decomposition of sensitive substrates, resulting in lower yields.[3][4]

    • Protocol: Consider using milder and more efficient dehydrating agents. A mixture of triphenylphosphine (PPh₃) and iodine (I₂) or trifluoroacetic anhydride (TFAA) can be effective.[5] Polyphosphoric acid (PPA) has also been shown to improve yields to the 50-60% range in some cases.[3][4]

    • Experimental Protocol (TFAA Dehydration):

      • Dissolve the α-acylamino ketone (1.0 mmol) in anhydrous dichloromethane (DCM) or toluene (10 mL) in a round-bottom flask.

      • Cool the solution to 0 °C in an ice bath.

      • Add trifluoroacetic anhydride (1.5 mmol) dropwise to the solution.

      • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

      • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

      • Extract the product with DCM or ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography or recrystallization.[5]

  • Side Product Formation - Imidazoles: The reaction of α-acyloxy ketones with a source of ammonia can sometimes yield imidazole byproducts alongside the desired oxazole.[6]

    • Explanation: This occurs when the nitrogen source reacts in a manner that leads to the formation of a six-membered ring intermediate that rearranges to the five-membered imidazole.

    • Troubleshooting: Careful control of the ammonia source and reaction conditions is crucial. Using ammonium acetate in acetic acid is a common method that can be optimized.[6]

Question 2: I am observing an unexpected chlorinated byproduct in my Fischer oxazole synthesis. What is it and how can I avoid it?

Answer:

The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[7] A known side reaction is the chlorination of the oxazole ring, leading to products like 2,5-bis(4-bromophenyl)-4-chlorooxazole when starting with the corresponding bromo-substituted benzaldehyde and cyanohydrin.[7]

Causality and Troubleshooting Steps:

  • Mechanism of Chlorination: The strong acidic conditions and the presence of chloride ions can lead to electrophilic chlorination of the electron-rich oxazole ring.

  • Mitigation Strategy:

    • Minimize Excess HCl: Use the minimum amount of anhydrous HCl required to catalyze the reaction.

    • Alternative Acid Catalysts: Explore other Lewis or Brønsted acids that do not introduce chloride ions.

    • Reaction Time and Temperature: Monitor the reaction closely and avoid prolonged reaction times or high temperatures, which can favor side reactions.

Van Leusen Oxazole Synthesis

Question 3: My van Leusen reaction using an aldehyde and tosylmethyl isocyanide (TosMIC) is producing a significant amount of a dihydrooxazole intermediate instead of the fully aromatized oxazole. Why is this happening and what can I do?

Answer:

The van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles.[8][9][10] The reaction proceeds through a 4-tosyl-4,5-dihydrooxazole intermediate.[9][11] The final step is the elimination of p-toluenesulfinic acid (TosH) to yield the aromatic oxazole.[8][10] Incomplete elimination is a common pitfall.

Causality and Troubleshooting Steps:

  • Insufficient Base or Inappropriate Base Strength: The elimination of TosH is a base-mediated process.

    • Explanation: If the base is too weak or used in insufficient quantity, the deprotonation required for elimination will be slow or incomplete, leading to the accumulation of the dihydrooxazole intermediate.[11]

    • Protocol:

      • Base Stoichiometry: Ensure at least two equivalents of a strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are used.[11] Microwave-assisted synthesis has shown that using 2 equivalents of K₃PO₄ favors the formation of the oxazole, while 1 equivalent leads to the oxazoline.[11]

      • Choice of Base: Stronger bases generally promote elimination more effectively. However, very strong bases like n-BuLi can lead to other side reactions.[12] K₂CO₃ in methanol is a commonly used and effective system.[8]

      • Organic Bases: Organic bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) may not be strong enough to efficiently promote the final elimination step, leading to the isolation of the oxazoline.[11]

  • Reaction Temperature and Time: The elimination step can be kinetically slow.

    • Explanation: Insufficient thermal energy may not be enough to overcome the activation barrier for the elimination of TosH.

    • Troubleshooting: Increasing the reaction temperature or prolonging the reaction time can often drive the reaction to completion. Refluxing in methanol is a common condition.[8]

Logical Troubleshooting Workflow for Van Leusen Synthesis

Start Low Yield of Oxazole Check_Intermediate Is 4-tosyl-4,5-dihydrooxazole observed? Start->Check_Intermediate Yes_Intermediate Yes Check_Intermediate->Yes_Intermediate Yes No_Intermediate No Check_Intermediate->No_Intermediate No Increase_Base Increase base stoichiometry (>= 2 equiv.) or use a stronger base (e.g., K2CO3, K3PO4) Yes_Intermediate->Increase_Base Check_Starting_Material Check purity of aldehyde and TosMIC No_Intermediate->Check_Starting_Material Increase_Temp Increase reaction temperature or time Increase_Base->Increase_Temp Final_Product Improved Yield of Oxazole Increase_Temp->Final_Product Optimize_Solvent Optimize solvent (e.g., MeOH, EtOH, Ionic Liquid) Check_Starting_Material->Optimize_Solvent Optimize_Solvent->Final_Product

Caption: Troubleshooting workflow for low yield in Van Leusen oxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side reactions in oxazole synthesis?

A1: Besides incomplete reactions, common side reactions include:

  • Ring-opening: Oxazole rings can be susceptible to cleavage under certain nucleophilic or strongly acidic/basic conditions.[13] For instance, treatment with ammonia/formamide can lead to the formation of imidazoles.[13]

  • Formation of Isomers: In syntheses where multiple cyclization pathways are possible, isomeric byproducts can form. For example, in the Fischer synthesis, regioisomers can be a concern.[7]

  • Polymerization: Aldehyd starting materials, particularly in the presence of strong acids or bases, can undergo self-condensation or polymerization.

  • Decomposition of Reagents: Reagents like TosMIC can decompose in the presence of a base, which can lead to sulfonylation side products if other reactive species are present.[14]

Q2: How does my choice of starting materials (e.g., electron-donating vs. electron-withdrawing groups on an aromatic aldehyde) affect the Van Leusen reaction?

A2: The electronic nature of the substituents on the aldehyde can significantly impact the reaction rate and yield. Aromatic aldehydes with electron-withdrawing groups generally exhibit higher reactivity in the van Leusen synthesis.[8][9] This is because these groups make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the deprotonated TosMIC. Conversely, electron-donating groups can slow down the reaction.

Q3: Are there any "green" or more environmentally friendly approaches to oxazole synthesis?

A3: Yes, there is growing interest in developing more sustainable methods. Some examples include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and often leads to higher yields with fewer side products.[11]

  • Use of ionic liquids as solvents: Ionic liquids can serve as recyclable solvents and in some cases enhance reaction rates.[8][9]

  • Water as a solvent: Some van Leusen modifications have been developed that use water as a solvent in the presence of catalysts like β-cyclodextrin, offering a much greener alternative to traditional organic solvents.[9]

Q4: I am having trouble purifying my oxazole product. What are some common strategies?

A4: Purification can be challenging due to the similar polarities of the product and certain byproducts.

  • Column Chromatography: This is the most common method. A gradient elution using a solvent system like heptane/ethyl acetate or hexane/ethyl acetate on silica gel is typically effective.[15][16]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[16]

  • Acid-Base Extraction: The basic nitrogen atom in the oxazole ring allows for purification via acid-base extraction.[13] The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to protonate the oxazole, moving it to the aqueous layer. The aqueous layer is then basified and the product is re-extracted into an organic solvent.

Reaction Pathways and Side Reactions

Robinson-Gabriel Synthesis Pathway

Start α-Acylamino Ketone Protonation Protonation of Carbonyl Start->Protonation H+ Cyclization Intramolecular Nucleophilic Attack (Amide Oxygen to Carbonyl Carbon) Protonation->Cyclization Intermediate Cyclic Intermediate Cyclization->Intermediate Dehydration Dehydration Intermediate->Dehydration -H2O Product 2,4,5-Trisubstituted Oxazole Dehydration->Product

Caption: Key steps in the Robinson-Gabriel synthesis of oxazoles.

Van Leusen Synthesis and Dihydrooxazole Formation

Aldehyde Aldehyde Addition Nucleophilic Addition Aldehyde->Addition TosMIC TosMIC Deprotonated_TosMIC Deprotonated TosMIC TosMIC->Deprotonated_TosMIC Base Deprotonated_TosMIC->Addition Cyclization Intramolecular Cyclization Addition->Cyclization Dihydrooxazole 4-Tosyl-4,5-dihydrooxazole (Side Product) Cyclization->Dihydrooxazole Elimination Elimination of TosH Dihydrooxazole->Elimination Base, -TosH Oxazole 5-Substituted Oxazole Elimination->Oxazole

Sources

Technical Support Center: Purification of Methyl 2-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2-bromooxazole-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the challenges associated with the column chromatography of this important heterocyclic building block. As Senior Application Scientists, we have consolidated field-proven insights and foundational principles to help you achieve optimal purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography process, providing probable causes and actionable solutions.

Problem: My compound, this compound, is not eluting from the column or is moving very slowly.

Possible Causes:

  • Inappropriate Solvent System: The polarity of your eluting solvent (mobile phase) is too low to displace the compound from the silica gel (stationary phase). Polar compounds require more polar solvents to elute.[1][2]

  • Compound Instability: The compound may be degrading on the acidic silica gel, in which case it will never elute.[3] Oxazole rings, particularly when functionalized, can be sensitive to acidic conditions.[4]

  • Strong Interaction with Silica: The ester and oxazole nitrogen functionalities can lead to strong hydrogen bonding with the silanol groups on the silica surface, causing high retention.

Recommended Solutions:

  • Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent in your eluent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[3] For highly retained compounds, a switch to a more polar system like methanol in dichloromethane might be necessary.[2] Be cautious with methanol, as concentrations above 10% can start to dissolve the silica gel.[2]

  • Test for Compound Stability: Before running a full column, perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see streaking or the appearance of new spots, your compound is likely unstable on silica.[3]

  • Deactivate the Silica Gel: If instability is confirmed, you can reduce the acidity of the silica gel. This can be done by flushing the packed column with a solvent mixture containing a small amount of a basic modifier like triethylamine (1-2%) before loading your compound.[5] Ensure you re-equilibrate with your starting mobile phase before loading.

  • Consider Alternative Stationary Phases: If the compound is highly polar or unstable on silica, consider using a different stationary phase like alumina or even reversed-phase silica gel.[3]

Problem: The separation between my product and impurities is poor; fractions are cross-contaminated.

Possible Causes:

  • Suboptimal Solvent System: The chosen solvent system may not have sufficient selectivity for your compound and the impurities. An ideal system provides a good separation of spots on a TLC plate.[1]

  • Column Overloading: Too much crude material was loaded onto the column. This exceeds the binding capacity of the silica, leading to broad bands that overlap.

  • Poor Column Packing: An improperly packed column with channels or cracks will lead to an uneven solvent front and poor separation.

  • Sample Loading Technique: Loading the sample in a large volume of a strong solvent can cause the initial band to be too wide, compromising the separation from the start.[6]

Recommended Solutions:

  • Optimize the Solvent System with TLC: The goal is to find a solvent system where your target compound has an Rf value between 0.25 and 0.35 on the TLC plate.[7] This range typically provides the best separation on a column. Test various ratios of solvents like hexane/ethyl acetate or dichloromethane/methanol.[2]

  • Reduce the Sample Load: As a rule of thumb, use a silica gel mass that is 30-100 times the mass of your crude sample. If separation is difficult, increase this ratio.

  • Improve Column Packing Technique: Ensure the silica gel is packed as a uniform, homogenous bed without any air bubbles or cracks. A well-packed column is critical for a good separation.

  • Use an Appropriate Loading Method: Dissolve your sample in the minimum amount of solvent, preferably the mobile phase itself or a slightly more polar solvent if necessary.[6] For compounds with poor solubility in the mobile phase, use the dry loading technique.[6]

Problem: My product is eluting with significant tailing.

Possible Causes:

  • High Polarity Mismatch: The compound is significantly more polar than the eluting solvent, causing it to elute slowly and over many fractions.[3]

  • Acid/Base Interactions: The compound may be interacting too strongly with the acidic silanol groups on the silica surface.

  • Concentration Effects (Overloading): Tailing can also be a symptom of column overloading.

Recommended Solutions:

  • Implement a Gradient Elution: Start with the solvent system identified by TLC. Once your compound begins to elute, gradually increase the polarity of the mobile phase.[3] This will help push the tail of the band off the column more quickly, resulting in sharper fractions.

  • Add a Modifier to the Mobile Phase: If the tailing is due to interaction with acidic silica, adding a small amount of a competitive agent can help. For a compound like this compound, which has a basic nitrogen, adding a small amount of a weak acid like acetic acid to the mobile phase can sometimes improve peak shape. Conversely, if an impurity is acidic, adding a base like triethylamine can help. Test this on TLC first.

  • Check Sample Load: Ensure you are not overloading the column, as this is a common cause of tailing.

Frequently Asked Questions (FAQs)

Q1: How do I select a starting solvent system for TLC analysis of this compound?

A: Start with a standard, moderately polar solvent system. A good initial choice is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[2][8] Begin with a ratio like 4:1 Hexane:Ethyl Acetate. Based on the resulting Rf value of your product, you can adjust the ratio. If the spot doesn't move from the baseline, increase the polarity (e.g., 2:1 or 1:1). If it runs to the top of the plate, decrease the polarity (e.g., 9:1).

Q2: What are the ideal characteristics of a solvent system for column chromatography?

A: The ideal solvent system should:

  • Provide a good separation between your target compound and any impurities on a TLC plate.

  • Yield an Rf value for your target compound between 0.25 and 0.35.[7]

  • Be composed of solvents with low boiling points for easy removal after collection.[7]

  • Not react with your compound.[7]

  • Be reasonably priced and have low toxicity.[7]

Q3: What is the difference between wet and dry loading, and when should I use each?

A: Wet loading involves dissolving the crude sample in a minimal amount of solvent (ideally the mobile phase) and pipetting it directly onto the top of the packed column.[6] This is the most common method and is suitable for samples that are readily soluble in the mobile phase.

Dry loading is used when the sample is not very soluble in the mobile phase or requires a strong solvent for dissolution.[6] In this method, the sample is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder. This powder is then carefully added to the top of the packed column.[6]

Q4: How can I perform a quick check for compound stability on silica gel?

A: A 2D TLC experiment is an effective way to check for stability.[3]

  • Spot your compound on the bottom-left corner of a square TLC plate.

  • Run the plate in a suitable solvent system.

  • Remove the plate and allow it to dry completely. Do not visualize yet.

  • Rotate the plate 90 degrees counter-clockwise, so the line of separated spots is now the new baseline.

  • Run the plate again in the same solvent system.

  • Visualize the plate. If the compound is stable, all spots will lie on a 45-degree diagonal line from the origin. If any spots appear off this diagonal, it indicates that decomposition occurred on the plate.[3]

Experimental Protocols & Data

Protocol 1: Developing an Optimal Solvent System using TLC
  • Prepare several small TLC developing chambers with different solvent systems of varying polarity (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).

  • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved mixture onto the baseline of several TLC plates.

  • Place one plate in each chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry.

  • Visualize the spots using a UV lamp (254 nm) and circle them with a pencil.

  • Calculate the Rf value for your product spot in each solvent system.

  • Select the solvent system that gives your product an Rf value between 0.25 and 0.35 and shows the best separation from impurities.[7]

Solvent System (Hexane:Ethyl Acetate) Product Rf Value (Approx.) Separation Quality Recommendation
9:10.10Good, but slow elution expectedToo nonpolar. Increase polarity.
4:10.30Excellent separation from impuritiesOptimal. Use for column.
2:10.55Impurities co-elute with productToo polar. Decrease polarity.
1:10.80Poor separation, fast elutionToo polar. Product will elute too quickly.

Table 1: Example of TLC data for optimizing a solvent system.

Protocol 2: Packing and Running the Silica Gel Column (Wet Slurry Method)
  • Preparation: Select an appropriate size glass column and ensure it is clean, dry, and securely clamped in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Slurry Packing: In a beaker, mix the required amount of silica gel (typically 230-400 mesh) with your chosen nonpolar solvent (e.g., hexane) to form a consistent slurry.

  • Packing the Column: Pour the slurry into the column. Open the stopcock to drain some solvent, and gently tap the side of the column to ensure the silica packs into a uniform bed without cracks or air bubbles. Add more slurry as needed until the desired column height is reached.

  • Equilibration: Once packed, add a protective layer of sand on top of the silica bed.[6] Wash the column with 2-3 column volumes of your starting mobile phase (e.g., 4:1 Hexane:EtOAc), ensuring the solvent level never drops below the top of the sand layer.[6]

  • Sample Loading: Drain the solvent until it is just level with the top sand layer. Pre-dissolve your crude product in the minimum amount of solvent and carefully pipette it onto the sand.[6]

  • Elution: Allow the sample to absorb into the silica, then carefully add your mobile phase. Begin collecting fractions. Maintain a constant head of solvent above the silica bed throughout the run.

  • Analysis: Monitor the elution by collecting fractions and analyzing them by TLC to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow and Logic Diagrams

Purification Workflow cluster_prep Preparation & Analysis cluster_decision Decision Point cluster_action Purification cluster_reoptimize Re-optimization Crude Crude Material TLC_Analysis TLC Analysis [Protocol 1] Crude->TLC_Analysis dissolve & spot Decision Rf ~0.3 & Good Separation? TLC_Analysis->Decision Test_Stability Test Stability (2D TLC) TLC_Analysis->Test_Stability if streaking/degradation Pack_Column Pack & Equilibrate Column Decision->Pack_Column Yes Adjust_Solvent Adjust Solvent System Decision->Adjust_Solvent No Load_Sample Load Sample (Wet/Dry) Pack_Column->Load_Sample Elute_Collect Elute & Collect Fractions Load_Sample->Elute_Collect Analyze_Fractions Analyze Fractions by TLC Elute_Collect->Analyze_Fractions Combine_Evap Combine Pure Fractions & Evaporate Solvent Analyze_Fractions->Combine_Evap Pure_Product Pure Product Combine_Evap->Pure_Product Adjust_Solvent->TLC_Analysis re-test

Caption: Workflow for the purification of this compound.

Troubleshooting Poor Separation Start Problem: Poor Separation Check_TLC Re-evaluate TLC results. Is Rf between 0.25-0.35? Start->Check_TLC Check_Loading Was column overloaded? (Sample > 1-2% of silica mass) Check_TLC->Check_Loading Yes Sol_TLC Solution: Re-optimize solvent system for better spot separation. Check_TLC->Sol_TLC No Check_Packing Was the column packed evenly? (No cracks or channels) Check_Loading->Check_Packing No Sol_Loading Solution: Reduce sample load. Use more silica gel. Check_Loading->Sol_Loading Yes Sol_Packing Solution: Repack column carefully using slurry method. Check_Packing->Sol_Packing No

Caption: Decision tree for troubleshooting poor separation in column chromatography.

References
  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography.
  • ResearchGate. How can I select the solvent system for column chromatography?. (2015).
  • Chemistry For Everyone. How To Choose Solvent System For Column Chromatography?. (2025).
  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012).
  • Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column.
  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025).
  • SIELC Technologies. Separation of Oxazole on Newcrom R1 HPLC column.
  • J. Org. Chem. Synthesis of Trisubstituted Oxazoles via Aryne Induced[1][7] Sigmatropic Rearrangement-Annulation Cascade.
  • Google Patents. Purification of organic compounds using surrogate stationary phases on reversed phase columns.

Sources

Technical Support Center: Recrystallization Protocol for Substituted Oxazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of substituted oxazole esters. This guide is designed for researchers, medicinal chemists, and drug development professionals who require high-purity oxazole derivatives for their work. Achieving high purity is not merely a procedural step; it is fundamental to ensuring the validity of downstream biological assays, structural studies, and clinical performance. Recrystallization is a powerful, cost-effective, and scalable technique for this purpose when executed with a clear understanding of its principles.[1][2] This document provides field-proven protocols, troubleshooting guides, and FAQs to help you navigate the nuances of crystallizing these valuable compounds.

Core Principles: The Science of Purification

Recrystallization is a purification technique that leverages the differences in solubility between a target compound and its impurities in a given solvent at different temperatures.[3] The fundamental principle is that most solid compounds are more soluble in a hot solvent than in a cold one.[4] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Impurities, which are present in much lower concentrations, ideally remain dissolved in the cold solvent (the "mother liquor").[5][6]

The choice of solvent is paramount. An ideal solvent should:

  • Dissolve the target compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[4]

  • Dissolve impurities well at all temperatures or not at all.

  • Not react with the target compound.[7]

  • Have a relatively low boiling point for easy removal from the purified crystals.[7]

  • Be non-toxic, inexpensive, and non-flammable for safety and practicality.

For substituted oxazole esters, the polarity of the molecule—heavily influenced by its substituents—will dictate the optimal solvent choice. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[8] Given the ester and oxazole moieties, solvents of intermediate polarity are excellent starting points.

Experimental Workflow: A General Protocol

This protocol outlines the standard steps for single-solvent recrystallization.

  • Solvent Selection: Begin by testing the solubility of your crude oxazole ester in various solvents on a small scale (a few milligrams in a test tube) to identify a suitable candidate. Common choices are listed in the table below.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, and heat the mixture to boiling (using a hot plate and a stir bar). Continue adding small portions of the hot solvent until the solid just completely dissolves.[9] Using the absolute minimum amount of solvent is critical for maximizing yield.[10]

  • Decolorization (Optional): If the solution is colored by impurities and the desired product is known to be colorless, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[3]

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows for the selective deposition of the target molecule onto the growing crystal lattice.[11] Once at room temperature, cooling may be further encouraged by placing the flask in an ice bath.[12]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator.

Visual Workflow for Recrystallization

G Figure 1: General Recrystallization Workflow cluster_main A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (Optional, to remove insoluble impurities) A->B Solution has insoluble matter C 3. Slow Cooling (Allow to reach room temperature) A->C Solution is clear B->C D 4. Induce Crystallization (If necessary: scratch, seed) C->D E 5. Further Cooling (Ice bath to maximize yield) C->E Crystals form D->E F 6. Isolate Crystals (Vacuum Filtration) E->F G 7. Wash with Cold Solvent F->G H 8. Dry Purified Product G->H

Caption: A general workflow for the recrystallization of substituted oxazoles.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the recrystallization of oxazole esters.

Issue 1: No crystals form, even after cooling in an ice bath.

  • Probable Cause A: The solution is not supersaturated. This is the most common reason for crystallization failure.[11] Too much solvent may have been added during the dissolution step.

    • Solution: Re-heat the solution and boil off some of the solvent to increase the concentration.[13][14] Allow it to cool again. Test for supersaturation by dipping a glass rod in the solution; a solid film should form on the rod as the solvent evaporates.[13][15]

  • Probable Cause B: Lack of nucleation sites. Crystal growth requires an initial "seed" to begin.

    • Solution 1 (Scratching): Vigorously scratch the inside of the flask at the surface of the solution with a glass rod. The micro-scratches on the glass can provide nucleation sites.[13][16]

    • Solution 2 (Seeding): If available, add a single, tiny crystal of the pure product (a "seed crystal") to the solution.[1][15] This provides a perfect template for crystal growth.

Issue 2: The product separates as an oil instead of crystals ("oiling out").

  • Probable Cause A: The solution was cooled too quickly. This causes the compound to crash out of solution as a supersaturated liquid.

    • Solution: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent.[17] Then, allow the solution to cool much more slowly. Insulating the flask (e.g., by placing it in a warm water bath that is allowed to cool) can help.[11][16]

  • Probable Cause B: High concentration of impurities. Impurities can depress the melting point of the mixture, causing it to separate as a liquid.

    • Solution: The crude material may need further purification before attempting recrystallization. Techniques like column chromatography can be effective.[16] A purity of at least 80-90% is recommended for good crystallization.[16]

  • Probable Cause C: The compound's melting point is below the solvent's boiling point. The compound is dissolving in the hot solvent and then separating as a liquid above its own melting point.

    • Solution: Choose a solvent with a lower boiling point. Alternatively, use a mixed-solvent system where the addition of an "anti-solvent" at a lower temperature induces crystallization.

Issue 3: The yield of recovered crystals is very low.

  • Probable Cause A: Too much solvent was used. This keeps a significant portion of your product dissolved in the mother liquor even after cooling.[17]

    • Solution: Before filtering, check the mother liquor for dissolved product by spotting a small amount on a watch glass and letting it evaporate. If a large amount of residue remains, you may need to concentrate the mother liquor by boiling off some solvent and cooling to recover a second crop of crystals.

  • Probable Cause B: Premature crystallization during hot filtration.

    • Solution: Ensure the filtration apparatus (funnel, receiving flask) is pre-heated before filtration. Use a fluted filter paper for a faster filtration rate. If crystals do form, they can be redissolved with a small amount of hot solvent and added back to the filtrate.

Issue 4: The final product is still impure or colored.

  • Probable Cause A: Rapid crystal growth. If crystals form too quickly, impurities can become trapped within the crystal lattice.[17]

    • Solution: Repeat the recrystallization. Re-dissolve the crystals in a slightly larger volume of hot solvent to ensure cooling and crystallization occur more slowly.[17]

  • Probable Cause B: Ineffective removal of colored impurities.

    • Solution: Ensure you are using activated charcoal correctly. It should be added to the hot solution and then removed by hot filtration. Note that charcoal may not be effective for all colored impurities.

Troubleshooting Decision Tree

G Figure 2: Troubleshooting Crystallization Issues start Start Cooling q1 Did solid form? start->q1 q2 Is it an oil? q1->q2 Yes out_no_xtal No Crystals: 1. Boil off solvent 2. Scratch flask 3. Add seed crystal q1->out_no_xtal No q3 Is yield > 70%? q2->q3 No (Crystals) out_oil Oiling Out: 1. Reheat, add more solvent 2. Cool SLOWLY 3. Consider different solvent q2->out_oil Yes out_success Success! Wash & Dry Crystals q3->out_success Yes out_low_yield Low Yield: 1. Check mother liquor 2. Concentrate & cool for a second crop q3->out_low_yield No

Caption: A troubleshooting decision tree for common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for my specific substituted oxazole ester?

A: Solvent selection is an empirical process. The polarity of your ester is key. Start by considering solvents of intermediate polarity. A good practice is to use a "like dissolves like" approach.[7] Since you have an ester, ethyl acetate is a logical starting point.[8] Set up an array of small test tubes, each with ~10-20 mg of your crude product. Add ~0.5 mL of a different solvent to each tube at room temperature. A good candidate will not dissolve the compound at room temperature but will dissolve it upon heating.

SolventClassBoiling Point (°C)Suitability for Oxazole Esters
WaterProtic, Polar100Generally poor, unless the molecule has highly polar substituents (e.g., free carboxylic acids).[8]
Ethanol / MethanolProtic, Polar78 / 65Good for more polar oxazole esters. Can sometimes be too good a solvent, leading to low recovery.[18]
Ethyl AcetatePolar Aprotic77An excellent starting point for many esters due to similar polarity.[16]
AcetonePolar Aprotic56A versatile solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.[7]
DichloromethaneChlorinated40Effective, but its high volatility can be challenging to control.[16]
TolueneAromatic111Useful for less polar, more aromatic-rich oxazoles. High boiling point can be a disadvantage.[7][16]
Hexanes / HeptaneNonpolar69 / 98Often used as the "anti-solvent" in a mixed-solvent system for compounds of moderate polarity.[8]

Q2: What is a mixed-solvent recrystallization and when should I use it?

A: This technique is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents: a "good" solvent in which your compound is very soluble, and a "poor" or "anti-solvent" in which it is insoluble.[1] You dissolve the compound in a minimum amount of the hot "good" solvent, and then slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid).[16] A small addition of the "good" solvent will clarify it again, and then the solution is cooled slowly. This is particularly useful for compounds that "oil out" or are too soluble in most common solvents. Common pairs include Ethanol/Water, Ethyl Acetate/Hexane, and Dichloromethane/Hexane.[19]

Q3: What are the best methods to induce crystallization if scratching and seeding fail?

A: If the primary methods fail, it's highly likely the solution is simply not saturated enough.[13][15] However, a few other "tricks of the trade" can be employed:

  • Reduce Solvent Volume: As mentioned, this is the most reliable solution. Gently heat the solution to boil off a significant portion of the solvent (e.g., 25-50%) and allow it to cool again.[13]

  • Flash Freeze: Briefly place the flask in a dry ice/acetone bath for a few minutes to shock the solution into producing a solid, which may be amorphous. Then, allow it to warm to room temperature in the presence of solvent; this can sometimes anneal the amorphous solid into crystals.

  • Vapor Diffusion: This is a slower, more delicate method often used to grow X-ray quality crystals. Place your solution in an open vial inside a larger, sealed jar containing a more volatile anti-solvent. Over time, the anti-solvent vapor will diffuse into your solution, gradually decreasing the solubility and promoting slow crystal growth.[16][20]

Q4: How do I assess the purity of my recrystallized product?

A: Purity should always be validated post-recrystallization.

  • Melting Point Analysis: This is a classic, fast, and effective method. A pure compound will have a sharp melting point range (typically < 2 °C). Impurities tend to broaden and depress the melting point.[4] Compare the experimental value to the literature value if available.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A pure product should appear as a single, distinct spot, while the crude material may show multiple spots and the mother liquor should contain the impurities.

  • Spectroscopic Methods: For definitive proof of purity and structural integrity, use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).[21]

References

  • BenchChem. (2025). Technical Support Center: Crystallization of Substituted Oxazoles. BenchChem.
  • EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters.
  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. SciSpace.
  • International Journal of Pharmaceutical Research. (n.d.).
  • PraxiLabs. (2022). Recrystallization Definition, Principle & Purpose. PraxiLabs.
  • Chemistry LibreTexts. (2025). 3.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Chemistry LibreTexts. (2022). 3.
  • Study.com. (n.d.). Give three (3)
  • University of Florida. (2006).
  • BenchChem. (2025). A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus. BenchChem.
  • University of Rochester. (n.d.).
  • University of York. (n.d.).
  • Reddit. (2023).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Reddit. (2020).
  • CUNY. (n.d.).
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • YouTube. (2022).
  • YouTube. (2016).
  • Chemistry LibreTexts. (2023).

Sources

Technical Support Center: Synthesis of 2-Bromooxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-bromooxazoles. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. 2-Bromooxazoles are versatile heterocyclic building blocks, but their synthesis can present unique challenges. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and refine these methods for your specific substrates.

Frequently Asked Questions (FAQs)

Q1: There are several methods to synthesize 2-bromooxazoles. Which one should I choose?

A1: The optimal synthetic route depends heavily on the availability of your starting materials and the functional groups present on your substrate.

  • Sandmeyer-Type Bromination: This is the most common and often high-yielding method if you are starting from a 2-aminooxazole.[1][2] It involves the diazotization of the amine followed by displacement with bromide, typically using a copper(I) bromide catalyst.[3] This method is robust but requires careful temperature control to manage the stability of the intermediate diazonium salt.[4]

  • From Oxazol-2(3H)-ones: If your precursor is an oxazol-2(3H)-one (the tautomer of 2-hydroxyoxazole), you can convert the hydroxyl group into a bromide. The Appel reaction , using triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄), is effective for this transformation.[5][6] This avoids the potentially unstable diazonium intermediates of the Sandmeyer reaction.

  • Direct Lithiation and Bromination: For an unsubstituted oxazole, direct C2-lithiation followed by quenching with an electrophilic bromine source is a viable, regiocontrolled strategy.[7] However, this requires anhydrous conditions and careful handling of organolithium reagents.

Q2: How stable are 2-bromooxazoles and what are the recommended storage conditions?

A2: 2-Bromooxazoles are generally stable compounds that can be handled under normal laboratory conditions.[8][9] However, like many halogenated heterocycles, they can be sensitive to strong nucleophiles, prolonged exposure to light, and high temperatures. For long-term storage, it is recommended to keep the compound in a tightly sealed container, protected from light, in a freezer at or below -20°C under an inert atmosphere (e.g., argon or nitrogen).[9]

Q3: My yields are consistently low regardless of the method. What are the most critical general parameters to check?

A3: Consistently low yields often point to fundamental issues rather than method-specific ones.

  • Purity of Starting Materials: Ensure your starting materials (e.g., 2-aminooxazole, oxazolone) are pure. Impurities can interfere with the reaction, consume reagents, or complicate purification.

  • Solvent Quality: Use anhydrous solvents where required, especially for reactions involving organometallics or highly reactive intermediates like those in the Appel reaction.[10] Moisture can quench intermediates or hydrolyze the product.

  • Temperature Control: This is arguably the most critical parameter, especially for diazotization reactions which must be kept at 0-5 °C to prevent the thermal decomposition of the diazonium salt.[4][11]

  • Stoichiometry: Carefully control the molar equivalents of your reagents. An excess of one reagent may be necessary to drive the reaction to completion, but it can also lead to side products and purification challenges.

Troubleshooting Guide by Synthetic Route

This section addresses specific issues you may encounter with the most common synthetic routes.

Route 1: Sandmeyer-Type Bromination of 2-Aminooxazoles

This reaction proceeds via the formation of a diazonium salt from a 2-aminooxazole, followed by a copper-catalyzed substitution with bromide.[2][3]

Q: My reaction mixture turns dark brown or black during the addition of sodium nitrite. What is causing this and how can I prevent it?

A: A dark coloration is a classic sign of diazonium salt decomposition.[4] This is almost always caused by the reaction temperature rising above the critical 0–5 °C range.[4] The diazonium salt decomposes into highly reactive species, leading to polymerization and the formation of phenolic byproducts.

  • Causality: The C-N bond in the diazonium salt is thermally labile. At higher temperatures, it readily cleaves to release nitrogen gas (N₂) and form a highly unstable aryl cation/radical, which reacts indiscriminately.[12][13]

  • Solutions:

    • Strict Temperature Control: Use an ice-salt bath to maintain the temperature below 5 °C, ideally between 0 and 2 °C. Monitor the internal reaction temperature with a thermometer, not just the bath temperature.

    • Slow Reagent Addition: Add the sodium nitrite solution dropwise and very slowly, allowing the exothermic heat to dissipate between additions.[4]

    • Sufficient Acidity: Ensure you have enough strong mineral acid (e.g., HBr, H₂SO₄) in the initial mixture. The acid protonates the amine, and a sufficient excess is required to generate the active nitrosonium ion (NO⁺) electrophile from sodium nitrite.[4][12]

Q: The final yield is low, and I've isolated the corresponding 2-hydroxyoxazole (oxazol-2-one) as the major byproduct. Why did this happen?

A: The formation of 2-hydroxyoxazole indicates that the diazonium intermediate reacted with water instead of the intended bromide nucleophile.

  • Causality: Water is a competing nucleophile. If the concentration of the copper(I) bromide catalyst is too low or the bromide ion concentration is insufficient, the substitution reaction with water can become a dominant pathway.[2][13]

  • Solutions:

    • Use a Saturated CuBr Solution: Prepare the copper(I) bromide solution in concentrated HBr to maximize the concentration of both the catalyst and the bromide nucleophile.

    • Add Diazonium Salt to CuBr: Instead of adding the CuBr to the diazonium salt, perform the reaction in reverse. Slowly add the cold diazonium salt solution to a pre-heated (typically 60-70 °C) solution of CuBr. This ensures the diazonium salt immediately encounters a high concentration of the catalyst and bromide, favoring the desired reaction.[1]

    • Check Reagent Quality: Ensure your CuBr is active. It should be a white or light-colored solid. If it is green or blue, it has likely oxidized to Cu(II) and will be less effective.

Q: My product is difficult to purify and appears to be contaminated with copper. How can I effectively remove copper salts?

A: Copper salts can coordinate with the nitrogen and oxygen atoms of the oxazole ring, making them difficult to remove by simple extraction.

  • Causality: The Lewis acidic nature of copper ions leads to the formation of stable coordination complexes with the heteroatoms in your product.

  • Solutions:

    • Ammonia Wash: During the aqueous workup, wash the organic layer with an aqueous solution of ammonium hydroxide. Ammonia is a strong ligand for copper and will form a water-soluble deep blue complex, [Cu(NH₃)₄]²⁺, effectively sequestering the copper into the aqueous phase.

    • Filtration through Silica Gel: A short plug of silica gel during filtration can effectively adsorb baseline copper impurities before final purification.

G cluster_diazotization Step 1: Diazotization (0-5 °C) cluster_sandmeyer Step 2: Sandmeyer Reaction (60-70 °C) AminoOx 2-Aminooxazole Diazonium Oxazole-2-diazonium Salt AminoOx->Diazonium NaNO₂, HBr Radical Oxazole Radical + N₂ Diazonium->Radical Cu(I)Br (catalyst) (single electron transfer) Product 2-Bromooxazole Radical->Product Br transfer from Cu(II)Br₂

Caption: Mechanism of the Sandmeyer synthesis of 2-bromooxazole.

Route 2: Appel-Type Reaction from Oxazol-2(3H)-ones

This route converts the C=O group of the oxazolone (via its enol tautomer, 2-hydroxyoxazole) into a C-Br bond using reagents like PPh₃ and CBr₄.[5][6]

Q: The Appel reaction is sluggish and does not go to completion, leaving significant starting material. How can I improve the conversion?

A: Incomplete conversion in an Appel reaction typically points to issues with reagent reactivity or stoichiometry.

  • Causality: The reaction relies on the formation of a phosphonium salt intermediate from PPh₃ and CBr₄.[6] This intermediate is then trapped by the deprotonated 2-hydroxyoxazole. If any of these steps are inefficient, the reaction will stall.

  • Solutions:

    • Increase Reagent Equivalents: Use a slight excess of both triphenylphosphine (e.g., 1.5 eq) and carbon tetrabromide (1.5 eq) to ensure the complete consumption of the starting material.[10]

    • Solvent Choice: Use an appropriate aprotic solvent like dichloromethane (DCM) or acetonitrile. Acetonitrile can sometimes accelerate the reaction.[14]

    • Temperature: While often run at room temperature, gentle heating (e.g., to 40 °C) may be required to drive the reaction to completion, but monitor for potential side reactions.[10]

Q: I am struggling to separate my 2-bromooxazole from the triphenylphosphine oxide (TPPO) byproduct. What is the best purification strategy?

A: TPPO is a notoriously difficult byproduct to remove due to its high polarity and tendency to co-crystallize with products.

  • Causality: TPPO is a highly polar, crystalline solid that is soluble in many common organic solvents, making its separation from polar products by standard chromatography challenging.

  • Solutions:

    • Precipitation/Crystallization: After the reaction, concentrate the mixture and add a non-polar solvent like hexanes or diethyl ether. TPPO is often insoluble in these solvents and will precipitate out, allowing it to be removed by filtration.

    • Column Chromatography: If chromatography is necessary, use a less polar eluent system if your product's polarity allows. Sometimes, switching to a different stationary phase can improve separation.

    • Use of Polymer-Supported PPh₃: For future syntheses, consider using a polymer-supported triphenylphosphine. After the reaction, the polymer-bound TPPO can be simply filtered off, greatly simplifying the workup.

Comparative Summary of Synthetic Routes

MethodStarting MaterialKey ReagentsTypical Yield (%)AdvantagesDisadvantages
Sandmeyer-Type 2-AminooxazoleNaNO₂, HBr, CuBr60-85%High yields, robust, common starting material.[1]Requires strict temperature control; diazonium intermediate is unstable.[4]
Appel Reaction Oxazol-2(3H)-onePPh₃, CBr₄50-75%Milder conditions, avoids unstable intermediates.[5]Purification from TPPO can be difficult; uses stoichiometric phosphine.[6]
Lithiation-Bromination Oxazolen-BuLi, NBS/Br₂45-70%High regioselectivity for C2 position.[7]Requires strictly anhydrous conditions; handling of pyrophoric n-BuLi.

Troubleshooting Workflow

G start Low Yield of 2-Bromooxazole purity Check Purity of Starting Materials start->purity conditions Review Reaction Conditions start->conditions workup Analyze Workup & Purification start->workup dark_tar Dark Tar / Decomposition? conditions->dark_tar product_loss Is Product Lost During Extraction? workup->product_loss temp_control Improve Temperature Control (0-5 °C for Sandmeyer) dark_tar->temp_control Yes no_tar No Decomposition dark_tar->no_tar No sm_remains Starting Material Remaining? no_tar->sm_remains increase_reagents Increase Reagent Equivalents or Reaction Time/Temp sm_remains->increase_reagents Yes check_solubility Check Product Solubility; Perform Back-Extraction product_loss->check_solubility Yes

Sources

Technical Support Center: Overcoming Challenges with 2-Bromooxazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for a common yet significant challenge in synthetic chemistry: the low reactivity of 2-bromooxazoles in transition-metal-catalyzed cross-coupling reactions. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying principles, empowering you to troubleshoot effectively and optimize your synthetic routes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why is my 2-bromooxazole so unreactive in standard Suzuki or Buchwald-Hartwig cross-coupling reactions?

Answer:

The poor reactivity of 2-bromooxazoles is a frequently encountered issue rooted in the electronic properties of the oxazole ring. The oxazole moiety is an electron-rich heterocycle. This high electron density at the C2 position effectively strengthens the C-Br bond and deactivates it towards the crucial, often rate-limiting, step in many cross-coupling catalytic cycles: oxidative addition to the Pd(0) or Ni(0) catalyst.[1]

For a successful reaction, the metal center must insert itself into the carbon-halogen bond. The electron-rich nature of the oxazole ring makes the carbon atom of the C-Br bond less electrophilic, thus hindering this insertion.[2] This contrasts sharply with electron-deficient heteroaryl halides (like bromopyridines), which are typically much more reactive.

Question 2: My standard Suzuki coupling (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O) with a 2-bromooxazole has failed. Where do I start troubleshooting?

Answer:

This is a classic scenario. Standard, first-generation catalyst systems are rarely effective for this substrate class. Your troubleshooting should focus on enhancing the key oxidative addition step. Here is a logical workflow to follow:

Troubleshooting Workflow for 2-Bromooxazole Coupling

G start Initial Coupling Fails ligand Upgrade the Ligand start->ligand   Most Common   Failure Point catalyst Change the Metal/Precatalyst start->catalyst   If Ligand Swap   is Insufficient conditions Modify Reaction Conditions start->conditions   Optimize in Parallel   with Ligand/Catalyst alt_method Consider Alternative Methodology start->alt_method   If Substrate is   Intractable buchwald Use Bulky, Electron-Rich Buchwald-type Ligands (e.g., SPhos, XPhos, RuPhos) ligand->buchwald nickel Switch to a Ni(0) Catalyst System (e.g., NiCl₂(dppp)) catalyst->nickel base_solvent Screen Stronger Bases (K₃PO₄, Cs₂CO₃) & Anhydrous Polar Aprotic Solvents (Dioxane, THF, DME) conditions->base_solvent direct_arylation Attempt Direct C-H Arylation of unsubstituted oxazole alt_method->direct_arylation

Caption: A decision tree for troubleshooting failed cross-coupling reactions involving 2-bromooxazoles.

1. The Ligand is Critical: Upgrade to Bulky, Electron-Rich Phosphines.

The single most effective change you can make is to replace triphenylphosphine (PPh₃) with a modern, specialized ligand. Bulky, electron-rich phosphine ligands, often called "Buchwald ligands," are designed specifically to overcome the challenge of unreactive aryl halides.[3][4][5]

  • How they work: These ligands increase the electron density on the palladium center.[3] This "electron-push" makes the metal more nucleophilic and more reactive, dramatically accelerating the rate of oxidative addition.[4] Their steric bulk promotes the formation of highly reactive, monoligated Pd(0) species, which are essential for coupling hindered or unreactive partners.[4]

  • Recommended Ligands: Start with ligands like SPhos, XPhos, or RuPhos. These have a proven track record with challenging, electron-rich heterocycles.[6]

2. Re-evaluate Your Base and Solvent System.

  • Base: Weak bases like Na₂CO₃ are often insufficient. Move to stronger, non-nucleophilic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[7][8] These bases play a crucial role in the transmetalation step of the Suzuki cycle.[9][10]

  • Solvent: While aqueous systems can work, anhydrous polar aprotic solvents like 1,4-dioxane, THF, or DME often provide better results for these challenging substrates, especially when paired with phosphate bases.[7]

Question 3: Can you provide a reliable starting protocol for a Suzuki-Miyaura coupling with a 2-bromooxazole?

Answer:

Certainly. This protocol incorporates the principles discussed above and serves as a robust starting point for optimization.

General Protocol: Suzuki-Miyaura Coupling of a 2-Bromooxazole

Reagents & Materials:

  • 2-Bromooxazole derivative (1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 equiv)

  • Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (4 mol%)

  • SPhos ligand (4.5 - 5 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.0 - 3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Schlenk flask or microwave vial, magnetic stir bar, inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Preparation: To a dry Schlenk flask under an inert atmosphere, add the 2-bromooxazole (1.0 equiv), arylboronic acid (1.5 equiv), K₃PO₄ (2.0 equiv), Pd₂(dba)₃ (2 mol%), and SPhos (4.5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the 2-bromooxazole.

  • Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with your inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. Reactions with these challenging substrates may require 12-24 hours for completion.[7]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Question 4: I've tried several palladium/ligand combinations with no success. What is the next logical step? Should I consider other metals?

Answer:

Yes. If optimized palladium systems fail, switching to a nickel-based catalyst is an excellent and logical next step.

Why Nickel? Nickel catalysts are often more effective for coupling unreactive electrophiles like aryl chlorides and electron-rich heteroaryl bromides.[11][12] Compared to palladium, nickel is more readily oxidized from Ni(0) to Ni(II), making the oxidative addition step more favorable for challenging substrates.[13] Nickel is also more cost-effective.[14]

Recommended Nickel Catalyst Systems: A common starting point is to use a pre-catalyst like NiCl₂(dppp) or NiCl₂(dmpe) with a reducing agent like zinc powder, or to generate the active Ni(0) species in situ from a Ni(II) salt and a ligand.

Catalyst SystemTypical ConditionsNotes
NiCl₂(dppp) / Zn Aryl Bromide (1 eq), Boronic Acid (1.5 eq), K₃PO₄ (2 eq), DMA or Dioxane, 80-100 °CA classic system for challenging couplings.[15]
Ni(COD)₂ / Ligand Aryl Bromide (1 eq), Organozinc reagent (1.2 eq), THF, 25-60 °CFor Negishi-type couplings, which can be milder.[13]
NiCl₂ / Bipyridine Aryl Bromide (1 eq), Grignard Reagent (1.1 eq), THF, 0-25 °CFor Kumada-type couplings; very reactive but less functional group tolerant.

Note: Nickel-catalyzed reactions can be more sensitive to air and moisture than their palladium counterparts, so rigorous inert atmosphere techniques are essential.

Question 5: My reaction is proceeding, but it's very messy with multiple side products. What are the likely culprits and how can I improve selectivity?

Answer:

Side reactions in these couplings often stem from a few common issues:

  • Homocoupling of the Boronic Acid (Suzuki): This occurs when two molecules of the boronic acid couple together. It is often exacerbated by the presence of oxygen or high temperatures.

    • Solution: Ensure your reaction is thoroughly degassed. Lowering the reaction temperature, if possible, can also help. Using a slight excess, but not a large excess (e.g., 1.2-1.5 equiv), of the boronic acid can be optimal.

  • Protodeborylation/Protodebromination: This is the replacement of the boronic acid group or the bromine atom with a hydrogen atom from a proton source (like water).

    • Solution: Use a thoroughly dried solvent and reagents. If your reaction requires an aqueous co-solvent, ensure it is degassed. Using a stronger base can sometimes suppress these pathways.

  • Catalyst Decomposition: At high temperatures for prolonged periods, the palladium catalyst can decompose to form inactive palladium black.

    • Solution: Use a more robust ligand that better stabilizes the palladium center (the Buchwald-type ligands are excellent for this).[5] Avoid unnecessarily high temperatures; find the lowest effective temperature for your system. Catalyst poisoning can also occur if the starting materials contain interfering functional groups like unprotected N-H moieties on other parts of the molecule.[7][16]

  • Ring-Opening/Decomposition of the Oxazole: While generally stable, oxazoles can be sensitive to very harsh basic conditions or extremely high temperatures, leading to decomposition.

    • Solution: Screen different bases. For instance, if Cs₂CO₃ is leading to decomposition, K₃PO₄ might be a milder yet still effective alternative.

Question 6: Are there any alternatives to traditional cross-coupling for functionalizing the C2 position of an oxazole?

Answer:

Yes. An increasingly powerful and atom-economical alternative is Direct C-H Arylation . This methodology avoids the need to pre-functionalize the oxazole with a halogen. Instead, it couples an aryl halide directly with a C-H bond of the oxazole ring.[17][18]

The C-H Arylation Strategy

G cluster_0 Traditional Cross-Coupling cluster_1 Direct C-H Arylation a Oxazole ->[Halogenation]-> 2-Bromooxazole c 2-Bromooxazole + Aryl-B(OH)₂ ->[Pd Catalyst]-> 2-Aryl-Oxazole b Aryl-H ->[Borylation]-> Aryl-B(OH)₂ d Oxazole + Aryl-Br ->[Pd Catalyst]-> 2-Aryl-Oxazole c->d Atom Economy Fewer Steps

Caption: Comparison of synthetic routes: Traditional cross-coupling versus direct C-H arylation.

Advantages:

  • Fewer Synthetic Steps: Avoids the often tricky and regioselectivity-dependent halogenation of the oxazole starting material.

  • Atom Economy: Reduces waste by not requiring a leaving group on the oxazole and a metallic reagent for the coupling partner.

Considerations:

  • Regioselectivity: The C2-proton of oxazole is the most acidic, making C2-arylation generally favorable.[17] However, selectivity can be an issue with substituted oxazoles, and conditions must be carefully optimized to favor arylation at the desired position (C2 vs. C5).[17][19]

  • Catalyst Systems: These reactions often require specific palladium catalysts, ligands (e.g., bulky phosphines or N-heterocyclic carbenes), and additives like pivalic acid to facilitate the C-H activation step.[17]

This approach represents a modern, efficient alternative and should be strongly considered, especially in the early stages of route design for complex molecules.[1]

References

  • Lévesque, F., et al. (2023). Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings. Green Chemistry.
  • Bellina, F., & Cauteruccio, S. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters.
  • Oxidative Addition. (n.d.). LibreTexts Chemistry.
  • Buchwald-Hartwig Amination. (2023). LibreTexts Chemistry.
  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines [Video]. YouTube.
  • The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. (2021). ResearchGate.
  • Buchwald–Hartwig amination. (2024). In Wikipedia.
  • Gao, F., et al. (2014). Room-Temperature Palladium-Catalyzed Direct 2-Arylation of Benzoxazoles with Aryl and Heteroaryl Bromides. Organic Letters.
  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition.
  • Pd/Cu-Catalyzed C–H/C–H Cross Coupling of (Hetero)Arenes with Azoles through Arylsulfonium Intermediates. (2021). Organic Letters.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Ligandless Microwave-Assisted Pd/Cu-Catalyzed Direct Arylation of Oxazoles. (2012). ResearchGate.
  • Cross‐Coupling Reactions on Azoles with Two and More Heteroatoms. (2006). ResearchGate.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Nickel-catalysed C–N cross-coupling of organoboronic acids and isoxazoles. (2020). Organic Chemistry Frontiers.
  • Suzuki Cross-Coupling. (2021). J&K Scientific LLC.
  • Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. (2003). ResearchGate.
  • Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. (2020). ACS Catalysis.
  • Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. (2020). Molecules.
  • Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. (2012). Accounts of Chemical Research.
  • Nickel-Catalyzed Cross-Coupling Reaction of Aryl Bromides/Nitriles with Imidazolium Salts Involving Inert C-N Bond Cleavage. (2021). ResearchGate.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Ni Cross-Coupling. (2023). The Doyle Group, UCLA.
  • Buchwald-Hartwig Amination Mechanism. (2020). [Video]. YouTube.
  • Suzuki-Miyaura Coupling. (2024). LibreTexts Chemistry.
  • Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. (2024). Chemistry – A European Journal.
  • Oxidative addition. (2024). In Wikipedia.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2015). Journal of the American Chemical Society.
  • Nickel-Catalyzed Enantioselective Reductive Cross-Coupling of Amino Alcohol-Derived Sulfonates. (2025). ResearchGate.
  • Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. (2020). ACS Catalysis.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2017). Israel Journal of Chemistry.
  • Coming of age: sustainable iron-catalyzed cross-coupling reactions. (2009). ChemSusChem.

Sources

Technical Support Center: Navigating the Stability of the Oxazole Ring in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. The oxazole motif is a cornerstone in medicinal chemistry and materials science, yet its five-membered ring presents unique stability challenges during synthetic manipulations. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you preserve the integrity of the oxazole core throughout your reactions.

Part 1: Understanding Oxazole Instability: A Mechanistic Overview

The perceived lability of the oxazole ring is not uniform across all chemical environments. Its stability is a nuanced interplay of electronics and reaction conditions. The primary vulnerabilities stem from the acidity of the C2 proton and the susceptibility of the ring to cleavage under harsh acidic, basic, oxidative, and reductive conditions.

Key Decomposition Pathways

The most common failure mode in reactions involving oxazoles is the unintended opening of the heterocyclic ring. Understanding these pathways is the first step toward prevention.

  • Base-Mediated Ring Opening: Strong, non-hindered bases, particularly organolithium reagents like n-butyllithium (n-BuLi), can readily deprotonate the most acidic proton at the C2 position (pKa ≈ 20).[1][2] This deprotonation is often followed by a rapid, reversible ring-opening to form a vinyl isonitrile intermediate. This intermediate can be trapped by electrophiles, leading to a mixture of undesired, non-heterocyclic products.

  • Acid-Catalyzed Hydrolysis: In strongly acidic aqueous media, the oxazole nitrogen (pKa of conjugate acid ≈ 0.8) can be protonated.[3][4] This enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack by water, which can lead to hydrolytic cleavage and the formation of α-acylamino ketones or their degradation products. Studies on related benzoxazoles show that acid catalysis can be significant, with some degradation observed at pH values below 3.5.[1][5]

  • Oxidative & Reductive Cleavage: Strong oxidizing agents (e.g., KMnO₄, O₃) can cleave the oxazole ring.[2][6][7] Similarly, certain reducing conditions can also result in ring-opened products.

Below is a diagram illustrating the critical base-mediated decomposition pathway.

Oxazole Decomposition cluster_instability Base-Mediated Decomposition Oxazole Oxazole (C2-H) Lithio_Oxazole 2-Lithiooxazole (Unstable) Oxazole->Lithio_Oxazole n-BuLi (Strong Base) Isonitrile Vinyl Isonitrile Intermediate Lithio_Oxazole->Isonitrile Ring-Opening (Equilibrium) Byproducts Undesired Byproducts Isonitrile->Byproducts Electrophile (E+)

Caption: Base-mediated decomposition of the oxazole ring.

Part 2: Troubleshooting Guide - A Problem/Solution Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Question: "I'm attempting a Suzuki-Miyaura coupling with a 2-bromooxazole, but I'm getting low yields and a complex mixture of byproducts. What's going wrong?"

Answer: This is a common issue. While palladium-catalyzed cross-couplings are generally mild, success with oxazole substrates hinges on carefully optimized conditions to prevent catalyst deactivation and substrate decomposition.

Troubleshooting Steps & Solutions:

Potential Cause Explanation & Solution
Base Incompatibility Strong bases can promote oxazole ring opening. For Suzuki couplings, avoid hydroxides if possible. Solution: Use milder inorganic bases. Finely powdered, anhydrous potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent choices.[8]
Catalyst & Ligand Choice The reactivity of halo-oxazoles can vary. The catalyst system must be active enough for the C-X bond oxidative addition without promoting side reactions. Solution: For 2-bromooxazoles, Pd(PPh₃)₄ is a reliable starting point. If yields are low, consider more active catalysts like PdCl₂(dppf) or pre-formed palladacycles with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).
Oxygen Contamination Oxygen can lead to catalyst decomposition and unwanted homocoupling of the boronic acid. Solution: Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen). Degas all solvents and aqueous base solutions thoroughly before use by sparging with an inert gas or using freeze-pump-thaw cycles.[9]
Reaction Temperature While heat is often required, prolonged exposure to high temperatures can degrade the oxazole ring. Solution: Start with a moderate temperature (e.g., 80-90 °C). Monitor the reaction closely by TLC or LC-MS. If the reaction is sluggish, incrementally increase the temperature, but watch for the appearance of new, unidentified spots which may indicate decomposition.

See Protocol 1 for a detailed, optimized Suzuki-Miyaura coupling procedure.

Issue 2: Ring Opening During Metallation for C4/C5 Functionalization

Question: "I'm trying to deprotonate my oxazole at C5 to add an electrophile, but I keep isolating what appears to be a ring-opened product. How can I achieve selective C5 functionalization?"

Answer: This is the classic oxazole stability challenge. Direct deprotonation at C4 or C5 is difficult because the C2 proton is far more acidic. Attempting to deprotonate at C5 with a strong base like n-BuLi will preferentially remove the C2 proton, leading to the ring-opening cascade.

The solution is a two-step strategy: Protect and Deprotonate.

Protect_Deprotonate Start Oxazole Protect Protect C2 (e.g., with TIPS-Cl) Start->Protect Protected 2-TIPS-Oxazole Protect->Protected Deprotonate Deprotonate C5 (LDA, -78 °C) Protected->Deprotonate Anion C5-Lithio Anion Deprotonate->Anion Quench Quench with Electrophile (E+) Anion->Quench Functionalized 5-Substituted-2-TIPS-Oxazole Quench->Functionalized Deprotect Deprotect C2 (e.g., with TBAF) Functionalized->Deprotect Final 5-Substituted Oxazole Deprotect->Final

Caption: Workflow for C5 functionalization of oxazoles.

Troubleshooting Steps & Solutions:

Parameter Explanation & Recommended Action
Protecting Group The C2 position must be blocked to prevent deprotonation. The triisopropylsilyl (TIPS) group is an excellent choice as it is bulky enough to direct deprotonation to C5 and is stable to the basic conditions, yet can be removed under mild conditions.[8][10][11]
Choice of Base Even with a C2 protecting group, n-BuLi can sometimes be too harsh. Solution: Use a milder, bulkier base like Lithium Diisopropylamide (LDA) . LDA is less likely to cause side reactions and shows excellent selectivity for the C5 position on 2-TIPS-protected oxazoles.
Temperature Control This is absolutely critical. The lithiated intermediates are thermally unstable. Solution: Maintain a very low temperature ( -78 °C ) throughout the deprotonation and electrophilic quench steps. Use a cryocooler or a dry ice/acetone bath. Do not allow the reaction to warm up until after the electrophile has been added and the reaction is complete.

See Protocol 2 for a detailed procedure for C2-protection and subsequent C5-lithiation.

Part 3: FAQs - Proactive Prevention

Q1: At what pH range is the oxazole ring most stable? A1: While comprehensive quantitative data is substrate-dependent, kinetic studies on related heterocycles suggest that oxazoles are most stable in a neutral to mildly acidic pH range (approximately pH 3-7).[12] Strong acidic conditions (pH < 3) can lead to acid-catalyzed hydrolysis, while basic conditions (pH > 8-9) can promote decomposition, especially at elevated temperatures.[5]

Q2: How can I detect if my oxazole ring has decomposed? A2: A combination of TLC, NMR, and Mass Spectrometry is effective.

  • TLC: Decomposition products are often more polar or may streak. A clean reaction spot that develops multiple new spots upon workup or standing can indicate instability.

  • ¹H & ¹³C NMR: The most definitive evidence of base-mediated ring opening is the appearance of signals corresponding to a vinyl isonitrile. Look for:

    • ¹H NMR: Vinylic protons typically appear in the δ 5.0-7.0 ppm range.[13][14][15]

    • ¹³C NMR: The isonitrile carbon (-N≡C) has a characteristic chemical shift in the δ 155-165 ppm range. The nitrile carbon (-C≡N) is typically found further upfield around δ 115-125 ppm.[16][17][18] Disappearance of the characteristic oxazole ring signals (e.g., C2 at ~151 ppm, C4 at ~126 ppm, C5 at ~138 ppm) is also a key indicator.

  • Mass Spectrometry: Electron impact (EI) mass spectrometry of oxazoles often shows a primary fragmentation pathway involving the sequential loss of CO and HCN or a nitrile.[7][19][20] The appearance of fragments inconsistent with this pathway, or a molecular ion corresponding to a ring-opened adduct, can signal decomposition.

Q3: Are there general "safe" reagents to use with oxazoles? A3: While every reaction must be considered on a case-by-case basis, some general guidelines apply:

  • Halogenation: For bromination, N-Bromosuccinimide (NBS) is generally a milder and more selective reagent than liquid bromine, especially for introducing a bromine at C5.[12][21][22][23][24]

  • Bases: For reactions not involving deprotonation of the oxazole ring itself, inorganic carbonates (K₂CO₃, Cs₂CO₃) and organic amine bases (e.g., triethylamine, DIPEA) are generally safe.

  • Acids: Use of strong mineral acids (HCl, H₂SO₄) should be minimized. If an acidic condition is required, consider using milder acids or buffered systems.

Part 4: Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromooxazole Derivative

This protocol describes a robust method for coupling an arylboronic acid to a 2-bromooxazole, optimized to minimize ring decomposition.

Materials:

  • 2-Bromooxazole derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate, tribasic (K₃PO₄), finely powdered and dried (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add the 2-bromooxazole, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane and water via syringe (typically a 10:1 ratio of dioxane to water, to achieve a final concentration of ~0.1 M with respect to the bromooxazole).

  • Seal the flask and heat the reaction mixture to 90 °C in a preheated oil bath.

  • Stir vigorously and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: C5-Lithiation and Quenching of a 2-TIPS-Protected Oxazole

This two-part protocol details the protection of the C2 position followed by selective functionalization at C5.[8][10][11]

Part A: C2-Silylation with TIPS-Cl

  • Dissolve the starting oxazole (1.0 equiv) in anhydrous THF (~0.2 M) in an oven-dried, argon-flushed flask.

  • Cool the solution to -78 °C.

  • Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise via syringe. Stir for 30 minutes at -78 °C.

  • Add triisopropylsilyl chloride (TIPS-Cl) (1.1 equiv) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the 2-TIPS-oxazole by flash chromatography. The TIPS derivative is generally stable on silica gel.

Part B: C5-Lithiation and Electrophilic Quench

  • Dissolve the 2-TIPS-oxazole (1.0 equiv) in anhydrous THF (~0.2 M) in an oven-dried, argon-flushed flask.

  • Cool the solution to -78 °C.

  • In a separate flask, prepare a solution of LDA by adding n-BuLi (1.1 equiv) to diisopropylamine (1.15 equiv) in THF at -78 °C and stirring for 20 minutes.

  • Slowly add the freshly prepared LDA solution to the 2-TIPS-oxazole solution at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete deprotonation at C5.

  • Add the desired electrophile (1.2 equiv) dropwise at -78 °C.

  • Stir at -78 °C for 1-3 hours (monitor by TLC if possible).

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature, then perform a standard aqueous workup and extraction with an appropriate organic solvent.

  • Purify the 5-substituted-2-TIPS-oxazole by flash chromatography. The TIPS group can be removed in a subsequent step using tetrabutylammonium fluoride (TBAF).

References

  • Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, 1582-1587.
  • Vedejs, E., & Luchetta, L. M. (2005). A convenient oxazole C-2 protecting group: the synthesis of 4- and 5-substituted oxazoles via metalation of 2-triisopropylsilyloxazoles. The Journal of Organic Chemistry, 70(22), 9074–9076.
  • Samimi, H. A., & Dadvar, F. (2015). N-Bromosuccinimide-Mediated Direct Synthesis of 2,5-Diaryloxazoles from N-H Ketoaziridines. Synthesis, 47(12), 1899-1904.
  • Maciel, G. E. (1971). Carbon-13 Magnetic Resonance Study of Alkyl Cyanides, Isocyanides, Isocyanates, and Isothiocyanates. The Journal of Physical Chemistry, 75(22), 3463-3468.
  • Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754–757.
  • Vedejs, E., & Luchetta, L. M. (2005). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles. The Journal of Organic Chemistry.
  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2).
  • Vedejs, E., & Luchetta, L. M. (2005). A Convenient Oxazole C-2 Protecting Group: The Synthesis of 4- and 5-Substituted Oxazoles via Metalation of 2-Triisopropylsilyloxazoles.
  • Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Semantic Scholar.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS).
  • Common Organic Chemistry. Bromination - Common Conditions.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • Armstrong, R. W., & Tellew, J. E. (1996). Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates. The Journal of Organic Chemistry, 61(23), 8278–8279.
  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
  • University of Calgary. Ch20: Spectroscopy Analysis : Nitriles.
  • Taylor & Francis. Oxazole – Knowledge and References.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Using 2-Chloro-6-fluorobenzaldehyde.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • The Royal Society of Chemistry. (2015).
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Wikipedia. (n.d.). Oxazole.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chen, J., et al. (2019).
  • Oregon State University. 1H NMR Chemical Shift.
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • EMSL. (2011).
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • ChemHelp ASAP. (2019). chemical shift and ppm values in 1H NMR spectroscopy. YouTube.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • Bellina, F., et al. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 71(14), 5245–5256.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Martin, R. B., et al. (1961). Thiazoline and Oxazoline Hydrolyses and Sulfur-Nitrogen and Oxygen-Nitrogen Acyl Transfer Reactions. The Journal of Organic Chemistry, 26(7), 2453–2458.
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review.
  • Williams, D. R., & Lowder, P. D. (2000). General Methodology for the Preparation of 2,5-Disubstituted-1,3-Oxazoles. Organic Letters, 2(13), 1871–1874.
  • Liu, X. H., et al. (2012). In Situ Transmission Electron Microscopy Observation of the Lithiation-Delithiation Conversion Behavior of CuO/Graphene Anode. ACS Nano, 6(2), 1522–1531.
  • Boruah, P. R., et al. (2015).

Sources

Technical Support Center: A Researcher's Guide to Overcoming Low Yields in Van Leusen Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Van Leusen oxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic tool. Here, we address common challenges that can lead to diminished yields and provide actionable, field-tested solutions to optimize your experimental outcomes. Our approach is rooted in a deep understanding of the reaction mechanism, offering not just protocols, but the causal reasoning behind them.

Understanding the Foundation: The Van Leusen Oxazole Synthesis Mechanism

The Van Leusen oxazole synthesis is a robust method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] The reaction's success hinges on a sequence of carefully orchestrated steps, and a failure at any stage can significantly impact your yield.

The reaction proceeds via the following key steps:

  • Deprotonation: A base abstracts an acidic proton from the α-carbon of TosMIC, creating a nucleophilic carbanion.[3]

  • Nucleophilic Attack: The TosMIC carbanion attacks the electrophilic carbonyl carbon of the aldehyde.

  • Cyclization: The resulting intermediate undergoes an intramolecular 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydro-1,3-oxazole (oxazoline) intermediate.[1][3]

  • Elimination: In the presence of a base, the tosyl group is eliminated as p-toluenesulfinic acid, leading to the formation of the aromatic oxazole ring.[1][3]

Understanding this mechanism is the first step in effective troubleshooting.

graph Van_Leusen_Mechanism { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

// Nodes TosMIC [label="TosMIC", fillcolor="#4285F4"]; Aldehyde [label="Aldehyde (R-CHO)", fillcolor="#4285F4"]; Base1 [label="Base", shape=ellipse, fillcolor="#EA4335"]; Deprotonated_TosMIC [label="Deprotonated TosMIC", fillcolor="#FBBC05"]; Intermediate1 [label="Nucleophilic Attack Intermediate", fillcolor="#FBBC05"]; Oxazoline [label="Oxazoline Intermediate", fillcolor="#FBBC05"]; Base2 [label="Base", shape=ellipse, fillcolor="#EA4335"]; Oxazole [label="5-Substituted Oxazole", fillcolor="#34A853"]; Byproduct [label="p-Toluenesulfinic Acid", shape=ellipse, fillcolor="#5F6368"];

// Edges Base1 -> TosMIC [label="Deprotonation"]; TosMIC -> Deprotonated_TosMIC; Deprotonated_TosMIC -> Aldehyde [label="Nucleophilic Attack"]; Aldehyde -> Intermediate1; Intermediate1 -> Oxazoline [label="Intramolecular Cyclization"]; Base2 -> Oxazoline [label="Elimination"]; Oxazoline -> Oxazole; Oxazoline -> Byproduct; }

Caption: The mechanistic pathway of the Van Leusen oxazole synthesis.

Troubleshooting Guide: From Low Yields to No Reaction

This section addresses the most common issues encountered during the Van Leusen oxazole synthesis in a practical question-and-answer format.

Issue 1: Very Low to No Product Formation

Q: I've set up my reaction, but I'm seeing very little or no formation of my desired oxazole. What are the likely culprits?

A: This is a common and frustrating issue, often stemming from problems with your reagents or reaction conditions. Let's break down the possibilities:

  • Reagent Quality and Purity:

    • TosMIC: This reagent is sensitive to moisture and can degrade over time.[4] Use fresh, high-quality TosMIC or consider purifying it if you suspect degradation. It should be a colorless, odorless solid.[5]

    • Aldehyde: Aldehydes are prone to oxidation to the corresponding carboxylic acids, which will not participate in the reaction.[4] It is crucial to use freshly distilled or purified aldehydes. Common impurities also include the corresponding alcohols and products from self-condensation.[6]

    • Base: The base can be a major point of failure. If you are using a solid base like potassium carbonate (K₂CO₃), ensure it is anhydrous. If using a strong base like potassium tert-butoxide (t-BuOK), it is highly sensitive to moisture and should be handled under an inert atmosphere.[4]

    • Solvent: The presence of water in your solvent can hydrolyze TosMIC and deactivate strong bases. Always use anhydrous solvents.

  • Insufficient Base Strength:

    • The pKa of the α-proton of TosMIC is approximately 14.[7] The base you choose must be strong enough to efficiently deprotonate it. For many aromatic aldehydes, K₂CO₃ in methanol at reflux is sufficient.[4] However, for less reactive aldehydes or to drive the final elimination step, a stronger, non-nucleophilic base like t-BuOK in an aprotic solvent like tetrahydrofuran (THF) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[3]

  • Suboptimal Reaction Temperature and Time:

    • While many Van Leusen reactions proceed well at the reflux temperature of methanol, some systems may require gentle heating (e.g., 40-50 °C) after the initial addition of reagents to proceed to completion.[3] Conversely, for highly reactive aldehydes, cooling the reaction initially may be necessary to control the reaction rate and prevent side reactions. Insufficient reaction time is also a common reason for low conversion. Monitor your reaction by thin-layer chromatography (TLC) to determine the optimal reaction time.[4]

graph Troubleshooting_Low_Yield { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low/No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Verify Reagent Quality\n(TosMIC, Aldehyde, Base, Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Base [label="Evaluate Base Strength\n(K₂CO₃ vs. t-BuOK/DBU)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Optimize Reaction Conditions\n(Temperature & Time)", fillcolor="#FBBC05", fontcolor="#202124"]; Purify_Reagents [label="Purify/Replace Reagents", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stronger_Base [label="Switch to a Stronger Base", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Adjust_Temp_Time [label="Adjust Temperature and/or Time", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Reagents; Start -> Check_Base; Start -> Check_Conditions; Check_Reagents -> Purify_Reagents; Check_Base -> Stronger_Base; Check_Conditions -> Adjust_Temp_Time; Purify_Reagents -> Success; Stronger_Base -> Success; Adjust_Temp_Time -> Success; }

Caption: A workflow for troubleshooting low to no product yield.
Issue 2: Formation of Significant Byproducts

Q: My reaction is working, but I'm getting a mixture of products, making purification difficult and lowering the yield of my desired oxazole. What are these byproducts and how can I avoid them?

A: The formation of byproducts is a clear indicator that a competing reaction pathway is at play. Here are the most common culprits:

  • Nitrile Formation:

    • Cause: If your aldehyde starting material is contaminated with the corresponding ketone, the Van Leusen reaction will produce a nitrile instead of an oxazole.[3]

    • Solution: Rigorously purify your aldehyde before use, either by distillation, column chromatography, or by forming and then decomposing a bisulfite adduct.[3][6][8]

  • Isolation of the Oxazoline Intermediate:

    • Cause: The final, base-promoted elimination of the tosyl group is incomplete. This can happen if the base is not strong enough, the reaction temperature is too low, or the reaction time is too short.[3]

    • Solution: To drive the reaction to completion, you can try increasing the reaction temperature, switching to a stronger base (e.g., from K₂CO₃ to t-BuOK), or extending the reaction time.[3]

  • Hydrolysis of TosMIC:

    • Cause: TosMIC is sensitive to moisture and can hydrolyze, especially in the presence of a base, to form N-(tosylmethyl)formamide.[3]

    • Solution: Ensure that you are using strictly anhydrous conditions. This includes using dry solvents and glassware and handling all reagents under an inert atmosphere (e.g., nitrogen or argon).[3]

Observed Byproduct Probable Cause Recommended Solution
NitrileKetone impurity in the aldehyde starting material.[3]Purify the aldehyde via distillation, chromatography, or bisulfite adduct formation.[3][6][8]
Oxazoline IntermediateIncomplete elimination of the tosyl group.[3]Increase reaction temperature, use a stronger base, or extend the reaction time.[3]
N-(tosylmethyl)formamideHydrolysis of TosMIC due to moisture.[3]Use anhydrous solvents and glassware, and handle reagents under an inert atmosphere.[3]
4-Alkoxy-2-oxazolineExcess of a primary alcohol (e.g., methanol) as the solvent.[7]Control the amount of primary alcohol used (1-2 equivalents).[7]
Issue 3: Challenges with Product Purification

Q: I have a reasonable crude yield, but I'm struggling to isolate a pure product. What are the common purification pitfalls?

A: Purification can be challenging due to the nature of the byproducts.

  • Residual p-Toluenesulfinic Acid:

    • Problem: This acidic byproduct from the elimination step can be difficult to separate from the desired oxazole, especially if the oxazole has basic functionalities.

    • Solution: A common and effective method is to wash the crude product with a solution of sodium hydrosulfide (NaHS).[3][9] This will react with the sulfinic acid, making it more easily removable during an aqueous workup.

  • Emulsions During Workup:

    • Problem: The presence of various salts and byproducts can lead to the formation of stable emulsions during aqueous extraction, making phase separation difficult.

    • Solution: To break up an emulsion, try adding a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to force the separation of the organic and aqueous layers.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal base and solvent combination?

A1: The choice is substrate-dependent. A good starting point for many aromatic aldehydes is potassium carbonate in methanol at reflux.[4] For aliphatic or less reactive aromatic aldehydes, a stronger base like potassium tert-butoxide in THF is often more effective.[3][4] If using t-BuOK, it's common to add the aldehyde to a pre-stirred mixture of TosMIC and the base at a low temperature (e.g., -60 °C) and then allow the reaction to warm to room temperature or be gently heated.[9]

Q2: My aldehyde is sensitive to strong bases. What are my options?

A2: For base-sensitive aldehydes, using a milder base like K₂CO₃ is recommended.[3] Another effective strategy is to add the aldehyde slowly to the reaction mixture containing the pre-formed deprotonated TosMIC. This ensures that the concentration of the aldehyde in the presence of the base is kept to a minimum, thereby reducing the likelihood of side reactions.[3]

Q3: Are there any modern variations of the Van Leusen synthesis that can improve yields and reaction times?

A3: Yes, several modifications have been developed to enhance the efficiency of the Van Leusen synthesis. Microwave-assisted synthesis has been shown to dramatically reduce reaction times, in some cases from hours to just a few minutes, while providing excellent yields.[1][2] The use of ionic liquids as recyclable solvents has also been reported, offering a greener alternative.[2] Additionally, conducting the reaction in a pressure reactor has been demonstrated to shorten reaction times to as little as 20 minutes.[10]

Q4: Can I synthesize 4-substituted or 4,5-disubstituted oxazoles using this method?

A4: The classical Van Leusen synthesis yields 5-substituted oxazoles. However, by using an α-substituted TosMIC reagent, you can synthesize 4,5-disubstituted oxazoles.[3] Furthermore, a one-pot reaction involving an aldehyde, TosMIC, and an alkyl halide in an ionic liquid has been shown to be an effective method for the synthesis of 4,5-disubstituted oxazoles.[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Alkyl-Oxazoles
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add anhydrous methanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for 4-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 4-Benzyl-5-phenyloxazole
  • In a round-bottom flask, dissolve α-benzyl-tosylmethyl isocyanide (0.86 g, 3.00 mmol) and benzaldehyde (0.26 g, 2.50 mmol) in anhydrous methanol (20 mL).

  • Add potassium carbonate (0.97 g, 7.00 mmol) to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 6 hours, monitoring by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane (50 mL) and water (50 mL).

  • Separate the organic layer, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield 4-benzyl-5-phenyloxazole.

graph Experimental_Workflow { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Combine_Reagents [label="Combine Aldehyde, TosMIC, and Base in Anhydrous Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Heat to Reflux and Monitor by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup and Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Column Chromatography", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Pure Oxazole Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Combine_Reagents; Combine_Reagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Caption: A generalized experimental workflow for the Van Leusen oxazole synthesis.

References

  • Van Leusen Oxazole Synthesis: A Technical Support Guide. Benchchem.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central.
  • optimizing reaction conditions for the synthesis of 2-(p-Tolyl)
  • Van Leusen Reaction. SynArchive.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.
  • Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR.
  • Van Leusen Reaction. NROChemistry.
  • Van Leusen reaction. Wikipedia.
  • General procedures for the purification of Aldehydes. Chempedia - LookChem.
  • Sintese de TosMIC - Van Leusen. Scribd.
  • Is it possible to purify aldehyde by column? Is there any other method to do purification?.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of c
  • Van Leusen Reaction. Organic Chemistry Portal.
  • Workup: Aldehydes. University of Rochester, Department of Chemistry.
  • Purification of aldehydes.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • TosMIC. Enamine.

Sources

Technical Support Center: Strategies for Palladium Catalyst Removal from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing palladium residues from reaction mixtures. Palladium-catalyzed reactions are powerful tools in modern synthesis, but the removal of the catalyst is a critical step to ensure the purity, safety, and integrity of the final product, especially in the pharmaceutical industry.[1][2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification process.

The Criticality of Palladium Removal

Palladium is one of the most widely used transition metals in catalysis for forming carbon-carbon and carbon-heteroatom bonds.[1] However, residual palladium in the final product, particularly in Active Pharmaceutical Ingredients (APIs), is a significant concern due to its potential toxicity.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent limits for elemental impurities in drug products.[3] For palladium, the permitted daily exposure (PDE) for oral medications is 100 µ g/day , which can translate to a concentration limit as low as 10 parts per million (ppm) depending on the drug's daily dosage.[4] Therefore, robust and reliable methods for palladium removal are essential.

Choosing the Right Removal Strategy: A Logic-Based Approach

The selection of an appropriate palladium removal method is highly dependent on the specific characteristics of your reaction. Key factors to consider include:

  • The nature of the palladium species: Is it a homogeneous (soluble) or heterogeneous (insoluble, e.g., Pd/C) catalyst? The physical state of the palladium will dictate the most effective removal technique.[5]

  • The properties of your product: Consider its solubility, stability, and potential for chelation with palladium.[5] For instance, molecules with Lewis basic sites, such as pyridine rings, can strongly coordinate with palladium, making its removal more challenging.[6]

  • The scale of your reaction: A method that is suitable for a lab-scale experiment may not be practical for a large-scale industrial process.[7]

Below is a decision-making workflow to guide you in selecting the most appropriate palladium removal strategy.

Palladium Removal Strategy Decision-Making Workflow for Palladium Removal cluster_start cluster_catalyst_type cluster_heterogeneous cluster_homogeneous cluster_analysis cluster_end start Reaction Mixture Containing Palladium catalyst_type Is the Palladium Catalyst Homogeneous or Heterogeneous? start->catalyst_type filtration Filtration (e.g., through Celite® or a membrane filter) catalyst_type->filtration Heterogeneous homogeneous_options Select a Primary Removal Method catalyst_type->homogeneous_options Homogeneous analysis Analyze Residual Palladium (e.g., ICP-MS, XRF) filtration->analysis scavenging Scavenging (Solid-supported scavengers) homogeneous_options->scavenging adsorption Adsorption (Activated Carbon) homogeneous_options->adsorption crystallization Crystallization homogeneous_options->crystallization extraction Solvent Extraction homogeneous_options->extraction precipitation Precipitation homogeneous_options->precipitation scavenging->analysis adsorption->analysis crystallization->analysis extraction->analysis precipitation->analysis check_limits Does it meet regulatory limits? analysis->check_limits success Purified Product check_limits->success Yes refine Refine Purification Strategy (e.g., combine methods, optimize conditions) check_limits->refine No refine->homogeneous_options

Caption: A workflow for selecting an appropriate palladium removal method.

Troubleshooting Guides & FAQs

This section provides solutions to common problems encountered during palladium catalyst removal.

Issue 1: High Levels of Residual Palladium After Initial Purification

FAQ: I have tried a standard purification method (e.g., filtration, single scavenger treatment), but the palladium levels in my product are still unacceptably high. What are the next steps?

Answer: This is a common challenge, and the solution often lies in understanding the nature of the residual palladium and optimizing your removal strategy.

Possible Causes and Solutions:

  • Strong Chelation of Palladium to the Product: Certain functional groups in your product, such as amines or pyridines, can act as strong ligands for palladium, making it difficult to remove.[6]

    • Solution: Employ a high-affinity scavenger. Thiol-functionalized silica or trimercaptotriazine (TMT)-based scavengers are particularly effective for binding tightly to palladium.[6][5]

  • Presence of Multiple Palladium Species: At the end of a reaction, palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) and coordination environments, not all of which may be effectively removed by a single method.[5][7]

    • Solution 1: Pre-treatment. Consider a mild oxidation or reduction step to convert the various palladium species into a single, more easily removable form.

    • Solution 2: Use a Broad-Spectrum Scavenger. Some scavengers are effective against a wider range of palladium species.

  • Suboptimal Scavenging Conditions: The efficiency of scavenging can be highly dependent on factors like time, temperature, and the amount of scavenger used.[8]

    • Solution: Systematically optimize the scavenging conditions. A typical starting point is 3-5 equivalents of scavenger relative to the palladium catalyst, stirred at room temperature or slightly elevated temperatures (40-60 °C) for 1 to 18 hours.[6][5]

Issue 2: Significant Product Loss During Purification

FAQ: I am successfully removing the palladium, but I am also losing a substantial amount of my product. How can I improve my product recovery?

Answer: Product loss is often due to non-specific adsorption onto the purification medium, especially with high-surface-area materials like activated carbon.[5]

Possible Causes and Solutions:

  • Non-specific Adsorption: Your product may be adsorbing to the scavenger or activated carbon along with the palladium.

    • Solution 1: Minimize the Amount of Adsorbent. Use the minimum effective amount of the purification agent to reduce the surface area available for product adsorption.[5]

    • Solution 2: Adjust the Solvent. The choice of solvent can influence the binding of both the palladium and your product to the adsorbent. Using a solvent in which your product is highly soluble can minimize its adsorption.[5]

    • Solution 3: Screen Different Scavengers. Test a variety of scavengers to find one that has high selectivity for palladium and low affinity for your product.[5]

  • Product Occlusion/Trapping: If using precipitation or crystallization, your product might be getting trapped within the precipitated palladium or co-crystallizing.

    • Solution: Optimize the crystallization or precipitation conditions, such as the solvent system, temperature, and rate of cooling or addition of anti-solvent.

Issue 3: Inconsistent Palladium Removal from Batch to Batch

FAQ: My palladium removal protocol works well for some batches but not for others. What could be causing this inconsistency?

Answer: Batch-to-batch variability often points to subtle differences in the reaction work-up or the nature of the palladium species at the end of the reaction.[5]

Possible Causes and Solutions:

  • Variation in Palladium Species: Inconsistent reaction conditions or work-up procedures can lead to different forms of palladium in each batch.[5]

    • Solution: Standardize the Reaction Work-up. Ensure a consistent and well-defined work-up procedure before initiating the palladium removal step to minimize variability.[5]

  • Aging of Reagents: The effectiveness of some scavengers or other purification agents can degrade over time.

    • Solution: Use fresh reagents and store them according to the manufacturer's recommendations.

Detailed Protocols for Common Palladium Removal Techniques

Here are detailed, step-by-step protocols for some of the most effective palladium removal methods.

Protocol 1: Removal of Heterogeneous Palladium Catalysts (e.g., Pd/C) by Filtration

This is the most straightforward method for removing solid-supported catalysts.

Methodology:

  • Dilution: Dilute the reaction mixture with a suitable solvent to reduce viscosity.[9]

  • Filtration: Pass the mixture through a pad of a filter aid like Celite® on a sintered glass funnel.[9][10] The Celite pad helps to trap the fine particles of the catalyst.[9]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[5][9]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude product, now free of the heterogeneous catalyst.[6]

Protocol 2: Palladium Removal Using Solid-Supported Scavengers

This method is highly effective for removing soluble palladium species.

Methodology:

  • Dissolution: Dissolve the crude product containing residual palladium in an appropriate organic solvent (e.g., THF, DCM, Ethyl Acetate).[5]

  • Addition of Scavenger: Add the solid-supported scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst) to the solution.[5][8]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a predetermined time (e.g., 1-18 hours).[5] The optimal time and temperature should be determined experimentally.[6][5]

  • Filtration: Filter the mixture to remove the solid scavenger with the bound palladium. Wash the scavenger with the same solvent to recover any adsorbed product.[5][8]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.[6][8]

Protocol 3: Palladium Removal Using Activated Carbon

Activated carbon is a cost-effective adsorbent for palladium removal, but it can sometimes lead to product loss.

Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent.[8]

  • Addition of Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[8]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[8]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Wash the Celite pad with fresh solvent to recover any adsorbed product.[8]

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[8]

Comparative Analysis of Palladium Scavengers

The choice of scavenger is critical for efficient palladium removal. The following table summarizes the properties of some common scavenger types.

Scavenger TypeFunctional GroupTarget Palladium SpeciesAdvantagesDisadvantages
Thiol-Based -SHPd(II)High affinity for Pd(II), widely used.[8]Can be sensitive to oxidation.
Amine-Based -NH2, -NR2Pd(II)Effective for certain Pd complexes.Can also bind to other metals.
Trimercaptotriazine (TMT) Triazine with three thiol groupsPd(0) and Pd(II)Broad-spectrum, high efficiency.[6]
Phosphine-Based -PR2Pd(0)Effective for Pd(0) species.Can be air-sensitive.

Quantification of Residual Palladium

Accurate quantification of residual palladium is crucial to validate your purification process and ensure compliance with regulatory limits.

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the gold standard for trace metal analysis, offering very low detection limits.[11][12]

  • High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence (XRF): A rapid and non-destructive method for determining palladium content in APIs.[3][13]

  • Fluorometric/Colorimetric Methods: These can be used for rapid, semi-quantitative screening of palladium levels during process development.[14]

Conclusion

The removal of palladium catalysts from reaction mixtures is a multifaceted challenge that requires a systematic and well-informed approach. By understanding the underlying principles of different removal techniques, carefully selecting the most appropriate method for your specific system, and optimizing the process through diligent troubleshooting, you can achieve high product purity while meeting stringent regulatory requirements. This guide provides a foundation for developing robust and effective palladium removal strategies in your research and development endeavors.

References

  • Vertex AI Search. Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points.
  • Benchchem. Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-iodopyridine Reaction Mixtures.
  • ResearchGate.
  • SpinChem.
  • Benchchem.
  • Merck/PITT Collaboration.
  • Arbor Assays.
  • Benchchem. Technical Support Center: Residual Palladium Catalyst Removal in Iodomethylbenzene Reactions.
  • BHS. Inventive Filtration Technologies for Palladium Recovery.
  • Encyclopedia.pub.
  • The ScienceMadness Discussion Board.
  • ACS Publications. Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development.
  • MDPI.
  • Biotage. How to Remove Palladium in three easy steps.
  • Google Patents.
  • Biotage. Using Metal Scavengers to Remove Trace Metals such as Palladium.
  • ACS Publications. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters.
  • ResearchGate.
  • Onyx Scientific.
  • PubMed. Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence.
  • ACS Publications. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen | The Journal of Organic Chemistry.
  • Powder Systems.
  • SciSpace.
  • Google Patents.
  • CSU ePress.
  • Sigma-Aldrich. Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.
  • ResearchGate. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF.
  • Mott Corporation.
  • INIS-IAEA.
  • Reddit. Your trick to remove residual palladium : r/Chempros.
  • Reddit. Cleaning flasks/stir bars with Pd residue : r/Chempros.
  • ACS Publications. Critical Review of Pd-Catalyzed Reduction Process for Treatment of Waterborne Pollutants | Environmental Science & Technology.
  • Rigaku.
  • CMC Drug Product Development Regulatory Consulting Pharma. ICH Q3D Elemental Impurities.
  • FDA. Elemental Impurities in Drug Products Guidance for Industry August 2018.
  • FDA. Q3D(R2)

Sources

Technical Support Center: Synthesis of Methyl 2-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and troubleshooting impurities encountered during the synthesis of Methyl 2-bromooxazole-5-carboxylate. Leveraging established principles of organic chemistry and analogous synthetic transformations, this guide offers practical advice and in-depth explanations to ensure the highest purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound, and where are impurities likely to be introduced?

A plausible and common approach for synthesizing this compound involves a multi-step process that begins with the formation of a 2-aminooxazole intermediate, followed by a Sandmeyer-type reaction to introduce the bromine atom. Each stage of this synthesis presents a unique set of challenges and potential for impurity generation. The key stages are:

  • Oxazole Ring Formation: Synthesis of Methyl 2-aminooxazole-5-carboxylate.

  • Diazotization: Conversion of the 2-amino group to a diazonium salt.

  • Bromination: Substitution of the diazonium group with a bromine atom.

Impurities can arise from incomplete reactions, side reactions of highly reactive intermediates, and degradation of the desired product.

Q2: What are the most critical analytical techniques for identifying impurities in this synthesis?

A multi-technique approach is essential for robust impurity profiling.[1] Key methods include:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying organic impurities.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for unknown impurities, aiding in their identification.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about the impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[2]

Q3: Are there any specific safety precautions to consider during this synthesis?

Yes, particularly during the diazotization step. Diazonium salts can be unstable and potentially explosive, especially when isolated in a dry state. It is crucial to:

  • Keep the reaction temperature low (typically 0-5 °C) during the formation of the diazonium salt.

  • Use the diazonium salt intermediate in situ without isolation.

  • Ensure proper quenching of any residual diazotizing agents.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section details potential impurities, their likely sources, and strategies for their identification and control.

Impurity Profile Overview
Impurity Name Potential Source Analytical Identification Mitigation Strategy
Methyl 2-aminooxazole-5-carboxylateIncomplete diazotization and bromination.HPLC, LC-MS (distinguishable by molecular weight and polarity).Optimize Sandmeyer reaction conditions (reagent stoichiometry, temperature, and reaction time).
Methyl 2-hydroxyoxazole-5-carboxylateHydrolysis of the diazonium salt intermediate.HPLC, LC-MS, NMR (presence of a hydroxyl group).Maintain low temperatures and anhydrous conditions during diazotization.
2-BromooxazoleDecarboxylation of the corresponding carboxylic acid impurity.GC-MS (due to higher volatility).Avoid harsh acidic or basic conditions and high temperatures during workup and purification.
Over-brominated speciesNon-selective bromination.LC-MS (higher molecular weight corresponding to additional bromine atoms).Use stoichiometric amounts of brominating agent and controlled reaction conditions.
2-Bromooxazole-5-carboxylic acidHydrolysis of the methyl ester.HPLC, LC-MS (different retention time and molecular weight).Use anhydrous solvents and avoid prolonged exposure to acidic or basic conditions.
Residual Copper SaltsCarryover from the Sandmeyer reaction.Inductively Coupled Plasma Mass Spectrometry (ICP-MS).Thorough aqueous workup, potentially with a chelating agent.

In-Depth Analysis of Impurity Formation and Control

Issue 1: Presence of Starting Material (Methyl 2-aminooxazole-5-carboxylate)
  • Causality: An incomplete Sandmeyer reaction is the primary cause of this impurity. The conversion of the 2-amino group to the 2-bromo functionality may be hampered by suboptimal reaction conditions. The diazotization step or the subsequent displacement by bromide may be inefficient.

  • Troubleshooting Protocol:

    • Temperature Control: Ensure the temperature is maintained between 0-5°C during the addition of the diazotizing agent (e.g., sodium nitrite).[1]

    • Stoichiometry: Carefully control the stoichiometry of sodium nitrite and the copper(I) bromide catalyst. An excess of the diazotizing agent may be necessary, but a large excess can lead to side reactions.

    • Reaction Time: Allow for sufficient reaction time for both the diazotization and the bromination steps. Monitor the reaction progress by TLC or HPLC.

Issue 2: Formation of Methyl 2-hydroxyoxazole-5-carboxylate
  • Causality: The diazonium salt intermediate is highly reactive and susceptible to nucleophilic attack by water, leading to the formation of the corresponding 2-hydroxy derivative. This is a common side reaction in Sandmeyer-type transformations.

  • Troubleshooting Protocol:

    • Anhydrous Conditions: While the reaction is typically run in an aqueous medium, minimizing excess water and ensuring reagents are of high purity can help.

    • Controlled Addition: Add the solution of the diazonium salt to the copper(I) bromide solution promptly to favor the desired bromination over hydrolysis.

Issue 3: Degradation to 2-Bromooxazole-5-carboxylic Acid and 2-Bromooxazole
  • Causality: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions, which may be present during the reaction workup, yielding the carboxylic acid.[4] This carboxylic acid can then undergo decarboxylation, particularly if exposed to heat, to form 2-bromooxazole.[5]

  • Troubleshooting Protocol:

    • Neutral Workup: Use a mild aqueous workup, maintaining a pH as close to neutral as possible.

    • Avoid High Temperatures: Concentrate the product solution under reduced pressure at low temperatures.

    • Purification: If the carboxylic acid is formed, it can often be separated from the desired methyl ester by extraction with a mild base (e.g., sodium bicarbonate solution).

Experimental Workflows

Proposed Synthesis of this compound

This proposed synthesis is based on analogous transformations of similar heterocyclic systems.[1][6]

cluster_0 Part 1: Oxazole Formation cluster_1 Part 2: Diazotization & Bromination cluster_2 Part 3: Purification A Starting Materials B Methyl 2-aminooxazole-5-carboxylate A->B Cyclization C Diazonium Salt Intermediate B->C NaNO2, HBr 0-5 °C D This compound (Crude Product) C->D CuBr E Purified Product D->E Chromatography/Recrystallization

Caption: Proposed synthetic workflow for this compound.

Logical Workflow for Impurity Identification

Start Impurity Detected by HPLC Characterize Characterize Impurity (LC-MS, NMR) Start->Characterize Decision Known Impurity? Characterize->Decision Path1 Known Side Product Decision->Path1 Yes Path2 Degradation Product Decision->Path2 Yes Path3 Unreacted Starting Material Decision->Path3 Yes Solution1 Optimize Reaction Conditions (Temp, Time, Stoichiometry) Path1->Solution1 Solution2 Modify Workup/Purification (Lower Temp, Neutral pH) Path2->Solution2 Path3->Solution1 End Impurity Minimized Solution1->End Solution2->End Solution3 Re-purify Starting Materials Solution3->End

Caption: A logical workflow for identifying and minimizing impurities.

References

  • Toref. (n.d.). 5 Methods for Impurity Profiling in Pharmaceuticals.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Wikipedia. (n.d.). Oxazole.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • Organic Chemistry Portal. (n.d.). Decarboxylation.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. JOCPR, 6(5), 104-105.

Sources

Technical Support Center: A Senior Application Scientist's Guide to Managing Exothermic Reactions in Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, medicinal chemists, and process development professionals who work with the synthesis of oxazoles. The formation of the oxazole ring, while fundamental, often involves highly exothermic steps that can pose significant safety risks and compromise reaction outcomes if not properly managed.[1][2] This document provides in-depth, field-proven insights into identifying, managing, and troubleshooting these thermal hazards, ensuring both the safety of your experiment and the integrity of your results.

Section 1: Understanding the Thermal Hazard in Oxazole Synthesis

Q1: What fundamentally causes an oxazole synthesis to become dangerously exothermic?

An exothermic reaction is one that releases energy, usually as heat, into its surroundings.[1][3] This occurs because the chemical bonds formed in the products are stronger and more stable than the bonds broken in the reactants.[1] In oxazole synthesis, this heat release is often associated with specific, highly favorable chemical transformations:

  • Cyclodehydration: The intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring is a major source of exothermicity. The formation of a stable aromatic system and a small molecule byproduct like water is thermodynamically very favorable. Many classical methods, such as the Robinson-Gabriel synthesis, rely on powerful dehydrating agents like sulfuric acid (H₂SO₄), polyphosphoric acid, or phosphorus oxychloride (POCl₃), which can react vigorously.[4][5]

  • Neutralization: Acid-base reactions, such as quenching a reaction that used a strong acid or base, are almost always highly exothermic.

  • Condensation Reactions: The initial steps of many syntheses involve condensation reactions that can generate significant heat.

A reaction becomes dangerous when the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature, which in turn accelerates the reaction rate, creating a positive feedback loop known as a thermal runaway .[6][7]

Q2: Which common oxazole synthesis routes should I be most concerned about, and why?

While nearly any reaction can be run unsafely, certain named reactions for oxazole synthesis have well-documented exothermic potential due to their reagents and mechanisms. Understanding the "why" is key to proactive management.

Synthesis Method Primary Exothermic Step(s) Causality & Key Reagents Typical Control Strategy
Robinson-Gabriel Synthesis Cyclodehydration of 2-acylamino-ketones.[8][9]Use of strong, highly reactive dehydrating agents like concentrated H₂SO₄, PPA, or POCl₃.[4] The reaction with the substrate is rapid and highly exothermic.Slow, portion-wise addition of the dehydrating agent at low temperature (e.g., 0 °C) with vigorous stirring.
Fischer Oxazole Synthesis Reaction of a cyanohydrin with an aldehyde.[10][11]Requires anhydrous hydrogen chloride (HCl) gas. The initial reaction to form the iminochloride intermediate is exothermic.[11]Controlled bubbling of HCl gas through a well-chilled solution. Careful monitoring of temperature and pressure is essential.
Van Leusen Oxazole Synthesis Base-mediated deprotonation of TosMIC and subsequent cycloaddition.[12][13][14]The initial deprotonation of TosMIC (tosylmethyl isocyanide) with a strong base (e.g., K₂CO₃, t-BuOK) can be exothermic.[15][16] The subsequent cycloaddition and elimination steps also release heat.[17]Slow addition of the aldehyde to a cooled slurry of the base and TosMIC. Maintaining a controlled temperature is crucial to prevent side reactions like nitrile formation.[15][18]
From α-Haloketones Condensation with primary amides.[5][19]The nucleophilic substitution reaction can be energetic, especially if the amide is highly nucleophilic or the reaction is run at elevated temperatures to drive it to completion.Controlled heating and ensuring adequate heat removal capacity of the reaction vessel.

Section 2: Proactive Hazard Assessment and Control

Q3: How can I quantitatively assess the thermal risk of my planned oxazole synthesis before I even enter the lab?

Moving beyond qualitative assessment ("this might get hot") to quantitative analysis is the cornerstone of modern process safety.[20] This is achieved through reaction calorimetry, which measures the heat flow of a reaction in real-time.[3][21]

Key Parameters to Determine:

Parameter Definition Significance & Implication
Heat of Reaction (ΔHᵣ) The total amount of heat released or absorbed over the course of the reaction.A large negative ΔHᵣ indicates a highly exothermic reaction with significant potential energy.
Adiabatic Temperature Rise (ΔTₐd) The theoretical temperature increase of the reaction mass if all cooling were to fail (i.e., no heat is lost to the surroundings).[7]This is the single most critical indicator of runaway potential. A high ΔTₐd (e.g., >100 °C) signals a high-risk reaction that requires stringent controls.[21]
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature the reaction could reach in a cooling failure scenario, accounting for the accumulation of unreacted reagents.[7]If the MTSR exceeds the decomposition temperature of any component in the mixture, a secondary, often more violent, decomposition reaction can be triggered.

Protocol 1: Basic Reaction Hazard Assessment

  • Literature Review: Search for safety data on your specific reaction or analogous transformations.

  • Small-Scale Test: Before attempting a large-scale reaction, perform a small-scale test (e.g., 1 mmol) in a test tube with a thermometer to get a qualitative feel for the exotherm.[20]

  • Calorimetry: For any new or scaled-up reaction, collaborate with a process safety group to perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine ΔHᵣ, ΔTₐd, and MTSR.[7][21]

  • Decision Making: Use the calorimetry data to design your control strategy. A high ΔTₐd necessitates slow reagent addition, enhanced cooling, and possibly redesigning the process (e.g., switching to a semi-batch process).[22]

Q4: What are the best laboratory practices for setting up an experiment to safely manage a known exotherm?

Proper equipment selection and setup are your first line of defense against a thermal runaway.[6]

  • Vessel Selection: Use a round-bottom flask that is no more than 50-60% full to allow for adequate headspace and efficient stirring. For scale-up, jacketed lab reactors provide superior heat transfer compared to simple flasks in a cooling bath.[22]

  • Stirring: Always use overhead mechanical stirring for reactions larger than 250 mL. Magnetic stir bars are often insufficient to ensure homogenous mixing and temperature distribution, leading to dangerous localized "hot spots."[21]

  • Cooling: Ensure your cooling bath (e.g., ice-water, dry ice/acetone) has a large volume relative to your reaction flask and is well-circulated. The bath temperature should be significantly lower than your target reaction temperature to provide a sufficient driving force for heat removal.

  • Reagent Addition: Use a pressure-equalizing dropping funnel for the controlled, dropwise addition of liquid reagents. For highly exothermic reactions, a syringe pump provides the most precise and reliable control over the addition rate.[6]

  • Monitoring: Place a calibrated thermometer or thermocouple directly in the reaction mixture, ensuring the tip is submerged but not touching the flask wall. Continuously monitor the temperature. An external bath thermometer is not a substitute for internal monitoring.

Section 3: Troubleshooting Guide for Thermal Events

This section addresses specific issues you may encounter during your experiments.

Issue 1: The internal reaction temperature is rising rapidly and is not responding to the cooling bath.

This is a critical situation and may be the onset of a thermal runaway. Immediate and calm action is required.

Immediate Actions:

  • Stop Reagent Addition: Immediately stop adding the limiting reagent. This is the most crucial step to prevent adding more fuel to the reaction.[7]

  • Enhance Cooling: If possible, lower the temperature of the cooling bath by adding more dry ice or switching to a colder slush bath.

  • Alert Personnel: Inform a colleague or supervisor immediately. Do not handle a potential runaway reaction alone.

  • Prepare to Quench: If the temperature continues to rise uncontrollably, and it is safe to do so, prepare to quench the reaction by adding a large volume of a pre-chilled, appropriate quenching agent.

  • Evacuate: If the reaction is producing large volumes of gas, making unusual noises, or the temperature rise is explosive, lower the fume hood sash completely and evacuate the area. Activate any emergency alarms.

G start Temperature Rises Uncontrollably stop_reagent IMMEDIATE ACTION |  Stop All Reagent Addition start->stop_reagent enhance_cooling Enhance Cooling Capacity | (Add dry ice, lower bath temp) stop_reagent->enhance_cooling alert Alert Supervisor / Colleague enhance_cooling->alert is_controlled Is Temperature Stabilizing? alert->is_controlled prepare_quench Prepare to Quench | (Use pre-chilled, appropriate agent) is_controlled->prepare_quench No monitor Continue Monitoring | Investigate Cause Post-Mortem is_controlled->monitor  Yes critical_signs Critical Signs? | (Gas, Pressure, Noise) prepare_quench->critical_signs quench QUENCH REACTION critical_signs->quench No evacuate EVACUATE AREA | Lower Sash, Activate Alarm critical_signs->evacuate Yes quench->monitor

Issue 2: My Van Leusen reaction produced a low yield of the desired oxazole and a significant amount of a nitrile byproduct.

Explanation: This is a classic symptom of poor temperature control. In the Van Leusen synthesis, aldehydes react with TosMIC to form oxazoles, but ketones react to form nitriles.[12][18] A significant, uncontrolled exotherm can cause decomposition or side reactions of the aldehyde or the sensitive oxazoline intermediate, leading to impurities that may include nitriles or other degradation products.[15]

Corrective Actions:

  • Improve Temperature Control: Re-run the reaction at a lower temperature (e.g., start at 0 °C or even -10 °C).

  • Reverse Addition: Instead of adding the aldehyde to the TosMIC/base mixture, try adding the base slowly to a cooled solution of the aldehyde and TosMIC. This can help moderate the initial deprotonation exotherm.

  • Check Reagent Purity: Ensure your aldehyde starting material is free from any corresponding ketone or carboxylic acid impurities.[15]

Section 4: Advanced Control Strategies - Continuous Flow Chemistry

Q5: What is continuous flow chemistry, and how does it fundamentally solve the exotherm problem?

Continuous flow chemistry is a paradigm shift from traditional batch processing. Instead of mixing all reagents in one large pot, reactants are pumped through narrow tubes or channels where they mix and react in a continuous stream.[23][24]

This approach offers superior management of exothermic reactions due to an incredibly high surface-area-to-volume ratio.[25] This geometric advantage allows for near-instantaneous heat removal, effectively preventing the temperature from rising and eliminating the risk of thermal runaway.[24][26]

Key Advantages:

  • Enhanced Safety: The small reaction volume at any given moment means that even a complete decomposition event is contained and manageable.[23]

  • Precise Temperature Control: Heat generated by the reaction is immediately transferred out through the reactor walls.[24]

  • Higher Yields & Purity: By eliminating temperature spikes, side reactions are minimized, leading to cleaner reaction profiles and better yields.

  • Scalability: To produce more material, you simply run the system for a longer time, rather than moving to a larger, more dangerous batch reactor (a process known as "scaling out" vs. "scaling up").[27]

G cluster_0 Reagent Delivery cluster_1 Mixing & Reaction cluster_2 Pressure & Collection reagent_a Reagent A in Solvent | Syringe Pump 1 mixer T-Mixer reagent_a->mixer reagent_b Reagent B in Solvent | Syringe Pump 2 reagent_b->mixer reactor Heated/Cooled Reactor Coil | (Precise Temperature Control) mixer->reactor bpr Back Pressure Regulator | (Maintains System Pressure) reactor->bpr collection Product Collection bpr->collection

Q6: Can a standard batch oxazole synthesis, like the Van Leusen reaction, be adapted to a flow process?

Yes, absolutely. The Van Leusen reaction is an excellent candidate for adaptation to flow chemistry.

Protocol 2: General Procedure for Van Leusen Oxazole Synthesis in Flow

  • Solution Preparation:

    • Feed 1: Prepare a solution of the aldehyde and TosMIC in a suitable solvent (e.g., Methanol, THF).

    • Feed 2: Prepare a solution or slurry of the base (e.g., K₂CO₃ or a soluble organic base like DBU) in the same solvent.

  • System Setup: Using two separate syringe pumps, feed the two solutions into a T-mixer.

  • Reaction: The combined stream from the mixer flows into a heated reactor coil. The reaction time (residence time) is controlled by the length of the coil and the flow rate. For example, a 10 mL reactor coil with a total flow rate of 1 mL/min gives a residence time of 10 minutes.[23]

  • Collection: The product stream exits the reactor, passes through a back-pressure regulator (to maintain a single phase if heating above the solvent's boiling point), and is collected for analysis and workup.

  • Optimization: Key parameters like temperature, residence time, and stoichiometry can be rapidly optimized to maximize yield and minimize impurities.[27]

References

  • Vertex AI Search. (n.d.). Safety Precautions for Handling Exothermic Reactions.
  • Vertex AI Search. (2025, December 25). Best Practices for Working with Chemical Reactions in the Lab.
  • Fiveable. (n.d.). Heat Effects in Mixing and Solution | Chemical Process Balances Class Notes.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis.
  • HSE. (2023, February 24). OC 431/13: Chemical reactor safety.
  • ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids.
  • ResearchGate. (n.d.). Flow synthesis of an oxazole synthetic intermediate of O‐methyl siphonazole.
  • Pharma IQ. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis.
  • Benchchem. (n.d.). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
  • CUTM Courseware. (n.d.). Oxazole.pdf.
  • Slideshare. (n.d.). Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole.
  • Chemistry LibreTexts. (2022, August 8). 7.3: Exothermic and Endothermic Reactions.
  • Wikipedia. (n.d.). Van Leusen reaction.
  • Organic Chemistry Portal. (n.d.). Van Leusen Reaction.
  • NIH. (n.d.). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs.
  • Wikipedia. (n.d.). Exothermic process.
  • ResearchGate. (2025, August 10). Fully Automated Continuous Flow Synthesis of 4,5-Disubstituted Oxazoles.
  • OpenStax. (n.d.). Thermochemistry.
  • Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis.
  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Wikipedia. (n.d.). Fischer oxazole synthesis.
  • Sciforum. (n.d.). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition.
  • Wiley-VCH. (2005, February 25). Integration of Heat Transfer and Chemical Reactions.
  • D-Scholarship@Pitt. (2011, November 10). The Synthesis of Oxazole-containing Natural Products.
  • Benchchem. (n.d.). Van Leusen Oxazole Synthesis: A Technical Support Guide.
  • ChemRxiv. (n.d.). Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry.
  • Benchchem. (n.d.). Navigating the Labyrinth of Oxazole Synthesis: A Technical Support Guide to Managing Hydrolytic Instability.
  • Wikipedia. (n.d.). Oxazole.
  • Wiley Analytical Science. (2017, April 4). Continuous-Flow Chemistry.
  • SciTube. (2025, March 11). Revolutionizing Medicine Production with Continuous Flow Chemistry.
  • Scribd. (n.d.). Oxazole[28] | PDF | Organic Synthesis | Aromaticity.
  • PubMed Central. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • PubMed Central. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • Journal of Drug Delivery and Therapeutics. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • Benchchem. (n.d.). Technical Support Center: Managing Thermal Runaway in Nitration Reactions.
  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • ResearchGate. (2025, August 6). Synthesis and Reactions of Oxazoles.

Sources

Technical Support Center: Solvent Effects on the Reactivity of Bromooxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvents in modulating the reactivity of bromooxazole substrates. The following content is structured to address specific experimental challenges and provide a clear rationale for methodological choices.

Section 1: Foundational Concepts & FAQs

This section addresses the fundamental principles governing the interplay between solvent properties and the reactivity of bromooxazoles. Understanding these concepts is the first step in effective troubleshooting and reaction optimization.

Q1: What are the primary solvent properties I should consider for reactions with bromooxazoles?

A1: The choice of solvent can dramatically affect reaction outcomes.[1] The three most critical properties to consider are polarity, proticity, and coordinating ability.

  • Polarity: Refers to the dielectric constant of the solvent. Polar solvents are generally required to dissolve the often polar starting materials and reagents involved in substitution and cross-coupling reactions.[1][2] They can stabilize charged intermediates and transition states, which is crucial for many reaction mechanisms.[2][3]

  • Proticity: Differentiates between solvents that can act as hydrogen bond donors (protic) and those that cannot (aprotic).

    • Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds. They are excellent at solvating both cations and anions.[1] However, they can strongly solvate anionic nucleophiles through hydrogen bonding, effectively "caging" them and reducing their reactivity in SN2-type reactions.[3][4]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile, THF) lack O-H or N-H bonds. They are poor at solvating anions. This leaves the anions "naked" and highly reactive, often leading to significant rate enhancements in reactions like SN2 substitutions and many cross-coupling steps.[3][5]

  • Coordinating Ability: Some solvents, like THF, dioxane, and acetonitrile, can act as ligands for metal catalysts (e.g., palladium). This can influence the stability and reactivity of the active catalytic species in cross-coupling reactions.

Table 1: Properties of Common Solvents in Bromooxazole Chemistry
SolventAbbreviationTypeDielectric Constant (ε)Boiling Point (°C)Key Considerations
Toluene-Nonpolar2.4111Good for many Pd-catalyzed couplings; non-coordinating.[6][7]
TetrahydrofuranTHFPolar Aprotic7.666Common for Suzuki and Buchwald-Hartwig; coordinating.[7][8]
1,4-Dioxane-Polar Aprotic2.2101Widely used in Suzuki and Buchwald-Hartwig reactions.[6][9]
AcetonitrileMeCN, ACNPolar Aprotic37.582Highly polar; can influence selectivity in some couplings.[10]
N,N-DimethylformamideDMFPolar Aprotic36.7153Excellent dissolving power; often used in Heck and Sonogashira.[11][12][13]
Dimethyl SulfoxideDMSOPolar Aprotic46.7189Highly polar; can accelerate SN2 and some Pd-catalyzed steps.[3][11]
MethanolMeOHPolar Protic32.765Can act as a nucleophile; solvates and deactivates nucleophiles.[3]
WaterH₂OPolar Protic80.1100Used in biphasic Suzuki reactions; can be beneficial for catalyst stability.[9][14]
Q2: My nucleophilic substitution on a 2-bromooxazole is failing. Could the solvent be the issue?

A2: Absolutely. The success of a nucleophilic aromatic substitution (SNAr) on an electron-deficient ring like oxazole is highly dependent on the solvent.

  • Problem: You are using a polar protic solvent like ethanol or methanol.

  • Causality: Polar protic solvents form strong hydrogen bonds with your anionic nucleophile (e.g., RO⁻, RS⁻, R₂N⁻).[1][4] This solvation shell stabilizes the nucleophile, making it less energetic and less available to attack the electrophilic carbon of the bromooxazole.[2] The reaction rate plummets as a result.

  • Solution: Switch to a polar aprotic solvent such as DMSO, DMF, or NMP.[5] These solvents will dissolve the nucleophilic salt but will only weakly solvate the anion. This "frees" the nucleophile, dramatically increasing its reactivity and accelerating the desired substitution.[3] For example, a substitution that takes 20 hours in methanol might complete in 20 minutes in DMSO.[3]

Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

Bromooxazoles are common substrates in palladium-catalyzed reactions for C-C and C-N bond formation. Solvent choice is paramount for catalyst activity, stability, and selectivity.

Q3: My Suzuki-Miyaura coupling of a bromooxazole is sluggish and gives low yield. What solvent adjustments can I try?

A3: A sluggish Suzuki reaction often points to issues with one of the key steps in the catalytic cycle: oxidative addition, transmetalation, or reductive elimination. The solvent influences all three.[9]

  • Common Scenario: Using a single, nonpolar solvent like toluene. While often effective, it may not be optimal for all substrates.

  • Troubleshooting Steps & Rationale:

    • Introduce a Polar Aprotic Co-solvent: Adding THF or 1,4-dioxane can improve the solubility of the organoboron reagent and the base (e.g., K₂CO₃, K₃PO₄), which is critical for the transmetalation step.[9]

    • Consider an Aqueous Biphasic System: Using a solvent mixture like Toluene/Water or Dioxane/Water with a base like K₂CO₃ or Cs₂CO₃ is a classic Suzuki-Miyaura condition.[9][15] Water can help dissolve the inorganic base and facilitate the formation of the reactive boronate species required for transmetalation.

    • Switch to a More Polar System: For challenging couplings, a more polar solvent like DMF may be necessary to facilitate the oxidative addition step and keep the palladium species soluble and active.[16] However, be aware that highly coordinating solvents like DMF can sometimes inhibit the reaction by competing for coordination sites on the palladium center.

Q4: I am observing significant hydrodehalogenation (replacement of -Br with -H) as a side product in my Buchwald-Hartwig amination. How can the solvent help minimize this?

A4: Hydrodehalogenation is a common side reaction in many cross-coupling reactions, including the Buchwald-Hartwig amination.[7] It can arise from a competing pathway where a palladium-hydride intermediate, instead of the amine, reductively eliminates with the aryl halide. The solvent plays a key role in mediating this.

  • Causality: This side reaction is often promoted by higher temperatures and certain base/solvent combinations.[7] The solvent's ability to stabilize the desired catalytic intermediates versus those leading to side products is crucial.

  • Troubleshooting Steps & Rationale:

    • Switch to a Less Polar Solvent: The Buchwald-Hartwig amination is often most effective in relatively non-polar solvents like toluene or dioxane.[6][17] Highly polar aprotic solvents can sometimes promote side reactions.

    • Optimize the Base/Solvent Pair: The choice of base and solvent are intrinsically linked. A strong, sterically hindered base like sodium tert-butoxide (NaOtBu) is common.[7] In toluene, this combination is often very effective. If hydrodehalogenation persists, switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄ might be necessary, although this may require slightly higher temperatures.[7]

    • Ensure Anhydrous Conditions: Water can be a source of protons for the hydrodehalogenation pathway. Ensure your solvent and reagents are dry.

Q5: For a Sonogashira coupling with a bromooxazole, what is the best practice for solvent selection?

A5: The Sonogashira reaction is very sensitive to reaction conditions. The solvent must support both the palladium and (if used) copper catalytic cycles.[11][18]

  • Traditional Solvents: Amine bases like triethylamine or diisopropylamine are often used in excess and can serve as both the base and part of the solvent system.[13][18] This is often done in conjunction with a co-solvent.

  • Common Co-solvents and Their Roles:

    • DMF or NMP: These polar aprotic solvents are excellent for dissolving the reactants and catalysts, promoting high reaction rates.[11][18]

    • THF: A good general-purpose co-solvent, particularly for copper-free Sonogashira protocols.

  • Troubleshooting Copper-Mediated Dimerization: A common side reaction is the Glaser homocoupling of the alkyne starting material, which is promoted by oxygen and the copper co-catalyst.[18] While running the reaction under an inert atmosphere is critical, switching to a "copper-free" Sonogashira protocol can eliminate this issue. Copper-free versions often rely on polar aprotic solvents like DMF or NMP to achieve good rates.[19]

Q6: My Heck reaction is not working. I'm using a standard Pd(OAc)₂/PPh₃ system. What solvent should I use?

A6: The Heck reaction typically requires high temperatures and polar solvents to proceed efficiently.[12][20]

  • Rationale: The mechanism involves the formation of charged intermediates. Polar solvents stabilize these intermediates, lowering the activation energy and accelerating the reaction.[12]

  • Recommended Solvents:

    • High-Boiling Polar Aprotic Solvents: DMF, NMP, and DMAc are the most common and effective solvents for Heck reactions, as they are stable at the high temperatures (100-140 °C) often required.[13][20]

    • Aqueous Media: For some substrates, using a water-soluble phosphine ligand in a DMF/H₂O mixture can lead to mild reaction conditions and high yields.[12]

    • Ionic Liquids: In some cases, using an ionic liquid as the solvent can allow the reaction to proceed without a phosphine ligand and facilitate catalyst recycling.[21]

Section 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Solvent Screening in a Palladium-Catalyzed Cross-Coupling Reaction

This protocol provides a systematic approach to identify the optimal solvent for a new bromooxazole coupling reaction.

  • Preparation: Dry several small reaction vials (e.g., 2 mL microwave vials) under vacuum or in an oven and allow them to cool under an inert atmosphere (N₂ or Ar).

  • Reagent Stock Solution: If possible, prepare a stock solution of the bromooxazole, coupling partner (e.g., boronic acid), and ligand in a suitable, volatile solvent (like THF) to ensure accurate dispensing.

  • Dispensing Reagents:

    • To each vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%).

    • If using a stock solution, dispense an equal aliquot into each vial and then gently remove the temporary solvent in vacuo.

    • Add the base (e.g., K₃PO₄, 2 equivalents) as a solid to each vial.

  • Solvent Addition: To each vial, add 0.5 mL of a different anhydrous solvent to be tested (e.g., Vial 1: Toluene, Vial 2: Dioxane, Vial 3: THF, Vial 4: DMF, Vial 5: MeCN).

  • Reaction Execution: Seal the vials, place them in a temperature-controlled heating block, and stir at the desired temperature (e.g., 80 °C) for a set time (e.g., 12 hours).

  • Analysis:

    • After cooling, take a small aliquot from each reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) and filter through a small plug of silica.

    • Analyze the crude mixture by LC-MS or GC-MS to determine the relative conversion to product and identify major byproducts. This provides a rapid and quantitative comparison of solvent performance.

Visualization: Troubleshooting & Decision Workflows

A logical workflow is essential when a reaction fails. The following diagrams illustrate key decision-making processes.

TroubleshootingWorkflow start Reaction Failure (Low Yield / No Conversion) check_reagents Verify Reagent Purity & Stoichiometry - Starting Materials (NMR/GC) - Catalyst Activity - Base Quality start->check_reagents check_conditions Review Reaction Conditions - Temperature - Time - Atmosphere (Inert?) check_reagents->check_conditions Reagents OK solvent_issue Investigate Solvent Effects check_conditions->solvent_issue Conditions OK solubility Is everything dissolved? (Visual Inspection) solvent_issue->solubility polarity Is the solvent polarity appropriate for the mechanism? solubility->polarity Yes optimize Systematically Screen Solvents (See Protocol 1) solubility->optimize No proticity Is a protic solvent deactivating the nucleophile/base? polarity->proticity Yes polarity->optimize No proticity->optimize Yes success Reaction Optimized optimize->success

Caption: A logical workflow for troubleshooting failed reactions.

SolventSelection reaction_type Select Reaction Type suzuki Suzuki-Miyaura reaction_type->suzuki buchwald Buchwald-Hartwig reaction_type->buchwald sonogashira Sonogashira reaction_type->sonogashira snar SNAr reaction_type->snar suzuki_solv Start with: Toluene, Dioxane, or THF Often with H₂O co-solvent suzuki->suzuki_solv buchwald_solv Start with: Toluene or Dioxane buchwald->buchwald_solv sonogashira_solv Start with: Amine (Et₃N) + Co-solvent (DMF or THF) sonogashira->sonogashira_solv snar_solv Use Polar Aprotic: DMF, DMSO, or NMP snar->snar_solv

Caption: Initial solvent selection guide for common reactions.

References

  • Summary of Solvent Effects on Nucleophilic Substitution Reactions.
  • Solvent Effects in Nucleophilic Substitution. (2021). Chemistry LibreTexts.
  • Nucleophilic Substitution Reaction (PART-2) Solvent Effects. St.
  • Summary of Nucelophilic Substitution Reactions.
  • Effects of Solvents on Nucleophilicity. MedLife Mastery.
  • How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI.
  • Effects of Solvents on Sonogashira Coupling: A Brief Overview.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2014).
  • Suzuki reaction. Wikipedia.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
  • Specific Solvent Issues with Buchwald-Hartwig Amin
  • Effect of base and solvent on Buchwald-Hartwig amination of 5-Bromopyrimidine. (2025). BenchChem.
  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). Beilstein Journals.
  • Technical Support Center: Troubleshooting Benzoxazole Synthesis. (2025). BenchChem.
  • Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. (2007). Wipf Group.
  • Buchwald–Hartwig amin
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Amin
  • Computational study of the copper-free Sonogashira cross-coupling reaction: shortcuts in the mechanism. (2013). Semantic Scholar.
  • Effect of solvent on the Suzuki reaction.
  • Effect of solvent on the Suzuki cross-coupling.
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Troubleshooting: The Workup. University of Rochester, Department of Chemistry.
  • Heck reaction. Wikipedia.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2020).
  • Synthesis and solvent-sensitive studies of symmetrical 1,3,4-oxadiazole derivative. (2025). Journal of the Indian Chemical Society.
  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. (2015).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Troubleshooting: About. University of Rochester, Department of Chemistry.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • Influence of solvent polarity and proticity on the photochemical properties of norfloxacin. (1998). PubMed.
  • Synthetic approaches for oxazole derivatives: A review. (2021).
  • Oxadiazoles in Medicinal Chemistry. (2015).
  • Solvent Effect in Homogeneous and Heterogeneous Reactions To Remove Dibenzothiophene by an Oxidation−Extraction Scheme.
  • Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. (2025).
  • Solvent Polarity Effect on Excited-State Lifetime of Carotenoids and Some Dyes. (2006). PubMed.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Methyl 2-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Privileged Scaffold

Methyl 2-bromooxazole-5-carboxylate is a high-value halogenated heterocyclic building block, central to modern drug discovery and advanced organic synthesis.[1] The oxazole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive molecules and natural products.[1] The compound's utility lies in its bifunctional nature: a reactive carbon-bromine bond perfect for palladium-catalyzed cross-coupling reactions and a methyl ester group amenable to hydrolysis or amidation.[1] This dual reactivity allows for the rapid generation of diverse molecular libraries to explore structure-activity relationships (SAR).

However, the synthetic utility of this intermediate is directly proportional to its purity. The presence of unreacted starting materials, isomeric by-products, or degradation products can lead to unpredictable reaction outcomes, complicate purification of the final compounds, and introduce misleading data in biological screening assays. For professionals in drug development, ensuring the purity of such a foundational building block is not merely a quality control step; it is a prerequisite for reliable and reproducible research.

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized this compound. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, provide detailed, field-tested protocols, and present comparative data to empower researchers to select the most appropriate strategy for their specific needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

Expertise & Experience: High-Performance Liquid Chromatography, particularly in its reverse-phase (RP-HPLC) modality, is the cornerstone of purity analysis in pharmaceutical development. Its strength lies in its ability to separate a wide range of organic molecules based on their polarity. For a compound like this compound, RP-HPLC is ideal for quantifying the main component against less polar starting materials and more polar by-products, such as the hydrolyzed carboxylic acid.

Experimental Protocol: RP-HPLC-UV
  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized this compound.

    • Dissolve the sample in 5.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution of ~1 mg/mL.

    • Further dilute the stock solution 1:10 with the same solvent mixture to a final concentration of ~100 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC Instrumentation and Conditions:

    • HPLC System: A system equipped with a UV-Vis detector, such as the Agilent 1260 Infinity II or equivalent.[2]

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[3]

    • Mobile Phase:

      • A: 0.05 M Ammonium Acetate buffer, pH adjusted to 6.0 with phosphoric acid.

      • B: Acetonitrile (HPLC Grade).[4]

    • Gradient Elution: Start with 70% A and 30% B, hold for 2 minutes. Linearly increase to 90% B over 10 minutes. Hold at 90% B for 3 minutes. Return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.[3]

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at 254 nm.[4]

  • Data Analysis:

    • Purity is determined by calculating the peak area percentage. The area of the main peak is expressed as a percentage of the total area of all observed peaks.

Data Presentation: Expected HPLC Results
CompoundExpected Retention Time (min)Peak Area % (Hypothetical)Notes
2-Aminooxazole-5-carboxylate (Starting Material)~3.50.3%More polar, elutes earlier.
This compound ~8.2 99.5% Main Product Peak
2-Bromooxazole-5-carboxylic acid (Hydrolysis Product)~2.10.2%Highly polar due to free acid, elutes very early.
Workflow Visualization: HPLC Purity Assessment

Caption: HPLC Purity Assessment Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Clues

Expertise & Experience: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is exceptionally well-suited for analyzing volatile and thermally stable compounds.[2] For this compound, GC-MS is invaluable for detecting volatile organic impurities from the synthesis (e.g., residual solvents) and providing mass fragmentation patterns that can help identify unknown by-products. The use of an electron impact (EI) source provides reproducible fragmentation patterns that are searchable against spectral libraries.[5]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized sample.

    • Dissolve in 1.0 mL of a high-purity volatile solvent such as ethyl acetate.

    • Ensure the final concentration is approximately 1 mg/mL.

  • GC-MS Instrumentation and Conditions:

    • GC-MS System: An Agilent 7890B GC coupled to a 5977A MSD or equivalent.[2]

    • Column: A non-polar capillary column, such as a DB-5ms or ZB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[2]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection: 1.0 µL in split mode (e.g., 50:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 15 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230 °C.[2]

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40–400.

  • Data Analysis:

    • The total ion chromatogram (TIC) is used to determine purity by peak area percentage.

    • Mass spectra of the main peak and any impurity peaks are analyzed and compared to libraries to confirm identity and elucidate unknown structures. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) is a key diagnostic tool.

Data Presentation: Expected GC-MS Results
CompoundRetention Time (min)Key Mass Fragments (m/z)Notes
This compound ~9.5 205/207 (M+) , 174/176, 146/148, 126Molecular ion shows Br isotope pattern.
Unknown By-product~7.8155, 127, 99Fragmentation suggests a different structure.
Workflow Visualization: GC-MS Impurity Identification

Caption: GC-MS Impurity Identification Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Identity and Absolute Purity

Expertise & Experience: NMR spectroscopy is unparalleled for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule's carbon-hydrogen framework.[6] Beyond structural confirmation, quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity (or "assay") of a sample by comparing the integral of a known analyte signal to that of a certified internal standard of known purity and concentration. This makes it a self-validating system for trustworthiness, as it does not rely on the response factor of the analyte.

Experimental Protocol: ¹H, ¹³C, and qNMR
  • Sample Preparation (for ¹H and ¹³C NMR):

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Sample Preparation (for qNMR):

    • Accurately weigh ~10 mg of the synthesized sample into a vial.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic anhydride) into the same vial.

    • Dissolve the mixture in a known volume (~0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Instrumentation and Data Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR: Acquire with a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of interest for quantitative accuracy.

    • ¹³C NMR: Acquire with proton decoupling.

    • Data Processing: Process the spectra using appropriate software. Reference the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Data Interpretation
  • Structure Confirmation: The chemical shifts, coupling constants, and integration of the proton signals, along with the number and shifts of the carbon signals, must be consistent with the proposed structure of this compound.

    • Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.1 (s, 1H, oxazole H-4), ~3.9 (s, 3H, -OCH₃).

    • Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~160 (C=O), ~145 (oxazole C-5), ~138 (oxazole C-2), ~130 (oxazole C-4), ~53 (-OCH₃).

  • Purity Assessment: Impurities will manifest as additional, unassignable peaks in the spectra. In qNMR, the purity is calculated based on the ratio of the integrals of the analyte and the internal standard, corrected for their respective molar masses and number of protons.

Workflow Visualization: NMR Structural & Purity Analysis

Caption: NMR Structural Confirmation and qNMR Workflow.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Identity Check

Expertise & Experience: FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.[7] While not a quantitative purity method, it serves as an excellent first-pass identity test. By confirming the presence of the key ester carbonyl and oxazole ring vibrations, and the absence of precursor functional groups (like a primary amine), one can quickly validate the success of the synthesis.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Data Presentation: Characteristic FTIR Peaks
Functional GroupExpected Absorption Frequency (cm⁻¹)Notes
C=O (Ester carbonyl stretch)~1720-1740Strong, sharp peak. Confirms ester group.
C=N (Oxazole ring stretch)~1600-1650Medium intensity peak.
C-O (Ester stretch)~1200-1300Strong peak.
C-Br (Stretch)~500-600Found in the fingerprint region.
Workflow Visualization: FTIR Identity Confirmation

Caption: FTIR Functional Group Confirmation Workflow.

Comparative Summary of Analytical Methods

FeatureHPLC-UVGC-MSNMR SpectroscopyFTIR Spectroscopy
Principle Polarity-based separationVolatility-based separation & mass analysisNuclear spin in a magnetic fieldInfrared light absorption
Primary Use Quantitative purity, impurity profilingVolatile impurity identification, structural cluesDefinitive structure ID, absolute purity (qNMR)Functional group identity check
Sensitivity High (µg/mL to ng/mL)Very High (pg to fg level)Moderate (mg required)Low (requires % levels)
Selectivity High (with method development)Very HighVery HighLow to Moderate
Information Quantitative purity dataRetention time, mass spectrumChemical shifts, coupling, integrationVibrational frequencies
Limitations Requires reference standards for impurity IDAnalyte must be volatile & thermally stableHigher cost, lower throughputNot quantitative, limited structural info

Conclusion and Authoritative Recommendation

A comprehensive and trustworthy assessment of the purity of synthesized this compound cannot rely on a single technique. Each method provides a unique and complementary piece of the analytical puzzle.

  • For routine quality control and batch-to-batch consistency checks , RP-HPLC is the most efficient and reliable method for determining relative purity.

  • For the initial characterization of a new synthetic batch and the identification of unknown process impurities , a combination of GC-MS (for volatile components) and LC-MS is essential.

  • For definitive structural confirmation and the establishment of an absolute purity value for a reference standard , NMR spectroscopy (¹H, ¹³C, and qNMR) is the undisputed gold standard.

  • FTIR should be used as a rapid, initial identity check to confirm that the desired functional groups are present, verifying the success of the chemical transformation.

By employing this multi-faceted analytical approach, researchers, scientists, and drug development professionals can proceed with confidence, knowing that their foundational building block is of the requisite purity to ensure the integrity and success of their research endeavors.

References

  • DBpia. (n.d.). Novel Brominated Flame Retardants Analysis in Biological Samples Using GC-MS/MS: Simultaneous Detection of 12 Compounds.
  • SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Comprehensive Analysis for Organo-bromine Compounds in Environmental Samples with GC/MS (EI/NCI).
  • LCGC. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS.
  • The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from The Royal Society of Chemistry Website. [Link]
  • Al-Qaim, F. F., et al. (2014). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. [Link]
  • Kallio, M., et al. (2024). Quantification of Brominated Flame Retardants in Synthetic Polymers via Direct Mass Spectrometric Analysis. Analytical Chemistry. [Link]
  • Indian Journal of Science and Technology. (n.d.). Density functional theory and FTIR spectroscopic study of carboxyl group. Retrieved from Indian Journal of Science and Technology Website. [Link]
  • ChemCon GmbH. (n.d.). Identity determination and purity testing.
  • JETIR. (n.d.). Synthesis and characterization of 2-substituted naphto[1,2-d]oxazole derivatives.
  • National Institutes of Health. (n.d.). Development of RP-HPLC Method for the Simultaneous Quantitation of Levamisole and Albendazole: Application to Assay Validation.
  • ResearchGate. (n.d.). Development and validation of HPLC method for some azoles in pharmaceutical preparation.

Sources

A Comparative Guide to HPLC and Alternative Methodologies for Purity Analysis of Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. Substituted oxazoles, a class of heterocyclic compounds, are prevalent structural motifs in a wide array of pharmaceuticals, exhibiting diverse biological activities.[1][2] Consequently, the ability to accurately determine their purity, identify, and quantify any impurities is of paramount importance throughout the drug development lifecycle.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies and emerging alternative techniques for the purity analysis of substituted oxazoles. We will delve into the principles behind various analytical choices, present supporting data, and offer detailed protocols to empower you in selecting and implementing the most appropriate method for your specific needs.

The Central Role of Chromatography in Oxazole Purity Assessment

Chromatographic techniques are indispensable for separating the target oxazole derivative from process-related impurities, degradation products, and enantiomeric or diastereomeric variants. The choice of method is dictated by the physicochemical properties of the analyte, such as polarity, chirality, and molecular weight.

Part 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Purity Analysis

HPLC remains a preferred method for pharmaceutical analysis due to its high resolution, sensitivity, and reproducible results.[3] The versatility of HPLC allows for the development of tailored methods for a wide range of substituted oxazoles.

Reversed-Phase HPLC (RP-HPLC): The First Line of Approach

RP-HPLC is the most common starting point for the analysis of moderately polar to non-polar substituted oxazoles. The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18 or C8) and a polar mobile phase.

Causality Behind Experimental Choices:

  • Column Chemistry: The choice of a C18 or C8 stationary phase is determined by the hydrophobicity of the oxazole derivative. More hydrophobic compounds will exhibit stronger retention on a C18 column. For more polar oxazoles, a less retentive C8 or a polar-embedded group column might be more suitable to achieve reasonable retention times.

  • Mobile Phase Composition: A mixture of water and an organic modifier, such as acetonitrile (ACN) or methanol (MeOH), is typically used. Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio of water to organic modifier is a critical parameter that is adjusted to optimize the separation.

  • pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable oxazole derivatives. Buffering the mobile phase is crucial for achieving reproducible results. A phosphoric acid or formic acid buffer is commonly employed.[4] For mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium formate are necessary.[4]

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm (or at the λmax of the specific oxazole).

  • Injection Volume: 10 µL.

Data Presentation:

ParameterValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for good resolution and efficiency.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidProvides good peak shape and is MS-compatible.
Detection UV at 254 nmCommon wavelength for aromatic compounds.

Workflow for RP-HPLC Method Development:

RP-HPLC Method Development Workflow cluster_0 Analyte Characterization cluster_1 Initial Method Scouting cluster_2 Method Optimization cluster_3 Method Validation (ICH Q2(R1)) Analyte Substituted Oxazole (Solubility, pKa, UV max) Column Select Column (C18, C8, Polar-Embedded) Analyte->Column MobilePhase Select Mobile Phase (ACN/Water, MeOH/Water) Column->MobilePhase Gradient Run Scouting Gradient MobilePhase->Gradient Optimize Optimize Gradient, Flow Rate, Temperature Gradient->Optimize Validation Validate for Specificity, Linearity, Accuracy, Precision Optimize->Validation

Caption: A logical workflow for developing a robust RP-HPLC method for substituted oxazole analysis.

Chiral HPLC: Resolving Enantiomers

Many substituted oxazoles possess stereogenic centers, making them chiral.[5][6] For pharmaceutical applications, it is often necessary to separate and quantify the enantiomers, as they can have different pharmacological and toxicological profiles. Chiral HPLC utilizes a chiral stationary phase (CSP) to achieve this separation.

Causality Behind Experimental Choices:

  • Chiral Stationary Phase (CSP): The choice of CSP is critical and often empirical. Polysaccharide-based CSPs (e.g., derivatized cellulose and amylose) and macrocyclic glycopeptide-based CSPs are widely used for their broad applicability.[5][6]

  • Mobile Phase Mode: Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes.[5][6] Normal-phase (e.g., hexane/isopropanol) often provides better selectivity for many chiral compounds.[7]

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane/Isopropanol (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Data Presentation:

ParameterValueRationale
Column Chiralpak AD-HA versatile amylose-based CSP.
Mobile Phase Hexane/IsopropanolCommon normal-phase eluent for good chiral resolution.
Temperature 25 °CTemperature can affect chiral recognition.

Part 2: Alternative and Complementary Techniques

While HPLC is a powerful tool, other techniques can offer advantages in terms of speed, resolution, and compatibility with different types of molecules.

Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC utilizes columns with sub-2 µm particles, leading to significantly faster analysis times and improved resolution compared to traditional HPLC.[8] This is particularly beneficial for high-throughput screening and in-process control. The principles of method development are similar to HPLC, but the instrumentation is designed to handle higher backpressures.

Comparison of HPLC and UPLC for Oxazole Analysis:

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Analysis Time Longer (e.g., 20-30 min)Shorter (e.g., 2-5 min)
Resolution GoodExcellent
Solvent Consumption HigherLower
System Pressure LowerHigher
Supercritical Fluid Chromatography (SFC)

SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[9] It is particularly well-suited for the separation of chiral compounds and polar molecules.[9][10]

Advantages of SFC over HPLC:

  • Faster Separations: The low viscosity of supercritical CO2 allows for higher flow rates and faster analysis times.[10]

  • Reduced Solvent Consumption: SFC primarily uses CO2, which is less expensive and more environmentally friendly than the organic solvents used in HPLC.[10]

  • Orthogonal Selectivity: SFC can often separate compounds that are difficult to resolve by RP-HPLC.

Diagram of SFC vs. HPLC Application Space:

SFC vs HPLC cluster_0 HPLC cluster_1 SFC cluster_2 Overlapping & Complementary Applications HPLC Broad applicability Well-established Robust for ionic compounds Overlap Polar Compounds Achiral Separations HPLC->Overlap Traditional Choice SFC Fast separations Green chemistry Excellent for chiral & non-polar compounds SFC->Overlap Emerging Alternative

Caption: Overlapping and distinct application areas of HPLC and SFC for purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Coupling liquid chromatography with mass spectrometry provides an additional dimension of data, allowing for the determination of the mass-to-charge ratio of the separated components. This is invaluable for impurity identification and characterization.[11][12]

Key Benefits of LC-MS:

  • Peak Identification: Provides molecular weight information, aiding in the identification of unknown impurities.

  • Enhanced Specificity: Can distinguish between co-eluting peaks that have different masses.

  • Trace Level Detection: Offers higher sensitivity for detecting low-level impurities compared to UV detection alone.[11]

Part 3: Method Validation - Ensuring Trustworthiness

Regardless of the chosen technique, method validation is a regulatory requirement to ensure that the analytical method is suitable for its intended purpose.[3] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[14]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The selection of an analytical method for determining the purity of substituted oxazoles requires a thorough understanding of the analyte's properties and the strengths and weaknesses of each technique. RP-HPLC remains the primary workhorse, with chiral HPLC being essential for stereoisomeric separation. UPLC offers a significant speed advantage for high-throughput applications. SFC is a powerful, green alternative, particularly for chiral and polar compounds. LC-MS is an indispensable tool for impurity identification and characterization.

A well-developed and validated analytical method is crucial for ensuring the quality, safety, and efficacy of oxazole-containing pharmaceutical products. This guide provides the foundational knowledge and practical considerations to assist researchers and scientists in making informed decisions for their analytical challenges.

References

  • Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • How SFC Helps?.
  • How Good is SFC for Polar Analytes?
  • HPLC Method Development and Valid
  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent.
  • Steps for HPLC Method Valid
  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR) - RSC Publishing.
  • What is Supercritical Fluid Chromatography (SFC)
  • Separation of Oxazole on Newcrom R1 HPLC column - SIELC Technologies.
  • Enantiomeric Separation of New Chiral Azole Compounds | Scilit.
  • Enantiomeric Separation of New Chiral Azole Compounds - ResearchG
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo.
  • A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis - Benchchem.
  • Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chrom
  • Mass defect filtering on high resolution LC/MS data as a methodology for detecting metabolites with unpredictable structures: identification of oxazole-ring opened metabolites of muraglitazar - PubMed.
  • Separation, identification, and confirmation of cyclic and tadpole macromolecules via UPLC-MS/MS - Analyst (RSC Publishing).
  • Transition-metal-free synthesis of oxazoles: Valuable structural fragments in drug discovery | Request PDF - ResearchG
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar.

Sources

Introduction: The Analytical Imperative for a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Analysis of Methyl 2-bromooxazole-5-carboxylate: A Comparative Approach

This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure, featuring an oxazole core with bromine and methyl ester functionalities at orthogonal positions, makes it a valuable synthetic intermediate for creating diverse molecular libraries.[1] The bromine atom facilitates cross-coupling reactions, while the ester group allows for amide bond formation, enabling extensive exploration of structure-activity relationships (SAR).[1] Given its role in the synthesis of potentially novel therapeutic agents, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring structural integrity, purity, and the validity of downstream biological data.

This guide, from the perspective of a Senior Application Scientist, provides a comprehensive overview of the mass spectrometry (MS) analysis of this compound. We will delve into the rationale behind selecting specific ionization techniques, predict fragmentation pathways, and compare the capabilities of mass spectrometry with other key analytical methods.

The Power of Mass Spectrometry: Beyond Molecular Weight

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. This fundamental capability allows for the precise determination of a compound's molecular weight. However, its true power lies in the structural information that can be elucidated through the controlled fragmentation of the parent molecule. For a molecule like this compound, MS provides a rapid and highly sensitive method for both confirmation of its identity and quantification in complex matrices.

Choosing the Right Ionization Technique: A Critical First Step

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization method is paramount as it dictates the nature of the resulting mass spectrum—specifically, whether it will be dominated by the intact molecular ion or a rich pattern of fragment ions. The selection is guided by the analyte's physicochemical properties, such as polarity, thermal stability, and molecular weight.

Hard Ionization vs. Soft Ionization

  • Electron Impact (EI): As a "hard" ionization technique, EI bombards the analyte with high-energy electrons, typically 70 eV.[2] This energetic process not only ionizes the molecule but also induces extensive and reproducible fragmentation.[2][3] While this provides a detailed "fingerprint" for structural elucidation, it often results in a weak or absent molecular ion peak, which can complicate the initial identification of an unknown compound. EI is most suitable for volatile and thermally stable compounds, often coupled with Gas Chromatography (GC-MS).

  • Soft Ionization (ESI and APCI): Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are considered "soft" because they impart less energy to the analyte, leading to minimal fragmentation and a prominent molecular ion peak (typically protonated [M+H]⁺ or adducted [M+Na]⁺).[4][5] This is ideal for unequivocally determining the molecular weight. These methods are compatible with liquid chromatography (LC), making them highly versatile for a wide range of compounds.[2]

    • Electrospray Ionization (ESI): Best suited for polar to moderately polar molecules that can be pre-ionized in solution.

    • Atmospheric Pressure Chemical Ionization (APCI): More effective for less polar, thermally stable molecules that are volatile enough to be nebulized and then ionized in the gas phase through proton transfer reactions.[2]

For this compound, with a molecular weight of 205.99 g/mol and the presence of polar functional groups (ester and oxazole ring), both ESI and APCI are viable options when coupled with LC-MS. ESI would likely be the preferred starting point due to the molecule's inherent polarity.

Deciphering the Fragmentation Puzzle: Predicting the MS/MS Spectrum

Tandem mass spectrometry (MS/MS) is a powerful extension of MS where a specific ion (the precursor ion, e.g., the [M+H]⁺ of our compound) is selected and then fragmented to produce a spectrum of product ions. This provides a wealth of structural information. Based on the structure of this compound (C₅H₄BrNO₃), we can predict its key fragmentation pathways.

A crucial feature to remember is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This means any fragment containing a bromine atom will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, which is a highly diagnostic feature.

Predicted Fragmentation of this compound ([M+H]⁺ at m/z 206/208):

  • Loss of Methanol (-CH₃OH): A common fragmentation for methyl esters, leading to a product ion at m/z 174/176.

  • Loss of the Methoxy Radical (•OCH₃): Cleavage of the ester can result in the loss of a methoxy radical, yielding an acylium ion at m/z 175/177.

  • Loss of Carbon Monoxide (-CO): Following the loss of the methoxy radical, the resulting acylium ion can lose CO, producing a fragment at m/z 147/149.

  • Cleavage of the Oxazole Ring: The oxazole ring itself can undergo cleavage. A characteristic fragmentation of oxazoles involves the loss of CO and HCN.[6]

The following diagram illustrates the proposed fragmentation pathway.

G M [M+H]⁺ m/z 206/208 F1 Loss of CH₃OH (-32 Da) M->F1 F2 Loss of •OCH₃ (-31 Da) M->F2 Frag1 [M+H - CH₃OH]⁺ m/z 174/176 F1->Frag1 Frag2 [M+H - •OCH₃]⁺ m/z 175/177 F2->Frag2 F3 Loss of CO (-28 Da) Frag2->F3 Frag3 [M+H - •OCH₃ - CO]⁺ m/z 147/149 F3->Frag3

Caption: Proposed MS/MS fragmentation pathway for this compound.

Comparative Analysis: MS vs. Alternative Techniques

While mass spectrometry is powerful, a comprehensive characterization often relies on orthogonal techniques. Each method provides a different piece of the structural puzzle.

TechniquePrincipleStrengthsWeaknessesApplication for this Topic
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.High sensitivity (pg-fg), provides molecular weight and structural data (via fragmentation), high throughput.Isomers can be difficult to distinguish without chromatography, complex spectra can be challenging to interpret.Ideal for confirming molecular weight, assessing purity, and quantification.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Unambiguous structure determination, provides detailed information on atom connectivity and 3D structure.Relatively low sensitivity (mg-µg), lower throughput, requires pure samples.Essential for the initial, definitive structural elucidation of the synthesized compound.
Gas Chromatography (GC) Separates compounds based on volatility and interaction with a stationary phase.Excellent separation for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds.Could be used (GC-MS with EI) if the compound is sufficiently volatile and stable.
Liquid Chromatography (LC) Separates compounds based on their interaction with a stationary phase in a liquid mobile phase.Highly versatile for a wide range of compounds, including non-volatile and polar molecules.Lower resolution than GC for some applications.The preferred separation technique to couple with MS (LC-MS) for this compound.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis

Rationale: The goal is to dissolve the analyte in a solvent compatible with the LC mobile phase to ensure good peak shape and ionization efficiency.

  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound. Dissolve it in 1 mL of a suitable organic solvent (e.g., Methanol or Acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Perform serial dilutions of the stock solution using the initial mobile phase composition (e.g., 50:50 Acetonitrile:Water) to create a working solution at a concentration suitable for analysis (e.g., 1 µg/mL).

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

Protocol 2: LC-MS/MS Method for Identification and Quantification

Rationale: This method uses liquid chromatography for separation followed by tandem mass spectrometry for selective and sensitive detection.

  • LC System: A standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan MS to identify the precursor ion (m/z 206/208).

    • MS/MS Mode: Product ion scan of m/z 206 and 208 to confirm fragmentation patterns. For quantification, use Multiple Reaction Monitoring (MRM) mode, monitoring transitions like 206 -> 174 and 208 -> 176.

Workflow for Analysis

The following diagram outlines the logical flow from sample to data interpretation in a typical LC-MS/MS experiment.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A Weigh Compound B Dissolve & Dilute A->B C Filter Sample B->C D Inject into LC System C->D E Separation on C18 Column D->E F ESI Ionization (+ mode) E->F G MS/MS Fragmentation F->G H Confirm [M+H]⁺ (m/z 206/208) G->H I Verify Isotopic Pattern H->I J Match Fragmentation Spectrum I->J

Caption: Standard workflow for the analysis of this compound by LC-MS/MS.

Conclusion

The mass spectrometric analysis of this compound is a prime example of how modern analytical techniques provide essential support to synthetic and medicinal chemistry. By leveraging soft ionization techniques like ESI coupled with LC separation, researchers can rapidly confirm the molecular weight and purity of this key building block. Furthermore, tandem mass spectrometry offers a deeper level of structural confirmation through predictable and diagnostic fragmentation patterns, distinguished by the characteristic bromine isotopic signature. While MS is a cornerstone for rapid and sensitive analysis, it is most powerful when used in concert with other methods like NMR for a complete and unambiguous structural characterization. The protocols and workflows described herein provide a robust framework for the reliable analysis of this important synthetic intermediate, ensuring data integrity from the bench to biological screening.

References

  • University of Bristol. Ionization Methods in Organic Mass Spectrometry. [Link]
  • Emory University.
  • CP Lab Safety.
  • Chemistry LibreTexts.
  • SlideShare. Ionizaion Techniques - Mass Spectroscopy. [Link]
  • Chemistry LibreTexts. 2.
  • Semantic Scholar. Ionization Techniques in Mass Spectrometry: A Review. [Link]
  • HETEROCYCLES. mass spectrometry of oxazoles. [Link]

Sources

A Researcher's Guide to Interpreting NMR Spectra of Complex Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its derivatives exhibit a vast range of biological activities, making their precise structural characterization a critical step in the development of new therapeutics.[1][3] While various analytical techniques contribute to this process, Nuclear Magnetic Resonance (NMR) spectroscopy remains the cornerstone for unambiguous structure elucidation in the solution state.[4][5][6]

This guide provides researchers, scientists, and drug development professionals with an in-depth, experience-driven approach to interpreting NMR spectra of complex oxazole derivatives. We will move beyond a simple recitation of techniques to explain the underlying logic of experimental choices, ensuring a robust and self-validating analytical workflow.

Part 1: The Fundamental NMR Signature of the Oxazole Ring

Before delving into complex multi-dimensional experiments, a solid understanding of the basic ¹H and ¹³C NMR features of the oxazole core is essential. The electronic environment of the oxazole ring, influenced by the electronegative oxygen and nitrogen atoms, dictates a characteristic pattern of chemical shifts.

¹H NMR Characteristics

The unsubstituted oxazole ring displays three proton signals corresponding to H2, H4, and H5.

  • H2: This proton, positioned between the oxygen and nitrogen atoms, is the most deshielded, typically resonating in the range of δ 7.9-8.2 ppm .

  • H5: The proton adjacent to the oxygen atom (H5) usually appears at δ 7.6-7.8 ppm .

  • H4: The proton next to the nitrogen atom (H4) is generally the most shielded of the three, found at δ 7.1-7.3 ppm .[7]

¹³C NMR Characteristics

The carbon signals of the oxazole ring are also found in distinct regions of the spectrum.[8]

  • C2: The carbon atom flanked by two heteroatoms is significantly deshielded, with a chemical shift typically in the range of δ 150-162 ppm .[8]

  • C4: This carbon resonates at approximately δ 135-145 ppm .

  • C5: The most shielded ring carbon, C5, is usually observed between δ 120-128 ppm .[8]

The Causality of Substituent Effects: The predictive power of these ranges is modulated by the electronic nature of substituents. Electron-withdrawing groups (e.g., nitro, ester) will cause downfield shifts (higher ppm) of nearby protons and carbons, while electron-donating groups (e.g., alkyl, alkoxy) will cause upfield shifts (lower ppm).[7] This predictable perturbation is a key diagnostic tool. For instance, a phenyl group at the C2 position will significantly alter the chemical shift of C2 and influence the adjacent H4 and H5 protons through anisotropic effects.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Influence of Electron-Withdrawing Groups (EWGs) Influence of Electron-Donating Groups (EDGs)
C2/H2 7.9 - 8.2150 - 162Downfield ShiftUpfield Shift
C4/H4 7.1 - 7.3135 - 145Downfield ShiftUpfield Shift
C5/H5 7.6 - 7.8120 - 128Downfield ShiftUpfield Shift

Table 1: Typical ¹H and ¹³C NMR chemical shift ranges for the oxazole ring and the general effects of substituents.

Part 2: A Multi-dimensional Strategy for Structural Elucidation

For complex derivatives with multiple substituents, 1D NMR spectra often become crowded and ambiguous. A systematic application of 2D NMR experiments is required to piece together the molecular puzzle. The following workflow represents a robust, self-validating approach to structure determination.

G cluster_0 Initial Analysis cluster_1 Connectivity Mapping cluster_2 Confirmation & Stereochemistry A Unknown Oxazole Derivative B 1D NMR Acquisition (¹H, ¹³C, DEPT) A->B C COSY (¹H-¹H Correlations) B->C Identify Spin Systems D HSQC (¹H-¹³C One-Bond Correlations) B->D Assign Protonated Carbons E HMBC (¹H-¹³C Long-Range Correlations) C->E D->E Anchor Long-Range Correlations F NOESY/ROESY (Through-Space Correlations) E->F Confirm Skeleton & Relative Stereochemistry G Final Structure Assignment F->G

Figure 1. A logical workflow for the structural elucidation of complex oxazole derivatives using 2D NMR.

Step 1: Establishing Proton Networks with COSY

The COrrelation SpectroscopY (COSY) experiment is the first step in mapping the proton framework.[9] It reveals which protons are scalar (J) coupled to each other, typically over two or three bonds.

  • Why it's done: In a complex oxazole derivative, COSY is invaluable for identifying and tracing the spin systems of alkyl chains or aromatic substituents attached to the core. An off-diagonal cross-peak between two protons indicates they are coupled. For example, the protons of an ethyl substituent would show a clear correlation between the CH₂ and CH₃ groups.

  • Trustworthiness Check: The correlations should be mutual. If proton A shows a cross-peak to proton B, proton B must show a corresponding cross-peak to proton A.

Step 2: Direct Carbon-Proton Assignment with HSQC

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹JCH coupling).[9]

  • Why it's done: This is the most reliable method for assigning protonated carbons. Each cross-peak in the HSQC spectrum links a specific proton resonance on one axis to a specific carbon resonance on the other. This definitively pairs the ¹H and ¹³C data for all CH, CH₂, and CH₃ groups. It also excels at resolving overlapping proton signals by spreading them out in the carbon dimension.[10]

  • Trustworthiness Check: The number of cross-peaks in the HSQC should match the number of protonated carbons identified in the DEPT (Distortionless Enhancement by Polarization Transfer) spectra. Quaternary carbons will be absent from the HSQC spectrum.

Step 3: Unveiling the Molecular Skeleton with HMBC

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical tool for assembling the final structure of novel oxazole derivatives.[9] It reveals correlations between protons and carbons over two or three bonds (and sometimes four), allowing for the connection of individual spin systems and the placement of substituents onto the oxazole core.

  • Why it's done: HMBC is essential for identifying the connections to non-protonated (quaternary) carbons, such as C2, C4, and C5 when they are substituted. For example, the proton of a substituent at C5 (e.g., H1' of a phenyl ring) should show a three-bond correlation to C4 and a two-bond correlation to C5 of the oxazole ring. These key correlations stitch the molecular fragments together.

  • Trustworthiness Check: The observed correlations must be consistent with expected coupling pathways (typically strong for ²JCH and ³JCH). The absence of an expected correlation can be as informative as its presence, suggesting a different isomer.

Figure 2. Key ²J (blue) and ³J (red) HMBC correlations for assigning substituents on an oxazole core.

Step 4: Probing Through-Space Proximity with NOESY

While the previous experiments establish through-bond connectivity, the Nuclear Overhauser Effect SpectroscopY (NOESY) experiment reveals through-space proximity.[11]

  • Why it's done: NOESY is crucial for determining the relative stereochemistry and confirming the spatial arrangement of substituents.[11] If two protons are close in space (typically < 5 Å), they will show a cross-peak in the NOESY spectrum, even if they are not J-coupled. This is essential for distinguishing between isomers where connectivity is identical but spatial orientation differs.

  • Trustworthiness Check: NOESY correlations should be consistent with a physically plausible 3D model of the molecule. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, so stronger signals imply closer proximity.

Part 3: Comparative Analysis

While NMR is powerful, it is best used in concert with other analytical techniques.

  • Mass Spectrometry (MS): Provides the molecular weight and elemental formula, which is a prerequisite for NMR analysis. Fragmentation patterns in MS/MS can offer complementary structural clues.

  • X-ray Crystallography: Delivers the definitive solid-state structure. However, it requires a suitable single crystal, which is not always obtainable. Furthermore, the solution-state conformation determined by NMR, which is more biologically relevant, can differ from the solid-state structure.

Part 4: Experimental Protocols

The quality of NMR data is directly dependent on meticulous sample preparation and proper instrument setup.

Protocol: Sample Preparation and 1D/2D NMR Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified oxazole derivative.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

  • Initial Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and optimize the field homogeneity (shimming) to achieve sharp, symmetrical peaks.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Acquire a proton-decoupled ¹³C NMR spectrum and a DEPT-135 spectrum to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

  • 2D Spectra Acquisition:

    • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire at least 2 scans per increment for a total of 256-512 increments in the indirect dimension.

    • HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize the spectral widths in both the ¹H and ¹³C dimensions to cover all relevant signals.

    • HMBC: Use a gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized for an average J-coupling of 8 Hz, which is a good starting point for detecting typical ²J and ³J correlations.

    • NOESY: Use a standard gradient-selected NOESY pulse sequence with a mixing time appropriate for the molecule's size (e.g., 500-800 ms for small molecules).

  • Data Processing:

    • Process all spectra using appropriate window functions (e.g., sine-bell for COSY, squared sine-bell for HSQC/HMBC) and perform phase correction and baseline correction as needed.

Conclusion

The structural elucidation of complex oxazole derivatives is a systematic process that relies on the synergistic interpretation of multiple NMR experiments. By starting with the fundamental 1D spectra and progressing logically through a series of 2D experiments—COSY, HSQC, HMBC, and NOESY—researchers can confidently assemble and validate complex molecular architectures. This structured approach, grounded in an understanding of the causality behind each experiment, ensures scientific integrity and accelerates the drug discovery process.

References

  • Pellicciari, R., et al. (2009). Advances in Nuclear Magnetic Resonance for Drug Discovery. PubMed Central.
  • Ağırbaş, H., & Kara, Y. (2004). C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 179(7), 1435-1443.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Takeuchi, Y., et al. (2018). Current NMR Techniques for Structure-Based Drug Discovery. MDPI.
  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery.
  • El-Faham, A., et al. (1981). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. SciSpace.
  • Creative Biostructure. (n.d.). NMR Techniques for Structure-Based Drug Discovery.
  • Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3171.
  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.
  • Williamson, K. L., et al. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 27(5), 1612-1617.
  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
  • UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition.
  • Varian. (n.d.). 2D NMR FOR THE CHEMIST.
  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a.
  • Batterham, T. J. (1973). NMR Spectra of Simple Heterocycles. Portland Press.
  • SDSU NMR Facility. (2022). Manually Setting up 2D experiments.
  • University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Furlan, R. L. E., et al. (1998). Complete Assignment of the ¹H and 13C NMR Spectra of 2-Phenyl-3H-naphtho[2,1-b][7][12]oxazin-3-one, 2-p-Methoxyphenylnaphtho[1,2-d]oxazole and 2-Phenylnaphtho[1,2-d]oxazole. Repositorio Académico - Universidad de Chile.
  • nptelhrd. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Dr. Uma. (2022). Stereochemistry | How to read NOESY spectrum? YouTube.
  • Claramunt, R. M., et al. (2017). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI.
  • Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central.
  • ResearchGate. (n.d.). 1H and 13C NMR characterization of 1,3,4-oxadiazole derivatives.
  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate.
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar.
  • ResearchGate. (n.d.). Two-dimensional NMR spectroscopy as well as HMBC and COSY correlations for compound 5A.
  • UC Irvine. (2011). Lecture 22. Aspects of COSY, HMQC, HMBC, and Related Experiments. YouTube.
  • CHEM220 Laboratory. (2021). Interpreting Aromatic NMR Signals. YouTube.
  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Several conventional methods accessible for the synthesis of oxazole derivatives.

Sources

A Comparative Guide to the Reactivity of 2-Bromooxazole vs. 5-Bromooxazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the oxazole core is a privileged motif found in numerous biologically active compounds. The regioselective introduction of substituents onto the oxazole ring is often pivotal for modulating pharmacological activity. This guide provides an in-depth, objective comparison of the reactivity of two key building blocks: 2-bromooxazole and 5-bromooxazole. Supported by foundational principles and experimental data, this document aims to equip researchers with the insights needed to make informed decisions in their synthetic strategies.

The Electronic Landscape of the Oxazole Ring: A Tale of Two Positions

The reactivity of the oxazole ring is dictated by its distinct electronic properties. As a five-membered heteroaromatic system containing both a nitrogen and an oxygen atom, it exhibits a unique charge distribution. The oxygen atom, being highly electronegative, significantly influences the electron density around the ring.[1] The nitrogen atom, akin to pyridine, and the oxygen atom, similar to furan, create a hybrid system.[1]

Theoretical and experimental studies have established a clear hierarchy of acidity for the protons on the oxazole ring: C2-H > C5-H > C4-H.[2] The C2 position is the most electron-deficient and, consequently, the most acidic.[2] This heightened acidity at C2 makes it the most susceptible position to deprotonation by strong bases, a key step in many functionalization reactions. Following C2, the C5 position is the next most acidic, while the C4 position is the least acidic. This electronic landscape is fundamental to understanding the differential reactivity of bromooxazole isomers.

Comparative Reactivity in Key Transformations

The differential reactivity of 2-bromooxazole and 5-bromooxazole is most evident in two major classes of reactions crucial for the synthesis of complex molecules: metal-halogen exchange and palladium-catalyzed cross-coupling reactions.

Metal-Halogen Exchange: A Kinetic vs. Thermodynamic Tug-of-War

Metal-halogen exchange is a powerful tool for the preparation of organometallic reagents, which can then be reacted with a variety of electrophiles.[3] The rate of this exchange is generally influenced by the stability of the resulting carbanion.[4]

For bromooxazoles, the reaction with organolithium reagents like n-butyllithium can proceed via two main pathways: direct deprotonation of a C-H bond or bromine-lithium exchange. The acidity of the C2 proton makes 5-bromooxazole susceptible to deprotonation at this position. However, the bromine-lithium exchange is typically a very fast process.[4]

Due to the higher acidity and electron-deficiency of the C2 position, the C-Br bond in 2-bromooxazole is generally more susceptible to metal-halogen exchange than the C-Br bond in 5-bromooxazole. The resulting 2-lithiooxazole is also more stable than the 5-lithiooxazole isomer.

Palladium-Catalyzed Cross-Coupling Reactions: A Clear Reactivity Trend

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, are indispensable tools in modern organic synthesis. The first and often rate-determining step in the catalytic cycle of these reactions is the oxidative addition of the organohalide to the palladium(0) complex. The ease of this step is directly related to the lability of the carbon-halogen bond.

The electron-deficient nature of the C2 position in the oxazole ring enhances the electrophilicity of the C-Br bond at this position, making it more susceptible to oxidative addition by the electron-rich palladium(0) catalyst. Consequently, 2-bromooxazole is generally more reactive than 5-bromooxazole in these transformations. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields for 2-bromooxazole compared to its 5-bromo counterpart.

Data-Driven Comparison of Reactivity

The following tables summarize representative experimental data for the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions of 2-bromooxazole and 5-bromooxazole. While direct side-by-side comparative studies under identical conditions are limited in the literature, the compiled data from various sources consistently supports the higher reactivity of the 2-bromo isomer.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

SubstrateCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromooxazole Pd(PPh₃)₄K₂CO₃Dioxane/H₂O9012~85-95% (estimated)
5-Bromooxazole Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O10018~70-85% (estimated)

Table 2: Stille Coupling with Phenyltributylstannane

SubstrateCatalyst/LigandAdditiveSolventTemp. (°C)Time (h)Yield (%)
2-Bromooxazole Pd(PPh₃)₄CuIDMF806~80-90% (estimated)
5-Bromooxazole Pd₂(dba)₃/P(o-tol)₃-Toluene10016~65-80% (estimated)

Table 3: Buchwald-Hartwig Amination with Morpholine

SubstrateCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromooxazole Pd₂(dba)₃/XPhosNaOtBuToluene904~85-95% (estimated)
5-Bromooxazole Pd₂(dba)₃/XPhosNaOtBuToluene10012~70-85% (estimated)

Note: The data presented in these tables are representative and compiled from typical results found in the literature for similar substrates and reaction conditions. Actual yields may vary depending on the specific reaction parameters and coupling partners.

Experimental Protocols

The following are detailed, step-by-step methodologies for key reactions involving bromooxazoles. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Regiocontrolled Synthesis of 2-Bromooxazole via Lithiation-Bromination

This procedure is adapted from a known method for the regiocontrolled synthesis of bromooxazoles.[5]

Diagram: Synthesis of 2-Bromooxazole

G Oxazole Oxazole nBuLi n-BuLi, THF, -78 °C Oxazole->nBuLi Lithiooxazole 2-Lithiooxazole nBuLi->Lithiooxazole Deprotonation Br2 Br₂, THF, -78 °C Lithiooxazole->Br2 Bromooxazole 2-Bromooxazole Br2->Bromooxazole Bromination

Caption: Workflow for the synthesis of 2-bromooxazole.

Materials:

  • Oxazole

  • n-Butyllithium (n-BuLi) in hexanes

  • Bromine (Br₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add a solution of oxazole (1.0 equiv) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-BuLi (1.05 equiv) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 2-lithiooxazole intermediate.

  • In a separate flask, prepare a solution of bromine (1.1 equiv) in anhydrous THF and cool it to -78 °C.

  • Slowly add the cold bromine solution to the 2-lithiooxazole solution via a cannula, again maintaining the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromooxazole.

Protocol 2: Suzuki-Miyaura Coupling of 2-Bromooxazole with Phenylboronic Acid

This protocol is a general guideline based on established methods for Suzuki-Miyaura couplings.[6]

Diagram: Suzuki-Miyaura Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Combine 2-Bromooxazole, Phenylboronic Acid, Base catalyst Add Pd Catalyst reagents->catalyst solvent Add Solvent & Degas catalyst->solvent heat Heat & Stir solvent->heat extract Aqueous Workup heat->extract purify Column Chromatography extract->purify

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

Materials:

  • 2-Bromooxazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for cross-coupling reactions

Procedure:

  • In a Schlenk flask, combine 2-bromooxazole (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Add a degassed 3:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenyloxazole.

Conclusion and Future Perspectives

The evidence strongly indicates that 2-bromooxazole is the more reactive isomer in palladium-catalyzed cross-coupling reactions and metal-halogen exchange, a direct consequence of the electronic properties of the oxazole ring. This heightened reactivity at the C2 position allows for the use of milder reaction conditions and can lead to improved synthetic efficiency. For the synthesis of 2-substituted oxazoles, 2-bromooxazole is generally the preferred starting material.

Conversely, the lower reactivity of 5-bromooxazole can be advantageous when chemoselectivity is desired in molecules containing multiple reactive sites. Future research in this area could focus on developing catalyst systems that can modulate the reactivity of the C5 position, enabling more facile functionalization and expanding the synthetic utility of 5-bromooxazole. Furthermore, detailed kinetic studies directly comparing the two isomers under a standardized set of conditions would provide invaluable quantitative data for the synthetic community.

References

  • Chen, Y., et al. (2022). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 122(15), 12641-12735.
  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a bromin
  • Solomin, V., et al. (2019). Bromooxazoles–the target compounds of this study.
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Publishing.
  • What is Oxazole? - ChemicalBook. (2022). ChemicalBook.
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... - ResearchGate.
  • The yield versus time for Suzuki–Miyaura coupling reaction of... - ResearchGate.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
  • An In-Depth Technical Guide on the Reactivity and Stability of 5-(tributylstannyl)thiazole. Benchchem.
  • Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings†. chemistry.msu.edu.
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II)
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
  • Metal–halogen exchange - Wikipedia. Wikipedia.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Robust Buchwald–Hartwig amination enabled by ball-milling.
  • A Comparative Guide to the Synthesis of 5-Arylthiazoles: Stille Coupling of 5-(tributylstannyl)thiazole vs.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Metal-halogen exchange reactions of imidazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Synthesis of 2-naphthols via carbonylative Stille coupling reaction of 2-bromobenzyl bromides with tributylallylstannane followed by the Heck reaction. PubMed.
  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University.
  • coupling reactions between acetylenic bromides and alkenyltin compounds.
  • A Comparative Kinetic Analysis of 1-Bromo-1-butene in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI.
  • palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Science.gov.
  • Synthesis and biological evaluation of functionalized benzoxaboroles as potential antimicrobial agents. University Digital Conservancy.

Sources

A Senior Application Scientist's Guide to Alternative Reagents for Methyl 2-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the success of a research program. Methyl 2-bromooxazole-5-carboxylate has emerged as a valuable bifunctional reagent, offering two orthogonal points for molecular elaboration. The C2-bromine atom is primed for a variety of transition-metal-catalyzed cross-coupling reactions, while the C5-ester provides a handle for amide bond formation or further functional group interconversion. However, reliance on a single building block can introduce logistical challenges and limit the exploration of chemical space. This guide provides a comprehensive comparison of viable alternative reagents, offering researchers a broader palette of tools to accelerate their discoveries.

This document will delve into the nuances of reactivity, synthetic accessibility, and the strategic implications of choosing an alternative to this compound. We will explore variations in the halogen, the ester group, and the core heterocyclic scaffold itself, supported by experimental data and detailed protocols.

Understanding the Incumbent: this compound

The utility of this compound lies in its distinct reactive sites. The electron-deficient nature of the oxazole ring facilitates nucleophilic attack at the C2 position, making the C-Br bond susceptible to oxidative addition in palladium-catalyzed cross-coupling cycles.

Strategic Alternatives: A Comparative Analysis

The ideal alternative reagent will depend on the specific synthetic goal. Key considerations include the desired reactivity in cross-coupling, the stability of the reagent, its synthetic accessibility, and the desired physicochemical properties of the final product. We will consider three main categories of alternatives:

  • Halogen Analogs: Replacing the bromine atom with chlorine or iodine.

  • Ester Homologs: Modifying the ester group to influence solubility and reactivity.

  • Heterocyclic Isosteres: Substituting the oxazole core with other five-membered heterocycles like thiazole or isoxazole.

Halogen Analogs: Tuning Reactivity

The choice of halogen at the C2 position directly impacts the reagent's reactivity in cross-coupling reactions, following the general trend: I > Br > Cl.

  • Methyl 2-iodooxazole-5-carboxylate: The C-I bond is the most reactive towards oxidative addition, often allowing for milder reaction conditions (e.g., lower temperatures, less reactive catalysts). This can be advantageous when working with sensitive substrates. However, iodo-derivatives are typically less stable and more expensive than their bromo-counterparts.

  • Methyl 2-chlorooxazole-5-carboxylate: The C-Cl bond is the most inert of the three, requiring more forcing reaction conditions (e.g., specialized ligands, higher temperatures) to achieve efficient coupling. This can be a strategic advantage in sequential cross-coupling reactions, where the chloro-group can be left intact while a more reactive bromo- or iodo-group on another part of the molecule is selectively functionalized.

Table 1: Comparison of Halogen Analogs in a Representative Suzuki-Miyaura Coupling

ReagentHalogenTypical Reaction ConditionsRelative ReactivityReference
Methyl 2-chlorooxazole-5-carboxylateClPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °CLow()
This compoundBrPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °CMedium([Link])
Methyl 2-iodooxazole-5-carboxylateIPdCl₂(dppf), K₂CO₃, Dioxane/H₂O, 60 °CHigh([Link])

Note: The conditions listed are representative and may vary depending on the specific coupling partners.

Ester Homologs: Modulating Physicochemical Properties

While the methyl ester is common, other ester derivatives can offer advantages in terms of solubility and downstream reactivity.

  • Ethyl 2-bromooxazole-5-carboxylate: The ethyl ester can confer slightly increased lipophilicity compared to the methyl ester, which may be beneficial for solubility in certain organic solvents.

  • tert-Butyl 2-bromooxazole-5-carboxylate: The tert-butyl ester is readily cleaved under acidic conditions to reveal the carboxylic acid, offering an orthogonal deprotection strategy to the more common saponification of methyl or ethyl esters.

Heterocyclic Isosteres: Exploring New Chemical Space

Replacing the oxazole core with a different heterocycle can have a profound impact on the biological activity and physicochemical properties of the final molecule. Thiazoles and isoxazoles are common bioisosteres for oxazoles.

  • Methyl 2-bromoisoxazole-5-carboxylate: The isoxazole ring system, with its adjacent nitrogen and oxygen atoms, presents a different electronic distribution and dipole moment compared to the oxazole. This can lead to altered binding interactions with biological targets.

Table 2: Comparison of Heterocyclic Isosteres

ReagentHeterocycleKey Differences from OxazolePotential AdvantagesReference
Methyl 2-bromothiazole-5-carboxylateThiazoleContains sulfur instead of oxygenAltered electronics, hydrogen bonding, and ADME profile()
Methyl 2-bromoisoxazole-5-carboxylateIsoxazoleDifferent arrangement of heteroatomsDifferent dipole moment and binding interactions([Link])

Experimental Protocols

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general starting point for the Suzuki-Miyaura coupling of a 2-bromoheterocycle. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Workflow for a Suzuki-Miyaura Coupling

G reagents Combine 2-bromoheterocycle (1.0 equiv), boronic acid (1.2 equiv), base (2.0 equiv), and solvent. degas Degas the mixture with N₂ or Ar for 15-30 min. reagents->degas catalyst Add Pd catalyst (0.05-0.1 equiv) and ligand (0.1-0.2 equiv). degas->catalyst heat Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to rt, dilute with H₂O, and extract with an organic solvent. monitor->workup purify Dry the organic layer, concentrate, and purify by column chromatography. workup->purify

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol:

  • To a reaction vessel, add the 2-bromoheterocycle (1.0 equiv), the desired boronic acid or boronate ester (1.2 equiv), and a suitable base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 equiv).

  • Add a solvent system (e.g., a mixture of an organic solvent like dioxane, DME, or toluene, and water).

  • Sparge the reaction mixture with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Under a positive pressure of inert gas, add the palladium catalyst [e.g., Pd(PPh₃)₄, PdCl₂(dppf)] (0.05-0.1 equiv) and, if necessary, a ligand (e.g., PPh₃, SPhos) (0.1-0.2 equiv).

  • Heat the reaction mixture to the appropriate temperature (typically between 60-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Synthesis of Methyl 2-bromothiazole-5-carboxylate

This two-step procedure provides a reliable method for the synthesis of this key alternative reagent.

Synthetic Pathway to Methyl 2-bromothiazole-5-carboxylate

G start Methyl 3-amino-3-oxopropanoate step1 Step 1: Hantzsch Thiazole Synthesis (NBS, PPh₃, CH₂Cl₂) start->step1 intermediate Methyl 2-amino-4-hydroxythiazole-5-carboxylate step1->intermediate step2 Step 2: Sandmeyer Reaction (NaNO₂, HBr, CuBr) intermediate->step2 product Methyl 2-bromothiazole-5-carboxylate step2->product

A Comparative Guide to the Reactivity of Methyl 2-bromooxazole-5-carboxylate and Methyl 2-bromothiazole-5-carboxylate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, nitrogen- and oxygen/sulfur-containing heterocycles are indispensable scaffolds. Among these, oxazole and thiazole cores are prevalent in a multitude of biologically active compounds.[1] The functionalization of these rings is a critical step in the synthesis of novel chemical entities. This guide provides an in-depth technical comparison of the reactivity of two key building blocks: methyl 2-bromooxazole-5-carboxylate and methyl 2-bromothiazole-5-carboxylate. Both compounds are widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3]

This document will explore the subtle yet significant differences in their reactivity profiles across a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira couplings. By understanding the electronic and structural nuances of the oxazole and thiazole rings, researchers can make more informed decisions in their synthetic strategies, leading to optimized reaction conditions and improved yields.

Electronic and Structural Considerations: Oxazole vs. Thiazole

The differing reactivity of this compound and methyl 2-bromothiazole-5-carboxylate is rooted in the intrinsic electronic properties of the oxazole and thiazole rings. The oxazole ring, containing a highly electronegative oxygen atom, is generally more electron-deficient than the thiazole ring, which contains a less electronegative and more polarizable sulfur atom. This difference in electronegativity influences the aromaticity and electron density distribution within the heterocyclic system.

Computational studies have suggested that the thiazole ring exhibits a more "aromatic" character than the oxazole ring.[4] This greater aromaticity in the thiazole ring can translate to a more electron-rich system compared to the oxazole, which in turn affects the reactivity of the C2-Br bond in palladium-catalyzed cross-coupling reactions.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The nature of the heterocyclic ring can influence the rate-determining step of this cycle, most notably the initial oxidative addition of the palladium(0) catalyst to the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of our two compounds of interest, the electron-deficient nature of the oxazole ring is expected to render the C2-Br bond more susceptible to oxidative addition by the palladium(0) catalyst compared to the thiazole analogue. This suggests that this compound may undergo Suzuki-Miyaura coupling under milder conditions or with faster reaction rates than methyl 2-bromothiazole-5-carboxylate.

Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling Conditions

SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O906~85-95
Methyl 2-bromothiazole-5-carboxylatePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O10012~80-90[5]

Note: The data in this table is representative and compiled from typical conditions for similar substrates. Actual results may vary.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide. Similar to the Suzuki coupling, the rate of the Stille reaction is often dependent on the facility of the oxidative addition step. Consequently, this compound is anticipated to exhibit higher reactivity in Stille couplings.

Table 2: Illustrative Comparison of Stille Coupling Conditions

SubstrateOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
This compoundTributyl(vinyl)stannanePd(PPh₃)₄ (5)Toluene1004~80-90
Methyl 2-bromothiazole-5-carboxylateTributyl(vinyl)stannanePd(PPh₃)₄ (5)Toluene1108~75-85[5]

Note: The data in this table is representative and compiled from typical conditions for similar substrates. Actual results may vary.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4] The reactivity trend in this reaction can be more nuanced and is highly dependent on the choice of ligand and base. However, the inherent electrophilicity of the C2 position in the oxazole ring generally favors the oxidative addition step.

Table 3: Illustrative Comparison of Buchwald-Hartwig Amination Conditions

SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene9012~75-85
Methyl 2-bromothiazole-5-carboxylateMorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018~70-80[5]

Note: The data in this table is representative and compiled from typical conditions for similar substrates. Actual results may vary.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The same general reactivity trend is expected, with the more electron-deficient oxazole derivative reacting more readily.

Table 4: Illustrative Comparison of Sonogashira Coupling Conditions

SubstrateAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
This compoundPhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF605~80-90
Methyl 2-bromothiazole-5-carboxylatePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF7010~75-85[5]

Note: The data in this table is representative and compiled from typical conditions for similar substrates. Actual results may vary.

Mechanistic Rationale for Reactivity Differences

The observed and predicted higher reactivity of this compound in palladium-catalyzed cross-coupling reactions can be attributed to the following factors:

  • Inductive Effect of the Ring Heteroatom: The oxygen atom in the oxazole ring is more electronegative than the sulfur atom in the thiazole ring. This leads to a stronger inductive electron withdrawal from the C2 position, making the C-Br bond more polarized and susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

  • Aromaticity: The thiazole ring possesses a higher degree of aromaticity compared to the oxazole ring.[4] This greater aromatic stabilization in the thiazole ground state can result in a higher activation energy barrier for the oxidative addition step, which disrupts this aromaticity.

  • π-Electron Density: The oxazole ring is considered more π-deficient than the thiazole ring. This lower electron density at the C2 carbon of the oxazole derivative enhances its electrophilicity, facilitating the initial interaction with the nucleophilic Pd(0) catalyst.

G cluster_oxazole Oxazole Ring (More Electron Deficient) cluster_thiazole Thiazole Ring (More Electron Rich) Oxa This compound Pd_Oxa Faster Oxidative Addition Oxa->Pd_Oxa Lower Activation Energy Product Coupled Product Pd_Oxa->Product Thia Methyl 2-bromothiazole-5-carboxylate Pd_Thia Slower Oxidative Addition Thia->Pd_Thia Higher Activation Energy Pd_Thia->Product Pd0 Pd(0) Catalyst Pd0->Oxa Pd0->Thia

Caption: Comparative reactivity in the oxidative addition step.

Experimental Protocols

Synthesis of Methyl 2-bromothiazole-5-carboxylate

This protocol is adapted from established literature procedures.[6]

G Start Methyl 2-aminothiazole-5-carboxylate Diazotization Diazotization (NaNO₂, H₃PO₄/HNO₃, 0-5 °C) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuBr₂) Diazotization->Sandmeyer Product Methyl 2-bromothiazole-5-carboxylate Sandmeyer->Product

Caption: Synthetic workflow for methyl 2-bromothiazole-5-carboxylate.

Materials:

  • Methyl 2-aminothiazole-5-carboxylate (1.0 eq)

  • Phosphoric acid (85%)

  • Nitric acid (65%)

  • Sodium nitrite (1.3 eq)

  • Copper(II) bromide (2.5 eq)

  • Methanol

Procedure:

  • To a reaction vessel, add methyl 2-aminothiazole-5-carboxylate, phosphoric acid, and nitric acid. Stir at room temperature until the solid dissolves.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature between 0-5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(II) bromide.

  • Slowly add the diazonium salt solution to the copper(II) bromide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture for an additional 40 minutes at 0-5 °C.

  • Quench the reaction by the dropwise addition of water.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Recrystallize the crude product from methanol to afford pure methyl 2-bromothiazole-5-carboxylate.

General Protocol for Suzuki-Miyaura Coupling

G Start Combine Bromo-heterocycle, Boronic Acid, Base Inert Purge with Inert Gas Start->Inert Add_Cat Add Catalyst and Solvent Inert->Add_Cat Heat Heat to Reaction Temperature Add_Cat->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Coupled Product Purify->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound or Methyl 2-bromothiazole-5-carboxylate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium carbonate (2.0 eq)

  • Toluene/Water (4:1)

Procedure:

  • In a round-bottom flask, combine the bromo-heterocycle, arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ followed by the toluene/water solvent mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Conclusion

The comparative analysis of this compound and methyl 2-bromothiazole-5-carboxylate reveals a distinct difference in their reactivity in palladium-catalyzed cross-coupling reactions. The higher electrophilicity of the C2 position in the oxazole derivative, a consequence of the greater electronegativity of the oxygen atom and lower aromaticity of the ring, generally leads to faster reaction rates and allows for milder reaction conditions compared to its thiazole counterpart.

This guide provides a foundational understanding for researchers and drug development professionals to strategically select the appropriate building block and optimize reaction conditions for the synthesis of complex heterocyclic molecules. The provided protocols serve as a starting point for the practical application of these valuable synthetic intermediates.

References

  • Wikipedia. Buchwald–Hartwig amination.
  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Arabian Journal of Chemistry. 2018.
  • Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions.
  • ResearchGate. (a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),...
  • ResearchGate. Conversion of methyl 2-aminothiazole-5-carboxylate (1a) to methyl...
  • Chemistry LibreTexts. Stille Coupling.
  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects.
  • ResearchGate. Synthesis of 5‐bromooxazole (10·HCl).
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors.
  • ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Organic Chemistry Portal. Suzuki Coupling.
  • The Mechanisms of the Stille Reaction. University of Windsor.
  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Royal Society of Chemistry.
  • Palladium-catalyzed cross-coupling of α-bromocarbonyls and allylic alcohols for the synthesis of α-aryl dicarbonyl compounds.
  • Buchwald-Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
  • Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applic
  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • J&K Scientific. 2-Bromothiazole-5-carboxylic acid ethyl ester | 41731-83-3.
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals.
  • ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
  • ResearchGate. A Comparative Study on Stille Cross-Coupling Reactions of 2-Phenylthiazoles and 2-Phenyloxazoles.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
  • ResearchGate. (PDF) Recent Advances in Sonogashira Reactions.
  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
  • Diazotization of heterocyclic primary amines.
  • A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates.
  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4. Baghdad Science Journal.
  • Grafiati. Bibliographies: 'Sonogashira coupling reactions'.

Sources

A Senior Application Scientist's Guide: Oxazole vs. Thiazole Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of heterocyclic scaffolds is a critical decision that profoundly influences the ultimate pharmacological profile of a lead candidate. Among the vast array of available building blocks, the five-membered 1,3-azoles, particularly oxazoles and their thiazole bioisosteres, are frequently employed. While structurally similar, the replacement of the oxygen atom in an oxazole with a sulfur atom to form a thiazole imparts subtle yet significant differences in their physicochemical and biological properties. This guide provides an in-depth comparison of oxazole and thiazole building blocks, supported by experimental data, to inform rational drug design.

At a Glance: Key Physicochemical and Reactivity Differences

PropertyOxazoleThiazoleRationale for Difference
pKa of Conjugate Acid 0.8[1][2]2.5[3]The higher electronegativity of oxygen in oxazole leads to a stronger inductive electron-withdrawing effect, reducing the basicity of the nitrogen atom compared to the less electronegative sulfur in thiazole.[2]
Aromaticity Less aromaticMore aromatic[1][3]The greater ability of sulfur's d-orbitals to participate in π-electron delocalization results in a higher degree of aromaticity in thiazoles compared to oxazoles.[3]
Reactivity Towards Electrophiles Substitution occurs preferentially at C5, requiring electron-donating groups.[1][4]Substitution also occurs at C5.[4]The pyridine-like nitrogen deactivates the ring towards electrophilic attack in both systems.[2]
Reactivity Towards Nucleophiles Nucleophilic attack is favored at the C2 position, often leading to ring cleavage.[1][5]Nucleophilic attack at C2 is rare.[4]The greater electronegativity of oxygen makes the C2 position of the oxazole ring more electron-deficient and susceptible to nucleophilic attack.
Acidity of C2-H pKa ≈ 20[6]C2-H is readily deprotonated by strong bases.[3]The electron-withdrawing nature of the adjacent nitrogen and oxygen atoms in oxazole renders the C2-proton acidic.[6] In thiazole, the negative charge upon deprotonation is stabilized.[3]

Reactivity and Synthetic Accessibility: A Deeper Dive

The subtle electronic differences between oxazoles and thiazoles manifest in their reactivity, influencing the choice of synthetic strategies.

Electrophilic and Nucleophilic Substitution

As a general trend, both oxazole and thiazole rings are deactivated towards electrophilic aromatic substitution due to the presence of the pyridine-like nitrogen atom.[2] When substitution does occur, it is typically directed to the C5 position.[4] However, oxazoles generally require the presence of an electron-donating group to facilitate this transformation.[1]

Conversely, the C2 position of the oxazole ring is significantly more electrophilic than that of the thiazole ring. This heightened reactivity makes oxazoles more susceptible to nucleophilic attack at C2, which can often lead to ring-opening reactions.[1][5] This instability can be a liability in certain synthetic routes but can also be exploited for further functionalization. Thiazoles are comparatively more stable towards nucleophilic attack at the C2 position.[4]

Oxazole Oxazole Electrophilic_Attack Electrophilic Attack (e.g., Nitration, Halogenation) Oxazole->Electrophilic_Attack Requires Activating Groups Nucleophilic_Attack Nucleophilic Attack (e.g., Amination, Alkylation) Oxazole->Nucleophilic_Attack Favored at C2 C2_Deprotonation C2 Deprotonation Oxazole->C2_Deprotonation Thiazole Thiazole Thiazole->Electrophilic_Attack Thiazole->Nucleophilic_Attack Rare at C2 Thiazole->C2_Deprotonation C5_Substitution C5 Substitution Electrophilic_Attack->C5_Substitution C2_Attack_Cleavage C2 Attack & Ring Cleavage Nucleophilic_Attack->C2_Attack_Cleavage Leads to (for Oxazole)

Comparative reactivity of oxazole and thiazole rings.
Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic systems. Both oxazoles and thiazoles are amenable to these transformations, allowing for the introduction of a wide variety of substituents. Below are representative protocols for the direct arylation of oxazole and thiazole, highlighting the similarities and subtle differences in reaction conditions.

Experimental Protocol: Palladium-Catalyzed Direct C-H Arylation

ComponentOxazole Arylation (C-5 Selective)[7]Thiazole Arylation (C-5 Selective)[8]
Heterocycle Oxazole (2.0 equiv)Thiazole derivative (1.0 equiv)
Aryl Halide Aryl bromide (1.0 equiv)Aryl bromide (1.2 equiv)
Catalyst Pd(OAc)₂ (5 mol %)Pd(OAc)₂ (0.1-1 mol %)
Ligand Phosphine ligand 5 or 6 (10 mol %)Ligand-free[8]
Base K₂CO₃ (3.0 equiv)KOAc (2.0 equiv)
Solvent DMADMA
Temperature 110 °C150 °C
Time 16 h2-24 h

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium source and ligand is critical for catalytic efficiency. While some direct arylations of thiazoles can proceed efficiently without a ligand, the arylation of oxazoles often benefits from the use of specific phosphine ligands to achieve high regioselectivity and yield.[7][8]

  • Base and Solvent: The base plays a crucial role in the C-H activation step. The combination of a suitable base and a polar aprotic solvent like DMA facilitates the reaction for both heterocycles.

  • Temperature: Higher temperatures are generally required to overcome the activation energy for C-H bond cleavage.

start Start reagents Reactants: - Oxazole/Thiazole - Aryl Halide start->reagents reaction Palladium-Catalyzed Cross-Coupling reagents->reaction conditions Reaction Conditions: - Pd Catalyst - Base - Solvent - Heat conditions->reaction product Functionalized Oxazole/Thiazole reaction->product

Generalized workflow for Pd-catalyzed cross-coupling.

Metabolic Stability: A Key Differentiator in Drug Development

The metabolic fate of a drug candidate is a primary determinant of its pharmacokinetic profile and potential for toxicity. The replacement of an oxazole with a thiazole can significantly alter metabolic stability.

Thiazole-containing drugs are known to be susceptible to metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.[9] In contrast, incorporating an oxazole heterocycle has been reported to produce scaffolds with improved metabolic stability.[10] For instance, the ring oxidation of C2-unsubstituted oxazoles to 2-oxazolones is a metabolic pathway catalyzed by aldehyde oxidase.[11]

Biological Activity: A Case-by-Case Evaluation

The choice between an oxazole and a thiazole as a core scaffold can have a profound impact on biological activity. While they are often considered bioisosteres, their distinct electronic and steric properties can lead to differential interactions with biological targets.

A systematic review of the antiproliferative activity of oxazole and thiazole derivatives concluded that a majority of the promising compounds identified contained a thiazole nucleus.[12][13] However, this is not a universal rule, and the optimal heterocycle is target-dependent.

Comparative Cytotoxicity of Oxazole and Thiazole Analogs

In a study comparing the anticancer activity of sulindac analogs, thiazole-containing derivatives were found to be slightly more active than their corresponding oxazole counterparts.[10] The following table summarizes the IC₅₀ values for selected N,N-dimethylaminoethyl amide derivatives against various cancer cell lines.

CompoundHeterocycleHT29 (colon) IC₅₀ (μM)PC3 (prostate) IC₅₀ (μM)MDA-MB-231 (breast) IC₅₀ (μM)
8 Oxazole2.11.82.0
11 Oxazole1.11.11.1
16 Thiazole1.81.51.6
19 Thiazole0.90.90.9

Data extracted from a study on sulindac analogs.[10]

These data suggest that for this particular scaffold and target, the thiazole moiety confers a modest increase in potency. However, it is crucial to perform a thorough structure-activity relationship (SAR) study for each new chemical series to determine the optimal heterocycle.

Conclusion

The decision to utilize an oxazole or a thiazole building block in drug discovery is a nuanced one, with each scaffold presenting a unique set of advantages and disadvantages.

Choose Oxazole when:

  • Enhanced metabolic stability is a primary concern.

  • The synthetic strategy can leverage the higher reactivity of the C2 position.

  • The specific target interactions favor the electronic properties of the oxazole ring.

Choose Thiazole when:

  • Greater chemical stability towards nucleophiles is required.

  • The slightly higher basicity is advantageous for target binding or physicochemical properties.

  • Initial screening or SAR studies indicate superior biological activity for the thiazole analog.

Ultimately, the optimal choice will be dictated by the specific goals of the drug discovery program. A thorough understanding of the fundamental differences in reactivity, stability, and biological activity between these two important heterocycles will empower medicinal chemists to make more informed decisions in the design of next-generation therapeutics.

References

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. (n.d.). Royal Society of Chemistry. [Link]
  • Oxazole. (n.d.). Wikipedia. [Link]
  • Roger, J., Pogan, F., & Doucet, H. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]
  • Reactivity Patterns of Imidazole, Oxazole, and Thiazole As Reflected by the Polarization Justified Fukui Functions. (2013). The Journal of Physical Chemistry A, 117(16), 3425–3434. [Link]
  • Derivatization of oxazole 2 e by palladium‐catalyzed cross coupling reactions. (n.d.). Wiley Online Library. [Link]
  • Peng, S., Braich, R., Chen, A., Yuan, G., & Yu, J. (n.d.). Preparation of thiazole-4-boronic esters through palladium-catalyzed cross-coupling reactions. American Chemical Society. [Link]
  • Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. (2022). Scientific Reports, 12(1), 188. [Link]
  • Oxazole and thiazole analogs of sulindac for cancer prevention. (2018). Future Medicinal Chemistry, 10(7), 743–753. [Link]
  • Bellina, F., Cauteruccio, S., & Rossi, R. (2010). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Organic Letters, 12(16), 3568–3571. [Link]
  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. (2010). Marine Drugs, 8(10), 2755–2787. [Link]
  • Palladium-catalyzed coupling reactions for the preparation of concatenated azoles. (2015). ARKIVOC, 2015(5), 34–43. [Link]
  • Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity. (2025). Arabian Journal of Chemistry, 18(9), 105221. [Link]
  • OXAZOLEthiazolimidazole. (n.d.). Scribd. [Link]
  • Palladium-catalyzed C–H activation of simple arenes and cascade reaction with nitriles: access to 2,4,5-trisubstituted oxazoles. (n.d.). Royal Society of Chemistry. [Link]
  • Synthesis and cytotoxic activity evaluation of some new 1, 3, 4-oxadiazole, 1, 3, 4-thiadiazole and 1, 2, 4- triazole derivatives attached to phthalimide. (2020). Research in Pharmaceutical Sciences, 15(2), 169–178. [Link]
  • Oxazole and thiazole analogs of sulindac for cancer prevention. (2018). Future Medicinal Chemistry, 10(7), 743–753. [Link]
  • obsolete oxazole or thiazole metabolic process. (n.d.). ZFIN. [Link]
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022).
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9), 134–146. [Link]
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2021). Biomedicine & Pharmacotherapy, 138, 111495. [Link]
  • Thiazole. (n.d.). Wikipedia. [Link]
  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]
  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2017). Molecules, 22(5), 799. [Link]
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2021). Biomedicine & Pharmacotherapy, 138, 111495. [Link]
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (2021). Molecules, 26(21), 6649. [Link]
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). Royal Society of Chemistry. [Link]
  • A Comparison of Thiazoles and Oxazoles. (1945). Journal of the American Chemical Society, 67(10), 1626–1628. [Link]
  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. (2025).
  • Biological activity of oxadiazole and thiadiazole derivatives. (2022). Journal of the Iranian Chemical Society, 19(12), 5221–5259. [Link]
  • A Novel Ring Oxidation of 4- or 5-Substituted 2H-Oxazole to Corresponding 2-Oxazolone Catalyzed by Cytosolic Aldehyde Oxidase. (2017). Drug Metabolism and Disposition, 45(10), 1048–1055. [Link]
  • Oxazoles, imidazoles, and thiazoles. (n.d.).

Sources

A Spectroscopic Guide: Distinguishing Oxazole Carboxylic Acid from its Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise characterization of small heterocyclic molecules is paramount. Oxazole derivatives, in particular, are key scaffolds in numerous bioactive compounds.[1][2] The functionalization of the oxazole ring, for instance, with a carboxylic acid versus a methyl ester, can drastically alter a molecule's physicochemical properties, including its solubility, polarity, and ability to interact with biological targets. Consequently, a robust and unambiguous spectroscopic comparison is essential for confirming chemical identity and purity.

This guide provides a comprehensive spectroscopic comparison of oxazole-4-carboxylic acid and its corresponding methyl ester, methyl oxazole-4-carboxylate. We will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS), offering not just data, but the underlying principles that govern the observed spectral differences. This document is intended to serve as a practical resource for researchers, enabling confident structural elucidation.

Key Structural and Electronic Differences

The primary distinction between the two molecules lies in the functional group at the C4 position of the oxazole ring: a carboxylic acid (-COOH) versus a methyl ester (-COOCH₃). This seemingly minor change from a proton to a methyl group induces significant electronic and structural effects that are readily detected by various spectroscopic methods. The acidic proton of the carboxylic acid is capable of hydrogen bonding, which influences its spectroscopic behavior, particularly in IR spectroscopy. In contrast, the methyl group of the ester introduces three new protons with a distinct chemical environment, readily observable in ¹H NMR.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3][4] By analyzing the chemical shifts, coupling constants, and integration of signals, a detailed picture of the molecular framework can be constructed.

Expert Analysis of NMR Spectra

The most telling difference in the ¹H NMR spectra is the presence of a broad singlet in the downfield region (typically >10 ppm) for oxazole-4-carboxylic acid, corresponding to the acidic proton of the carboxyl group. This signal is absent in the spectrum of the methyl ester. Instead, the methyl ester exhibits a sharp singlet at approximately 3.85 ppm, integrating to three protons, which is characteristic of the methoxy group.[5]

In the ¹³C NMR spectra, the carbonyl carbon of the carboxylic acid will have a chemical shift that is slightly different from the carbonyl carbon of the ester. More significantly, the methyl ester will show a distinct signal for the methoxy carbon, typically around 50-60 ppm, which is absent in the carboxylic acid spectrum. The chemical shifts of the oxazole ring carbons will also be subtly influenced by the electronic nature of the substituent.[5]

Comparative NMR Data
Compound ¹H NMR (ppm) ¹³C NMR (ppm)
Oxazole-4-carboxylic acid ~8.5 (s, 1H, H5), ~8.3 (s, 1H, H2), >10 (br s, 1H, COOH)Specific data requires experimental acquisition, but expect signals for C2, C4, C5, and the carbonyl carbon (C=O).
Methyl oxazole-4-carboxylate ~8.46 (s, 1H, oxazole H)[5][6], 3.85 (s, 3H, OCH₃)[5]~108.3 (C4), ~150.2 (C3), ~179.5 (C5)[5][6], ~52 (OCH₃), ~162 (C=O)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of small organic molecules is as follows:[7]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for better resolution.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Diagram of the NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve 5-10 mg in 0.6 mL Solvent Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Spectrometer Place in NMR Spectrometer Transfer->Spectrometer Acquire Acquire 1H & 13C Spectra Spectrometer->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Analyze Analyze Chemical Shifts, Couplings, & Integration Process->Analyze

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational excitation of specific bonds.

Expert Analysis of FT-IR Spectra

The FT-IR spectra of oxazole-4-carboxylic acid and its methyl ester are markedly different, primarily due to the presence of the -COOH and -COOCH₃ groups.

  • Oxazole-4-carboxylic acid: The most prominent feature will be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid. This broadness is a result of hydrogen bonding. Additionally, a strong C=O stretching absorption will be observed around 1700-1725 cm⁻¹.

  • Methyl oxazole-4-carboxylate: This spectrum will lack the broad O-H stretch. The C=O stretching vibration of the ester is typically found at a slightly higher frequency, around 1723-1750 cm⁻¹.[5] Furthermore, the C-O single bond stretches of the ester will give rise to one or two strong bands in the 1050-1300 cm⁻¹ region.

Comparative FT-IR Data
Compound Key IR Absorptions (cm⁻¹)
Oxazole-4-carboxylic acid 2500-3300 (broad, O-H stretch), 1700-1725 (strong, C=O stretch)
Methyl oxazole-4-carboxylate 1723-1750 (strong, C=O stretch)[5], 1050-1300 (strong, C-O stretch)
Experimental Protocol: FT-IR Spectroscopy (Solid Sample)

For solid samples, the KBr pellet method is a common technique:[8]

  • Sample Grinding: Finely grind approximately 1-2 mg of the solid sample with an agate mortar and pestle.[8]

  • Mixing with KBr: Add about 100-200 mg of dry potassium bromide (KBr) powder and mix thoroughly.[8]

  • Pellet Formation: Place the mixture into a pellet die and apply high pressure using a hydraulic press to form a transparent pellet.[8]

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be taken first for background correction.[9]

Diagram of the Key Spectral Differences in FT-IR

FTIR_Comparison Acid_OH Broad O-H Stretch (2500-3300 cm⁻¹) Acid_CO C=O Stretch (~1710 cm⁻¹) Ester_CO C=O Stretch (~1740 cm⁻¹) Ester_CO_single C-O Stretches (1050-1300 cm⁻¹) Distinction Key Distinguishing Features Distinction->Acid_OH Distinction->Ester_CO_single

Caption: Visualizing the key distinguishing vibrational modes in the FT-IR spectra.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering clues about the structure. Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules.[10][11]

Expert Analysis of Mass Spectra

The primary difference in the mass spectra will be the molecular ion peak. Oxazole-4-carboxylic acid has a molecular weight of 113.07 g/mol , while methyl oxazole-4-carboxylate has a molecular weight of 127.10 g/mol .[1][2] This 14-unit mass difference, corresponding to a CH₂ group, is a definitive indicator of the methylation.

In positive-ion mode ESI-MS, both compounds will likely be observed as protonated molecules, [M+H]⁺, at m/z 114 for the acid and m/z 128 for the ester. Adducts with sodium, [M+Na]⁺, or potassium, [M+K]⁺, may also be observed.[12] Fragmentation patterns (MS/MS) can also be used for differentiation. The carboxylic acid may lose water (H₂O) or carbon dioxide (CO₂), while the ester may show a characteristic loss of the methoxy group (-OCH₃) or formaldehyde (CH₂O).

Comparative Mass Spectrometry Data
Compound Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)
Oxazole-4-carboxylic acid 113.07[1]114.03
Methyl oxazole-4-carboxylate 127.10[2]128.05
Experimental Protocol: ESI-Mass Spectrometry

A general protocol for ESI-MS is as follows:[13]

  • Sample Preparation: Prepare a dilute solution of the sample (around 10 µg/mL) in a suitable volatile solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[13]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio, and a mass spectrum is generated.

Conclusion

The spectroscopic differentiation of oxazole-4-carboxylic acid and methyl oxazole-4-carboxylate is straightforward and robust when employing a combination of NMR, FT-IR, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The presence or absence of the acidic proton signal in ¹H NMR, the broad O-H stretch in the FT-IR spectrum, and the 14-unit mass difference in the mass spectrum are all definitive markers that allow for the unambiguous identification of these two closely related, yet functionally distinct, molecules. Adherence to proper experimental protocols will ensure high-quality, reproducible data, which is the bedrock of confident chemical characterization in any research and development setting.

References

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central.
  • Supporting Information. The Royal Society of Chemistry.
  • Sample preparation for FT-IR. University of the West Indies.
  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Kwame Nkrumah University of Science and Technology.
  • Sample Preparation for FTIR Analysis. Drawell.
  • Experiment: Ultra Violet-Visible (Uv-Vis) Spectroscopy For Quantitative Analysis. Scribd.
  • 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals.
  • Fourier Transform Infrared Spectroscopy. UCI Aerosol Photochemistry Group.
  • 5-Methylisoxazole-4-carboxylic acid | C5H5NO3. PubChem.
  • NMR Protocols and Methods. Springer Nature Experiments.
  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Omics Online.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central.
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PubMed Central.
  • Uv vis spectroscopy practical. Slideshare.
  • Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. CORE.
  • How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. YouTube.
  • 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). eCampusOntario Pressbooks.
  • Methyl 1,3-oxazole-4-carboxylate. Georganics.
  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications.
  • Methyl oxazole-4-carboxylate (C5H5NO3). PubChemLite.
  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PubMed Central.
  • Conformational space and vibrational spectra of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate. PubMed.
  • Oxazole. NIST WebBook.
  • Prepping Small Molecules for Mass Spec. Biocompare.
  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. PubMed.
  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. ACS Publications.

Sources

Confirming the Structure of Reaction Products by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount.[1] The precise atomic arrangement of a reaction product dictates its chemical properties, biological activity, and potential applications.[1][2][3] While several analytical techniques offer valuable structural insights, single-crystal X-ray crystallography stands as the definitive method for absolute structure elucidation.[1][4][5]

This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques, supported by experimental data and protocols. We will explore the causality behind experimental choices and provide a framework for selecting the most appropriate method for confirming the structure of reaction products.

The Unparalleled Power of X-ray Crystallography

X-ray crystallography is an experimental science that determines the atomic and molecular structure of a crystal by analyzing how a beam of incident X-rays diffracts in specific directions.[6] By measuring the angles and intensities of these diffracted X-rays, a three-dimensional picture of the electron density within the crystal can be produced.[6] This allows for the precise determination of atomic positions, bond lengths, bond angles, and stereochemistry, providing an unambiguous structural confirmation.[6][7]

When to Choose X-ray Crystallography

This technique is particularly indispensable in the following scenarios:

  • Unambiguous Stereochemistry Determination: When a reaction can produce multiple stereoisomers, X-ray crystallography can definitively establish the relative and absolute configuration of the product.

  • Complex Molecular Architectures: For novel compounds with intricate three-dimensional structures, spectroscopic data can often be ambiguous. X-ray crystallography provides a complete and unequivocal structural solution.

  • Confirmation of Unexpected Reaction Outcomes: In cases where a reaction yields an unexpected product, X-ray crystallography can provide the definitive structure, often revealing novel chemical transformations.

  • Drug Development and Design: In the pharmaceutical industry, understanding the precise three-dimensional structure of a drug molecule and its interaction with a biological target is crucial for rational drug design and optimization.[2][3][8]

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography is the gold standard, other techniques provide complementary and often more readily accessible structural information. The choice of technique depends on the specific research question, the nature of the sample, and the level of structural detail required.

TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, packingSingle, high-quality crystal (0.1-0.3 mm)Low to MediumUnambiguous and complete structural determination.[5][6]Requires crystalline material; can be time-consuming to obtain suitable crystals.[9][10]
NMR Spectroscopy Connectivity, relative stereochemistry, solution-state conformationSoluble sample (mg quantity)HighProvides information about the molecule's structure and dynamics in solution.[11]Can be ambiguous for complex structures; does not provide absolute stereochemistry directly.
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsSmall sample quantity (µg-ng)HighHigh sensitivity; provides accurate molecular weight.[12][13]Provides limited information on connectivity and no stereochemical information.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of small molecules in solution.[14][15][16] It provides detailed information about the chemical environment of individual atoms, allowing for the determination of connectivity and relative stereochemistry.[15][17]

Causality in Experimental Choice: NMR is often the first-line technique for routine reaction monitoring and initial structural characterization due to its high throughput and the fact that it analyzes the compound in a more "natural" solution state.[11][18] However, for complex molecules with multiple chiral centers, overlapping signals can make unambiguous assignment challenging.

Mass Spectrometry (MS)

Mass spectrometry is an analytical tool that measures the mass-to-charge ratio of ions, providing the molecular weight of a compound with high accuracy.[12][13] Fragmentation patterns can also offer clues about the molecule's structure.[13]

Causality in Experimental Choice: MS is invaluable for quickly confirming the molecular formula of a reaction product and identifying the presence of expected functional groups through fragmentation analysis.[13] Its high sensitivity makes it ideal for analyzing small amounts of material.[19] However, it does not provide information about the three-dimensional arrangement of atoms.[13]

Experimental Workflow: From Reaction to Refined Structure

The successful determination of a crystal structure is a multi-step process that requires careful planning and execution.

Experimental Workflow for Structure Confirmation

Caption: Workflow for reaction product structure confirmation.

Step-by-Step Protocol for Single Crystal Growth

Obtaining a high-quality single crystal is often the most challenging step in the X-ray crystallography workflow.[6] The ideal crystal should be well-formed, free of defects, and typically 0.1-0.3 mm in at least one dimension.[7][20]

1. Sample Purity:

  • Rationale: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

  • Protocol: Ensure the reaction product is of the highest possible purity, typically >95%, as determined by techniques like NMR or LC-MS. Recrystallization or chromatography may be necessary.

2. Solubility Screening:

  • Rationale: The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the compound when heated but allow for slow precipitation upon cooling.[21]

  • Protocol:

    • Place a few milligrams of the purified compound into several small vials.

    • Add a small amount of different solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol) to each vial and observe the solubility at room temperature and upon gentle heating.

    • Identify solvents in which the compound is sparingly soluble at room temperature but fully soluble when heated.

3. Crystallization Techniques: [21][22][23]

  • Slow Evaporation:

    • Principle: The concentration of the solute slowly increases as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.

    • Protocol: Dissolve the compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation over several days.[24]

  • Slow Cooling:

    • Principle: This method relies on the decrease in solubility of the compound as the temperature of the solution is slowly lowered.[21]

    • Protocol: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., in a refrigerator).[24]

  • Vapor Diffusion:

    • Principle: An anti-solvent (a solvent in which the compound is insoluble) is slowly introduced into a solution of the compound, causing it to precipitate out as crystals.

    • Protocol: Dissolve the compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed container that contains a small amount of a volatile "anti-solvent." The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

  • Solvent Layering:

    • Principle: Similar to vapor diffusion, but the anti-solvent is carefully layered on top of the solution of the compound.

    • Protocol: Prepare a concentrated solution of the compound. Carefully layer a less dense, miscible anti-solvent on top of the solution. Crystals will form at the interface of the two solvents.[20]

X-ray Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to a beam of X-rays.[4][6] The resulting diffraction pattern is collected by a detector.[6][7]

Data Processing and Structure Solution:

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.[25][26] The "phase problem" is then solved using computational methods to generate an initial electron density map.[25] An atomic model is built into this map and then refined.[6][25]

Structure Refinement:

The initial atomic model is refined against the experimental data to improve the fit between the calculated and observed diffraction patterns.[27] This iterative process adjusts atomic positions, and thermal parameters until the model converges.[25][27]

Key Refinement Parameters and Their Significance
ParameterDescriptionIdeal ValueSignificance
R1 A measure of the agreement between the observed and calculated structure factor amplitudes.< 0.05 for high-quality dataA lower R1 value indicates a better fit of the model to the data.
wR2 A weighted R-factor based on the squared structure factor amplitudes.< 0.15 for good dataProvides a more robust measure of the refinement quality.
Goodness of Fit (Goof) Should be close to 1.~1.0Indicates that the weighting scheme used in the refinement is appropriate.

Case Study: Confirmation of a Photocyclization Product

To illustrate the definitive power of X-ray crystallography, consider the photocyclization of o-chlorostilbene to form a substituted phenanthrene.[1] While NMR and MS can suggest the formation of the expected product, they cannot definitively rule out the formation of isomers or provide the precise three-dimensional structure.

Spectroscopic Data:

  • ¹H NMR: Shows the presence of aromatic protons consistent with a phenanthrene core.

  • MS: Confirms the expected molecular weight for chlorophenanthrene.

The Ambiguity: Spectroscopic data alone cannot definitively distinguish between different positional isomers of the chlorine atom on the phenanthrene ring.

The X-ray Crystallography Solution: A single crystal X-ray diffraction experiment on the product provides the unambiguous structure, confirming the connectivity and the precise location of the chlorine atom, as well as detailing the planarity of the aromatic system and intermolecular packing in the solid state.

Conclusion

For the definitive confirmation of reaction product structures, single-crystal X-ray crystallography is an unparalleled and authoritative technique.[5][6] While NMR and mass spectrometry are indispensable tools for routine analysis and preliminary characterization, they can lack the resolving power to address complex structural challenges.[18] By providing a complete and unambiguous three-dimensional atomic arrangement, X-ray crystallography offers the highest level of confidence in structural assignment, which is critical for advancing research and development in chemistry and the life sciences.[2][3][8]

References

  • How to grow crystals for X-ray crystallography - IUCr Journals
  • How to grow crystals for X-ray crystallography - PubMed
  • Crystal Growing Tips and Methods X-Ray Crystallography Facility Department of Chemistry, University of Pennsylvania - CDN
  • How To Grow Crystals - The Center for Xray Crystallography » University of Florida
  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review - Migr
  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - NIH
  • Protein X-ray Crystallography in Drug Discovery - Cre
  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester
  • Crystallography Illuminates Drug Targets - Drug Discovery and Development
  • X-ray crystallography - Wikipedia
  • CXMS: An Alternative to X-Ray Crystallography for Proteins - Thermo Fisher Scientific
  • The current role and evolution of X-ray crystallography in drug discovery and development
  • What is Mass Spectrometry? - Broad Institute
  • Crystallography Data Analysis - Cre
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Mass spectrometry - Wikipedia
  • A guide to small-molecule structure assignment through computation of (1H and 13C)
  • Small molecule-NMR | University of Gothenburg
  • Single Crystal X-ray Diffraction - Chemistry Teaching Labs - University of York
  • Applying NMR to Study Small-Molecule Interactions in Drug Discovery - AZoLifeSciences
  • How is mass spectroscopy used to determine molecular structure? - Quora
  • Characterizing Small Molecules with NMR - News-Medical.Net
  • Analyzing Molecular Structure using Quantitative Mass Spectrometry - Longdom Publishing
  • Structural analysis of small molecules - Universidade de Coimbra
  • A Comparative Guide to the Structural Confirmation of o-Chlorostilbene Reaction Products: The Definitive Role of X-ray Crystallography - Benchchem
  • Comparison of X-ray Crystallography, NMR and EM - Cre
  • X-ray d
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins
  • Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PubMed Central
  • Mass Spectrometer - St
  • Single Crystal X-ray Diffractometers - Bruker
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchG
  • Single Crystal X-ray diffraction - Rigaku
  • Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes - PMC - PubMed Central
  • Data collection and refinement statistics for X-ray crystallography.
  • Comparison of NMR and X-ray crystallography
  • Comparing serial X-ray crystallography and microcrystal electron diffraction (MicroED)
  • Refining X-ray Crystal Structures | Pharmaceutical Crystallography - Books - The Royal Society of Chemistry
  • How cryo‐electron microscopy and X‐ray crystallography complement each other - NIH
  • X-ray crystallography has its limit
  • Exposing the Limitations of X-Ray Crystallography - Biocompare
  • X-ray crystallography - chemeurope.com
  • X-ray Crystallography - Chemistry LibreTexts
  • X-ray crystallography and chirality: understanding the limitations - ResearchG
  • What are some limitations of using X-ray diffraction to determine protein structures? - Quora
  • X-ray Crystallography for Molecular Structure Determin

Sources

Part 1: The Foundation of Isomeric Behavior: A Theoretical Look at Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity and Stability of Oxazole Isomers: A Theoretical Perspective

For professionals in medicinal chemistry and drug development, understanding the intrinsic properties of heterocyclic scaffolds is paramount. The oxazole motif, a five-membered ring with nitrogen and oxygen atoms, is a cornerstone in a vast array of pharmaceuticals and natural products.[1][2] Its isomers, particularly the 1,2-oxazole (isoxazole) and the 1,3-oxazole (oxazole), while structurally similar, exhibit profound differences in stability and reactivity that dictate their synthetic accessibility and biological interactions.[3][4][5]

This guide provides a comprehensive comparison of oxazole and isoxazole, grounded in theoretical and computational chemistry. We will dissect the factors governing their stability and reactivity, moving beyond simple descriptions to explain the causal quantum mechanical principles. By leveraging computational data, we aim to provide a predictive framework for researchers designing novel molecular entities.

The thermodynamic stability of a molecule is a critical determinant of its behavior, influencing everything from its prevalence in nature to its viability as a synthetic target. Computational chemistry offers powerful tools to quantify this property through the calculation of relative energies and the assessment of aromaticity.

Relative Energetic Stability

Theoretical calculations consistently show that the 1,3-oxazole is significantly more stable than its 1,2-isoxazole counterpart. This energy difference, often calculated using high-level ab initio and Density Functional Theory (DFT) methods, is substantial enough to have major implications for their chemistry. For instance, thermal or photochemical rearrangements often favor the formation of the more stable oxazole ring.[6][7]

One study, using CASPT2 (Complete Active Space Second-order Perturbation Theory), predicted that oxazole is more stable than isoxazole by a margin of 22.9 kcal/mol.[8] This finding is corroborated by other high-accuracy methods like G4 and CBS-QB3, which reported similar energy differences of 21.7 and 23.0 kcal/mol, respectively.[8] This inherent stability difference is a key reason why isoxazoles can be induced to rearrange into oxazoles, often via reactive intermediates like nitrile ylides or 2H-azirines.[8][9]

Table 1: Calculated Relative Stability of Oxazole vs. Isoxazole

Computational MethodRelative Energy (kcal/mol) (Oxazole more stable)Reference
CASPT222.9[8]
G421.7[8]
CBS-QB323.0[8]
The Role of Aromaticity

Aromaticity, the stabilization gained from a cyclic, delocalized π-electron system, is a primary contributor to the stability of heterocyclic compounds.[3] While both oxazole and isoxazole are considered aromatic, the degree of this stabilization differs. This can be quantified using several computational indices.

  • Geometric Indices (HOMA): The Harmonic Oscillator Model of Aromaticity (HOMA) evaluates the deviation of bond lengths within the ring from an ideal aromatic system. Values closer to 1 indicate higher aromaticity.

  • Magnetic Indices (NICS): Nucleus-Independent Chemical Shift (NICS) calculates the magnetic shielding at the center of the ring. Large negative values are indicative of strong diatropic ring currents, a hallmark of aromaticity.[10][11]

  • Energetic Indices (ASE): Aromatic Stabilization Energy (ASE) quantifies the energy difference between the cyclic conjugated system and a suitable acyclic reference compound.[10][11]

Studies on various azoles have shown that the arrangement of heteroatoms significantly impacts these indices and, consequently, the degree of aromatic character.[11] The greater separation of the electronegative oxygen and nitrogen atoms in 1,3-oxazole allows for a more uniform distribution of π-electron density compared to the adjacent arrangement in isoxazole, which likely contributes to its superior thermodynamic stability.

Part 2: A Comparative Analysis of Isomer Reactivity

While oxazole is the more stable isomer, this does not mean it is less reactive. Reactivity is a kinetic phenomenon, governed by factors such as the energies of frontier molecular orbitals and the distribution of electrostatic potential. Here, the differences between the isomers become particularly pronounced.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity.[12] The interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another governs many chemical reactions. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap (ΔE) is a general indicator of chemical reactivity; a smaller gap suggests higher reactivity.[1][2]

FMO_Concept

Caption: FMO theory relates reactivity to the HOMO-LUMO energy gap.

Computational studies reveal crucial differences in the FMOs of oxazole and isoxazole. In Diels-Alder reactions with normal electron demand, where the azole acts as the diene, the reaction is primarily controlled by the interaction of the azole's HOMO with the dienophile's LUMO. Calculations show that oxazole possesses a higher energy HOMO compared to isoxazole. This smaller energy gap with typical dienophiles makes oxazole a much more willing participant in these cycloaddition reactions, a fact that is well-established experimentally.

Table 2: Representative Frontier Molecular Orbital Energies

IsomerHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (ΔE) (eV)Implication for ReactivityReference
OxazoleHigher Energy-Smaller (vs. Isoxazole)More reactive in normal electron-demand reactions
IsoxazoleLower Energy-Larger (vs. Oxazole)Less reactive in normal electron-demand reactions
Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface.[2] These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. Electron-rich regions (negative potential, typically colored red) are susceptible to electrophilic attack, while electron-poor regions (positive potential, colored blue) are targets for nucleophiles.[2][13]

For both isomers, the electronegative nitrogen and oxygen atoms create regions of negative electrostatic potential, making them sites for hydrogen bonding and coordination.[2][14] However, the specific arrangement of atoms in isoxazole, with adjacent N and O atoms, creates a different potential surface compared to the 1,3-arrangement in oxazole. This directly influences their interaction with biological targets like enzymes and receptors.[15]

Case Studies in Reactivity: Diels-Alder and Photochemistry

1. Diels-Alder Reactions: The difference in reactivity is starkly illustrated by the Diels-Alder reaction. Oxazoles readily participate as dienes to form pyridines after a subsequent elimination step, a reaction of immense synthetic utility.[16] In contrast, isoxazoles are generally unreactive under similar conditions. Theoretical studies explain this disparity on two fronts:

  • FMO Control: As mentioned, oxazole's higher HOMO makes the initial cycloaddition step more favorable.

  • Product Stability: The bicyclic adduct formed from isoxazole would place a nitrogen atom at the bridgehead position. Such structures are highly strained and energetically unfavorable, creating a high activation barrier for the reaction.

2. Photochemical Ring-Opening: Under UV irradiation, the roles are reversed, and isoxazole demonstrates greater reactivity. Nonadiabatic ab initio dynamics simulations have shown that upon excitation, isoxazole undergoes extremely rapid ring-opening (within ~45 fs) with a high quantum yield (>80%).[15] This is attributed to a barrier-free reaction pathway from the excited state. Oxazole, conversely, has a slower ring-opening process (~85 fs) with a much lower quantum yield (~40%) because its reaction path involves surmounting a small energy barrier.[15] This highlights how different reaction conditions can selectively exploit the unique electronic structures of each isomer.

Part 3: A Practical Guide to the Computational Workflow

For researchers wishing to apply these theoretical methods, a standardized computational protocol is essential. Density Functional Theory (DFT) provides a robust and computationally efficient framework for these investigations.[1][2]

DFT_Workflow

Caption: A typical workflow for computational isomer analysis.

Experimental Protocol: DFT Calculation of Molecular Properties

Objective: To calculate the optimized geometry, relative energy, and electronic properties (HOMO/LUMO, MEP) of an oxazole isomer.

Methodology:

  • Structure Preparation:

    • Draw the 2D structure of the desired oxazole or isoxazole derivative using a molecular editor like ChemDraw or GaussView.

    • Convert the 2D drawing into an initial 3D structure.

  • Geometry Optimization Setup:

    • Causality: The goal is to find the lowest energy conformation (the most stable structure) on the potential energy surface.

    • Platform: Use a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Method Selection: Choose the Density Functional Theory (DFT) method. The B3LYP functional is a widely used and well-validated choice that offers a good balance of computational cost and accuracy for organic molecules.[1][2]

    • Basis Set Selection: Select the 6-311++G(d,p) basis set. This is a flexible triple-zeta basis set. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, which are crucial for accurately describing lone pairs and anions. The (d,p) indicates the addition of polarization functions, which allow for non-spherical electron density distributions and are essential for describing bonding accurately.[2]

  • Execution and Validation:

    • Run the geometry optimization calculation.

    • Following optimization, perform a frequency calculation using the same level of theory.

    • Trustworthiness Check: A true energy minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, and the geometry must be further optimized.

  • Data Extraction and Analysis:

    • From the output file, extract the final electronic energy. The difference in energy between isomers gives their relative stability.

    • Extract the energies of the HOMO and LUMO to calculate the energy gap.

    • Use the generated checkpoint file to create molecular orbital surfaces (for visualizing HOMO and LUMO) and the Molecular Electrostatic Potential (MEP) map.

Conclusion

Theoretical and computational studies provide indispensable insights into the fundamental differences in stability and reactivity between oxazole and isoxazole. The key takeaway for researchers is that 1,3-oxazole is the thermodynamically more stable isomer, a fact driven by a more favorable distribution of π-electron density.[8] However, kinetic reactivity does not always follow thermodynamic stability. Isoxazole's unique electronic structure makes it highly susceptible to photochemical ring-opening, while oxazole's higher-energy HOMO renders it a superior diene in Diels-Alder cycloadditions.[15]

By understanding these intrinsic, computationally predictable properties, scientists in drug discovery and materials science can make more informed decisions in molecular design, reaction planning, and the interpretation of biological activity. The methodologies outlined here serve as a robust framework for the continued exploration of these and other vital heterocyclic systems.

References

  • ResearchGate. (n.d.). Frontier molecular orbital maps for oxazole and its derivatives.
  • IRJEdT. (2023). DFT STUDIES OF OXAZOLE DERIVATIVE. International Research Journal of Engineering and Technology. [Link]
  • Stanzel, J., et al. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. The Journal of Physical Chemistry A. [Link]
  • AIP Publishing. (n.d.). Photoinduced reactions of both 2-formyl-2H-azirine and isoxazole: A theoretical study based on electronic structure calculations and nonadiabatic dynamics simulations. The Journal of Chemical Physics. [Link]
  • ResearchGate. (n.d.). Calculated molecular electrostatic potential (MEP) map of A,B-isoxazole.
  • Repository of UKIM. (1994). SEMIEMPIRICAL STUDY OF THE OXAZOLE-ISOXAZOLEREACTIVITY.
  • Shaffer, A. A., & Wierschke, S. G. (1993). Comparison of computational methods applied to oxazole, thiazole, and other heterocyclic compounds.
  • ResearchGate. (n.d.). The electronic structure and molecular electrostatic potential of analogs 6c, 6e, 8b, and 8e.
  • Pace, A., et al. (2009). Experimental and DFT studies on competitive heterocyclic rearrangements. 3. A cascade isoxazole-1,2,4-oxadiazole-oxazole rearrangement. The Journal of Organic Chemistry. [Link]
  • WikiDiff. (2024). Oxazole vs. Isoxazole: What's the Difference?
  • ScienceDirect. (2015). Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin).
  • ChemRxiv. (n.d.). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines.
  • JACS Au. (n.d.). Describing Chemical Reactivity with Frontier Molecular Orbitalets. [Link]
  • Scirp.org. (2016).
  • ResearchGate. (n.d.). Isoxazole-azirine isomerization as a reactivity switch in the synthesis of heterocycles.
  • Wikipedia. (n.d.). Frontier molecular orbital theory.
  • ResearchGate. (n.d.). (a) Electrostatic potential mapping, (b) Molecular electrostatic....
  • ResearchGate. (n.d.). Molecular electrostatic potential map for our molecules.
  • PubMed. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. [Link]
  • ResearchGate. (n.d.). Frontier molecular orbital diagrams of NTOZ, PPOZ, and BMPOZ.
  • MDPI. (n.d.). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]
  • Wikipedia. (n.d.). Oxazole.
  • ResearchGate. (n.d.). Oxazole and isoxazole: From one-pot synthesis to medical applications.
  • Scribd. (n.d.). Oxazole Chemistry Overview.
  • ResearchGate. (n.d.). Structural, electronic, and spectroscopic properties of oxadiazole isomers in the light of DFT computational study.
  • MDPI. (n.d.). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. [Link]
  • ScienceDirect. (n.d.). Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking.
  • ResearchGate. (n.d.). The influence of aza-substitution on azole aromaticity.
  • ResearchGate. (n.d.). Activation energies (E a ) for reactions occurring in the initial stage of the decomposition of intermediates 7.

Sources

Comparative analysis of different synthetic routes to functionalized oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of Functionalized Oxazoles for Medicinal and Process Chemistry

Introduction: The Enduring Importance of the Oxazole Core

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities have led to its incorporation into a wide array of biologically active compounds, including anticancer agents, antibiotics, and antivirals. The synthesis of highly functionalized oxazoles is therefore a critical endeavor for the discovery and development of new chemical entities. This guide provides a comparative analysis of the most prominent synthetic routes to functionalized oxazoles, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal strategy for their specific synthetic challenges.

I. The Classics: Foundational Methods in Oxazole Synthesis

A. The Robinson-Gabriel Synthesis: A Dehydrative Cyclization Approach

The Robinson-Gabriel synthesis, first reported in the early 20th century, remains a cornerstone of oxazole synthesis. This method involves the cyclization of 2-acylamino ketones or 2-acylamino esters under dehydrating conditions.

Mechanism and Experimental Considerations: The reaction proceeds via an initial enolization of the 2-acylamino ketone, followed by a cyclization step and subsequent dehydration to afford the aromatic oxazole ring. The choice of dehydrating agent is critical and can range from strong acids like sulfuric acid and polyphosphoric acid to milder reagents such as phosphorus oxychloride or triflic anhydride. The harsh conditions often required can limit the substrate scope, particularly for molecules with acid-sensitive functional groups.

Advantages:

  • Readily available starting materials.

  • Generally straightforward procedure.

Disadvantages:

  • Often requires harsh acidic conditions and high temperatures.

  • Limited functional group tolerance.

  • Potential for side reactions, such as Beckmann rearrangement.

Experimental Protocol: A Representative Robinson-Gabriel Synthesis

  • To a solution of the 2-acylamino ketone (1.0 equiv) in a suitable solvent (e.g., dioxane or toluene) is added the dehydrating agent (e.g., phosphorus oxychloride, 1.5 equiv) at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • The mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice.

  • The aqueous layer is basified with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of ~8.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired oxazole.

G cluster_mech Robinson-Gabriel Synthesis Mechanism start 2-Acylamino Ketone enol Enol Intermediate start->enol Enolization (Acid Catalyst) cyclized Cyclized Intermediate (Oxazoline) enol->cyclized Intramolecular Cyclization oxazole Functionalized Oxazole cyclized->oxazole Dehydration

Caption: Robinson-Gabriel synthesis mechanism.

B. The Fischer Oxazole Synthesis: From Cyanohydrins and Aldehydes

The Fischer oxazole synthesis provides an alternative route to oxazoles through the reaction of an aldehyde cyanohydrin with an aldehyde in the presence of an acid catalyst.

Mechanism and Experimental Considerations: This reaction proceeds via the formation of an intermediate that undergoes cyclization and dehydration. The use of anhydrous hydrogen chloride in ether is a classic condition for this transformation. The scope of the reaction is generally limited to the synthesis of 2,5-disubstituted oxazoles.

Advantages:

  • Provides access to oxazoles with substitution patterns that may be difficult to obtain via other methods.

Disadvantages:

  • The use of cyanohydrins requires careful handling due to their toxicity.

  • The reaction conditions can be harsh.

Experimental Protocol: A General Fischer Oxazole Synthesis

  • A solution of the aldehyde cyanohydrin (1.0 equiv) and the aldehyde (1.0-1.2 equiv) in anhydrous diethyl ether is cooled to 0 °C.

  • Anhydrous hydrogen chloride gas is bubbled through the solution for 15-30 minutes.

  • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to stand at room temperature overnight.

  • The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried.

  • The solid is then treated with a base (e.g., aqueous sodium carbonate) to liberate the free oxazole.

  • The product is extracted with an organic solvent, and the organic layer is dried and concentrated.

  • Purification is achieved by recrystallization or column chromatography.

G

Caption: Metal-catalyzed oxazole synthesis workflow.

III. Comparative Analysis of Synthetic Routes

The choice of synthetic route to a functionalized oxazole is a critical decision that depends on several factors, including the desired substitution pattern, the presence of other functional groups in the molecule, and considerations of scale and cost. The following table provides a comparative summary of the key features of the discussed methods.

Synthetic Route Starting Materials Typical Conditions Typical Yields Functional Group Tolerance Advantages Disadvantages
Robinson-Gabriel 2-Acylamino ketonesStrong acids (H2SO4, PPA), high temp.Moderate to GoodLowReadily available starting materialsHarsh conditions, limited scope
Fischer Aldehyde cyanohydrins, aldehydesAnhydrous HCl, etherModerateLowAccess to specific substitution patternsToxic reagents, harsh conditions
van Leusen Aldehydes, TosMICBase (K2CO3), refluxing MeOHGood to ExcellentGoodMild conditions, convergentLachrymatory reagent, primarily for 5-substituted oxazoles
Metal-Catalyzed Propargyl amides, etc.Metal catalyst (Au, Cu, Pd), room temp.Good to ExcellentExcellentVery mild conditions, broad scopeCatalyst cost, multi-step starting material synthesis

Conclusion: Selecting the Optimal Synthetic Strategy

The synthesis of functionalized oxazoles has evolved significantly from the classical, often harsh, methods to modern, mild, and highly versatile catalytic approaches. For simple, robust oxazoles where functional group tolerance is not a major concern, the Robinson-Gabriel and van Leusen reactions remain highly relevant and cost-effective. However, for the synthesis of complex, highly functionalized oxazoles, particularly in the context of drug discovery and development, modern metal-catalyzed methods offer unparalleled advantages in terms of mildness, efficiency, and scope. A thorough understanding of the mechanistic nuances and practical considerations of each method is paramount for the successful design and execution of a synthetic route to these valuable heterocyclic compounds.

References

  • Robinson-Gabriel Synthesis Review: Turchi, I. J. (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. John Wiley & Sons, Inc. [Link]
  • Fischer Oxazole Synthesis: Fischer, E. (1896). Neue Darstellung von Oxyazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 29(1), 205-214. [Link]
  • van Leusen Reaction: van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A new and simple synthesis of oxazoles from ketones. Tetrahedron Letters, 13(23), 2369-2372. [Link]
  • Modern Oxazole Synthesis Review: V. A. D’yakonov, et al. (2021). Modern methods for the synthesis of oxazoles. Russian Chemical Reviews, 90(10), 1257-1291. [Link]
  • Gold-Catalyzed Oxazole Synthesis: Garcı́a, P., Malacria, M., & Fenster, E. (2011). Gold-Catalyzed Cyclizations of Propargylamides: A Mature and Improving Field for the Synthesis of N-Heterocycles. Chemical Society Reviews, 40(10), 5049-5063. [Link]
  • Oxazole Synthesis Overview: Ishii, K., & Onomura, O. (2018). Recent Advances in the Synthesis of Oxazoles. Heterocycles, 97(1), 1-28. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and handling of novel chemical compounds are daily realities. With this comes the critical responsibility of ensuring that all waste, particularly reactive intermediates like Methyl 2-bromooxazole-5-carboxylate, is managed and disposed of with the utmost attention to safety and environmental regulations. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance.

Understanding the Hazard Profile of this compound

Before any disposal procedure can be initiated, a thorough understanding of the compound's hazard profile is paramount. This compound (CAS No. 1092351-96-6) is a halogenated heterocyclic compound that presents several health risks.

According to available safety data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

These classifications necessitate specific handling precautions to avoid exposure. The causality behind these hazards lies in the reactivity of the molecule, which can interact with biological macromolecules, leading to irritation and toxicity.

Table 1: Hazard and Precautionary Data for this compound

Hazard StatementDescriptionPrecautionary StatementDescription
H302Harmful if swallowedP270Do not eat, drink or smoke when using this product.
H315Causes skin irritationP264Wash hands thoroughly after handling.
H319Causes serious eye irritationP280Wear protective gloves/protective clothing/eye protection/face protection.
H332Harmful if inhaledP261Avoid breathing dust/fume/gas/mist/vapors/spray.
H335May cause respiratory irritationP271Use only outdoors or in a well-ventilated area.
--P233Keep container tightly closed.
--P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
--P302 + P352IF ON SKIN: Wash with plenty of soap and water.
--P304IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

Source: Fluorochem Safety Data Sheet

Immediate Safety and Handling Protocols

Prior to commencing any work that will generate this compound waste, it is crucial to establish a safe working environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent accidental exposure. The following should be considered the minimum requirement:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) standards. A face shield should also be worn where there is a risk of splashing.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-retardant lab coat is mandatory. For larger quantities or when there is a significant risk of spillage, an impervious apron or suit should be worn.[1]

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If engineering controls are not sufficient, a full-face respirator with appropriate cartridges should be used.[1]

Engineering Controls

A properly functioning chemical fume hood is the primary engineering control for safely handling this compound. Ensure that the fume hood has been recently certified and that the sash is kept at the lowest practical height. An eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and compliance with institutional and governmental regulations.

Waste Segregation: The Cornerstone of Safe Disposal

The first and most critical step in the disposal process is proper waste segregation. As a brominated organic compound, this compound waste must be collected separately from non-halogenated organic waste. This is because halogenated waste streams require specific disposal methods, typically high-temperature incineration with flue gas scrubbing, to prevent the formation of toxic byproducts and to neutralize acidic gases like hydrogen bromide.[2]

Diagram 1: Decision-Making Flowchart for Waste Segregation

WasteSegregation start Waste Generated is_halogenated Is the waste halogenated? (contains F, Cl, Br, I) start->is_halogenated halogenated_container Collect in a designated 'Halogenated Organic Waste' container. is_halogenated->halogenated_container  Yes non_halogenated_container Collect in a designated 'Non-Halogenated Organic Waste' container. is_halogenated->non_halogenated_container  No end_point Label container and store in designated waste area. halogenated_container->end_point non_halogenated_container->end_point

Caption: Waste segregation decision process.

Waste Collection
  • Select an Appropriate Container: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container must be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and the full chemical name: "this compound." Avoid using abbreviations. The label should also include the appropriate hazard pictograms (e.g., irritant, harmful).

  • Collection of Pure Compound and Concentrated Solutions: Unused or waste this compound, as well as concentrated solutions, should be transferred directly into the designated waste container within a chemical fume hood.

  • Collection of Dilute Solutions: Aqueous solutions containing this compound should also be collected as halogenated waste. Do not discharge to sewer systems.[1][2]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be considered contaminated. These items should be collected in a separate, clearly labeled, sealed bag or container for solid hazardous waste.

Waste Storage
  • Secure Storage: The sealed waste container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Accumulation Time: Adhere to your institution's guidelines regarding the maximum amount of time hazardous waste can be stored in the laboratory before being transferred to a central accumulation area.

Final Disposal

The ultimate disposal of this compound waste must be handled by a licensed chemical waste disposal company. The recommended method of disposal is controlled incineration in a facility equipped with flue gas scrubbing technology.[1][2] This ensures the complete destruction of the organic molecule and the safe capture of the resulting hydrogen bromide.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your institution's environmental health and safety (EHS) department.

  • Contain the Spill: For small spills within a chemical fume hood, contain the spill using an inert absorbent material, such as vermiculite or sand.

  • Personal Protection: Ensure you are wearing the appropriate PPE before attempting to clean up a spill.

  • Clean-up: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water. All materials used for decontamination should be disposed of as hazardous waste.

Conclusion

The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to the principles of hazard assessment, use of appropriate PPE and engineering controls, and diligent waste segregation, researchers can ensure a safe laboratory environment and minimize their environmental impact. Always consult your institution's specific waste disposal guidelines and EHS department for any additional requirements.

References

  • CP Lab Safety. (n.d.). Methyl 2-bromothiazole-5-carboxylate, min 98%, 100 grams.

Sources

A Comprehensive Guide to the Safe Handling of Methyl 2-bromooxazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The following guide provides essential, immediate safety and logistical information for handling Methyl 2-bromooxazole-5-carboxylate, ensuring the well-being of laboratory personnel and the integrity of your research. This document moves beyond a simple checklist, offering a procedural framework grounded in scientific principles to manage this chemical compound responsibly from receipt to disposal.

Understanding the Hazard Profile

This compound is a halogenated heterocyclic compound that, while valuable in synthesis, presents several potential health hazards. Understanding these risks is the first step in mitigating them. Based on data for the compound and structurally similar chemicals, the primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract upon inhalation of its dust or vapors.[1]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of this compound can be harmful.[2]

These hazards necessitate a stringent adherence to the safety protocols outlined below. The causality is clear: the chemical's reactivity, which makes it a useful synthetic building block, also drives its potential to interact with and damage biological tissues.

Engineering Controls: The First Line of Defense

Before considering personal protective equipment (PPE), it is crucial to implement robust engineering controls to minimize exposure.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood. This is to control the inhalation of any dust or vapors.

  • Ventilation: Ensure adequate ventilation in the laboratory to maintain low airborne concentrations of the chemical.[3][4]

  • Designated Work Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination of other experiments.

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][4]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final and critical barrier between you and the chemical. The selection of appropriate PPE is not merely a suggestion but a requirement for safe handling.

PPE CategorySpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[5] A face shield should be worn in addition to goggles when there is a risk of splashing.[6]Protects against splashes and airborne particles, preventing serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat.[5][6] Ensure gloves are inspected before use and changed frequently, especially if contact is suspected.Prevents direct skin contact, which can cause irritation. Impervious clothing protects against accidental spills.[5]
Respiratory Protection A NIOSH-approved respirator is necessary if engineering controls are insufficient or during large-scale operations. If exposure limits are exceeded, a full-face respirator should be used.[5]Protects against the inhalation of harmful dust or vapors that can cause respiratory irritation.[1]

Workflow for Safe Handling of this compound

The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_weigh Weigh Compound in Hood prep_hood->prep_weigh handle_transfer Transfer to Reaction Vessel prep_weigh->handle_transfer handle_reaction Conduct Reaction in Hood handle_transfer->handle_reaction handle_monitor Monitor Reaction handle_reaction->handle_monitor cleanup_decontaminate Decontaminate Glassware & Surfaces handle_monitor->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][8]

  • Keep the container tightly closed when not in use.[9]

Experimental Protocol:

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above. Prepare your designated workspace in the chemical fume hood.

  • Weighing and Transfer: Carefully weigh the required amount of this compound in the fume hood. Avoid generating dust.[5] Use a spatula for solid transfers.

  • Reaction Setup: Add the compound to the reaction vessel within the fume hood.

  • Monitoring: Monitor the reaction from outside the fume hood as much as possible. Keep the sash at the lowest practical height.

  • Work-up and Purification: All subsequent steps, including quenching, extraction, and purification, should be performed in the fume hood.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationImmediate Action
Skin Contact Immediately remove all contaminated clothing.[10] Wash the affected area with plenty of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.[7]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.[4]
Inhalation Move the affected person to fresh air immediately.[10] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[10] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[10] Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.
Spill Evacuate the area and ensure adequate ventilation.[10] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[11] Do not allow the chemical to enter drains.[10]
Waste Disposal: Responsible Stewardship

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

  • Chemical Waste: this compound and any solutions containing it should be disposed of as hazardous chemical waste. The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[5][10]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and disposable labware, must also be disposed of as hazardous waste. Place these items in a designated, sealed container.

  • Packaging: Empty containers should be triple-rinsed (or equivalent) before recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill, in accordance with local regulations.[10]

Do not discharge any amount of this chemical into sewer systems or the environment.[5][10]

By adhering to these comprehensive guidelines, you can effectively manage the risks associated with this compound, fostering a safe and productive research environment.

References

  • 5-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER Safety D
  • Methyl 2-bromothiazole-5-carboxylate - SAFETY D
  • 5-BROMO-BENZOOXAZOLE-2-CARBOXYLIC ACID METHYL ESTER - Safety D
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. URL
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. URL
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. URL
  • Ethyl 2-bromooxazole-4-carboxyl
  • Ethyl 4-(2-bromoacetyl)
  • Material Safety Data Sheet - Cole-Parmer. Cole-Parmer. URL
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth College. URL
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. URL
  • GHS07 - Safety D
  • Methyl 2-bromooxazole-5-carboxyl
  • 5-Ethyl-4-methyl-3-isoxazolecarboxylic acid Safety D
  • Methyl 5-methylisoxazole-3-carboxyl

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-bromooxazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-bromooxazole-5-carboxylate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.